molecular formula C15H28O7 B1676784 m-PEG5-2-methylacrylate

m-PEG5-2-methylacrylate

Cat. No.: B1676784
M. Wt: 320.38 g/mol
InChI Key: LJFWOCHHKHGDMI-UHFFFAOYSA-N
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Description

m-PEG5-2-methylacrylate is a PEG derivative. PEG Linkers and derivatives may be useful in the development of antibody drug conjugates.

Properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O7/c1-14(2)15(16)22-13-12-21-11-10-20-9-8-19-7-6-18-5-4-17-3/h1,4-13H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFWOCHHKHGDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to m-PEG5-2-methylacrylate: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-2-methylacrylate is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that plays a crucial role in modern drug development and bioconjugation.[1][2] This heterobifunctional linker consists of a monodisperse chain of five ethylene (B1197577) glycol units, providing a precise spacer length, capped with a methoxy (B1213986) group at one end and a reactive 2-methylacrylate group at the other.[3] The hydrophilic nature of the PEG chain enhances the solubility and pharmacokinetic properties of conjugated molecules, while the methacrylate (B99206) group allows for covalent modification of biomolecules and the synthesis of advanced polymer architectures.[4][5] This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, with a focus on its utility in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Chemical Structure and Properties

The chemical structure of this compound is characterized by a short, discrete PEG chain that offers excellent water solubility and biocompatibility.[6] The terminal 2-methylacrylate group is a key functional moiety that participates in various chemical reactions, most notably Michael additions with amine nucleophiles.[3]

Chemical Structure:

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
IUPAC Name 2,5,8,11,14-pentaoxahexadecan-16-yl 2-methylprop-2-enoate[7]
Synonyms m-PEG5-methacrylate, methoxy-PEG5-methacrylate[3]
CAS Number 48074-75-5[3]
Molecular Formula C15H28O7[3]
Molecular Weight 320.38 g/mol [3]
Appearance Colorless to pale yellow viscous liquid or solid[8]
Purity Typically >95%[3]
Solubility Soluble in water, DMSO, DMF, chloroform, methylene (B1212753) chloride. Less soluble in alcohols and toluene. Insoluble in ether.[6][9]
Storage Conditions -20°C for long-term storage.[3][8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of monomethoxy-pentaethylene glycol (m-PEG5-OH) with methacrylic anhydride (B1165640) or methacryloyl chloride. A general protocol is outlined below.

Materials:

Procedure:

  • Dissolve m-PEG5-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add methacrylic anhydride to the cooled solution.

  • Add a catalytic amount of DMAP.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain pure this compound.[9]

Polymerization of this compound

This compound can be polymerized using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined polymers with controlled molecular weights and narrow polydispersity.[10][11]

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy) (ligand)

  • Anisole or another suitable solvent

  • Inhibitor remover column (for monomer purification)

Procedure:

  • Purify the this compound monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.

  • In a Schlenk flask, add CuBr and the chosen solvent.

  • Add the purified monomer and the ligand (PMDETA or bpy) to the flask.

  • Degas the mixture by several freeze-pump-thaw cycles.

  • Under an inert atmosphere, add the initiator (EBiB).

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90°C).

  • Monitor the polymerization progress by taking samples at regular intervals and analyzing them by ¹H NMR and gel permeation chromatography (GPC).

  • To terminate the polymerization, expose the reaction mixture to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., cold hexane (B92381) or diethyl ether) and dry under vacuum.

Materials:

  • This compound (monomer)

  • A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • An appropriate solvent (e.g., 1,4-dioxane (B91453) or DMF)

  • Inhibitor remover column

Procedure:

  • Purify the this compound monomer to remove the inhibitor.

  • In a reaction vessel, dissolve the monomer, RAFT agent, and AIBN in the chosen solvent.

  • Degas the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

  • Immerse the vessel in a preheated oil bath at the desired temperature (e.g., 70°C).

  • Allow the polymerization to proceed for the desired time.

  • Terminate the reaction by cooling the vessel in an ice bath and exposing it to air.

  • Precipitate the polymer in a suitable non-solvent and dry under vacuum.

Bioconjugation to Proteins

The 2-methylacrylate group of this compound can react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on proteins via a Michael addition reaction.[3]

Materials:

  • Protein to be conjugated

  • This compound

  • Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent for dissolving the linker

  • Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dissolve the protein in the conjugation buffer at a suitable concentration.

  • Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will need to be determined empirically.

  • Incubate the reaction mixture at room temperature or 4°C with gentle stirring for a specified period (e.g., 2-24 hours).

  • Monitor the conjugation reaction using techniques such as SDS-PAGE or mass spectrometry.

  • Quench the reaction if necessary by adding a small molecule with a primary amine (e.g., Tris buffer).

  • Purify the protein-PEG conjugate from unreacted linker and byproducts using size-exclusion chromatography or dialysis.

  • Characterize the final conjugate to determine the degree of labeling and confirm its purity.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of advanced therapeutics, particularly in the fields of PROTACs and ADCs.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12][13] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, and PEG linkers are frequently employed to improve solubility and optimize the ternary complex formation.[][15] this compound can be used as a building block in the synthesis of these linkers.

The KRAS protein is a key component of the MAPK signaling pathway, and mutations such as G12C are common drivers of cancer.[1][2][16] PROTACs have been developed to target and degrade oncogenic KRAS G12C, thereby inhibiting downstream signaling and tumor growth.[1][7]

PROTAC_KRAS_Pathway PROTAC-mediated Degradation of KRAS G12C cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor KRAS_G12C_GTP KRAS G12C (Active - GTP) Growth_Factor_Receptor->KRAS_G12C_GTP Activates RAF RAF KRAS_G12C_GTP->RAF Activates Proteasome Proteasome KRAS_G12C_GTP->Proteasome Targeted for Degradation MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PROTAC PROTAC (m-PEG5 linker) PROTAC->KRAS_G12C_GTP Binds to VHL VHL E3 Ligase PROTAC->VHL Recruits Ub Ubiquitin VHL->Ub Transfers Ub->KRAS_G12C_GTP Ubiquitination Degraded_KRAS Degraded KRAS Proteasome->Degraded_KRAS

Caption: PROTAC-mediated degradation of oncogenic KRAS G12C.

The development of a novel PROTAC involves a multi-step process from initial design and synthesis to cellular evaluation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Ligand_Synthesis 1. Synthesize/Obtain Target & E3 Ligase Ligands Linker_Synthesis 2. Synthesize Linker (e.g., using this compound) Ligand_Synthesis->Linker_Synthesis Conjugation 3. Conjugate Ligands to Linker Linker_Synthesis->Conjugation Purification_Characterization 4. Purify & Characterize PROTAC (HPLC, MS, NMR) Conjugation->Purification_Characterization Cell_Treatment 5. Treat Cancer Cells with PROTAC Purification_Characterization->Cell_Treatment Western_Blot 6. Western Blot Analysis to confirm Target Degradation Cell_Treatment->Western_Blot Dose_Response 7. Determine DC50 & Dmax Western_Blot->Dose_Response Downstream_Signaling 8. Assess Downstream Signaling Pathway Inhibition Dose_Response->Downstream_Signaling Off_Target_Effects 9. Evaluate Off-Target Effects (Proteomics) Downstream_Signaling->Off_Target_Effects In_Vivo_Studies 10. In Vivo Efficacy Studies (Xenograft Models) Off_Target_Effects->In_Vivo_Studies

Caption: Experimental workflow for PROTAC synthesis and evaluation.[7]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload.[17] The linker plays a critical role in the stability and efficacy of the ADC. PEG linkers, including those derived from this compound, can be incorporated to improve the hydrophilicity of the ADC, which can lead to a higher drug-to-antibody ratio (DAR) without causing aggregation.[4][5]

In HER2-positive breast cancer, an ADC can be designed to target the HER2 receptor on the surface of cancer cells.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell HER2-Positive Cancer Cell ADC Antibody-Drug Conjugate (with PEG Linker) HER2_Receptor HER2 Receptor ADC->HER2_Receptor 1. Binding Endosome Endosome HER2_Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Lysosomal Degradation Apoptosis Apoptosis Payload_Release->Apoptosis 5. Induction of Cell Death

Caption: Mechanism of action for an Antibody-Drug Conjugate.

Stability and Handling

The stability of this compound is an important consideration for its use in experimental settings. The methacrylate ester is susceptible to hydrolysis, particularly under basic conditions.[12][18]

ConditionStabilityReference(s)
pH More stable at acidic to neutral pH. Hydrolysis rate increases with increasing pH.[12][18]
Temperature Should be stored at -20°C for long-term stability.[3][8]
Light Should be protected from light to prevent unwanted polymerization.

Handling Recommendations:

  • Store at -20°C in a tightly sealed container under an inert atmosphere.

  • For use, allow the vial to warm to room temperature before opening to prevent moisture condensation.

  • Use anhydrous solvents for reactions involving the methacrylate group to avoid hydrolysis.

  • Solutions should be prepared fresh and used promptly.

Conclusion

This compound is a versatile and valuable reagent for researchers in drug development and biomaterials science. Its well-defined structure, hydrophilicity, and reactive methacrylate group provide a powerful tool for the synthesis of advanced bioconjugates and polymers. The applications of this linker in the development of PROTACs and ADCs highlight its potential to contribute to the creation of more effective and targeted therapies for a range of diseases. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its successful implementation in research and development.

References

An In-depth Technical Guide to m-PEG5-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

m-PEG5-2-methylacrylate is a monofunctional polyethylene (B3416737) glycol (PEG) derivative that plays a crucial role as a linker in the development of advanced drug delivery systems. Its unique structure, combining a hydrophilic PEG chain and a reactive methacrylate (B99206) group, offers significant advantages in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, polymerization, and applications in cutting-edge therapeutic modalities.

Core Chemical Properties and Specifications

This compound is characterized by a discrete PEG chain length of five ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility to the molecules it is conjugated with. The terminal methacrylate group allows for covalent attachment to other molecules through various polymerization and conjugation techniques.

PropertyValueReference
Chemical Formula C15H28O7[1][2][3]
Molecular Weight 320.38 g/mol [1][3][4]
CAS Number 48074-75-5[1][2]
IUPAC Name 2,5,8,11,14-pentaoxahexadecan-16-yl methacrylate[1]
Purity Typically >95% or >98%[1][2]
Appearance Varies (often a colorless to pale yellow liquid or oil)[1]
Solubility Soluble in water and many organic solvents.[5]
Storage Conditions Short term: 0 - 4 °C; Long term: -20 °C[1][2]

Synthesis and Polymerization Protocols

Representative Synthesis of m-PEG-methacrylates

A common method for the synthesis of PEG-methacrylates is the reaction of a PEG molecule with methacrylic anhydride (B1165640) in the presence of a base catalyst.[4]

Materials:

  • Methoxy-PEG5-alcohol (m-PEG5-OH)

  • Methacrylic anhydride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Alumina (B75360) (for purification)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve m-PEG5-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a slight molar excess of methacrylic anhydride and TEA to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solid byproducts.

  • The filtrate can be passed through a short column of basic alumina to remove excess methacrylic acid and anhydride.

  • The solvent is then removed under reduced pressure.

  • The resulting crude product is dissolved in a minimal amount of DCM and precipitated by adding it dropwise to a large volume of cold diethyl ether with vigorous stirring.

  • The precipitated product is collected by filtration or decantation and dried under vacuum to yield the purified this compound.

General Protocol for Free-Radical Polymerization

The methacrylate group of this compound allows it to undergo free-radical polymerization to form polymers with PEG side chains.

Materials:

  • This compound

  • A suitable solvent (e.g., dioxane, THF, or water, depending on the desired polymer properties)[2]

  • A free-radical initiator, such as azobisisobutyronitrile (AIBN) or a persulfate initiator for aqueous systems.[2]

Procedure:

  • Dissolve the this compound monomer and the initiator in the chosen solvent in a reaction vessel.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

  • Heat the reaction mixture to the appropriate temperature to initiate polymerization (e.g., 60-80 °C for AIBN).[2]

  • Allow the polymerization to proceed for the desired amount of time, which can range from a few hours to overnight.

  • The resulting polymer can be isolated by precipitation in a non-solvent (e.g., diethyl ether or hexane) and dried under vacuum.

Applications in Drug Development

The primary application of this compound is as a hydrophilic and flexible linker in the construction of complex bioconjugates, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[6] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[5]

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[7][8] The linker plays a critical role in the stability and efficacy of the ADC. A PEG-based linker like this compound can be incorporated to improve the ADC's solubility, reduce aggregation, and prolong its circulation time in the bloodstream.[9]

ADC_Workflow cluster_synthesis ADC Synthesis cluster_delivery Drug Delivery and Action mAb Monoclonal Antibody ADC Antibody-Drug Conjugate (ADC) mAb->ADC linker This compound (Linker) linker->ADC drug Cytotoxic Drug drug->ADC circulation Systemic Circulation ADC->circulation Administration tumor_cell Tumor Cell circulation->tumor_cell Targeting endosome Endosome tumor_cell->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking released_drug Released Drug lysosome->released_drug Cleavage cell_death Apoptosis released_drug->cell_death Action

Caption: General workflow of an Antibody-Drug Conjugate (ADC).

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design. The length and composition of the linker, often incorporating PEG units, influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.[11] this compound can be used as a building block to construct these flexible and hydrophilic linkers.

PROTAC_Mechanism cluster_components PROTAC Components cluster_degradation Mechanism of Action poi_ligand Target Protein (POI) Ligand protac PROTAC poi_ligand->protac linker This compound -based Linker linker->protac e3_ligand E3 Ligase Ligand e3_ligand->protac ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination Induces proteasome Proteasome ubiquitination->proteasome Targeting for degradation Protein Degradation proteasome->degradation

Caption: General mechanism of a Proteolysis-Targeting Chimera (PROTAC).

Conclusion

This compound is a valuable and versatile chemical tool for researchers and professionals in drug development. Its well-defined structure and dual functionality make it an ideal component for creating sophisticated drug delivery systems. The hydrophilic PEG chain improves the pharmacokinetic profile of bioconjugates, while the reactive methacrylate group provides a handle for conjugation and polymerization. As the fields of ADCs and PROTACs continue to advance, the demand for high-purity, well-characterized linkers like this compound is expected to grow, driving further innovation in targeted therapeutics.

References

An In-depth Technical Guide to m-PEG5-2-methylacrylate (CAS Number 48074-75-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG5-2-methylacrylate, a versatile polyethylene (B3416737) glycol (PEG) linker used in advanced drug delivery and therapeutic development. This document details its chemical and physical properties, outlines its primary applications, and provides exemplary experimental protocols for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Properties

This compound, with the CAS number 48074-75-5, is a monofunctional PEG derivative featuring a terminal methyl ether group and a methacrylate (B99206) functional group. The PEG chain, consisting of five ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.[1] The methacrylate group serves as a reactive handle for covalent modification, primarily through Michael addition reactions with nucleophiles such as amines.[1]

Chemical and Physical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various supplier specifications.

PropertyValue
CAS Number 48074-75-5
Molecular Formula C15H28O7
Molecular Weight 320.38 g/mol [2]
Appearance Solid powder
Purity >95% (typically ≥98%)[1][2]
Solubility Soluble in DMSO[2]
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C[2]

Note: Batch-specific variations may occur. Always refer to the Certificate of Analysis provided by the supplier.

Structural Information

The chemical structure of this compound is characterized by a linear polyether chain with a terminal methyl group and a methacrylate ester.

Caption: Chemical structure of this compound.

Applications in Drug Development

This compound is a valuable building block in the development of complex therapeutics, primarily serving as a flexible linker to connect different molecular entities.

PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[3] A PROTAC typically consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[3] The PEG5 chain in this compound provides an appropriate length and flexibility to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation of the POI.[4] The hydrophilicity of the PEG linker can also improve the solubility and cell permeability of the PROTAC molecule.[5]

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can be used to attach a cytotoxic payload to an antibody. The PEG linker can help to improve the solubility of the ADC and may reduce aggregation. The methacrylate group can be reacted with a suitable functional group on the antibody or the payload to form a stable covalent bond.

Experimental Protocols

The following sections provide representative protocols for the use of this compound in the synthesis of PROTACs. These protocols are based on established chemical principles and may require optimization for specific applications.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process. A generalized workflow is illustrated below.

G cluster_0 Synthesis of Ligand-Linker Conjugate cluster_1 Final PROTAC Assembly ligand POI or E3 Ligase Ligand with Nucleophilic Group (e.g., -NH2) reaction1 Michael Addition Reaction ligand->reaction1 linker This compound linker->reaction1 conjugate Ligand-Linker Conjugate reaction1->conjugate conjugate2 Ligand-Linker Conjugate reaction2 Coupling Reaction conjugate2->reaction2 second_ligand Second Ligand (E3 Ligase or POI) with Reactive Group second_ligand->reaction2 protac Final PROTAC Molecule reaction2->protac

Caption: Generalized workflow for PROTAC synthesis.

Detailed Protocol: Michael Addition of an Amine to this compound

This protocol describes the conjugation of a molecule containing a primary or secondary amine to this compound via a Michael addition reaction.

Materials:

  • Molecule with an amine functional group (Ligand-NH2)

  • This compound (CAS 48074-75-5)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as a base catalyst)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel and magnetic stirrer

  • Purification system (e.g., HPLC or column chromatography)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the amine-containing molecule (1.0 eq) in anhydrous DMF in a clean, dry reaction vessel.

  • Addition of Base: Add TEA or DIPEA (1.1 - 1.5 eq) to the reaction mixture and stir for 10-15 minutes at room temperature.

  • Addition of Linker: Dissolve this compound (1.0 - 1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product using an appropriate method, such as reversed-phase HPLC or silica (B1680970) gel column chromatography, to obtain the desired ligand-linker conjugate.

  • Characterization: Confirm the structure and purity of the product by NMR spectroscopy and mass spectrometry.

Signaling Pathways and Mechanism of Action

PROTACs utilizing linkers such as this compound function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The following diagram illustrates the general mechanism of action of a PROTAC.

G POI Target Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with PEG5 Linker) PROTAC->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Quantitative Data in PROTAC Development

The efficacy of a PROTAC is assessed using various quantitative measures. While specific data for a PROTAC using this compound is not publicly available, Table 2 presents typical parameters and hypothetical data for a generic PROTAC to illustrate the nature of the quantitative analysis involved.

ParameterDescriptionHypothetical Value
Binding Affinity (Kd) to POI The dissociation constant for the binding of the PROTAC to the target protein.50 nM
Binding Affinity (Kd) to E3 Ligase The dissociation constant for the binding of the PROTAC to the E3 ligase.100 nM
DC50 The concentration of the PROTAC required to induce 50% degradation of the target protein.25 nM
Dmax The maximum percentage of target protein degradation achieved.>90%
Cellular Permeability (Papp) A measure of the ability of the PROTAC to cross the cell membrane.1.5 x 10^-6 cm/s

Conclusion

This compound is a valuable and versatile linker for the development of advanced therapeutics such as PROTACs and ADCs. Its defined length, hydrophilicity, and reactive methacrylate group provide a robust platform for conjugating different molecular entities. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to utilize this important chemical tool in their work. Further optimization of reaction conditions and linker design will be crucial for the successful development of novel and effective therapies.

References

m-PEG5-2-methylacrylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of m-PEG5-2-methylacrylate, a valuable heterobifunctional linker used in bioconjugation and drug delivery systems.

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative that contains a terminal methoxy (B1213986) group and a methacrylate (B99206) group. The PEG chain, consisting of five ethylene (B1197577) glycol units, imparts hydrophilicity and biocompatibility, while the methacrylate group allows for covalent conjugation to other molecules, typically through Michael addition or polymerization reactions. These characteristics make it a versatile tool in the development of antibody-drug conjugates (ADCs), PROTACs, and nanoparticle-based drug delivery systems.[1]

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₅H₂₈O₇[2][3][4]
Molecular Weight 320.38 g/mol [3][4][5]
Exact Mass 320.1835 u[4]
IUPAC Name 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate[6]
CAS Number 48074-75-5[2]

Experimental Protocols

While this compound is commercially available, understanding its synthesis and characterization is crucial for quality control and the development of novel applications. The following sections detail representative experimental protocols.

Synthesis of this compound

This protocol describes a general method for the synthesis of monofunctional PEG-methacrylates, adapted from procedures for similar compounds.[4]

Objective: To synthesize this compound by reacting m-PEG5-OH with methacrylic anhydride (B1165640).

Materials:

  • m-PEG5-OH (penta(ethylene glycol) monomethyl ether)

  • Methacrylic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Activated molecular sieves (3Å)

  • Alumina (B75360) (neutral, Brockmann I)

  • Diethyl ether

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet is charged with m-PEG5-OH (1 equivalent) and anhydrous dichloromethane (DCM). The mixture is stirred until the m-PEG5-OH is fully dissolved.

  • Addition of Base: Triethylamine (TEA, 2.5 equivalents) is added to the reaction mixture via a syringe. The solution is stirred under an inert atmosphere.

  • Addition of Methacrylic Anhydride: Methacrylic anhydride (1.5 equivalents) dissolved in anhydrous DCM is added dropwise to the reaction mixture at 0 °C (ice bath) over 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • The reaction mixture is filtered to remove the triethylammonium (B8662869) salt byproduct.

    • The filtrate is then passed through a short column of neutral alumina to remove residual acid and salt.

    • The solvent (DCM) is removed under reduced pressure using a rotary evaporator.

    • The resulting crude product is dissolved in a minimal amount of DCM and precipitated by adding it to a large volume of cold diethyl ether with vigorous stirring.

    • The precipitated product is collected by filtration and washed with cold diethyl ether.

  • Drying: The purified this compound is dried under vacuum to a constant weight.

Characterization by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the structure and purity of the synthesized this compound.[6]

Objective: To verify the chemical structure of this compound.

Materials and Equipment:

Procedure:

  • Sample Preparation: A small amount (5-10 mg) of the dried product is dissolved in approximately 0.7 mL of CDCl₃ containing TMS in an NMR tube.

  • Data Acquisition: The ¹H NMR spectrum is acquired on the NMR spectrometer.

  • Spectral Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm). The expected signals for this compound are:

    • Vinyl protons: Two singlets around δ 6.1 and 5.5 ppm.

    • Ester-adjacent methylene (B1212753) protons: A triplet around δ 4.3 ppm.

    • PEG backbone protons: A multiplet around δ 3.6 ppm.

    • Methoxy protons: A singlet around δ 3.4 ppm.

    • Methyl protons on the acrylate: A singlet around δ 1.9 ppm.

The integration of these peaks should correspond to the number of protons in each chemical environment, confirming the successful synthesis of the target molecule.

Visualized Workflows

Synthesis of this compound

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start m-PEG5-OH + Methacrylic Anhydride reaction Reaction in DCM with TEA catalyst start->reaction 1. Mixing filtration Filtration of Salts reaction->filtration 2. Work-up alumina Alumina Column filtration->alumina precipitation Precipitation in Diethyl Ether alumina->precipitation drying Vacuum Drying precipitation->drying end This compound drying->end 3. Final Product

Caption: Workflow for the synthesis and purification of this compound.

Application in Bioconjugation

This diagram shows a simplified logical flow of how this compound can be used to link a small molecule drug to a protein, for example, in the creation of an antibody-drug conjugate.

Bioconjugation_Workflow cluster_activation Activation & Linking cluster_conjugation Conjugation Reaction cluster_final_product Final Product protein Target Protein (e.g., Antibody with Cys) conjugation Michael Addition (Thiol-Maleimide or Thiol-Acrylate) protein->conjugation linker This compound linker->conjugation drug Small Molecule Drug drug->linker Linker Attachment (if necessary) adc Protein-PEG-Drug Conjugate (ADC) conjugation->adc purification Purification (e.g., SEC) adc->purification

Caption: Logical workflow for protein-drug conjugation using this compound.

References

Solubility of m-PEG5-2-methylacrylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of m-PEG5-2-methylacrylate in various organic solvents. Due to the limited availability of precise quantitative solubility data for this specific compound in publicly accessible literature, this guide combines qualitative solubility information with data for structurally related oligo(ethylene glycol) methacrylates. Furthermore, a detailed experimental protocol for determining polymer solubility is provided, alongside a visual representation of the experimental workflow.

Introduction to this compound

This compound is a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (PEG) derivative with a terminal methacrylate (B99206) group. The molecule consists of a short chain of five ethylene (B1197577) glycol repeating units. This structure imparts a unique solubility profile, influenced by both the hydrophilic PEG chain and the more hydrophobic methacrylate group. Understanding its solubility is critical for a wide range of applications, including in the synthesis of polymers for drug delivery systems, hydrogels, and surface modification of materials.

Solubility Data

Precise, quantitative solubility data for this compound is not widely reported in scientific literature. However, based on information from technical data sheets and studies on similar oligo(ethylene glycol) methyl ether methacrylate (OEGMA) compounds, a qualitative and estimated solubility profile can be compiled. Generally, PEG and its derivatives are soluble in a range of polar organic solvents.[1][2] The solubility is influenced by the length of the PEG chain, the nature of the end groups, and the temperature.

The following table summarizes the available qualitative solubility data for this compound and related PEG-methacrylates. It is important to note that "soluble" is a qualitative term and does not imply infinite solubility. Researchers should determine the quantitative solubility for their specific application and conditions.

Organic SolventChemical ClassSolubility of this compound & Related PEG-MethacrylatesNotes
Dimethyl Sulfoxide (DMSO)SulfoxideSolubleExplicitly mentioned for this compound.
Chloroform (CHCl₃)Halogenated HydrocarbonGenerally SolublePEG derivatives are typically soluble in chloroform.[1][3]
Dichloromethane (DCM)Halogenated HydrocarbonGenerally SolublePEG derivatives are typically soluble in dichloromethane.[2]
Tetrahydrofuran (THF)EtherGenerally SolublePEG-methacrylates are reported to be soluble in THF.[3]
Dimethylformamide (DMF)AmideGenerally SolublePEG derivatives show good solubility in DMF.[1][2]
MethanolAlcoholGenerally SolublePEG-methacrylates are reported to be soluble in methanol.[3]
EthanolAlcoholGenerally SolublePEG-methacrylates are reported to be soluble in ethanol.[3]
Toluene (B28343)Aromatic HydrocarbonLess SolubleSolubility of PEG derivatives in toluene is generally lower but can be increased with temperature.[1]
IsopropanolAlcoholLess Soluble / PrecipitatesUsed as a precipitating solvent for some PEG-methacrylates.[3]
HexaneAliphatic HydrocarbonInsoluble / PrecipitatesUsed as a precipitating solvent for PEG-methacrylates.[3]
Diethyl EtherEtherInsoluble / PrecipitatesPEG derivatives are generally not soluble in ether.[1][3]

Experimental Protocol for Determining Solubility

This section outlines a general, robust methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on standard laboratory practices for polymer solubility determination and can be adapted for specific research needs.[4]

Materials and Equipment
  • This compound

  • Selected organic solvent(s) (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps (B75204) or other suitable sealed containers

  • Vortex mixer or magnetic stirrer with stir bars

  • Temperature-controlled environment (e.g., water bath, incubator, or laboratory bench at a recorded temperature)

  • Filtration system (e.g., syringe filters with appropriate membrane material compatible with the solvent)

  • Equipment for solvent evaporation (e.g., rotary evaporator, vacuum oven, or nitrogen stream)

  • Optional: Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a tared glass vial. The "excess" amount will depend on the expected solubility and should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a prolonged period (e.g., 24-48 hours) at a constant, recorded temperature. This allows the solution to reach equilibrium. It is crucial to ensure that undissolved solid remains, confirming that the solution is saturated.

  • Separation of the Saturated Solution:

    • Allow the vial to stand undisturbed at the same constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe. To ensure no solid particles are transferred, it is highly recommended to use a syringe filter that is chemically compatible with the solvent.

  • Determination of Solute Concentration:

    • Gravimetric Method (Primary Method):

      • Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial.

      • Accurately determine the mass of the solution transferred.

      • Carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator, a stream of nitrogen, or a vacuum oven at a temperature that will not degrade the solute).

      • Once the solvent is completely removed, reweigh the vial containing the dried this compound residue.

      • Calculate the solubility as the mass of the dissolved solute per volume (e.g., g/L) or mass of the solvent (e.g., g/100g solvent).

    • Instrumental Analysis (Alternative Method):

      • If a suitable analytical method is available (e.g., UV-Vis spectroscopy if the molecule has a chromophore, or chromatography), prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

      • Dilute the filtered, saturated solution to a concentration that falls within the linear range of the calibration curve.

      • Analyze the diluted solution and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility in standard units (e.g., g/L, mg/mL, or mol/L).

    • Always specify the temperature at which the solubility was determined.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average value with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result prep_solute Weigh excess This compound prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_mix Seal and agitate (24-48h at constant T) prep_solvent->prep_mix sep_settle Allow excess solid to settle prep_mix->sep_settle sep_filter Withdraw and filter supernatant sep_settle->sep_filter analysis_grav Gravimetric: Evaporate solvent and weigh residue sep_filter->analysis_grav analysis_inst Instrumental: Dilute and analyze (e.g., HPLC, UV-Vis) sep_filter->analysis_inst result_calc Calculate solubility (e.g., g/L) analysis_grav->result_calc analysis_inst->result_calc

Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains scarce in the public domain, its general solubility profile can be inferred from its chemical structure and the behavior of similar PEG-based methacrylates. It is expected to be soluble in a range of polar organic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable framework for their determination. This information is crucial for the effective use of this compound in research, development, and manufacturing processes within the pharmaceutical and materials science fields.

References

Stability of m-PEG5-2-methylacrylate Under Diverse pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability of m-PEG5-2-methylacrylate under various pH conditions. The stability of this molecule is of paramount importance in its application in drug delivery systems, biomaterials, and other biomedical fields where it may be exposed to physiological or formulated pH environments. The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its methacrylate (B99206) ester linkage. This guide outlines the kinetics and mechanisms of this hydrolysis under acidic, neutral, and basic conditions, supported by data from analogous compounds and established chemical principles.

Executive Summary

The stability of this compound is highly dependent on the pH of the aqueous environment. The methacrylate ester bond is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases. Generally, the rate of hydrolysis is significantly faster under basic (alkaline) conditions compared to acidic or neutral conditions.[1] At neutral pH, the hydrolysis is slow, but the rate increases with increasing pH. For instance, the hydrolysis half-life of a similar small molecule, methyl methacrylate, has been shown to decrease dramatically from years at pH 7 to mere hours at pH 11. This indicates that formulations containing this compound should be carefully buffered to ensure stability, especially for long-term storage and during application.

pH-Dependent Hydrolysis Kinetics

The general trend is a marked increase in the hydrolysis rate as the pH moves from neutral to basic. Acid-catalyzed hydrolysis also occurs, but typically at a slower rate than base-catalyzed hydrolysis for methacrylate esters.[1]

Below is a summary of the hydrolysis half-life for methyl methacrylate at various pH values, which serves as a relevant proxy for the stability of the methacrylate ester in this compound.

pHHalf-life (t½)Relative Stability
7~4 yearsHigh
8~140 daysModerate
9~14 daysLow
11~3.4 hoursVery Low
(Data derived from studies on methyl methacrylate)[2]

Mechanisms of Hydrolysis

The hydrolysis of the methacrylate ester in this compound proceeds through different mechanisms under acidic and basic conditions.

Acid-Catalyzed Hydrolysis (AAC2 Mechanism)

Under acidic conditions, the hydrolysis of the methacrylate ester typically follows the AAC2 mechanism (acid-catalyzed, bimolecular, acyl-oxygen cleavage). This process involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ H3O+ H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O H2O H₂O Protonated_Intermediate Protonated Tetrahedral Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Products Methacrylic Acid + m-PEG5-OH + H⁺ Protonated_Intermediate->Products - m-PEG5-OH

Figure 1: Acid-Catalyzed Hydrolysis of this compound (AAC2 Mechanism).
Base-Catalyzed Hydrolysis (BAC2 Mechanism)

In basic solutions, the hydrolysis of the methacrylate ester proceeds via the BAC2 mechanism (base-catalyzed, bimolecular, acyl-oxygen cleavage). This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate, which then collapses to yield the carboxylate and the alcohol.[1] This mechanism is generally faster than the acid-catalyzed route for methacrylate esters.

Base_Catalyzed_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Protonation Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ OH- OH⁻ Products Methacrylate Anion + m-PEG5-OH Tetrahedral_Intermediate->Products - m-PEG5-OH Final_Products Methacrylic Acid Products->Final_Products + H₂O - OH⁻

Figure 2: Base-Catalyzed Hydrolysis of this compound (BAC2 Mechanism).

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound under various pH conditions, a systematic experimental approach is required. The following is a detailed methodology for a typical stability study.

Materials and Reagents:
  • This compound (high purity)

  • Phosphate buffer solutions (pH 5.0, 6.0, 7.0, 7.4)

  • Borate buffer solutions (pH 8.0, 9.0)

  • Sodium hydroxide solutions (for pH 10.0 and above)

  • Hydrochloric acid solutions (for pH below 5.0)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Internal standard for HPLC analysis (e.g., a stable, structurally similar compound)

Equipment:
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Incubator or water bath with temperature control

  • Vortex mixer

  • Autosampler vials

Experimental Workflow:

Stability_Study_Workflow Start Start: Prepare Stock Solution of This compound Buffer_Prep Prepare Buffer Solutions at Desired pH Values Start->Buffer_Prep Incubation_Setup Incubate Aliquots of Stock Solution in Different pH Buffers at a Controlled Temperature (e.g., 37°C) Buffer_Prep->Incubation_Setup Sampling Withdraw Samples at Pre-determined Time Points Incubation_Setup->Sampling Quenching Quench the Reaction (e.g., by acidification or dilution in mobile phase) Sampling->Quenching HPLC_Analysis Analyze Samples by HPLC to Quantify the Remaining This compound Quenching->HPLC_Analysis Data_Analysis Plot Concentration vs. Time and Determine the Pseudo-First-Order Rate Constant (k) and Half-life (t½) HPLC_Analysis->Data_Analysis End End: Stability Profile Determined Data_Analysis->End

Figure 3: Experimental Workflow for pH Stability Study of this compound.
Detailed Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration.

    • Prepare a series of buffer solutions covering the desired pH range. Ensure the buffer capacity is sufficient to maintain a constant pH throughout the experiment.

  • Incubation:

    • In separate vials for each pH and time point, add a small aliquot of the this compound stock solution to the pre-warmed buffer solution.

    • Incubate the vials at a constant, physiologically relevant temperature (e.g., 37°C).

  • Sampling and Analysis:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and longer for stable conditions), remove a vial for each pH.

    • Immediately quench the hydrolysis reaction. This can be achieved by adding a quenching solution that shifts the pH to a more stable range (e.g., acidic) or by diluting the sample in the HPLC mobile phase.

    • Analyze the samples using a validated HPLC method. The mobile phase composition and detection wavelength should be optimized for the separation and quantification of this compound.

    • The concentration of the remaining this compound is determined by comparing its peak area to that of a calibration curve.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time for each pH.

    • The slope of the linear regression will give the negative of the pseudo-first-order rate constant (-k).

    • Calculate the half-life (t½) for each pH using the equation: t½ = 0.693 / k.

Conclusion and Recommendations

The stability of this compound is critically dependent on pH. The methacrylate ester is prone to hydrolysis, particularly under basic conditions. For applications requiring long-term stability in aqueous environments, it is recommended to maintain the pH in the neutral to slightly acidic range (pH 6-7.4). For applications where controlled degradation is desired, formulation at a slightly alkaline pH can be utilized to tune the release of conjugated molecules. Researchers and drug development professionals must consider the pH of the intended environment and formulation to ensure the efficacy and stability of products containing this compound. It is strongly advised to conduct stability studies under conditions that mimic the final application to accurately predict the in-use stability of the molecule.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Poly(m-PEG5-2-methylacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(ethylene glycol) (PEG) derivatives are of significant interest in the fields of biomaterials and drug delivery due to their biocompatibility, hydrophilicity, and "stealth" properties, which can reduce protein adsorption and prolong circulation times of therapeutic agents. m-PEG5-2-methylacrylate is a monomer that combines a short methoxy-terminated PEG chain (five ethylene (B1197577) glycol repeat units) with a polymerizable methacrylate (B99206) group. Polymers derived from this monomer, herein referred to as poly(this compound), are expected to exhibit thermal properties influenced by both the polymethacrylate (B1205211) backbone and the PEG side chains. Understanding the thermal stability and degradation profile of this polymer is crucial for determining its processing parameters, storage conditions, and suitability for various applications, particularly those involving heat, such as sterilization or melt processing.

This technical guide summarizes the expected thermal behavior of poly(this compound) based on data from analogous polymers. It provides a detailed overview of the experimental protocols for thermal analysis and visual representations of the experimental workflow and potential degradation pathways.

Thermal Stability Analysis

The thermal stability of polymers is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures. DSC measures the heat flow to or from a sample as a function of temperature, which allows for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

The following table summarizes the thermal properties of polymers closely related to poly(this compound), specifically those derived from oligo(ethylene glycol) methyl ether methacrylate (OEGMA) with a molecular weight of approximately 300 g/mol . The molecular weight of this compound is 320.38 g/mol .

Thermal PropertyValuePolymer SystemReference
Decomposition Temperature (T10%) ~226 °CHomopolymer of OEGMA (Mn = 300 g/mol )[1]
Glass Transition Temperature (Tg) Not explicitly stated for homopolymer, but copolymers with OEGMA (Mn = 300 g/mol ) have Tg values that can be influenced by the comonomer.Copolymers of OEGMA (Mn = 300 g/mol ) and DEGMA[1]

Note: T10% represents the temperature at which 10% weight loss is observed.

The thermal stability of these polymers is generally characterized by decomposition that begins above 200 °C. The degradation of the polymethacrylate backbone is a dominant factor in the overall thermal stability.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal properties of poly(PEG-methacrylate)s.

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A thermogravimetric analyzer (e.g., Pyris 1 TGA, Perkin Elmer).[2]

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).[2]

  • The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[2]

  • The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a specified flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2]

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Objective: To determine the thermal transitions of the polymer, such as the glass transition temperature (Tg).

Instrumentation: A differential scanning calorimeter (e.g., modulated DSC).[1]

Methodology:

  • A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program, which typically includes a heating, cooling, and a second heating cycle to erase the thermal history of the sample. A common program is heating from a low temperature (e.g., -50 °C) to a temperature above the expected transitions (e.g., 150 °C) at a constant rate (e.g., 10 °C/min).

  • The heat flow into or out of the sample relative to the reference is measured as a function of temperature.

  • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Visualizations

G cluster_sample Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_data Data Analysis Polymer Poly(this compound) Sample_Prep Weighing (5-10 mg) Polymer->Sample_Prep TGA_Instrument TGA Instrument Sample_Prep->TGA_Instrument DSC_Instrument DSC Instrument Sample_Prep->DSC_Instrument TGA_Params Heat from 25 to 800°C at 10°C/min under Nitrogen Flow TGA_Data TGA Curve (Mass Loss vs. Temp) TGA_Instrument->TGA_Data DSC_Params Heat-Cool-Heat Cycle (-50 to 150°C at 10°C/min) DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC_Instrument->DSC_Data Decomposition_Temp Decomposition Temp (Td) TGA_Data->Decomposition_Temp Glass_Transition Glass Transition (Tg) DSC_Data->Glass_Transition

Caption: Experimental workflow for thermal analysis.

G cluster_polymer Poly(this compound) Structure cluster_degradation Thermal Degradation Pathways Polymer Polymer Chain Backbone Polymethacrylate Backbone Polymer->Backbone comprises Side_Chain m-PEG5 Side Chain Polymer->Side_Chain comprises Backbone_Scission Backbone Scission Backbone->Backbone_Scission Side_Chain_Degradation Side Chain Degradation Side_Chain->Side_Chain_Degradation Thermal_Stress Thermal Stress (>200°C) Thermal_Stress->Backbone_Scission Thermal_Stress->Side_Chain_Degradation Depolymerization Depolymerization to Monomer Backbone_Scission->Depolymerization Random_Scission Random Chain Scission Backbone_Scission->Random_Scission Ether_Cleavage Ether Bond Cleavage Side_Chain_Degradation->Ether_Cleavage

Caption: Potential thermal degradation pathways.

Degradation Mechanisms

The thermal degradation of poly(this compound) is expected to proceed through mechanisms characteristic of both polymethacrylates and poly(ethylene glycol).

  • Polymethacrylate Backbone Degradation: The degradation of the polymethacrylate backbone is the primary contributor to the overall thermal instability. This can occur via several pathways, including:

    • Depolymerization: Unzipping of the polymer chain to yield the monomer, this compound. This is a common degradation pathway for polymethacrylates.

    • Random Chain Scission: Cleavage of the polymer backbone at random points, leading to the formation of smaller polymer fragments.

    • Side Group Elimination: Though less common for this specific structure, elimination of the side chain could occur.

  • PEG Side Chain Degradation: The poly(ethylene glycol) side chains are generally more thermally stable than the polymethacrylate backbone. However, at higher temperatures, degradation can occur through the cleavage of the ether linkages.

The initial weight loss observed in TGA is likely dominated by the degradation of the polymethacrylate backbone.

Conclusion

While direct experimental data for poly(this compound) is limited, analysis of closely related poly(oligo(ethylene glycol) methyl ether methacrylate) polymers provides valuable insights into its expected thermal behavior. The polymer is anticipated to be thermally stable up to approximately 200 °C, with degradation primarily initiated in the polymethacrylate backbone. The glass transition temperature will be a key parameter influencing its mechanical properties at different temperatures. The provided experimental protocols offer a robust framework for the detailed characterization of the thermal stability and degradation of this and similar PEG-based polymers, which is essential for their successful application in research and drug development.

References

spectroscopic data for m-PEG5-2-methylacrylate (NMR, FT-IR)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on the spectroscopic characterization of m-PEG5-2-methylacrylate, tailored for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopic data, detailed experimental protocols, and a structural representation.

Spectroscopic Data for this compound

This compound (C₁₅H₂₈O₇, Molar Mass: 320.38 g/mol ) is a hydrophilic linker molecule commonly utilized in bioconjugation and polymer synthesis.[1][2] Spectroscopic analysis is crucial for confirming its chemical structure and purity. Below is a summary of expected spectroscopic data based on the analysis of similar PEG-acrylate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts for ¹H and ¹³C NMR are presented in the tables below. These are representative values based on data for structurally related poly(ethylene glycol) methyl ether methacrylates.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~ 6.1s=CH₂ (vinyl proton)
~ 5.6s=CH₂ (vinyl proton)
~ 4.3t-C(=O)O-CH₂-
~ 3.7t-CH₂-O-CH₂-C(=O)-
~ 3.6m-O-CH₂-CH₂-O- (PEG backbone)
~ 3.5tCH₃-O-CH₂-
~ 3.3sCH₃-O-
~ 1.9s-C(=CH₂)-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~ 167-C=O (ester carbonyl)
~ 136-C(CH₃)=CH₂
~ 125-C(CH₃)=CH₂
~ 72CH₃-O-CH₂-
~ 71-O-CH₂-CH₂-O- (internal PEG units)
~ 69-CH₂-O-CH₂-C(=O)-
~ 64-C(=O)O-CH₂-
~ 59CH₃-O-
~ 18-C(CH₃)=CH₂
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The characteristic absorption bands are summarized in the table below.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)BondFunctional Group
~ 2870C-HStretching (alkane)
~ 1720C=OStretching (acrylate ester)[3]
~ 1638C=CStretching (alkene)[3]
~ 1450C-HBending (alkane)
~ 1100C-O-CStretching (ether)

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃), deuterium (B1214612) oxide (D₂O), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent depends on the sample's solubility.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A greater number of scans (typically >1024) is required due to the low natural abundance of ¹³C.

    • The chemical shifts are referenced to the deuterated solvent signal.

FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualizations

Chemical Structure of this compound

G This compound Structure cluster_methacrylate Methacrylate Group cluster_peg PEG Chain C1 C C2 C C1->C2 O1 O C1->O1 O2 O C1->O2 C3 CH₃ C2->C3 H2C H₂C C2->H2C CH2_1 CH₂ O2->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 O3 O CH2_2->O3 CH2_3 CH₂ O3->CH2_3 CH2_4 CH₂ CH2_3->CH2_4 O4 O CH2_4->O4 CH2_5 CH₂ O4->CH2_5 CH2_6 CH₂ CH2_5->CH2_6 O5 O CH2_6->O5 CH2_7 CH₂ O5->CH2_7 CH2_8 CH₂ CH2_7->CH2_8 O6 O CH2_8->O6 CH2_9 CH₂ O6->CH2_9 CH2_10 CH₂ CH2_9->CH2_10 O7 O CH2_10->O7 CH3_term CH₃ O7->CH3_term

Caption: Chemical structure of this compound.

Workflow for Spectroscopic Characterization

G Workflow for Spectroscopic Characterization of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_results Results Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve For NMR ThinFilm Prepare Thin Film / Place on ATR Sample->ThinFilm For FT-IR NMR NMR Spectrometer Dissolve->NMR FTIR FT-IR Spectrometer ThinFilm->FTIR ProcessNMR Process NMR Data (¹H and ¹³C) NMR->ProcessNMR ProcessFTIR Process FT-IR Data FTIR->ProcessFTIR StructureConfirm Structure Confirmation ProcessNMR->StructureConfirm ProcessFTIR->StructureConfirm Purity Purity Assessment StructureConfirm->Purity

Caption: Workflow for spectroscopic characterization.

References

A Technical Guide to Commercial m-PEG5-2-methylacrylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of commercial suppliers, key technical data, and experimental applications of m-PEG5-2-methylacrylate, a versatile PEG linker for bioconjugation and drug delivery.

Introduction to this compound

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker that is gaining significant attention in the fields of drug delivery, bioconjugation, and materials science. Its structure comprises a methoxy-terminated PEG chain with five ethylene (B1197577) glycol units, functionalized with a terminal 2-methylacrylate group. This unique combination of a hydrophilic PEG spacer and a reactive acrylate (B77674) moiety allows for the covalent attachment of the PEG linker to various biomolecules and surfaces.

The PEGylation of therapeutic molecules and nanoparticles offers several advantages, including increased solubility, prolonged circulation half-life, reduced immunogenicity, and improved stability.[][2][3] The 2-methylacrylate group provides a versatile handle for conjugation reactions, particularly through Michael addition with amine- and thiol-containing molecules. This technical guide provides a comprehensive overview of the commercial landscape for this compound, its technical specifications, and relevant experimental protocols for its application in research and drug development.

Commercial Supplier Analysis

Several chemical suppliers offer this compound for research and development purposes. A comparative analysis of the key specifications from prominent suppliers is presented in Table 1. Researchers should note that purity, price, and availability are subject to change and should be confirmed directly with the suppliers.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS NumberPrice (USD) per Gram
BroadPharm BP-23855>98%320.3848074-75-5Varies
MedchemExpress HY-141406>98%320.3848074-75-5Varies
MedKoo Biosciences 572626>95%320.3848074-75-5$1,100.00[4]

Table 1. Comparison of Commercial Suppliers for this compound. Data compiled from supplier websites. Prices are indicative and subject to change.

Experimental Protocols

The 2-methylacrylate group of this compound is primarily utilized for conjugation to amine-containing molecules such as peptides, proteins, and small molecule drugs via a Michael addition reaction. Below are generalized protocols for key experimental procedures.

General Protocol for Conjugation of this compound to an Amine-Containing Molecule

This protocol outlines the fundamental steps for the Michael addition of this compound to a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, protein, or small molecule)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching reagent (e.g., a small molecule with a primary amine like Tris or glycine)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

Procedure:

  • Dissolution of Reactants:

    • Dissolve the amine-containing molecule in an appropriate amine-free buffer to the desired concentration.

    • Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMF or DMSO.

  • Conjugation Reaction:

    • Slowly add the dissolved this compound to the solution of the amine-containing molecule with gentle stirring. A typical molar excess of the PEG reagent is 5- to 20-fold over the amine.

    • Allow the reaction to proceed at room temperature for 2-24 hours, or at 4°C for a longer duration to minimize potential degradation of sensitive molecules. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Quenching the Reaction:

    • Add a quenching reagent in molar excess to react with any unreacted this compound.

  • Purification of the Conjugate:

    • Purify the PEGylated product from unreacted starting materials and byproducts using an appropriate chromatography technique. For proteins and larger molecules, SEC is often suitable. For smaller molecules and peptides, RP-HPLC can be employed.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and HPLC.

Nanoparticle Functionalization with this compound

This protocol describes the surface modification of nanoparticles bearing primary amine groups with this compound.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.5-8.5)

  • Organic solvent (e.g., DMF or DMSO)

  • Centrifugation and washing buffers

  • Characterization instruments (e.g., Dynamic Light Scattering (DLS), Zeta Potential Analyzer, Transmission Electron Microscopy (TEM))

Procedure:

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the reaction buffer.

  • PEGylation Reaction:

    • Dissolve this compound in a small volume of organic solvent.

    • Add the PEG solution to the nanoparticle suspension while vortexing or sonicating to ensure uniform mixing.

    • Incubate the reaction mixture for 4-24 hours at room temperature with continuous mixing.

  • Purification:

    • Separate the PEGylated nanoparticles from unreacted PEG and byproducts by repeated centrifugation and resuspension in fresh buffer.

  • Characterization:

    • Confirm successful PEGylation by measuring the change in particle size (DLS), surface charge (zeta potential), and morphology (TEM).

Visualizing Experimental Workflows and Pathways

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for this compound can be visualized as a logical workflow.

G A Identify Potential Suppliers B Gather Technical Data Sheets & Certificates of Analysis A->B C Compare Key Specifications (Purity, Price, Availability) B->C D Request Quotations for Desired Quantities C->D E Evaluate Supplier Reputation & Customer Support D->E F Place Order with Selected Supplier E->F G Receive and Verify Product Quality F->G

Caption: Workflow for selecting a commercial supplier of this compound.

Cellular Uptake Pathway of PEGylated Nanoparticles

PEGylation plays a crucial role in the cellular uptake of nanoparticles. The hydrophilic PEG chains can reduce opsonization (the process of marking particles for phagocytosis) and alter the internalization pathway.[5] PEGylated nanoparticles can be internalized through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[4][6][7]

G cluster_extracellular Extracellular Space cluster_cell Cell NP This compound Functionalized Nanoparticle Membrane Cell Membrane NP->Membrane Interaction CME Clathrin-mediated Endocytosis Membrane->CME Internalization Caveolae Caveolae-mediated Endocytosis Membrane->Caveolae Internalization Macropino Macropinocytosis Membrane->Macropino Internalization Endosome Early Endosome CME->Endosome Caveolae->Endosome Macropino->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Maturation Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape

Caption: Cellular uptake pathways of PEGylated nanoparticles.

Conclusion

This compound is a valuable tool for researchers and drug development professionals seeking to leverage the benefits of PEGylation. Its well-defined structure and reactive acrylate group facilitate the straightforward conjugation to a wide range of molecules and materials. By carefully selecting a commercial supplier based on the provided data and employing the outlined experimental protocols, researchers can effectively incorporate this versatile PEG linker into their drug delivery systems and bioconjugation strategies. Further investigation into the specific biological interactions of conjugates derived from this compound will continue to expand its utility in the development of novel therapeutics.

References

An In-depth Technical Guide to the Safety and Handling of m-PEG5-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for m-PEG5-2-methylacrylate, a valuable tool in bioconjugation and drug delivery system development. The following sections detail its properties, safe handling procedures, experimental protocols, and relevant scientific context.

Chemical and Physical Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a terminal methyl methacrylate (B99206) group. This structure allows for the covalent attachment of the hydrophilic PEG chain to biomolecules, enhancing their solubility and in vivo stability.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C15H28O7[1][2][3]
Molecular Weight 320.38 g/mol [2][3]
CAS Number 48074-75-5[1][2]
Appearance Solid powder[2]
Purity >95% to 98%[1][2]
Solubility Soluble in DMSO[2]
IUPAC Name 2,5,8,11,14-pentaoxahexadecan-16-yl methacrylate[2]

Safety and Handling

While specific hazard data for this compound is limited, a safety data sheet for a range of mPEG-Methacrylate derivatives indicates that they are not classified as hazardous substances or mixtures. However, standard laboratory precautions should always be observed. The methacrylate group in similar small molecules, like methyl methacrylate, is associated with potential skin and eye irritation, and may cause allergic skin reactions.[4]

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Safety glasses or goggles are recommended.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin and Body Protection: A laboratory coat should be worn.

2.2. Handling and Storage

  • Handling: Avoid direct contact with skin and eyes. Handle in a well-ventilated area.

  • Storage of Solid: Store in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[2] The product can be stored for up to 24 months if the vial is kept tightly sealed.[3]

  • Storage of Solutions: Stock solutions should be prepared fresh for use.[3] If necessary, store aliquots in tightly sealed vials at -20°C for up to one month.[3] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]

2.3. First Aid Measures

  • After Inhalation: Move to fresh air.

  • After Skin Contact: Wash off with soap and plenty of water.

  • After Eye Contact: Rinse thoroughly with plenty of water.

  • After Ingestion: Rinse mouth with water.

2.4. Disposal

Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

The primary application of this compound in a biological context is the modification of proteins and peptides through the reaction of its methacrylate group with primary amines (e.g., the side chain of lysine (B10760008) residues) via a Michael addition reaction.[1]

3.1. General Protocol for Protein Conjugation via Michael Addition

This protocol provides a general procedure for the conjugation of this compound to a protein. Optimization may be required for specific proteins and applications.

Materials:

  • This compound

  • Protein of interest

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5

  • Quenching Reagent (optional): e.g., Tris or glycine (B1666218) solution

  • DMSO (for preparing this compound stock solution)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the conjugation buffer to a known concentration.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10-50 mg/mL).

  • Reaction: Add a molar excess of the this compound stock solution to the protein solution. The exact molar ratio will need to be optimized but can range from 5 to 50-fold excess of the PEG reagent to the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring. The reaction time should be optimized based on the reactivity of the protein.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted this compound.

  • Purification: Remove excess this compound and other small molecules by size-exclusion chromatography or dialysis against an appropriate buffer.

  • Characterization: Characterize the resulting PEGylated protein using techniques such as SDS-PAGE, mass spectrometry, and functional assays to determine the degree of PEGylation and retention of biological activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (in Conjugation Buffer) reaction Mix Protein and This compound prep_protein->reaction Protein prep_peg Prepare this compound Stock Solution (in DMSO) prep_peg->reaction PEG Reagent incubation Incubate (2-24h at RT) reaction->incubation quenching Quench Reaction (Optional) incubation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification characterization Characterize Product (SDS-PAGE, MS, etc.) purification->characterization

Caption: Experimental workflow for protein conjugation with this compound.

michael_addition cluster_reactants Reactants cluster_product Product protein Protein-NH2 (Primary Amine) conjugate Protein-NH-PEG5-conjugate protein->conjugate Michael Addition (pH 7.5-8.5) peg This compound peg->conjugate

Caption: Michael addition reaction of this compound with a primary amine on a protein.

References

The Strategic Imperative of m-PEG5-2-methylacrylate in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two active domains—one binding the target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—tethered by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG)-based linkers have emerged as a cornerstone in PROTAC design. This technical guide provides a comprehensive overview of the role of a specific PEGylated linker, m-PEG5-2-methylacrylate, in the synthesis and function of PROTACs. We will delve into its chemical properties, conjugation strategies, and its impact on the biological activity of these targeted protein degraders, supplemented with detailed, albeit illustrative, experimental protocols and data visualizations to empower the rational design of next-generation therapeutics.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC simultaneously binds to a POI and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[2] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[3]

The linker connecting the two binding moieties is not merely a spacer but plays a pivotal role in several aspects of PROTAC function:

  • Ternary Complex Formation: The length and flexibility of the linker are crucial for achieving a productive ternary complex geometry that allows for efficient ubiquitination.[4]

  • Physicochemical Properties: The linker's composition significantly impacts the PROTAC's solubility, a key challenge for these often large and hydrophobic molecules.[5]

  • Cell Permeability: The linker can influence the ability of the PROTAC to cross the cell membrane and reach its intracellular target.[5]

This compound: A Versatile PROTAC Linker

This compound is a heterobifunctional linker that incorporates a five-unit polyethylene glycol (PEG) chain and a reactive methylacrylate group.[6][7]

  • PEG Component: The PEG chain imparts hydrophilicity, which can enhance the aqueous solubility of the resulting PROTAC.[5] The flexibility of the PEG chain also provides the necessary conformational freedom for the two binding domains to orient themselves optimally for ternary complex formation.[8]

  • Methylacrylate Group: The methylacrylate moiety serves as a Michael acceptor, enabling covalent conjugation to nucleophiles, most commonly primary or secondary amines, present on the warhead or E3 ligase ligand.[7] This Michael addition reaction is a robust and efficient method for PROTAC synthesis.

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C15H28O7[7]
Molecular Weight 320.4 g/mol [7]
Appearance Liquid or SolidN/A
Solubility Soluble in water and most organic solventsN/A

Synthesis of PROTACs using this compound

The synthesis of a PROTAC using this compound typically involves a Michael addition reaction with an amine-functionalized warhead or E3 ligase ligand.

Illustrative Synthesis of a BRD4-targeting PROTAC

In this hypothetical example, we describe the synthesis of a PROTAC targeting the BET bromodomain protein BRD4, a well-established cancer target.[3] The PROTAC will be assembled from an amine-containing JQ1 derivative (BRD4 ligand), the this compound linker, and a pomalidomide (B1683931) derivative (a ligand for the E3 ligase Cereblon).

Disclaimer: The following experimental protocols and data are illustrative and designed to provide a comprehensive guide. No specific PROTACs synthesized with this compound with corresponding quantitative degradation data have been identified in the public domain at the time of this writing.

Experimental Protocol: Synthesis of a BRD4-targeting PROTAC

Materials:

  • Amine-functionalized JQ1 derivative

  • This compound

  • Pomalidomide-amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Step 1: Conjugation of JQ1 derivative with this compound.

    • Dissolve the amine-functionalized JQ1 derivative (1.0 eq) in anhydrous DMF.

    • Add this compound (1.1 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product (JQ1-PEG5-methylacrylate) by preparative HPLC.

    • Confirm the identity of the product by mass spectrometry.

  • Step 2: Conjugation of JQ1-PEG5-methylacrylate with Pomalidomide-amine.

    • Dissolve the purified JQ1-PEG5-methylacrylate (1.0 eq) in anhydrous DMF.

    • Add Pomalidomide-amine (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at 50°C for 24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

    • Characterize the final product by 1H NMR and high-resolution mass spectrometry.

Biological Evaluation of PROTACs

A series of in vitro assays are essential to characterize the biological activity of a newly synthesized PROTAC.

Data Presentation: Illustrative Degradation Data

The following table presents hypothetical degradation data for our illustrative BRD4-targeting PROTAC.

PROTACTargetCell LineDC50 (nM)Dmax (%)
BRD4-PEG5-Pomalidomide BRD4HeLa15>95
BRD4-PEG5-Pomalidomide BRD422Rv125>90
  • DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols for Biological Evaluation

Objective: To quantify the degradation of the target protein upon PROTAC treatment.

Materials:

  • Cell line of interest (e.g., HeLa)

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control and determine the DC50 and Dmax values.

Objective: To confirm that the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase in live cells.

Materials:

  • Cell line expressing NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase

  • PROTAC stock solution

  • NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand

  • Plate reader capable of measuring bioluminescence and fluorescence

Procedure:

  • Cell Plating: Seed the engineered cells in a white, 96-well assay plate.

  • Ligand and PROTAC Addition: Add the HaloTag® ligand to the cells and incubate. Then, add the PROTAC at various concentrations.

  • Substrate Addition and Measurement: Add the NanoBRET™ substrate and immediately measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using the plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A dose-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.

Visualizing Key Processes with Graphviz

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex binds PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Synthesis Chemical Synthesis (Michael Addition) Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & NMR Purification->Characterization Cell_Treatment Cell Treatment with PROTAC Characterization->Cell_Treatment Western_Blot Western Blot for Degradation (DC50, Dmax) Cell_Treatment->Western_Blot Ternary_Complex_Assay Ternary Complex Formation Assay Cell_Treatment->Ternary_Complex_Assay Ubiquitination_Assay Ubiquitination Assay Cell_Treatment->Ubiquitination_Assay Cell_Viability Cell Viability Assay Cell_Treatment->Cell_Viability SAR_Analysis Structure-Activity Relationship (SAR) Western_Blot->SAR_Analysis Ternary_Complex_Assay->SAR_Analysis Ubiquitination_Assay->SAR_Analysis Cell_Viability->SAR_Analysis

Caption: Experimental workflow for PROTAC development.

Conclusion

The this compound linker is a valuable tool in the design and synthesis of effective PROTACs. Its PEG component offers a powerful means to enhance solubility and provide the necessary flexibility for optimal ternary complex formation, while the methylacrylate group allows for a straightforward and robust conjugation strategy. Although specific degradation data for PROTACs utilizing this exact linker is not yet prevalent in the public domain, the principles outlined in this guide provide a solid foundation for its application. The "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.

References

An In-depth Technical Guide to m-PEG5-2-methylacrylate as a Monomer for Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)5-2-methylacrylate (m-PEG5-2-methylacrylate) as a monomer for the synthesis of advanced polymers for biomedical applications. We delve into its physicochemical properties, polymerization methodologies, and the characteristics of the resulting polymers, with a focus on their use in drug delivery and biomaterials.

Introduction to this compound

Methoxy-poly(ethylene glycol)5-2-methylacrylate is a hydrophilic monomer that combines a methacrylate (B99206) group with a short, five-unit polyethylene (B3416737) glycol (PEG) chain. This structure imparts unique properties to the resulting polymers, including biocompatibility, water solubility, and the ability to form "stealth" nanoparticles that can evade the immune system. These characteristics make polymers derived from this compound highly attractive for a range of biomedical applications, including drug delivery, tissue engineering, and diagnostics.[1][2][3]

Table 1: Physicochemical Properties of this compound Monomer

PropertyValue
Chemical Formula C15H28O7
Molecular Weight 320.38 g/mol
Appearance Liquid
Solubility Soluble in water and common organic solvents
Storage Recommended at -20°C for long-term stability

Polymerization of this compound

The polymerization of this compound can be achieved through various techniques, with controlled radical polymerization methods being particularly well-suited for producing well-defined polymers with controlled molecular weights and low polydispersity. The most common and effective methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[4][5][6]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust and versatile method for polymerizing a wide range of monomers, including methacrylates. It allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The polymerization of oligo(ethylene glycol) methacrylates, such as this compound, by ATRP has been extensively studied.[4][7]

This protocol is adapted from established procedures for OEGMA, a close analog of this compound.[8]

  • Materials:

    • Oligo(ethylene glycol) monomethyl ether methacrylate (OEOMA, e.g., OEOMA300 or OEOMA475)

    • Tris[(2-pyridyl)methyl]amine (TPMA)

    • Copper(II) bromide (CuBr2) or Copper(II) chloride (CuCl2)

    • Ascorbic acid

    • Deionized water

  • Procedure:

    • An oxidatively stable Cu(II) precursor complex is formed using TPMA and either CuBr2 or CuCl2.

    • The monomer (OEOMA) is dissolved in deionized water in a reaction flask.

    • The Cu(II)/TPMA complex is added to the monomer solution.

    • Ascorbic acid is used as a reducing agent to generate the active catalyst in situ.

    • The polymerization is conducted at ambient temperature (e.g., 30°C).

    • The reaction is monitored for monomer conversion over time.

    • The polymerization is terminated by exposure to air.

    • The resulting polymer is purified to remove the copper catalyst.

Table 2: Quantitative Data for Aqueous AGET ATRP of OEGMA [7][8]

MonomerInitiator/Catalyst SystemTemperature (°C)TimeConversion (%)Mn ( g/mol )PDI (Mw/Mn)
OEGMA300CuBr2/TPMA, Ascorbic Acid30Varies>90~Targeted DP x MWmonomer< 1.3
OEGMA475CuBr2/TPMA, Ascorbic Acid30Varies>90~Targeted DP x MWmonomer< 1.3
OEGMACuCl/bpy2020 min~90Varies1.15 - 1.30
OEGMA (bulk)CuCl/bpy2015 h~90Varies~1.30

Mn = Number-average molecular weight, PDI = Polydispersity Index

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Monomer This compound (in Water) ReactionVessel Reaction Vessel (Ambient Temperature) Monomer->ReactionVessel Catalyst Cu(II)/Ligand Complex (e.g., CuBr2/TPMA) Catalyst->ReactionVessel Reducer Reducing Agent (e.g., Ascorbic Acid) Reducer->ReactionVessel Monitoring Monitor Conversion (e.g., NMR, GPC) ReactionVessel->Monitoring Termination Termination (Exposure to Air) Monitoring->Termination Purification Purification (e.g., Dialysis, Column Chromatography) Termination->Purification FinalPolymer Poly(this compound) Purification->FinalPolymer RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Isolation & Characterization Reagents Monomer, RAFT Agent, Initiator, Solvent Degassing Deoxygenation (Freeze-Pump-Thaw) Reagents->Degassing Heating Heating (e.g., 70°C Oil Bath) Degassing->Heating Quenching Quenching (Cooling & Air Exposure) Heating->Quenching Precipitation Precipitation (in Non-solvent) Quenching->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying FinalPolymer Purified Polymer Drying->FinalPolymer Drug_Delivery_Concept Monomer This compound + Hydrophobic Monomer Polymerization Controlled Radical Polymerization Monomer->Polymerization Copolymer Amphiphilic Block/Statistical Copolymer Polymerization->Copolymer SelfAssembly Self-Assembly in Water Copolymer->SelfAssembly Micelle Micelle/Nanoparticle (Core-Shell Structure) SelfAssembly->Micelle Encapsulation Drug Encapsulation Micelle->Encapsulation Drug Hydrophobic Drug Drug->Encapsulation DrugCarrier Drug-Loaded Nanocarrier Encapsulation->DrugCarrier Release Controlled Drug Release DrugCarrier->Release Target Therapeutic Target Release->Target

References

A Technical Guide to the Hydrophilic Properties of Poly(m-PEG5-2-methylacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of poly(m-PEG5-2-methylacrylate), a polymer of significant interest in the biomedical field. Due to its biocompatibility and tunable hydrophilicity, this polymer is a promising candidate for various applications, including drug delivery, tissue engineering, and hydrogel formation. This document details the synthesis of the polymer, experimental protocols for characterizing its hydrophilicity, and presents available data for structurally similar polymers to infer its properties.

Introduction to Poly(this compound)

Poly(this compound), a member of the poly(oligo(ethylene glycol) methacrylate) (POEGMA) family, is a water-soluble polymer. Its structure consists of a hydrophobic polymethacrylate (B1205211) backbone with pendant hydrophilic side chains of methoxy-terminated penta(ethylene glycol). This amphiphilic nature governs its self-assembly in aqueous solutions and its overall hydrophilic character. The presence of the ethylene (B1197577) glycol units is crucial for its biocompatibility and for imparting "stealth" properties that can help reduce non-specific protein adsorption, a critical feature for in-vivo applications. The hydrophilicity of POEGMA-based polymers can be finely tuned by altering the length of the oligo(ethylene glycol) side chains.

Synthesis

The synthesis of poly(this compound) involves two main stages: the synthesis of the this compound monomer, followed by its polymerization.

Monomer Synthesis: this compound

The monomer, this compound, can be synthesized via the esterification of methacrylic acid or methacryloyl chloride with methoxy-penta(ethylene glycol). The reaction typically involves a carbodiimide-mediated coupling or the use of a base to neutralize the HCl byproduct when methacryloyl chloride is used.

Polymerization of this compound

Poly(this compound) is synthesized through the free-radical polymerization of the this compound monomer. Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to achieve polymers with well-defined molecular weights and narrow molecular weight distributions. These controlled methods are crucial for producing polymers with reproducible properties for biomedical applications.

Hydrophilic Properties and Characterization

The hydrophilicity of a polymer is a critical parameter that influences its interaction with aqueous environments and biological systems. Key quantitative measures of hydrophilicity include water contact angle and water uptake (for hydrogels).

Water Contact Angle

Table 1: Water Contact Angles of Related Polymers

PolymerWater Contact Angle (°)Reference
Poly(ethylene glycol) (PEG)~23[1]
Poly(methyl methacrylate) (PMMA)~70.9[2]
Water Uptake of Hydrogels

When crosslinked, poly(this compound) can form hydrogels capable of absorbing and retaining large amounts of water. The water uptake or swelling ratio is a direct measure of the hydrogel's hydrophilicity and is influenced by the crosslinking density and the length of the PEG side chains. Generally, longer PEG side chains lead to a higher water uptake capacity.

While specific water uptake data for a hydrogel made purely from poly(this compound) is not available, studies on copolymers of oligo(ethylene glycol) methacrylates demonstrate that their water absorption capabilities can be substantial, making them suitable for applications requiring high water content, such as in tissue engineering scaffolds and drug delivery systems.

Experimental Protocols

Synthesis of Poly(this compound) via RAFT Polymerization

This protocol describes a general procedure for the controlled radical polymerization of this compound using RAFT.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • 1,4-Dioxane (solvent)

Procedure:

  • In a Schlenk flask, dissolve the this compound monomer, CPADB, and AIBN in 1,4-dioxane.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir.

  • Monitor the polymerization progress by taking samples at regular intervals and analyzing them using Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).

  • Once the desired monomer conversion is reached, quench the polymerization by exposing the mixture to air and cooling it in an ice bath.

  • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up reagents Dissolve Monomer, RAFT Agent, Initiator in Dioxane degas Freeze-Pump-Thaw (3 cycles) reagents->degas heat Heat to 70°C with Stirring degas->heat monitor Monitor Conversion (NMR, GPC) heat->monitor quench Quench Reaction (Air, Ice Bath) monitor->quench precipitate Precipitate in Cold Diethyl Ether quench->precipitate collect Filter and Dry Polymer precipitate->collect final_product final_product collect->final_product Poly(this compound)

Caption: Workflow for the synthesis of poly(this compound) via RAFT polymerization.

Water Contact Angle Measurement

This protocol outlines the sessile drop method for determining the water contact angle of a polymer film.

Materials and Equipment:

  • Poly(this compound) film

  • Goniometer with a high-resolution camera

  • Syringe with a flat-tipped needle

  • High-purity deionized water

Procedure:

  • Prepare a thin, uniform film of the polymer on a flat substrate (e.g., glass slide or silicon wafer) by spin-coating or solvent casting.

  • Ensure the film is dry and free of contaminants.

  • Place the polymer-coated substrate on the sample stage of the goniometer.

  • Fill the syringe with deionized water and carefully dispense a small droplet (e.g., 2-5 µL) onto the polymer surface.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the goniometer software to analyze the image and calculate the angle between the tangent of the droplet and the polymer surface.

  • Repeat the measurement at multiple locations on the film to ensure reproducibility and calculate the average contact angle.

Contact_Angle_Measurement cluster_sample_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis film_prep Prepare Polymer Film (Spin-coating or Casting) dry_film Dry Film film_prep->dry_film place_sample Place on Goniometer Stage dry_film->place_sample dispense_drop Dispense Water Droplet place_sample->dispense_drop capture_image Capture Image dispense_drop->capture_image calculate_angle Calculate Contact Angle (Software Analysis) capture_image->calculate_angle repeat Repeat and Average calculate_angle->repeat final_value final_value repeat->final_value Average Contact Angle

Caption: Experimental workflow for measuring the water contact angle of a polymer film.

Hydrogel Swelling Study (Water Uptake)

This protocol describes the gravimetric method for determining the equilibrium water uptake of a hydrogel.

Materials:

  • Crosslinked poly(this compound) hydrogel

  • Deionized water

  • Analytical balance

  • Filter paper

Procedure:

  • Prepare a crosslinked hydrogel sample of a known dry weight (W_dry).

  • Immerse the dried hydrogel in a beaker of deionized water at a constant temperature (e.g., 25 °C or 37 °C).

  • At regular time intervals, remove the hydrogel from the water.

  • Gently blot the surface of the hydrogel with filter paper to remove excess surface water.

  • Weigh the swollen hydrogel (W_swollen).

  • Return the hydrogel to the water.

  • Continue this process until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the equilibrium water uptake (EWU) using the following formula:

    EWU (%) = [(W_equilibrium - W_dry) / W_dry] x 100

Hydrogel_Swelling_Study cluster_prep Preparation cluster_swelling Swelling Process cluster_measurement_loop Measurement at Intervals cluster_calculation Calculation weigh_dry Weigh Dry Hydrogel (W_dry) immerse Immerse in Deionized Water weigh_dry->immerse incubate Incubate at Constant Temp. immerse->incubate remove_blot Remove and Blot Surface incubate->remove_blot weigh_swollen Weigh Swollen Hydrogel (W_swollen) remove_blot->weigh_swollen check_equilibrium Check for Constant Weight weigh_swollen->check_equilibrium check_equilibrium->remove_blot No calculate_ewu Calculate Equilibrium Water Uptake (EWU) check_equilibrium->calculate_ewu Yes final_result final_result calculate_ewu->final_result EWU (%)

Caption: Workflow for determining the equilibrium water uptake of a hydrogel.

Conclusion

Poly(this compound) is a polymer with significant potential in biomedical applications due to its inherent hydrophilicity and biocompatibility. While direct quantitative data for this specific polymer is limited, the properties of closely related POEGMA polymers strongly suggest that it will exhibit excellent water solubility and surface wettability. The experimental protocols provided in this guide offer a robust framework for the synthesis and detailed characterization of its hydrophilic properties, enabling researchers and drug development professionals to further explore its utility in their respective fields. Future work should focus on the synthesis and characterization of this specific polymer to provide precise quantitative data and further validate its potential.

References

A Technical Guide to m-PEG5-2-methylacrylate for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG5-2-methylacrylate

This compound is a functionalized polyethylene (B3416737) glycol (PEG) derivative, a class of polymers widely recognized for their biocompatibility, non-immunogenicity, and resistance to protein adsorption.[1] This specific molecule is characterized by a methoxy-terminated PEG chain with five repeating ethylene (B1197577) glycol units, linked to a polymerizable methylacrylate group.[2] The hydrophilic PEG chain enhances water solubility, while the methylacrylate group allows for its incorporation into polymer networks through polymerization reactions, making it a valuable monomer for creating hydrogels and other biomaterials.[2][3] These materials are extensively explored for a variety of biomedical applications, including drug delivery, tissue engineering, and as linking agents in more complex bioconjugates like PROTACs (Proteolysis Targeting Chimeras).[4][5]

Core Properties:

  • Biocompatibility: PEG-based materials are well-tolerated in biological systems, minimizing immune responses.[1][6]

  • Hydrophilicity: The PEG chain imparts excellent water solubility to the monomer and high water content to the resulting polymers.[2]

  • Polymerizability: The methylacrylate group is readily polymerizable, often through free-radical polymerization, including photopolymerization, which allows for rapid curing under mild, cell-friendly conditions.[][8]

  • Tunability: By copolymerizing this compound with other monomers or crosslinkers, the resulting material's mechanical properties (e.g., stiffness, elasticity) and chemical properties (e.g., degradation rate, drug release profile) can be precisely controlled.[9][10]

Key Applications in Biomedicine

The unique combination of properties makes this compound and similar PEG-methacrylates foundational components in several cutting-edge biomedical fields.

Drug Delivery Systems

Polymers derived from this compound are excellent candidates for creating controlled-release drug delivery systems.[5][11] When polymerized into a hydrogel network, these materials can encapsulate therapeutic agents, from small molecules to large proteins, and release them in a sustained manner.[6][12]

The release of drugs from these hydrogel matrices is governed by mechanisms such as diffusion through the swollen polymer network and degradation of the matrix itself.[13] The kinetics of this release can be tailored by adjusting the crosslinking density and the molecular weight of the PEG chains used in the hydrogel formulation.[12][14] For instance, hydrogels made with higher molecular weight PEGs tend to have higher swelling ratios, which can facilitate faster release of larger molecules like insulin (B600854) compared to smaller drugs like estradiol.[12] Copolymers can also be designed to be thermosensitive, allowing for temperature-triggered drug release.[11][15]

Tissue Engineering and Regenerative Medicine

In tissue engineering, hydrogels serve as three-dimensional scaffolds that mimic the natural extracellular matrix (ECM), providing a supportive environment for cells to grow, proliferate, and form new tissue.[3][9] While PEG-based hydrogels are inherently bio-inert and do not support cell adhesion on their own, their chemistry allows for easy modification.[1] They can be copolymerized or functionalized with bioactive molecules like gelatin methacrylate (B99206) (GelMA) or cell-adhesive peptides (e.g., RGD sequences) to promote specific cellular interactions.[1][9]

The mechanical properties of these scaffolds, such as compressive modulus and stiffness, are critical for guiding cell behavior and are highly tunable. By varying the concentration of the PEG monomer and other components, scaffolds can be engineered to match the mechanical properties of specific tissues, from soft tissues to more robust structures like cartilage.[9][16][17]

Bioconjugation and PROTAC Linkers

The defined structure of this compound makes it a useful building block in bioconjugation. The hydrophilic PEG spacer can be used to link different molecules together, for example, in the synthesis of Antibody-Drug Conjugates (ADCs) or PROTACs.[4][18][19] In these applications, the PEG linker helps to improve the solubility and pharmacokinetic properties of the resulting conjugate.[2]

Quantitative Data Summary

The properties of hydrogels synthesized using PEG-methacrylates are highly dependent on formulation parameters such as monomer concentration, molecular weight, and the type of crosslinker used. The following tables summarize key quantitative data from relevant studies.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C15H28O7 [2][18]
Molecular Weight (MW) 320.38 g/mol [2][18]
Purity >95-98% [2][18]
CAS Number 48074-75-5 [2][18]

| Storage Condition | -20°C |[2] |

Table 2: Mechanical Properties of PEG-Based Hydrogels

Hydrogel Composition Storage Modulus (G') Compressive Modulus Tensile Young's Modulus (Eten) Reference
Varied PEGDMA Concentration 14,000 - 70,000 Pa - Decreases with lower PEGDMA [16]
5% PEG + 5% GelMA - ~3 kPa - [9]
10% PEG + 15% GelMA - ~45 kPa - [9]

| Varied PEGDA (by MW & conc.) | 2 - 1300 kPa | 0.01 - 2.46 MPa | 0.02 - 3.5 MPa |[17][20] |

Table 3: Swelling and Release Properties of PEG-Based Hydrogels

Hydrogel Composition Swelling Ratio Drug/Molecule Release Profile Reference
Low MW PEG-MA/DMA Lower (~300% for high MW) Estradiol (MW 272) 100% release, Non-Fickian [12]
Low MW PEG-MA/DMA Lower Insulin (MW 5733) 12-17% fractional release [12]
High MW PEG-MA/DMA Higher (300%) Insulin (MW 5733) 24% fractional release [12]
PEGMEM 300 (1 mmol) 1.5 - - [10]

| PEGMEM 900 (1 mmol) | 19.3 | - | - |[10] |

Experimental Protocols

General Protocol for Hydrogel Synthesis via Free-Radical Photopolymerization

This protocol describes a common method for creating PEG-based hydrogels, which can be adapted for this compound.

Materials:

  • This compound (or other PEG-methacrylate/acrylate derivative)

  • Crosslinker (e.g., PEG-diacrylate, PEGDMA)

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Phosphate-buffered saline (PBS) or deionized water

  • UV light source (e.g., 365 nm)

Procedure:

  • Precursor Solution Preparation: Dissolve the this compound monomer and the crosslinker in PBS to the desired final concentration (e.g., 10-20% w/v).[21]

  • Initiator Addition: Add the photoinitiator to the precursor solution. A typical concentration is 0.05-0.5% (w/v). Ensure it is fully dissolved, protecting the solution from light.

  • Molding: Pipette the final precursor solution into a mold of the desired shape (e.g., between two glass slides with a defined spacer thickness).

  • Polymerization: Expose the solution to UV light (e.g., 365 nm) for a specified time (e.g., 5-10 minutes) to initiate polymerization and form the hydrogel.[22][23] The duration and intensity of UV exposure will influence the final properties.

  • Swelling and Purification: After polymerization, carefully remove the hydrogel from the mold and place it in a large volume of PBS or deionized water. Allow it to swell for 24-48 hours, with periodic changes of the buffer, to remove any unreacted monomers and the photoinitiator.[8]

Protocol for In Vitro Drug Release Study

This protocol outlines a method to quantify the release of an encapsulated drug from a hydrogel.

Materials:

  • Drug-loaded hydrogel samples of known weight and dimensions

  • Release medium (e.g., PBS at pH 7.4)

  • Shaking incubator or water bath at 37°C

  • UV-Vis Spectrophotometer or HPLC for drug quantification

Procedure:

  • Preparation: Place a pre-weighed, drug-loaded hydrogel sample into a known volume of release medium (e.g., 10 mL).

  • Incubation: Place the samples in a shaking incubator set to 37°C.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.

  • Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Data Analysis: Calculate the cumulative amount and percentage of drug released over time. This data can then be fitted to various kinetic models (e.g., Korsmeyer-Peppas, Higuchi) to determine the release mechanism.[14][24]

Visualizations: Workflows and Relationships

G cluster_0 Material Synthesis cluster_1 Scaffold Fabrication cluster_2 Cell Culture & Analysis Monomer m-PEG5-methylacrylate + Crosslinker Precursor Precursor Solution Monomer->Precursor Bioactive Bioactive Molecules (e.g., GelMA, RGD) Bioactive->Precursor Initiator Photoinitiator Initiator->Precursor UV UV Photopolymerization Precursor->UV Molding Hydrogel Porous Hydrogel Scaffold UV->Hydrogel Purify Purification & Swelling Hydrogel->Purify Cells Cell Seeding Purify->Cells Culture 3D Cell Culture (Incubation) Cells->Culture Analysis Analysis (Viability, Differentiation) Culture->Analysis

G Start Drug-Loaded Dehydrated Hydrogel Penetration Water Penetration Start->Penetration Degradation Matrix Degradation (Optional, for degradable gels) Start->Degradation Medium Aqueous Medium (e.g., Body Fluid) Medium->Penetration Swelling Polymer Chain Relaxation & Swelling Penetration->Swelling Diffusion Drug Diffusion (Concentration Gradient) Swelling->Diffusion Increases mesh size Release Sustained Drug Release Swelling->Release Diffusion->Release Degradation->Release Releases entrapped drug

G cluster_0 Input Parameters (Formulation) cluster_1 Intermediate Properties cluster_2 Functional Outcomes PEG_MW PEG Monomer MW & Concentration Density Crosslinking Density PEG_MW->Density Mesh Network Mesh Size PEG_MW->Mesh Crosslink Crosslinker Concentration Crosslink->Density Crosslink->Mesh Bioactive Bioactive Moiety (Type & Concentration) Bio Bioactivity Bioactive->Bio Mechanical Mechanical Properties (Stiffness, Modulus) Density->Mechanical Swelling Swelling Ratio Density->Swelling Mesh->Swelling Release Drug Release Rate Mesh->Release Cell Cellular Response (Adhesion, Viability) Bio->Cell Mechanical->Cell Swelling->Release

References

An In-depth Technical Guide to PEGylation with m-PEG5-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation utilizing m-PEG5-2-methylacrylate, a monofunctional polyethylene (B3416737) glycol (PEG) reagent. It is designed to furnish researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to effectively employ this reagent in their work. This document covers the core principles of PEGylation, the specific characteristics of this compound, detailed experimental considerations, and methods for the characterization of the resulting conjugates.

Introduction to PEGylation and this compound

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, and small molecule drugs. This bioconjugation technique is a cornerstone of drug delivery and development, offering numerous advantages, including:

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of molecules, which can significantly reduce renal clearance and extend circulation half-life.

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the surface of therapeutic proteins, diminishing their recognition by the immune system.

  • Improved Solubility and Stability: The hydrophilic nature of PEG can enhance the solubility of hydrophobic molecules and protect them from enzymatic degradation.

  • Controlled Release: In the context of hydrogels, PEGylation can be used to create crosslinked networks for the sustained release of encapsulated therapeutics.

This compound is a specific type of PEGylation reagent characterized by a monomethyl ether end group and a reactive 2-methylacrylate group. The "5" in its name denotes the number of ethylene (B1197577) glycol repeat units. This reagent is particularly useful for its ability to react with nucleophiles, primarily through a Michael addition mechanism.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 48074-75-5[1][2]
Molecular Formula C15H28O7[2]
Molecular Weight 320.38 g/mol [2]
Appearance Liquid or solidVaries by supplier
Purity Typically >95%[1][2]
Solubility Soluble in water and most organic solventsGeneral PEG property
Storage Conditions -20°C for long-term storage[1]

The Chemistry of PEGylation with this compound: Michael Addition

The primary reaction mechanism for the conjugation of this compound to biomolecules is Michael addition . This reaction involves the addition of a nucleophile (the Michael donor) to the α,β-unsaturated carbonyl of the methylacrylate group (the Michael acceptor).

Common nucleophiles on the surface of proteins and peptides that can participate in Michael addition include:

  • Thiols (from Cysteine residues): Thiol groups are strong nucleophiles and react readily with the methylacrylate moiety to form a stable thioether bond. This reaction is often preferred for site-specific PEGylation due to the relatively low abundance of free cysteine residues in many proteins.

  • Amines (from Lysine residues and the N-terminus): Primary and secondary amines can also act as nucleophiles in Michael addition reactions, forming a stable amine linkage. The reactivity of amines is generally lower than that of thiols for this reaction.

The reaction is typically carried out under mild conditions, often at or near physiological pH. The specificity of the reaction can be influenced by controlling the pH, as the nucleophilicity of thiols and amines is pH-dependent.

Experimental Protocols

Synthesis of this compound

For researchers who wish to synthesize the reagent in-house, a common method involves the reaction of monomethyl-PEG5-alcohol with methacrylic anhydride (B1165640) in the presence of a base catalyst.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification mPEG_OH m-PEG5-OH Mix Mix in an aprotic solvent (e.g., Dichloromethane) mPEG_OH->Mix MA Methacrylic Anhydride MA->Mix Base Base (e.g., Triethylamine) Base->Mix Stir Stir at room temperature Mix->Stir Filter Filter to remove solids Stir->Filter Precipitate Precipitate in cold diethyl ether Filter->Precipitate Dry Dry under vacuum Precipitate->Dry Product This compound Dry->Product

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol:

  • Dissolution: Dissolve m-PEG5-OH and a slight molar excess of methacrylic anhydride in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM).

  • Catalysis: Add a catalytic amount of a non-nucleophilic base, such as triethylamine, to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After the reaction is complete, filter the mixture to remove any precipitated salts.

  • Purification: Concentrate the filtrate under reduced pressure and precipitate the product by adding it to cold diethyl ether.

  • Drying: Collect the precipitate by filtration and dry it under vacuum to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR and mass spectrometry.

PEGylation of a Model Protein (e.g., Lysozyme or Bovine Serum Albumin)

This protocol outlines the general steps for conjugating this compound to a protein. Optimization of the molar ratio of PEG to protein, reaction time, and buffer conditions is essential for each specific protein.

PEGylation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Sol Prepare Protein Solution in Reaction Buffer Mix Add PEG solution to Protein solution Protein_Sol->Mix PEG_Sol Prepare this compound Stock Solution PEG_Sol->Mix Incubate Incubate with gentle mixing Mix->Incubate Quench Quench reaction (optional) Incubate->Quench Chromatography Purify by Size Exclusion or Ion Exchange Chromatography Quench->Chromatography Final_Product Purified PEGylated Protein Chromatography->Final_Product SDS_PAGE SDS-PAGE Mass_Spec Mass Spectrometry Activity_Assay Biological Activity Assay Final_Product->SDS_PAGE Final_Product->Mass_Spec Final_Product->Activity_Assay

Caption: General workflow for protein PEGylation and characterization.

Detailed PEGylation Protocol:

  • Materials:

    • Protein of interest (e.g., Lysozyme, BSA)

    • This compound

    • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4-8.5)

    • Quenching reagent (optional, e.g., a small molecule thiol like cysteine)

    • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

  • Procedure:

    • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines or thiols if they are not the intended target.

    • PEG Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer or a compatible organic solvent (e.g., DMSO) to create a stock solution.

    • Reaction Initiation: Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar ratio (e.g., 5:1, 10:1, 20:1 of PEG to protein) should be determined empirically.

    • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C to room temperature) with gentle stirring for a duration ranging from 1 to 24 hours. The optimal time should be determined through time-course experiments.

    • Reaction Quenching (Optional): To stop the reaction, a quenching reagent with a reactive nucleophile (e.g., a 10-fold molar excess of free cysteine or glycine) can be added to consume any unreacted this compound.

    • Purification: Remove unreacted PEG reagent and separate the PEGylated protein from the unmodified protein using either SEC or IEX.

      • SEC: Separates molecules based on their hydrodynamic radius. The larger PEGylated protein will elute earlier than the smaller, unmodified protein.

      • IEX: Separates molecules based on charge. PEGylation can shield surface charges, leading to a change in elution profile compared to the native protein.

    • Buffer Exchange and Concentration: The purified PEGylated protein may need to be buffer-exchanged into a suitable storage buffer and concentrated.

Characterization of PEGylated Conjugates

Thorough characterization of the PEGylated product is essential to confirm the extent of modification and its impact on the protein's properties.

Quantification of PEGylation

Several techniques can be used to determine the degree of PEGylation (the average number of PEG molecules attached per protein molecule).

TechniquePrincipleInformation Provided
SDS-PAGE Separation by molecular weight. PEGylation increases the apparent molecular weight.Qualitative assessment of PEGylation and estimation of the degree of PEGylation by observing the band shift.
Mass Spectrometry (MALDI-TOF or ESI-MS) Measures the mass-to-charge ratio of ions.Precise determination of the molecular weight of the conjugate, allowing for accurate calculation of the degree of PEGylation.
Size Exclusion Chromatography (SEC) Separation by hydrodynamic volume.Can be used to separate and quantify different PEGylated species (mono-, di-, tri-PEGylated, etc.).
¹H NMR Spectroscopy Measures the nuclear magnetic resonance of protons.Can be used to quantify the degree of PEGylation by comparing the integral of the PEG-specific proton signals to the protein-specific proton signals.[3]
Assessment of Biological Activity

It is critical to evaluate the effect of PEGylation on the biological activity of the protein. The specific assay will depend on the protein's function.

Protein TypeExample Assay
Enzyme Measure the enzymatic activity using a substrate-based assay and compare the Vmax and Km of the PEGylated enzyme to the native enzyme.
Antibody/Binding Protein Perform an ELISA or Surface Plasmon Resonance (SPR) to determine the binding affinity (KD) to its target antigen.
Growth Factor/Cytokine Use a cell-based proliferation or signaling assay to assess its potency.

Signaling Pathways and Logical Relationships

The decision-making process for developing a PEGylation strategy involves several interconnected factors.

PEGylation_Strategy cluster_goals Project Goals cluster_protein_char Protein Characteristics cluster_peg_reagent PEG Reagent Selection cluster_reaction_opt Reaction Optimization cluster_analysis Analysis of Conjugate Goal1 Increase Half-life PEG_Size Select PEG Size Goal1->PEG_Size Goal2 Reduce Immunogenicity Goal2->PEG_Size Goal3 Improve Solubility Goal3->PEG_Size Amino_Acids Available Nucleophilic Amino Acids (Lys, Cys) PEG_Linker Select Linker Chemistry (m-PEG-methylacrylate) Amino_Acids->PEG_Linker Structure 3D Structure & Accessibility of Sites Molar_Ratio Optimize Molar Ratio (PEG:Protein) Structure->Molar_Ratio Activity_Site Location of Active Site Activity_Site->Molar_Ratio PEG_Size->Molar_Ratio pH Optimize pH PEG_Linker->pH Time Optimize Reaction Time Molar_Ratio->Time pH->Time Degree_PEG Determine Degree of PEGylation Time->Degree_PEG Bioactivity Assess Biological Activity Degree_PEG->Bioactivity Outcome Optimal PEGylated Product Bioactivity->Outcome

Caption: Decision-making flowchart for developing a PEGylation strategy.

Conclusion

PEGylation with this compound offers a versatile method for modifying proteins, peptides, and other biomolecules to enhance their therapeutic properties. The Michael addition chemistry provides a robust and relatively straightforward conjugation strategy. Successful implementation of this technique requires careful consideration of the physicochemical properties of the reagent, optimization of reaction conditions, and thorough characterization of the final conjugate. This guide provides a foundational framework for researchers to develop and execute their PEGylation strategies, ultimately contributing to the advancement of novel therapeutics and bioconjugates.

References

Methodological & Application

Application Notes and Protocols: Synthesis of m-PEG-Methacrylate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of hydrogels composed of monofunctional poly(ethylene glycol) methyl ether methacrylate (B99206) (m-PEG-methacrylate) and a di-functional crosslinker. Such hydrogels are valuable tools in biomedical research and drug development, offering tunable properties for applications like controlled drug release and tissue engineering.

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water or biological fluids. Their biocompatibility, tunable mechanical properties, and low protein adhesion make them ideal for a variety of biomedical applications.[1][2] By copolymerizing monofunctional m-PEG-methacrylates with a di-functional crosslinker like poly(ethylene glycol) diacrylate (PEGDA) or polyethylene (B3416737) glycol dimethacrylate (PEGDMA), hydrogels with specific network structures and properties can be fabricated. The m-PEG-methacrylate chains act as dangling chains within the hydrogel network, influencing properties such as swelling, mesh size, and the release kinetics of encapsulated therapeutics.

This document outlines the synthesis of these hydrogels via photopolymerization, methods for their characterization, and provides examples of how their properties can be tuned by altering the formulation.

Data Summary

The physical and mechanical properties of m-PEG-methacrylate hydrogels are highly dependent on the formulation parameters, such as the concentration of the monomer and crosslinker, and the molecular weight of the PEG chains. The following tables summarize typical data obtained from the characterization of these hydrogels.

Table 1: Hydrogel Formulation Parameters

Formulation IDm-PEG-methacrylate (wt%)Crosslinker (PEGDA, wt%)Photoinitiator (Irgacure 2959, wt%)
H-15100.5
H-210100.5
H-35200.5
H-410200.5

Table 2: Physical and Mechanical Properties of Formulated Hydrogels

Formulation IDSwelling Ratio (Q)Compressive Modulus (MPa)Mesh Size (nm)
H-115.2 ± 1.80.4 ± 0.0510.5 ± 1.2
H-218.5 ± 2.10.3 ± 0.0412.8 ± 1.5
H-38.7 ± 1.11.7 ± 0.25.4 ± 0.8
H-410.3 ± 1.31.5 ± 0.186.1 ± 0.9

Data are presented as mean ± standard deviation and are representative values from literature.[3][4] Actual values will vary depending on the specific molecular weights of the precursors and the precise experimental conditions.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis, purification, and characterization of m-PEG-methacrylate hydrogels.

Protocol 1: Hydrogel Synthesis by Photopolymerization

This protocol describes the synthesis of a hydrogel disc by UV-initiated photopolymerization.

Materials:

  • m-PEG-methacrylate (e.g., m-PEG5-2-methylacrylate)

  • Poly(ethylene glycol) diacrylate (PEGDA) or Poly(ethylene glycol) dimethacrylate (PEGDMA) as a crosslinker

  • Photoinitiator (e.g., Irgacure 2959, 2-hydroxy-2-methylpropiophenone)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV light source (365 nm)

  • Molds for hydrogel casting (e.g., PDMS molds)

  • Spatula and weighing paper

  • Vortex mixer

Procedure:

  • Prepare Precursor Solution:

    • In a light-protected vial, weigh the desired amounts of m-PEG-methacrylate, PEGDA, and photoinitiator according to the formulation table (Table 1).

    • Add PBS to achieve the desired total polymer concentration (e.g., 15-30 wt%).

    • Vortex the mixture thoroughly until all components are completely dissolved.

  • Casting the Hydrogel:

    • Pipette the precursor solution into the molds of the desired shape and thickness.

  • Photopolymerization:

    • Expose the molds containing the precursor solution to UV light (365 nm) for a sufficient time to ensure complete crosslinking (typically 5-15 minutes, depending on the light intensity and photoinitiator concentration).[2]

  • Hydrogel Removal:

    • Carefully remove the crosslinked hydrogels from the molds.

Protocol 2: Hydrogel Purification and Swelling Measurement

This protocol describes how to purify the hydrogels to remove unreacted components and how to determine their swelling ratio.

Materials:

  • Synthesized hydrogels

  • Deionized (DI) water

  • Beakers or petri dishes

  • Analytical balance

  • Kimwipes

Procedure:

  • Purification:

    • Place the synthesized hydrogels in a beaker with a large excess of DI water.

    • Allow the hydrogels to swell for 24-48 hours, changing the water every 8-12 hours to remove any unreacted monomers and photoinitiator.[5]

  • Swelling Ratio (Q) Measurement:

    • Remove the swollen hydrogel from the DI water.

    • Gently blot the surface with a Kimwipe to remove excess water.

    • Weigh the swollen hydrogel (Ws).

    • Freeze the hydrogel and then lyophilize (freeze-dry) it until a constant dry weight is achieved.

    • Weigh the dried hydrogel (Wd).

    • Calculate the swelling ratio using the following formula: Q = Ws / Wd

Protocol 3: Mechanical Testing - Compressive Modulus

This protocol describes the determination of the compressive modulus of the hydrogels using a universal testing machine.

Materials:

  • Swollen, cylindrical hydrogel samples of known dimensions

  • Universal testing machine with a compression platen

  • Calipers

Procedure:

  • Sample Preparation:

    • Ensure the hydrogel samples are fully swollen in PBS.

    • Measure the diameter and height of the cylindrical samples using calipers.

  • Compression Test:

    • Place a hydrogel sample on the lower platen of the testing machine.

    • Apply a compressive strain at a constant rate (e.g., 10% of the sample height per minute).

    • Record the resulting stress-strain curve.

  • Data Analysis:

    • The compressive modulus is typically calculated from the initial linear region of the stress-strain curve (e.g., between 5% and 15% strain).[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of m-PEG-methacrylate hydrogels.

G cluster_0 Synthesis cluster_1 Purification & Characterization A Prepare Precursor Solution (m-PEG-methacrylate, Crosslinker, Photoinitiator, PBS) B Pipette into Molds A->B C UV Exposure (Photopolymerization) B->C D Purify Hydrogel (Soak in DI Water) C->D Crosslinked Hydrogel E Characterize Properties D->E F Swelling Ratio E->F G Mechanical Testing E->G H Drug Release Studies E->H

Caption: Workflow for m-PEG-methacrylate hydrogel synthesis and characterization.

VEGF Signaling Pathway in Angiogenesis

m-PEG-methacrylate hydrogels can be used as delivery vehicles for therapeutic molecules that target signaling pathways involved in disease. For example, they can be loaded with anti-angiogenic drugs to inhibit tumor growth. The diagram below illustrates a simplified Vascular Endothelial Growth Factor (VEGF) signaling pathway, a key regulator of angiogenesis.

G cluster_pathway VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis mTOR->Angiogenesis

Caption: Simplified VEGF signaling cascade leading to angiogenesis.[6][7][8]

References

Application Notes and Protocols for Free Radical Polymerization of m-PEG5-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the free radical polymerization of methoxy-poly(ethylene glycol)5-2-methylacrylate (m-PEG5-2-methylacrylate). The methodologies described herein are based on established principles of polymer chemistry, drawing from procedures for structurally similar monomers such as PEG acrylates and methyl methacrylate. These protocols are intended to serve as a comprehensive guide for the synthesis of well-defined polymers for various applications, including drug delivery and biomaterial development.

Introduction

Free radical polymerization is a fundamental and widely utilized method for synthesizing a broad range of polymers. In the context of biomedical applications, the polymerization of PEGylated monomers like this compound is of particular interest. The resulting polymers possess the desirable hydrophilic and biocompatible properties of polyethylene (B3416737) glycol (PEG), making them suitable for applications such as drug conjugation, surface modification, and the formation of nanoparticles. This document outlines a general procedure for the free radical polymerization of this compound, which can be adapted and optimized for specific research and development needs.

Experimental Protocols

This section details a representative protocol for the free radical polymerization of this compound using a conventional thermal initiator, Azobisisobutyronitrile (AIBN). It is important to note that variations of this protocol, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can offer better control over polymer architecture and molecular weight distribution.[1][2][3]

Materials
  • Monomer: this compound (MW: 320.4 g/mol )[4][5][6]

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Anhydrous Toluene or Dimethylformamide (DMF)[1]

  • Chain Transfer Agent (Optional, for controlled polymerization): 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid (CDTPA) or similar RAFT agent

  • Precipitation Solvent: Cold diethyl ether or hexane

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

Equipment
  • Schlenk flask or round-bottom flask with a sidearm

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle with temperature controller

  • Schlenk line or inert gas manifold

  • Syringes and needles

  • Glassware for precipitation and filtration (beakers, Büchner funnel)

  • Vacuum oven

Polymerization Procedure
  • Monomer and Reagent Preparation: In a Schlenk flask, dissolve the desired amount of this compound monomer and AIBN initiator in the chosen anhydrous solvent. A typical monomer-to-initiator molar ratio is in the range of 100:1 to 1000:1.[3]

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Initiation: Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN-initiated polymerization).[7][8] Maintain the reaction under a positive pressure of inert gas.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 2-24 hours). The reaction time will influence the final monomer conversion and polymer molecular weight.

  • Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Purification: Precipitate the polymer by slowly adding the reaction solution to a large excess of a cold non-solvent (e.g., diethyl ether or hexane).

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator residues, and dry the final product under vacuum to a constant weight.

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for the free radical polymerization of PEG-ylated methacrylates, which can be used as a starting point for the polymerization of this compound.

ParameterValueReference
MonomerThis compound
InitiatorAIBN[3][8]
SolventToluene or DMF[1]
[Monomer]:[Initiator] Ratio100:1 - 1000:1[3]
Temperature (°C)60 - 80[7][8]
Reaction Time (h)2 - 24[8][9]
Expected Polydispersity Index (PDI)> 1.5 (conventional), ≤ 1.2 (controlled)[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the free radical polymerization of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_product Final Product prep 1. Prepare Monomer & Initiator Solution degas 2. Degas Mixture (Freeze-Pump-Thaw) prep->degas polymerize 3. Polymerize at Elevated Temperature degas->polymerize precipitate 4. Precipitate Polymer in Non-Solvent polymerize->precipitate isolate 5. Filter and Wash precipitate->isolate dry 6. Dry Under Vacuum isolate->dry product Poly(this compound) dry->product

Caption: Experimental workflow for the free radical polymerization of this compound.

General Mechanism of Free Radical Polymerization

This diagram outlines the fundamental stages of free radical polymerization.

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radicals (2R•) I->R Decomposition M Monomer (M) RM Growing Polymer Chain (RM•) R->RM Reaction with Monomer RM->M Addition P Dead Polymer (P) RM->P Combination or Disproportionation RM->P Chain Termination

Caption: The three key stages of free radical polymerization: initiation, propagation, and termination.

References

Application Notes and Protocols for RAFT Polymerization of m-PEG₅-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled synthesis of polymers from methoxy-penta(ethylene glycol)-2-methylacrylate (m-PEG₅-2-methylacrylate) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The resulting polymer, poly(m-PEG₅-2-methylacrylate), is a well-defined, biocompatible polymer with potential applications in drug delivery, biomaterials, and other biomedical fields. RAFT polymerization allows for precise control over molecular weight, architecture, and dispersity (Đ), which is crucial for these applications.

Introduction

m-PEG₅-2-methylacrylate is a hydrophilic monomer that, when polymerized, yields a water-soluble polymer with a polyethylene (B3416737) glycol (PEG) side chain. The PEGylation of materials can enhance their biocompatibility, reduce non-specific protein adsorption, and improve their pharmacokinetic profiles. RAFT polymerization is a form of controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights and low dispersity. This control is achieved through the use of a RAFT agent, which reversibly transfers a thiocarbonylthio group between growing polymer chains.

This document outlines the experimental setup, detailed protocols, and expected outcomes for the RAFT polymerization of m-PEG₅-2-methylacrylate.

Data Presentation

The following tables summarize typical experimental conditions and expected results for the RAFT polymerization of m-PEG₅-2-methylacrylate.

Table 1: Materials and Reagents

Component Abbreviation Supplier/Purity Purpose
m-PEG₅-2-methylacrylatemPEG₅MAHigh PurityMonomer
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acidCPADB>97%RAFT Agent
AzobisisobutyronitrileAIBN>98%Initiator
1,4-Dioxane (B91453)-Anhydrous, >99.8%Solvent
Hexane (B92381)-Reagent GradeNon-solvent for precipitation
Diethyl ether-Reagent GradeNon-solvent for precipitation

Table 2: Typical Experimental Parameters for RAFT Polymerization of mPEG₅MA

Parameter Value Notes
Molar Ratio ([Monomer]:[RAFT Agent]:[Initiator])100 : 1 : 0.1This ratio can be adjusted to target different molecular weights.
Monomer Concentration50% (w/v) in 1,4-dioxaneThe concentration can be varied, but this is a common starting point.
Reaction Temperature70 °CA typical temperature for AIBN-initiated RAFT polymerizations.
Reaction Time4 - 24 hoursThe reaction time will depend on the desired monomer conversion.
Degassing MethodFreeze-pump-thaw (3 cycles)Essential for removing oxygen, which can inhibit the polymerization.

Table 3: Expected Polymer Characteristics

Monomer Conversion (%) Theoretical Mn ( g/mol ) Experimental Mn ( g/mol ) Dispersity (Đ)
20~5,0004,500 - 5,5001.15 - 1.25
40~10,0009,000 - 11,0001.10 - 1.20
60~15,00014,000 - 16,0001.10 - 1.15
80~20,00018,000 - 22,0001.05 - 1.15
>95~25,00023,000 - 27,0001.05 - 1.10

Note: The experimental molecular weight and dispersity are typically determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.

Experimental Protocols

Materials and Reagents
  • Monomer: m-PEG₅-2-methylacrylate (mPEG₅MA) - inhibitor removed prior to use by passing through a column of basic alumina.

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

  • Initiator: Azobisisobutyronitrile (AIBN) - recrystallized from methanol (B129727) before use.

  • Solvent: Anhydrous 1,4-dioxane.

  • Non-solvents: Hexane or diethyl ether for polymer precipitation.

RAFT Polymerization Procedure
  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of mPEG₅MA, CPADB, and AIBN. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 100:1:0.1.[1]

  • Solvent Addition: Add anhydrous 1,4-dioxane to the Schlenk flask to achieve the desired monomer concentration (e.g., 50% w/v).[1]

  • Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture.[2]

  • Monitoring the Reaction: To monitor the monomer conversion, samples can be taken at different time points via a degassed syringe and analyzed by ¹H NMR spectroscopy.

  • Termination: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.[1]

  • Purification:

    • Dilute the reaction mixture with a small amount of a suitable solvent (e.g., tetrahydrofuran).

    • Precipitate the polymer by adding the solution dropwise into a large excess of a cold non-solvent such as hexane or diethyl ether.[1][2]

    • Isolate the polymer by filtration or decantation.

    • Redissolve the polymer in a minimal amount of a suitable solvent and re-precipitate to ensure high purity. Repeat this step two to three times.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.[2]

Characterization
  • ¹H NMR Spectroscopy: To determine monomer conversion and confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).

Mandatory Visualizations

RAFT Polymerization Mechanism

Caption: Mechanism of RAFT Polymerization.

Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation (mPEG₅MA, RAFT Agent, Initiator in Schlenk Flask) B 2. Solvent Addition (Anhydrous 1,4-Dioxane) A->B C 3. Degassing (3x Freeze-Pump-Thaw Cycles) B->C D 4. Polymerization (70 °C in Oil Bath) C->D E 5. Monitoring (¹H NMR for Conversion) D->E F 6. Termination (Cooling and Exposure to Air) D->F E->D Continue Polymerization G 7. Purification (Precipitation in Hexane/Ether) F->G H 8. Drying (Under Vacuum) G->H I Characterization (GPC, ¹H NMR) H->I

Caption: Experimental Workflow for RAFT Polymerization.

References

Application Notes and Protocols for ATRP Synthesis of Block Copolymers with m-PEG5-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of block copolymers containing methoxy (B1213986) poly(ethylene glycol) methacrylate (B99206) (mPEGMA) using Atom Transfer Radical Polymerization (ATRP). Such copolymers are of significant interest in drug delivery due to their amphiphilic nature, which allows for the formation of micelles and other nano-assemblies for encapsulating therapeutic agents.[1][2][3]

Introduction to ATRP for Block Copolymer Synthesis

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI).[4] This control is achieved through the reversible activation and deactivation of growing polymer chains, mediated by a transition metal catalyst, typically a copper complex.

The synthesis of block copolymers via ATRP generally involves the polymerization of a first monomer to create a macroinitiator. This macroinitiator, which is a polymer chain with a reactive end group, is then used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. This process can be extended to synthesize triblock or multiblock copolymers.

Applications in Drug Delivery

Amphiphilic block copolymers, such as those synthesized from a hydrophilic mPEGMA block and a hydrophobic block (e.g., polystyrene or polymethyl methacrylate), can self-assemble in aqueous environments into core-shell nanostructures like micelles.[1][2][3] The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic PEG shell provides a stealth-like character, prolonging circulation time in the body and enabling passive targeting to tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[2] The properties of these block copolymers can be fine-tuned by adjusting the block lengths to control drug release kinetics.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the ATRP synthesis of block copolymers involving oligo(ethylene glycol) methacrylates, which are close structural analogs of m-PEG5-2-methylacrylate.

Table 1: Homopolymerization of Methoxy-Capped Oligo(ethylene glycol) Methacrylate (OEGMA) via Aqueous ATRP at 20°C [5][6]

InitiatorLigand[Monomer]:[Initiator]:[Cu(I)]:[Ligand]Time (min)Conversion (%)Mn (GPC, g/mol )PDI (Mw/Mn)
MBrPbpy33:1:1:220~9015,0001.20-1.25
EBiBbpy33:1:1:220>9016,000<1.30
MBrPHMTETA33:1:1:160~8514,500~1.35

MBrP: Methyl 2-bromopropionate, EBiB: Ethyl α-bromoisobutyrate, bpy: 2,2'-bipyridine, HMTETA: 1,1,4,7,10,10-Hexamethyltriethylenetetramine

Table 2: Synthesis of a Polystyrene-based Macroinitiator and Subsequent Block Copolymerization with mPEG-methacrylate

PolymerMonomer(s)Mn (Theoretical, g/mol )Mn (GPC, g/mol )PDI (Mw/Mn)Reference
PS-Br (Macroinitiator)Styrene (B11656)5,2005,5001.15Custom Synthesis Example
PS-b-P(mPEGMA)Styrene, mPEGMA15,20016,8001.25Custom Synthesis Example

PS: Polystyrene, P(mPEGMA): Poly(methoxy poly(ethylene glycol) methacrylate)

Experimental Protocols

Protocol 1: Synthesis of a Polystyrene Macroinitiator (PS-Br) via ATRP

This protocol describes the synthesis of a polystyrene chain with a bromine end-group, which will serve as a macroinitiator for the subsequent polymerization of this compound.

Materials:

  • Styrene (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent)

  • Argon or Nitrogen gas

  • Schlenk flask and line

Procedure:

  • To a dry Schlenk flask, add CuBr (e.g., 0.143 g, 1.0 mmol).

  • Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon/nitrogen.

  • Add deoxygenated anisole (e.g., 10 mL) and PMDETA (e.g., 0.174 g, 1.0 mmol) via a degassed syringe. Stir to form the copper-ligand complex.

  • In a separate flask, prepare a solution of styrene (e.g., 10.4 g, 100 mmol) and EBiB (e.g., 0.195 g, 1.0 mmol) in deoxygenated anisole (e.g., 10 mL).

  • Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe.

  • Immerse the flask in a preheated oil bath at 110°C.

  • Take samples periodically to monitor monomer conversion and molecular weight evolution by Gas Chromatography (GC) and Gel Permeation Chromatography (GPC).

  • After reaching the desired molecular weight (e.g., after 6 hours, ~50% conversion), quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.

  • Filter and dry the resulting white powder (PS-Br macroinitiator) under vacuum.

Protocol 2: Synthesis of PS-b-P(this compound) Block Copolymer

This protocol details the chain extension of the PS-Br macroinitiator with this compound to form the final block copolymer.

Materials:

  • PS-Br macroinitiator (from Protocol 1)

  • This compound (m-PEGMA, Mn ≈ 300 g/mol , inhibitor removed)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Toluene (B28343) (solvent)

  • Argon or Nitrogen gas

  • Schlenk flask and line

Procedure:

  • In a dry Schlenk flask, add CuBr (e.g., 0.0715 g, 0.5 mmol) and the PS-Br macroinitiator (e.g., 2.6 g, 0.5 mmol).

  • Seal and deoxygenate the flask as described in Protocol 1.

  • Add deoxygenated toluene (e.g., 15 mL) and PMDETA (e.g., 0.087 g, 0.5 mmol) and stir.

  • Add deoxygenated this compound (e.g., 15 g, 50 mmol) to the reaction mixture.

  • Place the flask in an oil bath at 90°C.

  • Monitor the reaction progress by taking samples for ¹H NMR (to determine monomer conversion) and GPC (to observe the shift in molecular weight).

  • When the desired block length is achieved (e.g., after 4 hours, >90% conversion), terminate the polymerization by cooling and exposure to air.

  • Purify the block copolymer by diluting with THF, passing through an alumina column, and precipitating in cold diethyl ether or hexane.

  • Collect the polymer by filtration and dry under vacuum.

Characterization

The synthesized macroinitiator and the final block copolymer should be characterized using the following techniques:

  • ¹H NMR Spectroscopy: To confirm the structure of the polymer and to determine the monomer conversion and the composition of the block copolymer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A clear shift to higher molecular weight from the macroinitiator to the block copolymer with a maintained low PDI indicates successful block copolymerization.

Visualizations

ATRP_Workflow cluster_macroinitiator Macroinitiator Synthesis (First Block) cluster_block_copolymer Block Copolymer Synthesis (Second Block) A Reactants (Monomer 1, Initiator, Catalyst, Ligand, Solvent) B Degassing (Freeze-Pump-Thaw Cycles) A->B C Polymerization (Heating) B->C D Termination & Purification C->D E Macroinitiator (e.g., PS-Br) D->E F Reactants (Macroinitiator, Monomer 2, Catalyst, Ligand, Solvent) E->F Use as Initiator G Degassing F->G H Chain Extension (Heating) G->H I Termination & Purification H->I J Block Copolymer (e.g., PS-b-P(mPEGMA)) I->J

Caption: Experimental workflow for the two-step synthesis of a block copolymer via ATRP.

ATRP_Mechanism Initiator R-X (Initiator) Radical R• (Radical) Initiator->Radical k_act Catalyst_deact X-Cu(II) / L (Deactivator) Catalyst_act Cu(I) / L (Activator) Radical->Catalyst_deact k_deact Monomer M (Monomer) Radical->Monomer k_p Active P• (Active Chain) Dormant P-X (Dormant Chain) Dormant->Active k_act Active->Dormant k_deact

Caption: Logical relationship of components in the ATRP equilibrium.

References

Application Notes and Protocols: A Step-by-Step Guide to m-PEG5-2-methylacrylate Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization with polyethylene (B3416737) glycol (PEG) is a cornerstone technique in biomaterials science and drug development, primarily aimed at reducing non-specific protein adsorption and cellular adhesion, thereby enhancing biocompatibility. This document provides a detailed guide for the surface functionalization of silicon or glass substrates using m-PEG5-2-methylacrylate. This short-chain PEG derivative allows for the creation of a hydrophilic, bio-inert surface. The protocol follows a "grafting-to" approach, which involves the sequential steps of substrate hydroxylation, aminosilanization, and finally, the covalent attachment of this compound.

The methylacrylate group of this compound readily undergoes a Michael addition reaction with primary amines, forming a stable covalent bond. This process results in a dense layer of PEG chains on the substrate, which imparts the desired anti-fouling properties. These functionalized surfaces are critical for a wide range of applications, including medical implants, biosensors, and drug delivery systems.

Experimental Workflow

The overall experimental workflow for the surface functionalization is depicted below. It involves three main stages: substrate preparation, surface activation, and PEGylation, followed by thorough characterization at each step to ensure successful modification.

G cluster_0 Stage 1: Substrate Preparation cluster_1 Stage 2: Surface Activation cluster_2 Stage 3: PEGylation cluster_3 Characterization A0 Silicon/Glass Substrate A1 Piranha/Plasma Cleaning A0->A1 Cleaning A2 Hydroxylated Surface A1->A2 Creates -OH groups B0 Hydroxylated Surface D0 XPS A2->D0 Verify -OH D1 Water Contact Angle A2->D1 Measure hydrophilicity D2 AFM A2->D2 Baseline roughness B1 APTES Deposition B0->B1 Silanization B2 Amine-Terminated Surface B1->B2 Creates -NH2 groups C0 Amine-Terminated Surface B2->D0 Verify -NH2 B2->D1 Measure hydrophobicity B2->D2 Assess SAM quality C1 This compound Reaction C0->C1 Michael Addition C2 PEGylated Surface C1->C2 Forms stable bond C2->D0 Verify PEG C2->D1 Measure final hydrophilicity C2->D2 Assess final topography

Caption: Experimental workflow for this compound surface functionalization.

Materials and Reagents

  • Silicon wafers or glass slides

  • This compound (Molecular Weight: 320.38 g/mol )[1]

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Sulfuric acid (H₂SO₄), 98%

  • Hydrogen peroxide (H₂O₂), 30%

  • Anhydrous toluene (B28343)

  • Ethanol, absolute

  • Milli-Q water

  • Nitrogen gas (high purity)

Experimental Protocols

Protocol 1: Substrate Cleaning and Hydroxylation

This protocol describes the generation of hydroxyl (-OH) groups on the substrate surface, which are essential for the subsequent silanization step.

Safety Precaution: Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme care in a fume hood and always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add the hydrogen peroxide to the sulfuric acid slowly, never the other way around.

  • Piranha Solution Preparation: In a designated glass beaker inside a fume hood, slowly and carefully add 1 part of 30% H₂O₂ to 3 parts of 98% H₂SO₄. The solution will become very hot.

  • Substrate Immersion: Using Teflon tweezers, immerse the silicon or glass substrates into the hot piranha solution.

  • Cleaning: Leave the substrates in the solution for 30-60 minutes.

  • Rinsing: Carefully remove the substrates and rinse them extensively with Milli-Q water.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Storage: Store the cleaned, hydroxylated substrates in a vacuum desiccator until ready for the next step. It is recommended to proceed to the next step immediately for best results.

Protocol 2: Surface Aminosilanization with APTES

This protocol creates a reactive amine-terminated surface for the subsequent PEGylation.

  • APTES Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 1-5% (v/v) solution of APTES in anhydrous toluene.

  • Substrate Immersion: Place the hydroxylated substrates in the APTES solution.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Rinsing: Remove the substrates from the APTES solution and rinse them sequentially with toluene, ethanol, and finally Milli-Q water to remove any unbound silane (B1218182).

  • Curing: Cure the silane layer by baking the substrates in an oven at 110°C for 30-60 minutes.

  • Characterization: The aminated surface is now ready for PEGylation or characterization.

Protocol 3: this compound Grafting

This protocol details the covalent attachment of the PEG chains to the aminated surface.

  • PEG Solution Preparation: Prepare a solution of this compound in a suitable solvent such as anhydrous toluene or ethanol. A typical concentration range is 1-10 mg/mL.

  • Substrate Immersion: Immerse the amine-terminated substrates in the this compound solution.

  • Reaction: The reaction can be carried out at room temperature for 12-24 hours. Alternatively, the reaction time can be reduced by heating to 60°C for 2-4 hours.[2] The reaction should be carried out under an inert atmosphere to prevent side reactions.

  • Rinsing: After the reaction, remove the substrates and rinse them thoroughly with the reaction solvent (toluene or ethanol) to remove any non-covalently bound PEG. Follow with a rinse in Milli-Q water.

  • Drying: Dry the PEGylated substrates under a stream of nitrogen gas.

  • Storage: Store the functionalized substrates in a clean, dry environment, preferably under vacuum or inert gas.

Surface Characterization Protocols

Protocol 4: X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition of the surface at each stage of the modification.

  • Sample Preparation: Mount small pieces of the substrate at each modification stage (hydroxylated, aminated, PEGylated) onto the XPS sample holder.

  • Analysis: Acquire survey scans to identify the elements present on the surface.

  • High-Resolution Scans: Obtain high-resolution scans of the C 1s, O 1s, N 1s, and Si 2p regions.

  • Data Interpretation:

    • On the aminated surface, the presence of a N 1s peak confirms successful APTES deposition.[3]

    • On the PEGylated surface, an increase in the C 1s and O 1s signals and the appearance of a characteristic C-O ether peak at approximately 286.5 eV in the high-resolution C 1s spectrum confirms the presence of PEG.[4]

Protocol 5: Water Contact Angle Measurement

This technique measures the surface hydrophilicity/hydrophobicity, which changes significantly at each modification step.

  • Sample Placement: Place the substrate on the goniometer stage.

  • Droplet Deposition: Dispense a small droplet (2-5 µL) of Milli-Q water onto the surface.

  • Measurement: Capture an image of the droplet and use the software to measure the angle between the substrate and the tangent of the droplet at the solid-liquid-vapor interface.

  • Data Collection: Perform measurements at multiple locations on each sample to ensure reproducibility.

    • The hydroxylated surface should be highly hydrophilic (low contact angle).[5]

    • The APTES-coated surface will be more hydrophobic.[5][6]

    • The final PEGylated surface should be hydrophilic.[2]

Protocol 6: Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography and quantify surface roughness.

  • Sample Mounting: Secure the substrate onto an AFM stub.

  • Imaging: Operate the AFM in tapping mode in air.

  • Scan Parameters: Use a scan size of 1x1 µm or 5x5 µm with a scan rate of 1 Hz.

  • Data Analysis: Use the AFM software to calculate the root-mean-square (RMS) roughness of the surface.

    • The initial hydroxylated silicon surface should be very smooth.[7]

    • A uniform APTES monolayer should result in a small increase in roughness.[6][7]

    • The PEGylated surface may show a slight increase in roughness, indicative of a uniform polymer layer.[6]

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the surfaces at each stage of the functionalization process.

Table 1: Expected Elemental Composition from XPS Analysis

Surface StageSi 2p (at%)C 1s (at%)N 1s (at%)O 1s (at%)C-O Peak in C 1s
Hydroxylated Silicon~35-45~5-150~40-50Absent
Amine-Terminated~30-40~15-25~2-5~35-45Absent
This compound~20-30~30-40~1-3~30-40Present (~286.5 eV)

Table 2: Expected Water Contact Angles and AFM Roughness

Surface StageWater Contact Angle (°)RMS Roughness (nm)
Hydroxylated Silicon< 20°~0.1-0.2[7]
Amine-Terminated~60-70°[6]~0.2-0.4[6][7]
This compound~30-50°[2]~0.3-0.6[6]

Signaling Pathways and Logical Relationships

The primary purpose of this compound surface functionalization is to prevent downstream biological events that are triggered by non-specific protein adsorption. The logical relationship is straightforward: the PEG layer acts as a physical and hydrophilic barrier, preventing the initial protein attachment that is a prerequisite for subsequent cellular responses.

G cluster_0 Surface Interaction Cascade cluster_1 Intervention with PEGylation A Unmodified (Hydrophobic) Surface B Protein Adsorption A->B Initiates C Cellular Adhesion B->C Mediates D Biofilm Formation / Immune Response C->D Leads to E This compound Functionalized Surface F Hydration Layer Formation E->F G Steric Repulsion E->G H Protein Repulsion F->H Causes G->H Causes H->B Blocks I Biocompatible Interface H->I Results in

Caption: Logical pathway of how PEGylation prevents biofouling.

References

Application Notes and Protocols for Preparing Drug-Loaded Nanoparticles using m-PEG₅-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and drug loading of nanoparticles synthesized from methoxy-poly(ethylene glycol)₅-2-methylacrylate (m-PEG₅-2-methylacrylate). This monomer, a derivative of oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA), is a valuable component in the fabrication of biocompatible and "stealth" nanoparticles for advanced drug delivery systems. The inherent properties of the polyethylene (B3416737) glycol (PEG) side chains reduce immunogenicity and prolong circulation times, making these nanoparticles ideal candidates for targeted and sustained drug release.

Overview of Nanoparticle Formulation

Nanoparticles formulated from m-PEG₅-2-methylacrylate are typically synthesized through the polymerization of this monomer, often in conjunction with a hydrophobic co-monomer, to create amphiphilic block or statistical copolymers. These copolymers can then self-assemble in aqueous solutions to form core-shell nanoparticles. The hydrophobic core serves as a reservoir for encapsulating lipophilic drugs, while the hydrophilic PEG corona provides stability and biocompatibility.

A common method for nanoparticle formation is nanoprecipitation , also known as the solvent displacement method. This technique involves dissolving the amphiphilic copolymer and the hydrophobic drug in a water-miscible organic solvent. This organic solution is then added dropwise to an aqueous solution under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate and self-assemble into drug-loaded nanoparticles.

Experimental Protocols

Synthesis of Amphiphilic Copolymer (P(OEGMA-co-MMA))

This protocol describes the synthesis of a statistical copolymer of oligo(ethylene glycol) methyl ether methacrylate (OEGMA, a close analog to m-PEG₅-2-methylacrylate) and methyl methacrylate (MMA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization[1].

Materials:

  • Oligo(ethylene glycol) methyl ether methacrylate (OEGMA, Mₙ ≈ 500 g/mol )

  • Methyl methacrylate (MMA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • 1,4-Dioxane (solvent)

  • Inhibitor removal columns

Procedure:

  • Purify OEGMA and MMA by passing them through inhibitor removal columns.

  • In a Schlenk flask, dissolve the desired molar ratio of OEGMA, MMA, AIBN, and CPADB in 1,4-dioxane.

  • Deoxygenate the solution by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to 70°C and stir for the desired reaction time (e.g., 24 hours).

  • Stop the polymerization by immersing the flask in liquid nitrogen.

  • Precipitate the polymer by adding the reaction mixture to a cold non-solvent (e.g., diethyl ether or hexane).

  • Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum.

  • Characterize the resulting P(OEGMA-co-MMA) copolymer for its molecular weight, composition, and polydispersity index (PDI) using techniques like ¹H NMR and Gel Permeation Chromatography (GPC).

Preparation of Drug-Loaded Nanoparticles by Nanoprecipitation

This protocol outlines the formulation of drug-loaded nanoparticles using the synthesized amphiphilic copolymer[1][2].

Materials:

  • P(OEGMA-co-MMA) copolymer

  • Hydrophobic drug (e.g., Curcumin, Quercetin, Paclitaxel)[1][3]

  • Acetone or Tetrahydrofuran (THF) (organic solvent)

  • Deionized water

Procedure:

  • Dissolve a specific amount of the P(OEGMA-co-MMA) copolymer and the hydrophobic drug in the organic solvent (e.g., 10 mg polymer and 1 mg drug in 1 mL of acetone).

  • Vortex or sonicate the solution to ensure complete dissolution.

  • In a separate vial, add a larger volume of deionized water (e.g., 10 mL).

  • While vigorously stirring the deionized water, add the organic solution dropwise.

  • Observe the formation of a milky suspension, indicating the formation of nanoparticles.

  • Continue stirring for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.

  • The resulting aqueous suspension contains the drug-loaded nanoparticles.

Characterization of Nanoparticles

2.3.1. Size and Zeta Potential Analysis

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in deionized water and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.

2.3.2. Morphological Analysis

  • Technique: Transmission Electron Microscopy (TEM)

  • Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid. Allow it to air-dry or use a negative staining agent (e.g., uranyl acetate) if necessary. Observe the morphology and size of the nanoparticles under the TEM.

Determination of Drug Loading and Encapsulation Efficiency

This protocol determines the amount of drug successfully encapsulated within the nanoparticles.

Procedure:

  • Separate the drug-loaded nanoparticles from the aqueous suspension by ultracentrifugation.

  • Carefully collect the supernatant, which contains the non-encapsulated drug.

  • Quantify the amount of free drug in the supernatant using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by creating a standard calibration curve of the drug.

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of drug-loaded nanoparticles prepared using OEGMA-based copolymers.

Table 1: Physicochemical Properties of P(OEGMA-co-MMA) Nanoparticles [1]

Copolymer Composition (OEGMA:MMA)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
50:50150 ± 100.15 ± 0.05-5.0 ± 1.5
60:40120 ± 80.12 ± 0.03-3.5 ± 1.0
70:30100 ± 50.10 ± 0.02-2.0 ± 0.8

Table 2: Drug Loading and Encapsulation Efficiency of P(OEGMA-co-MMA) Nanoparticles [1][3]

DrugCopolymer Composition (OEGMA:MMA)Drug Loading Content (%)Encapsulation Efficiency (%)
Curcumin60:40~5%~54%
Quercetin60:40~4.5%~49%
PaclitaxelN/A (POLAMA-b-POEGMA)>15%>96%
DoxorubicinN/A (POLAMA-b-POEGMA)~6%~41%

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_nanoparticle Nanoparticle Formulation cluster_characterization Characterization & Analysis s1 Monomers & Initiator (OEGMA, MMA, AIBN) s2 RAFT Polymerization s1->s2 s3 Purification (Precipitation) s2->s3 s4 Characterization (NMR, GPC) s3->s4 n1 Dissolve Polymer & Drug in Organic Solvent s4->n1 Amphiphilic Copolymer n2 Nanoprecipitation (Dropwise addition to water) n1->n2 n3 Solvent Evaporation n2->n3 n4 Drug-Loaded Nanoparticle Suspension n3->n4 c1 Size & Zeta Potential (DLS) n4->c1 c2 Morphology (TEM) n4->c2 c3 Drug Loading & Encapsulation Efficiency n4->c3

Caption: Workflow for synthesis and characterization of nanoparticles.

Targeted Drug Delivery Pathway

signaling_pathway NP Drug-Loaded Nanoparticle Circulation Systemic Circulation NP->Circulation Tumor Tumor Microenvironment (EPR Effect) Circulation->Tumor Passive Targeting Cell Cancer Cell Tumor->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease pH-triggered Target Intracellular Target (e.g., DNA, Tubulin) DrugRelease->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Pathway for nanoparticle-mediated targeted drug delivery.

References

Application Notes and Protocols for m-PEG5-2-methylacrylate in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of m-PEG5-2-methylacrylate as a hydrophilic linker in the development of antibody-drug conjugates (ADCs).

Introduction to this compound in ADCs

This compound is a heterobifunctional linker containing a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units and a reactive methylacrylate group.[1][2] The incorporation of a PEG linker between the antibody and the cytotoxic payload in an ADC offers several advantages that can significantly enhance its therapeutic potential.[3][4]

Key Advantages of PEGylation in ADCs:

  • Improved Solubility and Stability: The hydrophilic nature of the PEG chain can counteract the hydrophobicity of many cytotoxic drugs, improving the overall solubility and stability of the ADC, and reducing the propensity for aggregation.[3][5]

  • Enhanced Pharmacokinetics: The PEG linker creates a "hydration shell" around the ADC, which can prolong its circulation half-life by reducing non-specific clearance through the reticuloendothelial system.[3][6]

  • Reduced Immunogenicity: PEGylation can shield potential epitopes on the drug-linker moiety, thereby lowering the risk of an immune response against the ADC.[3]

  • Increased Drug-to-Antibody Ratio (DAR): By mitigating the aggregation issues associated with hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody.[3]

The methylacrylate group of this compound serves as a reactive handle for conjugation. It readily reacts with primary amines on the antibody, such as the side chain of lysine (B10760008) residues, via a Michael addition reaction to form a stable covalent bond.[1]

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective application in ADC development.

PropertyValueReference
Chemical Name This compound[1]
Synonym 2,5,8,11,14-pentaoxahexadecan-16-yl methacrylate[2]
CAS Number 48074-75-5[1][2]
Molecular Formula C15H28O7[1][2]
Molecular Weight 320.38 g/mol [2]
Purity >95%[2]
Appearance Varies (typically a liquid or oil)N/A
Storage Conditions -20°C for long-term storage[1][2]

Experimental Protocols

The following protocols provide a general framework for the conjugation of a cytotoxic payload to an antibody using a derivative of this compound and subsequent characterization of the resulting ADC. It is assumed that the cytotoxic drug has been appropriately modified to contain a reactive group (e.g., a primary amine) for conjugation to the methylacrylate moiety of the PEG linker.

General Workflow for ADC Synthesis

The development of an ADC using this compound typically follows a multi-step process.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Ab Antibody Conjugation Conjugation Reaction (Michael Addition) Ab->Conjugation Linker This compound-Drug Linker->Conjugation Purification Purification (e.g., SEC, Protein A) Conjugation->Purification Characterization Characterization (DAR, Purity, Potency) Purification->Characterization

Caption: General workflow for ADC synthesis and characterization.

Protocol for Antibody-Linker Conjugation

This protocol describes the conjugation of an amine-containing drug, pre-functionalized with this compound, to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 8.0-9.0

  • This compound functionalized with the cytotoxic drug (Linker-Drug) dissolved in a compatible organic solvent (e.g., DMSO)

  • Reaction buffer: Borate buffer (50 mM, pH 8.5)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography (SEC) or Protein A)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the reaction buffer (50 mM Borate buffer, pH 8.5) using a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Warm the antibody solution to room temperature.

    • Add the desired molar excess of the Linker-Drug solution to the antibody solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the Linker-Drug over the antibody.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted Linker-Drug.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted Linker-Drug and other small molecules using a pre-equilibrated SEC column (e.g., Sephadex G-25) or a Protein A affinity column.

    • Collect the fractions containing the purified ADC.

  • Buffer Exchange and Concentration:

    • Buffer exchange the purified ADC into a formulation buffer (e.g., PBS) using a desalting column or tangential flow filtration.

    • Concentrate the ADC to the desired final concentration.

  • Storage:

    • Sterile filter the final ADC solution through a 0.22 µm filter.

    • Store the ADC at 2-8°C for short-term use or at -80°C for long-term storage.

Characterization of the ADC

Thorough characterization of the ADC is essential to ensure its quality and consistency.

3.3.1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR can be determined using techniques such as:

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug, the DAR can be calculated using the Beer-Lambert law.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide a precise measurement of the mass of the conjugate, from which the DAR can be calculated.

3.3.2. Purity and Aggregation Analysis

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight aggregates.[6]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to confirm the integrity of the antibody and the successful conjugation.

3.3.3. In Vitro Cytotoxicity Assay

The potency of the ADC is evaluated using an in vitro cell-based cytotoxicity assay.

Procedure:

  • Plate the target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug for a specified period (e.g., 72-96 hours).

  • Assess cell viability using a suitable assay (e.g., MTS, MTT, or a luminescence-based assay).

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Expected Results and Data Presentation

The use of a PEG linker like this compound is expected to yield ADCs with improved physicochemical and pharmacological properties. The following tables present illustrative data that might be obtained from the characterization of an ADC developed with this linker.

Table 1: Physicochemical Characterization of a Hypothetical ADC

ParameterADC with m-PEG5 LinkerNon-PEGylated ADC (Control)
Average DAR (HIC) 3.83.5
Monomer Purity (SEC) >98%95%
Aggregation (SEC) <2%5%
Solubility in PBS HighModerate

Table 2: In Vitro Cytotoxicity of a Hypothetical ADC

Cell Line (Antigen Status)CompoundIC50 (nM)
Target-Positive ADC with m-PEG5 Linker1.5
Non-PEGylated ADC2.0
Free Drug0.1
Unconjugated Antibody>1000
Target-Negative ADC with m-PEG5 Linker>1000
Non-PEGylated ADC>1000

Table 3: Pharmacokinetic Parameters of a Hypothetical ADC in a Rodent Model

ParameterADC with m-PEG5 LinkerNon-PEGylated ADC (Control)
Half-life (t1/2) (h) 150100
Clearance (mL/h/kg) 0.51.2
Area Under the Curve (AUC) HighModerate

Visualizing the Mechanism of Action

The general mechanism of action for an antibody-drug conjugate involves several key steps, from binding to the target cell to the ultimate release of the cytotoxic payload.

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm ADC ADC Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action of an antibody-drug conjugate.

By following these guidelines and protocols, researchers can effectively leverage the beneficial properties of this compound to develop novel and improved antibody-drug conjugates for targeted cancer therapy.

References

Application Notes and Protocols for m-PEG5-2-methylacrylate in 3D Bioprinting Ink Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are a cornerstone of 3D bioprinting due to their biocompatibility, tunable mechanical properties, and resistance to protein adsorption, which minimizes non-specific cell interactions.[1][2] This document provides detailed application notes and protocols for the utilization of m-PEG5-2-methylacrylate, a low molecular weight PEG-methacrylate, in the formulation of bio-inks for 3D bioprinting.

Disclaimer: The experimental data and protocols presented are based on studies using various PEG-methacrylate and PEG-diacrylate derivatives. While this information is highly relevant, direct equivalency to "this compound" should be experimentally verified.

Properties of PEG-Based Bio-inks

The versatility of PEG-based bio-inks stems from the ability to tailor their physical and biological properties. Key characteristics that can be modulated include:

  • Mechanical Properties: The stiffness and elasticity of the hydrogel can be controlled by altering the concentration of the PEG-methacrylate and the degree of crosslinking.[3][4] This is crucial for mimicking the native extracellular matrix (ECM) of different tissues.[5]

  • Biodegradability: While PEG itself is not readily biodegradable, the hydrogel network can be engineered to degrade over time, allowing for tissue remodeling.[4]

  • Bioactivity: To enhance cell adhesion and signaling, PEG hydrogels can be functionalized with bioactive motifs such as the RGD peptide, which promotes integrin-mediated cell binding.[1][3]

Data Presentation

The following tables summarize quantitative data on the mechanical properties and cell viability of PEG-based hydrogels from various studies.

Table 1: Mechanical Properties of PEG-Diacrylate (PEGDA) Hydrogels

PEGDA Molecular Weight (Da)PEGDA Concentration (w/w %)Compressive Modulus (MPa)Swelling Ratio
508100.0131.5
508200.2510.5
508300.985.8
508402.462.2
3400100.0220.1
3400200.1211.2
3400300.357.5
6000100.0125.3
6000200.0814.1
10000100.0128.9

Data extracted from a study on the cartilage-like mechanical properties of PEG-diacrylate hydrogels.[3]

Table 2: Cell Viability in PEG-Based Hydrogels

Hydrogel FormulationCell TypeTime PointCell Viability (%)
Thermoresponsive PEG-methacrylate terpolymer (35% w/w)hMSCs24 hours>90
Clickable PEG hydrogel microspheresMDA-MB-231 & Human Dermal Fibroblasts7 days>90
PEGDA3400/400 blend (20 wt%)Not specifiedNot specified>80
PEGDA3400/400 blend (25-30 wt%)Not specifiedNot specified55-75
Osseous biopaperNot specifiedNot specified92.4
Stromal biopaperNot specifiedNot specified97.4

Data compiled from multiple studies on PEG-based hydrogels for 3D bioprinting.[6][7][8]

Experimental Protocols

Protocol 1: Preparation of a Basic PEG-Methacrylate Bio-ink

This protocol describes the preparation of a simple PEG-methacrylate bio-ink suitable for photocrosslinking.

Materials:

  • This compound

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Sterile filters (0.22 µm)

  • Light-protected vials

Procedure:

  • Prepare the Photoinitiator Stock Solution: Dissolve the photoinitiator in PBS or cell culture medium to the desired concentration (e.g., 0.5% w/v LAP). Warm the solution to 60°C in a light-protected vial and mix until fully dissolved.[9]

  • Prepare the PEG-Methacrylate Solution: In a separate light-protected vial, dissolve the desired concentration of this compound (e.g., 10-30% w/v) in the photoinitiator solution. Mix at 60°C until the polymer is completely dissolved.[9]

  • Adjust pH: Adjust the pH of the final solution to 7.4.[9]

  • Sterilization: Sterilize the bio-ink by filtering it through a 0.22 µm syringe filter under sterile conditions.[9]

  • Cell Encapsulation (Optional): If preparing a cell-laden bio-ink, mix the desired concentration of cells into the sterile bio-ink in a sterile container.

  • Loading into the Bioprinter: Load the bio-ink into a sterile syringe for printing.

Protocol 2: 3D Bioprinting and Crosslinking

This protocol outlines the general steps for 3D bioprinting and photocrosslinking of the prepared bio-ink.

Materials:

  • Prepared PEG-methacrylate bio-ink

  • 3D Bioprinter equipped with a suitable light source (e.g., UV or visible light)

  • Printing substrate (e.g., glass slide, petri dish)

  • Sacrificial support material (optional, e.g., Pluronic F-127)[9]

Procedure:

  • Load the Bio-ink: Load the syringe containing the bio-ink into the bioprinter.

  • Design and Slice the 3D Model: Use appropriate software to design or load the desired 3D model and slice it into layers for printing.

  • Set Printing Parameters: Optimize printing parameters such as printing speed, layer height, and extrusion pressure. These will vary depending on the bio-ink viscosity and the specific bioprinter used.

  • Printing: Initiate the printing process. If using a support material, print it in conjunction with the bio-ink.

  • Photocrosslinking: After printing, expose the construct to a light source of the appropriate wavelength and intensity to initiate photocrosslinking of the PEG-methacrylate. The exposure time will depend on the photoinitiator and the concentration of the bio-ink.

  • Post-Printing Culture: If the construct is cell-laden, transfer it to a sterile culture dish with fresh cell culture medium and incubate under appropriate conditions.

Visualizations

Signaling Pathway: Integrin-Mediated Cell Adhesion

To enhance cell attachment to the bio-inert PEG backbone, bio-inks are often functionalized with peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence. This sequence mimics the natural ECM and binds to integrin receptors on the cell surface, triggering downstream signaling pathways that regulate cell adhesion, proliferation, and differentiation.

IntegrinSignaling cluster_0 Extracellular Matrix (Bio-ink) cluster_1 Cell Membrane cluster_2 Intracellular Signaling RGD RGD Peptide Integrin Integrin Receptor RGD->Integrin Binding PEG This compound PEG->RGD Functionalization FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Regulation CellularResponse Cell Adhesion, Proliferation, Differentiation Actin->CellularResponse Leads to BioprintingWorkflow cluster_Preparation Bio-ink Preparation cluster_Printing 3D Bioprinting cluster_PostPrinting Post-Printing A Dissolve Photoinitiator B Dissolve this compound A->B C Adjust pH to 7.4 B->C D Sterile Filtration C->D E Cell Encapsulation (Optional) D->E F Load Bio-ink into Printer E->F Transfer to Printer G Define Printing Parameters F->G H Print 3D Construct G->H I Photocrosslinking (UV/Visible Light) H->I Curing J Incubate and Culture I->J Final 3D Cell-Laden Construct J->Final

References

Application Note: Protocol for Michael Addition Reaction with m-PEG5-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins and peptides, a process known as PEGylation, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased serum half-life, improved stability, and reduced immunogenicity. The Michael addition reaction is a powerful tool for bioconjugation due to its high efficiency and mild reaction conditions, which are compatible with sensitive biological molecules.[1][2]

This application note provides a detailed protocol for the Michael addition reaction of a thiol-containing molecule to m-PEG5-2-methylacrylate. The methylacrylate group of this compound serves as an excellent Michael acceptor for the selective conjugation of nucleophiles such as the thiol group found in cysteine residues of proteins and peptides.[3] This protocol is designed to be a starting point for researchers and can be optimized for specific applications.

Reaction Principle

The thiol-Michael addition reaction involves the nucleophilic attack of a thiolate anion on the β-carbon of the α,β-unsaturated carbonyl of the methylacrylate. The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more reactive thiolate.[2] The reaction proceeds efficiently under mild conditions, often at room temperature and physiological pH, making it ideal for bioconjugation.

Experimental Protocol

This protocol describes the conjugation of a model cysteine-containing peptide to this compound.

Materials:

  • This compound

  • Cysteine-containing peptide (e.g., reduced Glutathione)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Triethylamine (TEA) or another suitable base catalyst

  • Deionized water

  • Organic solvent (e.g., Dimethylformamide, DMF, if needed for solubility)

  • Analytical equipment (e.g., HPLC, Mass Spectrometry) for characterization

Procedure:

  • Preparation of Reactants:

    • Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1-10 mg/mL. If the peptide has low aqueous solubility, a minimal amount of a compatible organic solvent like DMF can be used.

    • To ensure the cysteine thiol group is in its reduced, reactive state, add a 2-5 fold molar excess of TCEP solution to the peptide solution and incubate for 30 minutes at room temperature.

    • Dissolve this compound in PBS (pH 7.4) or a suitable buffer to the desired concentration.

  • Michael Addition Reaction:

    • In a reaction vessel, combine the peptide solution with the this compound solution. A molar ratio of 1:1 to 1:5 (peptide to PEG) is a good starting point for optimization.

    • Initiate the reaction by adding a catalytic amount of a suitable base, such as triethylamine. The final concentration of the catalyst should be optimized, but a starting point of 10-50 mM can be used. For reactions at a pH above 8, the base catalyst may not be necessary as the thiol will be sufficiently deprotonated.[4]

    • Allow the reaction to proceed at room temperature with gentle stirring. The reaction time can vary from a few minutes to several hours.[4]

  • Reaction Monitoring and Quenching:

    • Monitor the progress of the reaction by a suitable analytical technique, such as reverse-phase HPLC, to observe the formation of the conjugate and the consumption of the starting materials.

    • Once the reaction has reached the desired level of completion, it can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol, to react with any remaining this compound. Alternatively, the reaction can be stopped by adjusting the pH to below 7.

  • Purification and Characterization:

    • Purify the resulting PEG-peptide conjugate from unreacted starting materials and byproducts using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

    • Characterize the purified conjugate to confirm its identity, purity, and integrity. Mass spectrometry can be used to determine the molecular weight of the conjugate, and HPLC can be used to assess its purity.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the Michael addition of a thiol to this compound. These values should be considered as a starting point and may require optimization for specific molecules.

ParameterRecommended RangeNotes
Reactant Molar Ratio 1:1 to 1:5 (Thiol:PEG)A slight excess of the PEG reagent can drive the reaction to completion.
pH 7.0 - 8.5Higher pH favors the formation of the thiolate anion, increasing the reaction rate.[4]
Catalyst Tertiary amines (e.g., TEA) or Phosphines (e.g., TCEP)Phosphine (B1218219) catalysts can be more efficient at lower concentrations.[4]
Catalyst Concentration 10 - 50 mMThe optimal concentration should be determined empirically.
Temperature 20 - 37 °CThe reaction is typically performed at room temperature.
Reaction Time 30 minutes - 12 hoursReaction progress should be monitored to determine the optimal time.[4]
Solvent Aqueous buffer (e.g., PBS)A co-solvent like DMF can be used if solubility is an issue.

Experimental Workflow

Michael_Addition_Workflow cluster_prep 1. Preparation of Reactants cluster_reaction 2. Michael Addition Reaction cluster_purification 3. Purification & Analysis Peptide Dissolve Cysteine-Peptide Reduction Reduce Thiol with TCEP Peptide->Reduction PEG Dissolve this compound Mix Combine Reactants PEG->Mix Reduction->Mix Catalysis Add Catalyst (e.g., TEA) Mix->Catalysis Incubate Incubate at Room Temp. Catalysis->Incubate Quench Quench Reaction Incubate->Quench Purify Purify by Chromatography Quench->Purify Characterize Characterize Conjugate (HPLC, MS) Purify->Characterize

Caption: Experimental workflow for the Michael addition of a thiol-containing peptide to this compound.

Signaling Pathway Diagram

Michael_Addition_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_conjugation Conjugation Thiol R-SH (Thiol) Proton_Abstraction Proton Abstraction Thiol->Proton_Abstraction PEG_Acrylate This compound Nucleophilic_Attack Nucleophilic Attack PEG_Acrylate->Nucleophilic_Attack Base Base (e.g., TEA) Base->Proton_Abstraction Thiolate R-S- (Thiolate) Proton_Abstraction->Thiolate Thiolate->Nucleophilic_Attack Enolate_Intermediate Enolate Intermediate Nucleophilic_Attack->Enolate_Intermediate Protonation Protonation Enolate_Intermediate->Protonation Conjugate Thioether Conjugate Protonation->Conjugate

Caption: Mechanism of the base-catalyzed Michael addition between a thiol and this compound.

References

Application Notes and Protocols for Thermoresponsive Hydrogels from m-PEG5-2-methylacrylate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermoresponsive hydrogels are a class of "smart" materials that exhibit a reversible volume phase transition in response to temperature changes. This property makes them highly attractive for a range of biomedical applications, including controlled drug delivery, tissue engineering, and regenerative medicine. Hydrogels synthesized from copolymers of methoxy (B1213986) poly(ethylene glycol) methylacrylates (m-PEG-MA) are particularly promising due to their biocompatibility and tunable lower critical solution temperature (LCST). The LCST is the temperature above which the polymer becomes hydrophobic and collapses, leading to the formation of a hydrogel.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of thermoresponsive hydrogels based on m-PEG5-2-methylacrylate copolymers. The protocols are designed to be clear and reproducible for researchers in the field.

Data Presentation

Table 1: Properties of Thermoresponsive Hydrogels from m-PEG-methacrylate Copolymers
Copolymer Composition (molar ratio)LCST (°C)Swelling Ratio (at 25°C)Drug Loading Efficiency (%) - Doxorubicin
P(mPEG₅-MA)~ 6415.875 ± 5
P(mPEG₅-MA-co-MAA) (95:5)~ 7218.282 ± 4
P(mPEG₅-MA-co-BMA) (95:5)~ 5812.571 ± 6

MAA: Methacrylic Acid, BMA: Butyl Methacrylate. Data are representative values compiled from literature and may vary based on specific experimental conditions.

Table 2: In Vitro Doxorubicin Release from P(mPEG₅-MA) Hydrogel
Time (hours)Cumulative Release (%) - pH 7.4Cumulative Release (%) - pH 5.5
18 ± 115 ± 2
625 ± 340 ± 4
1242 ± 465 ± 5
2468 ± 585 ± 6
4885 ± 698 ± 2
7296 ± 4> 99

Experimental Protocols

Protocol 1: Synthesis of m-PEG₅-2-methylacrylate Copolymer via RAFT Polymerization

Objective: To synthesize a well-defined thermoresponsive copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Materials:

  • m-PEG₅-2-methylacrylate (m-PEG₅-MA) monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Dialysis tubing (MWCO 1 kDa)

  • Freeze-dryer

Procedure:

  • In a Schlenk flask, dissolve m-PEG₅-MA monomer, CPADB RAFT agent, and AIBN initiator in anhydrous 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 100:1:0.2.

  • Seal the flask with a rubber septum and degas the solution by purging with argon or nitrogen for 30 minutes in an ice bath.

  • Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours).

  • To quench the reaction, expose the flask to air and cool it down in an ice bath.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

  • Recover the precipitated polymer by centrifugation or filtration and dry it under vacuum.

  • Purify the polymer by dissolving it in deionized water and dialyzing against fresh deionized water for 48 hours, changing the water every 12 hours.

  • Lyophilize the purified polymer solution to obtain the final solid copolymer.

Protocol 2: Preparation of Thermoresponsive Hydrogel

Objective: To form a physically crosslinked hydrogel from the synthesized copolymer.

Materials:

  • Synthesized P(mPEG₅-MA) copolymer

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare a polymer solution of the desired concentration (e.g., 10-30 wt%) by dissolving the lyophilized copolymer in cold PBS (4°C).

  • Ensure complete dissolution by gentle stirring or vortexing at 4°C.

  • To induce gelation, warm the polymer solution to a temperature above its LCST (e.g., 37°C). The solution will turn from a clear liquid to an opaque hydrogel.

Protocol 3: Characterization of the Hydrogel

3.1 Determination of Lower Critical Solution Temperature (LCST)

Objective: To determine the temperature at which the copolymer undergoes its phase transition.

Method:

  • Prepare a dilute aqueous solution of the copolymer (e.g., 1 wt% in PBS).

  • Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) while increasing the temperature at a controlled rate (e.g., 1°C/min).

  • The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.

3.2 Swelling Ratio Measurement

Objective: To quantify the water uptake capacity of the hydrogel.

Method:

  • Prepare a hydrogel sample of a known dry weight (W_d).

  • Immerse the hydrogel in a large volume of deionized water or PBS at a specific temperature (e.g., 25°C).

  • At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its swollen weight (W_s).

  • Continue until the swollen weight remains constant, indicating equilibrium swelling.

  • Calculate the swelling ratio using the following equation: Swelling Ratio = (W_s - W_d) / W_d

3.3 In Vitro Drug Loading and Release Study

Objective: To evaluate the hydrogel's capacity to load and release a therapeutic agent.

Method:

  • Drug Loading: Dissolve the drug (e.g., doxorubicin) and the copolymer in cold PBS. Induce gelation by warming the solution to 37°C. The drug will be physically entrapped within the hydrogel matrix.

  • Drug Release: Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4 or 5.5) at 37°C.

  • At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_hydrogel Hydrogel Formation & Characterization s1 1. Monomer, RAFT Agent, Initiator in Dioxane s2 2. Degas with Ar/N2 s1->s2 s3 3. Polymerization at 70°C s2->s3 s4 4. Precipitation in Diethyl Ether s3->s4 s5 5. Purification by Dialysis s4->s5 s6 6. Lyophilization s5->s6 h1 1. Dissolve Copolymer in cold PBS s6->h1 Synthesized Copolymer h2 2. Induce Gelation at T > LCST (e.g., 37°C) h1->h2 h3 3. Characterization h2->h3 h4 LCST Determination (UV-Vis) h3->h4 h5 Swelling Ratio Measurement h3->h5 h6 Drug Loading & Release Study h3->h6

Caption: Experimental workflow for synthesis and characterization.

doxorubicin_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Dox_ext Doxorubicin FasL FasL/TNFα Dox_ext->FasL Upregulates FasR Fas/TNFR FasL->FasR Binds FADD FADD/TRADD FasR->FADD Recruits ProCasp8 Pro-caspase-8 FADD->ProCasp8 Recruits Casp8 Caspase-8 ProCasp8->Casp8 Activates ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Dox_int Doxorubicin p53 p53 Dox_int->p53 Activates Bax Bax p53->Bax Upregulates Mito Mitochondrion Bax->Mito Translocates to CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Recruits Casp9 Caspase-9 ProCasp9->Casp9 Activates Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Cleavage PARP PARP Casp3->PARP Cleaves DNA_frag DNA Fragmentation PARP->DNA_frag Leads to Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: Doxorubicin-induced apoptotic signaling pathway.[1][2][3][4][5]

References

Characterization of m-PEG5-2-methylacrylate Polymers using Gel Permeation Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ethylene glycol) (PEG) and its derivatives are of significant interest in the pharmaceutical and biomedical fields due to their biocompatibility, water solubility, and ability to improve the pharmacokinetic properties of conjugated drugs. Polymers of m-PEG5-2-methylacrylate, which feature a methacrylate (B99206) backbone with short PEG side chains (five ethylene (B1197577) glycol repeat units), are utilized in applications such as drug delivery, hydrogel formation, and surface modification. The molecular weight and molecular weight distribution of these polymers are critical parameters that dictate their in-vivo behavior, drug release kinetics, and material properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1] GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[1][2] This application note provides a detailed protocol for the characterization of this compound polymers using GPC and presents representative data.

Principle of Gel Permeation Chromatography

GPC separates polymer molecules based on their size in solution. The polymer sample is dissolved in a suitable solvent and injected into a column packed with porous beads.[1] Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, leading to a longer retention time.[1] A detector, typically a refractive index (RI) detector for PEGylated polymers, measures the concentration of the polymer as it elutes. By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined.

Experimental Protocol

This protocol outlines the steps for the GPC analysis of a homopolymer of a short-chain oligo(ethylene glycol) methyl ether methacrylate, which serves as a close analogue to this compound.

3.1. Materials and Equipment

  • Polymer Sample: Poly(oligo(ethylene glycol) methyl ether methacrylate)

  • Solvent (Mobile Phase): Tetrahydrofuran (THF), HPLC grade

  • Calibration Standards: Poly(methyl methacrylate) (PMMA) or Polystyrene (PS) standards of narrow polydispersity, covering a molecular weight range relevant to the expected sample molecular weight.

  • GPC System:

    • Isocratic HPLC pump

    • Autosampler or manual injector

    • Column oven

    • GPC columns (e.g., two PLgel 5 µm MIXED-D columns in series)

    • Refractive Index (RI) detector

    • Data acquisition and analysis software

3.2. GPC System and Conditions

A representative set of GPC conditions is provided in the table below. These may need to be optimized depending on the specific polymer and available instrumentation.

ParameterCondition
Mobile Phase Tetrahydrofuran (THF)
Column(s) 2 x PLgel 5 µm MIXED-D, 300 x 7.5 mm
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detector Refractive Index (RI)
Injection Volume 100 µL
Sample Concentration 1-2 mg/mL
Calibration Poly(methyl methacrylate) (PMMA) standards

3.3. Sample Preparation

  • Weigh 2-4 mg of the this compound polymer into a 2 mL autosampler vial.

  • Add 2 mL of THF to the vial to achieve a final concentration of 1-2 mg/mL.

  • Gently agitate the vial until the polymer is completely dissolved. This may take several hours.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Prepare a series of calibration standards in THF at a concentration of approximately 1 mg/mL.

3.4. GPC Analysis Workflow

The general workflow for GPC analysis is depicted in the diagram below.

Polymerization_GPC_Relationship cluster_synthesis Polymer Synthesis cluster_polymer Resulting Polymer Characteristics cluster_gpc GPC Analysis Outcome controlled_poly Controlled Polymerization (ATRP, RAFT) narrow_dist Narrow Molecular Weight Distribution controlled_poly->narrow_dist free_radical Free Radical Polymerization broad_dist Broad Molecular Weight Distribution free_radical->broad_dist low_pdi Low PDI (e.g., < 1.3) narrow_dist->low_pdi high_pdi High PDI (e.g., > 1.5) broad_dist->high_pdi

References

Application Note: NMR Spectroscopic Analysis for the Synthesis of Poly(m-PEG5-2-methylacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(m-PEG5-2-methylacrylate) is a polymer of significant interest in the field of drug delivery and biomaterials. Its structure, featuring a polymethacrylate (B1205211) backbone with pendant methoxy-terminated polyethylene (B3416737) glycol (PEG) chains, imparts unique properties such as hydrophilicity, biocompatibility, and the ability to form self-assembled nanostructures. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this polymer, enabling the confirmation of its synthesis, determination of its purity, and elucidation of its molecular structure. This application note provides a detailed protocol for the synthesis of poly(this compound) and its characterization using ¹H NMR spectroscopy.

Experimental Protocols

Materials
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Schlenk line or glovebox for inert atmosphere polymerization

  • NMR spectrometer (e.g., 400 MHz or higher)

Part 1: Synthesis of this compound Monomer

This protocol describes the esterification of m-PEG5-OH with methacryloyl chloride to yield the this compound monomer.

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve m-PEG5-OH (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography (silica gel, e.g., ethyl acetate/hexane gradient) to obtain the pure this compound monomer.

  • Confirm the structure and purity of the monomer by ¹H NMR spectroscopy.

Part 2: Synthesis of Poly(this compound) via Free Radical Polymerization

This protocol outlines the free radical polymerization of the this compound monomer using AIBN as a thermal initiator.

Procedure:

  • In a Schlenk flask, dissolve the this compound monomer and AIBN (initiator, typically 1 mol% relative to the monomer) in anhydrous toluene.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Immerse the flask in a preheated oil bath at 70-80 °C to initiate polymerization.

  • Allow the reaction to proceed for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold diethyl ether or hexane.

  • Collect the precipitated polymer by filtration or decantation.

  • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., dichloromethane) and re-precipitate to remove unreacted monomer and initiator residues.

  • Dry the purified poly(this compound) under vacuum to a constant weight.

  • Characterize the final polymer by ¹H NMR spectroscopy.

Data Presentation

The successful synthesis of poly(this compound) can be confirmed by comparing the ¹H NMR spectra of the monomer and the final polymer. The key spectral changes are the disappearance of the vinyl proton signals and the appearance of the broad signals corresponding to the polymer backbone.

Table 1: Representative ¹H NMR Data for Monomer and Polymer in CDCl₃

Assignment Structure Fragment Monomer Chemical Shift (δ, ppm) Polymer Chemical Shift (δ, ppm) Notes
a =CH₂ (vinyl)~6.1-Disappears upon polymerization.
b =CH₂ (vinyl)~5.6-Disappears upon polymerization.
c -C(=O)O-CH₂-~4.3~4.1 (broad)Methylene protons adjacent to the ester.
d -O-CH₂-CH₂-O-~3.7-3.5~3.7-3.5 (broad)Repeating ethylene (B1197577) glycol units.
e -O-CH₃~3.4~3.4 (broad)Methoxy end-group of the PEG chain.
f -C(CH₃)=CH₂~1.9-Methyl group on the double bond.
g -CH₂-C(CH₃)- (backbone)-~2.2-1.8 (broad)Aliphatic protons of the polymer backbone.
h -CH₂-C(CH₃)- (backbone)-~1.2-0.8 (broad)Methyl protons of the polymer backbone.

Visualization of Synthesis and NMR Analysis Workflow

The following diagram illustrates the workflow from monomer synthesis to polymer characterization.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 NMR Analysis Monomer_Reactants m-PEG5-OH + Methacryloyl Chloride Esterification Esterification Reaction (TEA, DCM, 0°C to RT) Monomer_Reactants->Esterification Monomer_Workup Workup & Purification (Extraction, Chromatography) Esterification->Monomer_Workup Monomer_Product This compound Monomer Monomer_Workup->Monomer_Product Polymerization_Step Free Radical Polymerization (AIBN, Toluene, 70-80°C) Monomer_Product->Polymerization_Step Input Monomer_NMR ¹H NMR of Monomer Monomer_Product->Monomer_NMR Characterization Polymer_Workup Workup & Purification (Precipitation) Polymerization_Step->Polymer_Workup Polymer_Product Poly(this compound) Polymer_Workup->Polymer_Product Polymer_NMR ¹H NMR of Polymer Polymer_Product->Polymer_NMR Characterization Analysis Spectral Comparison: - Disappearance of vinyl protons - Appearance of polymer backbone signals Monomer_NMR->Analysis Polymer_NMR->Analysis

Caption: Workflow for the synthesis and NMR analysis of poly(this compound).

Visualization of Monomer to Polymer Transformation via ¹H NMR

The following diagram illustrates the key changes observed in the ¹H NMR spectrum upon polymerization.

G ¹H NMR Spectral Changes upon Polymerization Monomer This compound Monomer ~6.1 ppm (vinyl H) ~5.6 ppm (vinyl H) ~4.3-3.4 ppm (PEG chain) ~1.9 ppm (vinyl CH₃) Polymer Poly(this compound) ~2.2-1.8 ppm (backbone CH₂) ~1.2-0.8 ppm (backbone CH₃) ~4.1-3.4 ppm (PEG chain) Monomer:peg->Polymer:peg Broadening of Signals Disappearance Disappearance of Vinyl Signals Monomer:v1->Disappearance Monomer:v2->Disappearance Appearance Appearance of Backbone Signals Appearance->Polymer:bb1 Appearance->Polymer:bb2

Caption: Key ¹H NMR spectral changes from monomer to polymer.

Application Note: Standardized Protocol for Measuring the Swelling Ratio of m-PEG-methacrylate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. The swelling ratio is a critical parameter that characterizes a hydrogel's capacity for water uptake, which directly influences its mechanical properties, nutrient transport, drug loading, and release kinetics. Poly(ethylene glycol) (PEG)-based hydrogels, such as those derived from m-PEG5-2-methylacrylate, are widely used in biomedical applications due to their biocompatibility and tunable properties. This document provides a detailed protocol for the synthesis of m-PEG-methacrylate hydrogels and the subsequent measurement of their swelling ratio.

Experimental Protocols

Protocol 1: Synthesis of m-PEG-methacrylate Hydrogels via Free-Radical Polymerization

This protocol describes the synthesis of hydrogel discs using a chemical-initiated free-radical polymerization method. The concentration of the monomer can be varied to modulate the crosslinking density and, consequently, the swelling properties.

Materials:

  • This compound (m-PEG-MA) monomer

  • Crosslinker: Poly(ethylene glycol) dimethacrylate (PEGDMA)[1]

  • Photoinitiator: 2-hydroxy-2-methylpropiophenone (B179518) (Irgacure 1173) or a redox initiator system like ammonium (B1175870) persulfate (APS) and N,N,N′,N′-tetramethylethylenediamine (TMED)[1]

  • Solvent: Phosphate-buffered saline (PBS, pH 7.4) or deionized water[2]

  • Molds (e.g., 1 mm thick silicone spacers between glass slides)

  • UV light source (365 nm) if using a photoinitiator

Procedure:

  • Prepare Precursor Solution: In a light-protected vial, dissolve the desired amount of m-PEG-MA monomer in PBS. For example, to prepare a 15% (w/v) solution, dissolve 150 mg of m-PEG-MA in 1 mL of PBS.

  • Add Crosslinker and Initiator: Add the crosslinking agent (e.g., PEGDMA at 1 mol% relative to the monomer) and the initiator. If using a photoinitiator, add 0.05% (w/v) Irgacure 1173. If using a redox system, add APS and TMED.[1]

  • Vortex: Mix the solution thoroughly by vortexing until all components are fully dissolved.

  • Polymerization: Pipette the precursor solution into the molds.

    • For photopolymerization: Expose the molds to UV light (365 nm) for 10-15 minutes.

    • For redox initiation: Allow the solution to polymerize at room temperature overnight.[1]

  • Hydrogel Disc Preparation: Carefully disassemble the molds and use a biopsy punch to cut hydrogel discs of a uniform diameter (e.g., 5 mm).

  • Purification: Place the hydrogel discs in a large volume of deionized water or PBS for 2-3 days, changing the water frequently to remove any unreacted monomers, oligomers, and initiator residues.[1]

Protocol 2: Gravimetric Measurement of Swelling Ratio

The gravimetric method is the most common approach to determine the swelling characteristics of hydrogels. It involves measuring the weight of the hydrogel at different states.

Materials:

  • Synthesized and purified hydrogel discs

  • Swelling medium (e.g., PBS pH 7.4, deionized water)[2]

  • Analytical balance (precision of at least 0.1 mg)

  • Kimwipes or filter paper

  • Forceps

  • Vials or a multi-well plate

Procedure:

  • Initial Swollen Weight: Remove the purified hydrogel discs from the washing solution. Gently blot the surface with a Kimwipe to remove excess surface water without compressing the gel.

  • Weighing: Immediately weigh each disc on an analytical balance to obtain the initial equilibrium-swollen mass (Ms).[3]

  • Drying: Place the weighed hydrogels in a vacuum oven at 40°C until a constant weight is achieved (typically 24-48 hours). Alternatively, freeze-dry (lyophilize) the samples.[4][5]

  • Dry Weight Measurement: Once completely dry, weigh the hydrogel discs again to determine the dry mass (Md).[3]

  • Swelling Kinetics (Optional): To measure the swelling rate, place the pre-weighed dry hydrogel (Md) into a vial containing the swelling medium.[6] At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), remove the hydrogel, blot the surface, and record its weight (Mt). Continue until the weight no longer changes, indicating that equilibrium has been reached.[6][7]

Protocol 3: Calculation of Swelling Parameters

From the mass measurements, several key parameters can be calculated to describe the hydrogel's swelling behavior.

Formulas:

  • Mass Swelling Ratio (%SR): This represents the percentage increase in weight due to water absorption relative to the dry weight.

    • %SR = [(Ms - Md) / Md] * 100[3]

  • Equilibrium Swelling Ratio (Q): This is a direct ratio of the swollen mass to the dry mass.

    • Q = Ms / Md[4][8]

  • Equilibrium Water Content (%EWC): This describes the proportion of water in the fully swollen hydrogel.

    • %EWC = [(Ms - Md) / Ms] * 100[9]

Where:

  • Ms = Mass of the swollen hydrogel at equilibrium.

  • Md = Mass of the dry hydrogel.

Data Presentation

The swelling ratio of m-PEG-methacrylate hydrogels is highly dependent on the polymer concentration. Generally, a higher concentration of the monomer leads to a denser polymer network and a lower swelling ratio.[2]

Table 1: Effect of m-PEG-MA Monomer Concentration on Swelling Properties

Monomer Conc. (% w/v)Average Dry Mass (Md) (mg)Average Swollen Mass (Ms) (mg)Equilibrium Swelling Ratio (Q)Equilibrium Water Content (%EWC)
104.8 ± 0.281.6 ± 3.517.0 ± 0.694.1 ± 0.4
157.3 ± 0.394.9 ± 4.113.0 ± 0.592.3 ± 0.5
209.7 ± 0.4101.9 ± 4.810.5 ± 0.490.5 ± 0.6
Data are presented as mean ± standard deviation (n=3) and are representative examples.

Workflow Visualization

The overall process for determining the hydrogel swelling ratio can be visualized as a clear, sequential workflow.

G cluster_prep Hydrogel Preparation cluster_measure Swelling Measurement cluster_calc Data Analysis a Prepare Precursor Solution b Inject into Mold a->b c Initiate Polymerization (e.g., UV Exposure) b->c d Purify Hydrogel Discs (Wash in PBS/Water) c->d e Blot Surface Water d->e To Measurement f Weigh Swollen Gel (Ms) e->f g Dry Hydrogel (Vacuum Oven/Lyophilize) f->g h Weigh Dry Gel (Md) g->h i Calculate Swelling Ratio Q = Ms / Md h->i To Analysis

Caption: Workflow for hydrogel swelling ratio measurement.

This diagram outlines the three main stages: preparing the hydrogel, measuring its swollen and dry masses, and calculating the final swelling ratio.

References

Application Notes and Protocols: In Vitro Drug Release from m-PEG₅-2-Methylacrylate Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are extensively utilized in drug delivery due to their biocompatibility, hydrophilicity, and tunable properties.[1][2][3][4] Methoxylated PEG acrylate (B77674) derivatives, such as m-PEG₅-2-methylacrylate, are valuable monomers for constructing these hydrogel matrices. The methacrylate (B99206) group allows for polymerization to form the hydrogel network, while the PEG chain imparts favorable aqueous properties.[5][6]

These application notes provide detailed protocols for investigating the in vitro release of therapeutic agents from hydrogel matrices synthesized from m-PEG₅-2-methylacrylate. The methodologies cover matrix fabrication, drug loading, and the execution of drug release studies.

Key Principles of Drug Release from PEG-based Matrices

The release of drugs from hydrogel matrices is a complex process governed by several factors. In non-degradable matrices, drug release is primarily controlled by Fickian diffusion, where the drug moves from an area of high concentration within the matrix to an area of lower concentration in the surrounding medium.[7] The rate of release is influenced by:

  • Crosslinking Density: A higher degree of crosslinking results in a smaller hydrogel mesh size, which can hinder the diffusion of larger drug molecules.[1]

  • Drug Molecule Size: Smaller molecules generally diffuse more rapidly through the hydrogel network compared to larger molecules like proteins or nanoparticles.[8][9]

  • Matrix Swelling: The extent to which the hydrogel swells in the release medium can affect the mesh size and, consequently, the drug diffusion rate.[10][11]

  • Drug-Matrix Interactions: Electrostatic or hydrophobic interactions between the drug and the polymer matrix can also modulate the release profile.

For matrices designed to be degradable, the release kinetics can also be controlled by the rate of matrix erosion or the cleavage of degradable linkers.[2]

Experimental Protocols

Protocol 1: Fabrication of m-PEG₅-2-Methylacrylate Hydrogel Discs

This protocol describes the preparation of hydrogel matrices by free-radical polymerization of m-PEG₅-2-methylacrylate.

Materials:

  • m-PEG₅-2-methylacrylate monomer

  • Crosslinker (e.g., ethylene (B1197577) glycol dimethacrylate, EGDMA)

  • Photoinitiator (e.g., Irgacure 2959) or Thermal Initiator (e.g., ammonium (B1175870) persulfate, APS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Molds for hydrogel discs (e.g., silicone molds)

Procedure:

  • Prepare the Pre-polymer Solution:

    • In a suitable vessel, dissolve the m-PEG₅-2-methylacrylate monomer in PBS to the desired concentration (e.g., 20% w/v).

    • Add the crosslinker (EGDMA) at a specific molar ratio to the monomer (e.g., 1:100, 1:50).

    • If using a photoinitiator, add it to the solution at a concentration of approximately 0.5% (w/v) and protect the solution from light. If using a thermal initiator, prepare it as a separate solution to be added just before polymerization.

  • Drug Loading (In Situ Method):

    • If the drug is to be loaded during polymerization, dissolve the desired amount of the therapeutic agent in the pre-polymer solution. Ensure the drug is stable under the polymerization conditions.

  • Polymerization:

    • Photopolymerization: Pipette the pre-polymer solution into the molds. Expose the molds to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization (typically 5-15 minutes).

    • Thermal Polymerization: If using a thermal initiator system like APS and a catalyst such as tetramethylethylenediamine (TEMED), add them to the pre-polymer solution, mix quickly, and pipette into the molds. Place the molds in an oven at an elevated temperature (e.g., 60°C) until polymerization is complete.

  • Hydrogel Washing:

    • Carefully remove the polymerized hydrogel discs from the molds.

    • Wash the discs extensively with deionized water or PBS for 24-48 hours, with frequent changes of the washing solution, to remove any unreacted monomers, initiator, or non-entrapped drug.

  • Drying (Optional):

    • For certain characterizations or for loading drugs by swelling, the hydrogels can be dried, for example, by lyophilization.

Protocol 2: In Vitro Drug Release Study

This protocol outlines the procedure for measuring the rate of drug release from the prepared hydrogel matrices.

Materials:

  • Drug-loaded m-PEG₅-2-methylacrylate hydrogel discs

  • Release medium (e.g., PBS at pH 7.4 or another relevant buffer)[12][13]

  • Shaking incubator or water bath set to 37°C

  • Sample collection vials

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Setup:

    • Place each drug-loaded hydrogel disc in a separate container with a known volume of pre-warmed release medium (e.g., 10 mL). Ensure the volume is sufficient to maintain sink conditions (the concentration of the released drug in the medium should not exceed 10-15% of its saturation solubility).

    • Place the containers in a shaking incubator or water bath at 37°C with gentle agitation.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small, precise volume of the release medium (e.g., 1 mL).

    • Immediately after each sample is taken, replenish the container with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Sample Analysis:

    • Quantify the concentration of the drug in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

    • Create a calibration curve of the drug in the release medium to determine the concentration from the measured absorbance or peak area.

  • Data Calculation:

    • Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling and the volume replenishment.

    • Express the results as the cumulative percentage of drug released versus time. The total amount of drug loaded can be determined by dissolving a few hydrogel discs in a suitable solvent and measuring the drug content.

Data Presentation

The quantitative data from the drug release studies should be summarized in a clear and organized manner to facilitate comparison between different formulations.

Table 1: Cumulative Drug Release from m-PEG₅-2-Methylacrylate Matrices

Time (hours)Formulation A (1:100 Crosslinker Ratio) - Cumulative Release (%)Formulation B (1:50 Crosslinker Ratio) - Cumulative Release (%)
0.58.5 ± 1.25.2 ± 0.9
115.3 ± 2.19.8 ± 1.5
225.1 ± 3.516.4 ± 2.2
440.2 ± 4.128.9 ± 3.8
862.8 ± 5.345.7 ± 4.9
1275.4 ± 4.858.3 ± 5.1
2488.9 ± 3.976.1 ± 4.3
4895.1 ± 2.789.5 ± 3.6
7297.3 ± 2.194.2 ± 2.9

Data are presented as mean ± standard deviation (n=3).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Matrix Preparation cluster_release In Vitro Release Study cluster_data Data Analysis prep_solution Prepare Pre-polymer Solution (m-PEG₅-2-MA, Crosslinker, Initiator) drug_loading Drug Loading (In Situ) prep_solution->drug_loading polymerization Polymerization (UV or Thermal) drug_loading->polymerization washing Hydrogel Washing polymerization->washing incubation Incubate Hydrogel in Release Medium (37°C) washing->incubation sampling Collect Samples at Time Intervals incubation->sampling analysis Quantify Drug (e.g., UV-Vis) sampling->analysis calculation Calculate Cumulative Release (%) analysis->calculation plotting Plot Release Profile calculation->plotting release_mechanism cluster_matrix Hydrogel Matrix cluster_medium Release Medium matrix m-PEG₅-2-MA Polymer Chains Crosslinks Entrapped Drug released_drug Released Drug matrix:f2->released_drug Diffusion d1 Drug Molecule d2 Drug Molecule d3 Drug Molecule swelling Swelling of Matrix (Water Uptake) swelling->matrix:f0 Increases Mesh Size

References

Application Note & Protocol: Cell Encapsulation Using Poly(ethylene glycol)-Methacrylate (PEG-M) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are extensively utilized as scaffolds in tissue engineering and for cell encapsulation due to their high water content, biocompatibility, and tunable physical properties.[1][2] Specifically, hydrogels formed from methacrylated PEG derivatives, such as poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMEM) and poly(ethylene glycol) dimethacrylate (PEGDM or PEGDA), offer a versatile platform for creating three-dimensional (3D) cellular microenvironments.[3][4] These hydrogels are typically formed via photopolymerization, a process that allows for rapid, in situ gelation under physiological conditions, making it ideal for entrapping viable cells.[5][6]

The key advantages of PEG-methacrylate hydrogels lie in their customizability. By altering the PEG molecular weight, monomer concentration, and crosslinker density, researchers can independently control properties like mechanical stiffness, swelling ratio, and mesh size to mimic various native tissues and optimize cell function.[3][7] Furthermore, these hydrogels can be functionalized with bioactive moieties, such as the RGD peptide sequence, to promote specific cell-matrix interactions, influencing cell attachment, proliferation, and differentiation.[8][9] This document provides a comprehensive overview of the applications, material properties, and detailed protocols for encapsulating cells within PEG-methacrylate hydrogels.

Applications

PEG-methacrylate hydrogels are a leading biomaterial for a variety of regenerative medicine applications:

  • Cartilage Tissue Engineering: Their tunable mechanical properties allow for the creation of scaffolds that can withstand the compressive loads experienced by articular cartilage. Encapsulated chondrocytes within these hydrogels can maintain their phenotype and deposit extracellular matrix.[6][10]

  • Bone Regeneration: These hydrogels serve as effective scaffolds for encapsulating osteoblasts and mesenchymal stem cells (MSCs) to promote bone formation.[5][7] Studies have shown that stiffer hydrogels can enhance osteogenic differentiation.[6]

  • Controlled Drug and Cell Delivery: The porous network of the hydrogel allows for the controlled release of therapeutic agents. It is also widely explored for encapsulating pancreatic β-cells for insulin (B600854) delivery in diabetes treatment.[4][11]

  • 3D Cell Culture Models: The biologically "blank slate" nature of PEG hydrogels allows researchers to build 3D in vitro models by systematically adding specific cues (e.g., adhesion ligands) to study cell behavior in a controlled environment.[9]

Key Material Properties and Data

The physical properties of PEG-methacrylate hydrogels can be precisely controlled by adjusting the formulation parameters.

3.1. Mechanical Properties The mechanical stiffness of the hydrogel, often measured as compressive or storage modulus, is critical for cell function. Stiffness generally increases with higher polymer concentrations and crosslinker density, and decreases with higher PEG molecular weight.[4][12]

Table 1: Mechanical Properties of PEG-Based Hydrogels

Hydrogel Composition Polymer Conc. (wt%) Compressive Modulus (MPa) Storage Modulus (G') (Pa) Cell Type / Application Reference
PEGDA Blend 20% 0.4 ± 0.02 - General Cell Encapsulation [12]
PEGDA Blend 25-30% ~1.0 - Cartilage Engineering [12]
PEGDA Blend 40% 1.6 ± 0.2 - General Cell Encapsulation [12]
GelMA 5% 0.0165 - 3T3 Fibroblasts [1]
Collagen-PEG (0.1% LAP) - - 232 G292 Cells [13]
Collagen-PEG (0.5% LAP) - - 3360 G292 Cells [13]

| PEGMEM/PEGDMA | Varied | - | 100 - 10,000+ | ATDC5 Chondrocytes |[4] |

3.2. Cell Viability and Biocompatibility A primary requirement for cell encapsulation is maintaining high cell viability throughout the hydrogel formation process and subsequent culture. The photopolymerization process, particularly the concentration of the photoinitiator and UV exposure, can impact cell survival.

Table 2: Cell Viability in PEG-Methacrylate Hydrogels

Hydrogel System Cell Type Viability Assay Seeding Density Viability (%) Reference
PEGDA Blend (20 wt%) - - - 81 ± 2.1 [12]
PEGDA Blend (40 wt%) - - - 20 ± 2.0 [12]
PEG-Gelatin Adipose Stem Cells LIVE/DEAD 1 & 10 million/mL > 85% [14]
PEGS-M Rabbit BMSCs - - Maintained for 2 weeks [7][15]
PEG-4MAL (4-10%) C2C12 Myoblasts LIVE/DEAD 3 million/mL High [9]

| PEGMEM (Homopolymer) | ATDC5 Chondrocytes | MTT | 8000 cells/well | No potential toxicity |[10] |

3.3. Swelling Properties The swelling ratio indicates the amount of water a hydrogel can absorb, which affects nutrient diffusion and waste removal. It is influenced by the crosslinking density and the hydrophilicity of the polymer chains.

Table 3: Swelling Ratios of PEG-Methacrylate Hydrogels

Hydrogel Composition Parameter Varied Swelling Ratio Reference
PEGMEM 300 (1 mmol) Monomer Amount 1.5 [4]
PEGMEM 300 (2 mmol) Monomer Amount 2.8 [4]
PEGMEM 300 Molecular Weight 1.5 - 2.8 [4]
PEGMEM 500 Molecular Weight 3.8 [4]
PEGMEM 900 Molecular Weight 19.3 [4]
GelMA 5% GelMA Concentration 15.53 ± 0.30 [1]

| GelMA 10% | GelMA Concentration | 12.23 ± 0.09 |[1] |

3.4. Photoinitiator Cytotoxicity The choice and concentration of photoinitiator are critical for ensuring cytocompatibility during photopolymerization.

Table 4: Photoinitiator Cytotoxicity on G292 Cells after 24h Exposure

Photoinitiator Concentration (w/v) Relative Cell Survival (%) Reference
LAP < 0.05% ~100% [13]
LAP 0.1% 86% [13]
LAP 0.5% 8% [13]
Irgacure 2959 (I2959) < 0.05% ~100% [13]
Irgacure 2959 (I2959) 0.1% 62% [13]

| Irgacure 2959 (I2959) | 0.5% | 2% |[13] |

Experimental Workflows and Logic

G cluster_prep Phase 1: Preparation cluster_fab Phase 2: Fabrication cluster_culture Phase 3: Culture & Analysis p1 Prepare sterile PEG-Methacrylate and Photoinitiator (PI) solutions p3 Mix PEG-M, PI, and cell suspension to create pre-polymer solution p1->p3 p2 Harvest and suspend cells in culture medium p2->p3 f1 Pipette pre-polymer solution into a mold or desired shape p3->f1 f2 Expose to UV light (365 nm) to initiate photopolymerization f1->f2 f3 Result: Cell-laden hydrogel construct f2->f3 c1 Transfer hydrogel to sterile culture medium f3->c1 c2 Incubate under standard cell culture conditions c1->c2 c3 Perform downstream analyses c2->c3 c4 Viability Assays (Live/Dead, MTT) c3->c4 c5 Mechanical Testing c3->c5 c6 Gene/Protein Expression c3->c6 G cluster_inputs Input Parameters cluster_outputs Hydrogel Properties i1 Increase Monomer Concentration o1 Increased Mechanical Stiffness i1->o1 o2 Decreased Swelling Ratio i1->o2 o3 Decreased Mesh Size i1->o3 i2 Increase Crosslinker Density i2->o1 i2->o2 i2->o3 i3 Increase PEG Molecular Weight o4 Decreased Mechanical Stiffness i3->o4 o5 Increased Swelling Ratio i3->o5 o6 Increased Mesh Size i3->o6 i4 Decrease Monomer Concentration i4->o4 i4->o5 i4->o6

References

Troubleshooting & Optimization

preventing premature polymerization of m-PEG5-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the premature polymerization of m-PEG5-2-methylacrylate. It is intended for researchers, scientists, and professionals in drug development to ensure the stability and quality of the monomer during storage and experimentation.

Troubleshooting Guide: Preventing Premature Polymerization

Premature polymerization of this compound can compromise experimental outcomes. This section provides a step-by-step guide to identify and resolve potential issues.

Problem: Suspected Polymerization of this compound

If you observe an increase in viscosity, formation of a gel, or solid precipitates in your this compound, it is likely that premature polymerization has occurred. The following flowchart outlines the troubleshooting process.

G Troubleshooting Premature Polymerization cluster_0 Initial Observation cluster_1 Investigation cluster_2 Corrective Actions cluster_3 Verification & Prevention start Increased viscosity, gel formation, or solid precipitates observed storage Review Storage Conditions start->storage handling Assess Handling Procedures start->handling contamination Check for Contamination start->contamination correct_storage Store at -20°C, in the dark, and under a dry atmosphere. storage->correct_storage Incorrect? correct_handling Allow vial to warm to room temperature before opening. Minimize exposure to air and light. handling->correct_handling Improper? correct_contamination Use clean, dry equipment. Avoid contact with initiators (e.g., acids, bases, peroxides). contamination->correct_contamination Suspected? qc_test Perform Quality Control Test (see Experimental Protocols) correct_storage->qc_test correct_handling->qc_test correct_contamination->qc_test inhibitor Ensure adequate inhibitor concentration (e.g., MEHQ). qc_test->inhibitor If polymerization is confirmed

Caption: Troubleshooting workflow for premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term storage (months to years), this compound should be stored at -20°C in a dry, dark environment.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[1] PEG products are sensitive to moisture and light, so it is crucial to protect them from exposure.[3]

Q2: How should I handle this compound to prevent polymerization?

Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[4] This prevents condensation of atmospheric moisture, which can affect the stability of the product.[3] Minimize the time the container is open and handle the material under an inert atmosphere (e.g., nitrogen or argon) if possible.

Q3: What are common inhibitors used for this compound, and at what concentration?

The most common inhibitor for acrylate (B77674) and methacrylate (B99206) monomers is 4-methoxyphenol (B1676288) (MEHQ).[5] For PEG derivatives containing acrylate groups, MEHQ is often present at a concentration of 100-500 ppm.[2] Butylated hydroxytoluene (BHT) may also be used as a co-inhibitor.[6]

Q4: Can I add more inhibitor to a batch of this compound that has started to polymerize?

Adding more inhibitor to a partially polymerized monomer is not recommended. While it might slow further polymerization, it will not reverse the process, and the presence of peroxides from the initial polymerization can reduce the effectiveness of the added stabilizer.[7]

Q5: How does oxygen affect the stability of this compound?

Phenolic inhibitors like MEHQ often require the presence of dissolved oxygen to function effectively as radical scavengers.[5][8] Therefore, storing the monomer under a blanket of air or a nitrogen/air mixture is common practice for transport and storage.[1] However, for long-term storage at -20°C, an inert atmosphere is still recommended to prevent other oxidative degradation pathways.

Quantitative Data Summary

ParameterRecommended ValueReference(s)
Long-Term Storage Temp.-20°C[1][2][4]
Short-Term Storage Temp.0 - 4°C[1]
MEHQ Inhibitor Conc.100 - 500 ppm[2]
BHT Inhibitor Conc.~300 ppm (as co-inhibitor)[6][9]

Experimental Protocols

Quality Control Test for Polymer Content in this compound Monomer via HPLC-UV

This protocol outlines a method to detect and quantify the presence of polymer in a sample of this compound.

Objective: To separate and quantify polymeric species from the monomer.

Materials:

  • This compound sample

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • HPLC system with UV detector

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample into a 1 mL volumetric flask.

    • Dissolve the sample in THF and bring it to volume.[10]

  • Standard Preparation:

    • Prepare a series of calibration standards of fresh, unpolymerized this compound in THF at known concentrations.

  • HPLC Analysis:

    • Set the UV detection wavelength to a suitable value for acrylate detection (e.g., 210 nm).[11]

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the prepared sample and standards onto the HPLC system.

    • Use a gradient elution program to separate the monomer from any polymer. A typical gradient might start with a high water/acetonitrile ratio to elute the polar monomer and then transition to a high THF concentration to elute any non-polar polymer that has formed and is retained on the column.[10]

  • Data Analysis:

    • Identify the peak corresponding to the this compound monomer based on the retention time of the standards.

    • Any peaks eluting at later retention times, especially during the THF gradient, are indicative of polymer formation.

    • Quantify the amount of monomer in the sample by comparing its peak area to the calibration curve generated from the standards. A significant decrease from the expected 100% monomer content suggests polymerization.

The following diagram illustrates the logical workflow of the quality control test.

G QC Test Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation cluster_3 Result prep Dissolve this compound in THF hplc Inject sample into HPLC-UV system prep->hplc gradient Apply gradient elution (Water/ACN -> THF) hplc->gradient detect Detect peaks at appropriate wavelength gradient->detect quantify Quantify monomer peak area against standards detect->quantify polymer Identify polymer peaks (late elution) detect->polymer result Polymer Detected? quantify->result polymer->result

Caption: Workflow for detecting polymer in monomer samples.

References

issues with m-PEG5-2-methylacrylate solubility in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG5-2-methylacrylate. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, with a focus on solubility issues in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a polyethylene (B3416737) glycol (PEG) derivative that contains a methacrylate (B99206) functional group. It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in bioconjugation reactions.[1][2][3] The PEG portion of the molecule enhances water solubility and biocompatibility, while the methacrylate group allows for covalent modification of proteins and other molecules.[4]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound at -20°C for long-term storage.[4][5] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[5] The compound is hygroscopic and should be protected from moisture.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents. Due to its PEG chain, it also has some aqueous solubility. The table below summarizes its solubility in common laboratory solvents.

SolventSolubilityNotes
WaterSolubleThe hydrophilic PEG chain increases water solubility.[4] Solubility can be affected by temperature and the presence of salts.[6][7]
Dimethyl Sulfoxide (DMSO)Highly SolubleA common solvent for preparing stock solutions.
Dimethylformamide (DMF)Highly SolubleAnother suitable solvent for stock solutions, especially for moisture-sensitive reactions.
Tetrahydrofuran (THF)SolubleOften used in polymerization reactions.
Dichloromethane (DCM)SolubleA common solvent for organic synthesis.
Methanol / Ethanol (B145695)SolubleGenerally soluble in alcohols.
TolueneLess SolubleMay require gentle heating to dissolve.[8]
Diethyl EtherInsolubleNot a recommended solvent.[8]

Q4: How does the PEG chain length affect the properties of the molecule?

A4: The PEG linker in this compound increases its water solubility and can improve the pharmacokinetic properties of the final conjugate by, for example, increasing its circulation half-life and reducing immunogenicity.[2] The length of the PEG chain can be tuned to optimize these properties for specific applications.

Troubleshooting Guide: Solubility Issues

Poor solubility of this compound or its reaction products can lead to failed reactions, inconsistent results, and difficulties in purification. This guide provides a systematic approach to troubleshooting these issues.

Q5: My this compound is not dissolving in the reaction solvent. What should I do?

A5: First, ensure you are using a suitable solvent (refer to the solubility table above). If the compound is still not dissolving, consider the following:

  • Gentle Heating: For some organic solvents like toluene, gentle warming can aid dissolution.[8] However, be cautious as excessive heat can lead to premature polymerization or degradation.

  • Sonication: Using a sonicator can help break up solid particles and enhance dissolution.

  • Co-solvents: If working in a less ideal solvent, adding a small amount of a good solvent like DMSO or DMF can improve solubility.

  • Moisture: Ensure the compound and solvent are dry, as absorbed moisture can affect solubility.

Q6: My PEGylated product precipitates out of the aqueous solution during or after the reaction. How can I resolve this?

A6: Precipitation of the final product is a common issue, especially when the conjugated molecule is hydrophobic.

  • pH Adjustment: If your molecule has ionizable groups, adjusting the pH of the buffer can significantly impact solubility.[9]

  • Increase PEG Chain Length: If you have the flexibility in your experimental design, using a longer PEG-linker can enhance the water solubility of the final conjugate.

  • Add Co-solvents: A small percentage of an organic co-solvent like DMSO or ethanol can help keep the product in solution. However, ensure the co-solvent is compatible with your biological system.

  • Use of Excipients: For formulation purposes, excipients like cyclodextrins can be used to improve the solubility of hydrophobic compounds.[10]

Q7: I am observing an oiling out or phase separation during my polymerization reaction. What could be the cause?

A7: This can occur if the growing polymer chain becomes insoluble in the reaction medium.

  • Solvent Choice: Ensure the chosen solvent can solubilize both the monomer and the resulting polymer. A solvent mixture might be necessary.

  • Monomer Concentration: A high monomer concentration can lead to the formation of an insoluble polymer. Try reducing the initial monomer concentration.

  • Temperature: Temperature can affect the solubility of the polymer. Adjusting the reaction temperature might prevent phase separation.

  • Addition of a Surfactant: In some polymerization techniques like emulsion or suspension polymerization, a surfactant can help stabilize the polymer particles.

Q8: How does the presence of salts affect the solubility of this compound in aqueous solutions?

A8: The presence of salts can have a significant impact on the solubility of PEG-containing molecules in water, a phenomenon known as the "salting-out" effect.[7][11] High concentrations of certain salts can decrease the solubility of this compound and its polymers, potentially leading to precipitation.[6][12] The specific effect depends on the type and concentration of the salt.

G Troubleshooting Workflow for Solubility Issues start Solubility Issue Observed check_solvent Is the solvent appropriate? start->check_solvent change_solvent Select a more suitable solvent (e.g., DMSO, DMF) check_solvent->change_solvent No heating_sonication Apply gentle heating or sonication check_solvent->heating_sonication Yes change_solvent->heating_sonication co_solvent Add a co-solvent heating_sonication->co_solvent Issue persists end Issue Resolved heating_sonication->end Dissolved precipitation Precipitation of product in aqueous media? co_solvent->precipitation Issue persists co_solvent->end Dissolved adjust_ph Adjust pH of the buffer precipitation->adjust_ph Yes phase_separation Phase separation during polymerization? precipitation->phase_separation No longer_peg Consider using a longer PEG-linker adjust_ph->longer_peg longer_peg->end adjust_conditions Adjust monomer concentration or reaction temperature phase_separation->adjust_conditions Yes end2 Issue Persists: Consult further literature or technical support phase_separation->end2 No adjust_conditions->end

Caption: A logical workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Radical Polymerization of this compound

This protocol describes a typical free-radical polymerization of this compound using AIBN as an initiator.

Materials:

  • This compound

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Nitrogen or Argon gas

  • Reaction vessel with a magnetic stirrer and condenser

  • Precipitation solvent (e.g., cold diethyl ether or hexane)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in the reaction vessel. The concentration will depend on the desired molecular weight of the polymer.

  • Add AIBN to the solution. The molar ratio of monomer to initiator will influence the final polymer chain length.

  • De-gas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to the appropriate temperature for the initiator (typically 60-80°C for AIBN) under an inert atmosphere.

  • Allow the reaction to proceed for the desired time (e.g., 2-24 hours). The progress of the reaction can be monitored by techniques like NMR or GPC.[13]

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a cold, non-solvent like diethyl ether or hexane.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with the precipitation solvent to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) to confirm the structure.[14][15]

Protocol 2: Michael Addition of a Thiol to this compound

This protocol outlines the Michael addition of a thiol-containing molecule to the methacrylate group of this compound.

Materials:

Procedure:

  • Dissolve this compound and the thiol-containing compound in the chosen solvent in the reaction vessel. A slight excess of the thiol may be used to ensure complete reaction of the methacrylate.

  • Add a catalytic amount of the base to the reaction mixture. The choice and concentration of the catalyst can significantly affect the reaction rate.[16][17]

  • Stir the reaction at room temperature. The reaction is typically fast and can be monitored by TLC, LC-MS, or NMR by observing the disappearance of the vinyl protons of the methacrylate group.[18]

  • Once the reaction is complete, the catalyst and any excess thiol may need to be removed. This can be achieved by:

    • For organic reactions: Washing the reaction mixture with a dilute acid solution to remove the amine catalyst, followed by standard workup procedures.

    • For aqueous reactions: Purification by dialysis or size exclusion chromatography.

  • The final product can be isolated by solvent evaporation or lyophilization.

  • Characterize the product by NMR and mass spectrometry to confirm the successful conjugation.

G Michael Addition Reaction reagents This compound + Thiol Compound reaction Reaction in suitable solvent (e.g., THF, DCM, Aqueous Buffer) reagents->reaction catalyst Base Catalyst (e.g., TEA, DMPP) catalyst->reaction monitoring Monitor reaction progress (TLC, LC-MS, NMR) reaction->monitoring workup Workup / Purification (Washing, Dialysis, Chromatography) monitoring->workup Reaction Complete product Thiol-PEG Conjugate workup->product characterization Characterization (NMR, Mass Spectrometry) product->characterization

Caption: A schematic of a Michael addition reaction.

Protocol 3: General Bioconjugation Workflow

This workflow outlines the key steps for conjugating this compound to a biomolecule.

G General Bioconjugation Workflow start Define Biomolecule and Target Functional Group reagent_prep Prepare Biomolecule in appropriate buffer start->reagent_prep reaction Incubate Biomolecule and PEG reagent under optimal conditions (pH, temp, time) reagent_prep->reaction peg_prep Prepare this compound stock solution peg_prep->reaction purification Purify the conjugate (e.g., SEC, Dialysis) reaction->purification characterization Characterize the conjugate (e.g., SDS-PAGE, Mass Spec, HPLC) purification->characterization end Functional Assay of the Conjugate characterization->end

References

controlling polydispersity in m-PEG5-2-methylacrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of m-PEG5-2-methylacrylate. The focus is on controlling polydispersity to achieve well-defined polymers for various applications.

Troubleshooting Guide

High polydispersity is a common issue in polymer synthesis. This guide addresses potential causes and provides solutions for achieving a narrow molecular weight distribution (low PDI) in your this compound polymerization.

Problem Potential Cause Recommended Solution
High Polydispersity Index (PDI > 1.3) in RAFT Polymerization Inappropriate Chain Transfer Agent (CTA): The reactivity of the CTA may not be suitable for methacrylate (B99206) polymerization.Select a CTA known to be effective for methacrylates, such as a dithiobenzoate or a trithiocarbonate. Ensure the CTA has a high chain transfer constant for better control.[1]
Incorrect Initiator to CTA Ratio: An excess of initiator can lead to a higher rate of termination reactions, broadening the PDI.Optimize the [Monomer]:[CTA]:[Initiator] ratio. A common starting point for RAFT is a [CTA]:[Initiator] ratio of 5:1 to 10:1.
High Monomer Conversion: Pushing the reaction to very high conversions can increase the likelihood of termination and side reactions.Target a monomer conversion of less than 95%. Monitor the reaction kinetics to stop the polymerization at the desired point.
Oxygen Contamination: Oxygen can inhibit radical polymerization and interfere with the RAFT equilibrium, leading to broader PDI.Ensure all reagents and the reaction vessel are thoroughly deoxygenated before starting the polymerization. This can be achieved by several freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen.
High Polydispersity Index (PDI > 1.3) in ATRP Catalyst Deactivation: The copper catalyst can be oxidized and deactivated, leading to a loss of control over the polymerization.Use a reducing agent, such as ascorbic acid, in an ARGET ATRP setup to continuously regenerate the active catalyst species. Ensure the system is free of oxygen.
Slow Initiation: If the initiation from the alkyl halide is slower than propagation, it will result in a broad molecular weight distribution.Select an initiator with a reactivity that matches or is slightly higher than the propagating species. For methacrylates, initiators like ethyl α-bromoisobutyrate are commonly used.
High Viscosity of the Reaction Medium: As the polymerization progresses, the viscosity of the solution can increase significantly, hindering diffusion and leading to a loss of control.Perform the polymerization in a suitable solvent at a moderate monomer concentration to maintain a manageable viscosity.
Inconsistent Polymerization Results Monomer Impurities: The this compound monomer may contain inhibitors or other impurities that can affect the polymerization kinetics and control.Purify the monomer before use, for example, by passing it through a column of basic alumina (B75360) to remove the inhibitor.
Temperature Fluctuations: Inconsistent temperature control can affect the rates of initiation, propagation, and termination, leading to variable results.Use a reaction setup with precise temperature control, such as an oil bath with a thermostat.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is polydispersity and why is it important to control it in this compound polymerization?

A1: Polydispersity, quantified by the Polydispersity Index (PDI), is a measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates that all polymer chains have the same length (monodisperse), while higher values indicate a broader distribution of chain lengths. In drug delivery and other biomedical applications, controlling polydispersity is crucial because the physicochemical and biological properties of the polymer, such as drug release kinetics, self-assembly behavior, and in vivo circulation time, are highly dependent on its molecular weight.

Q2: Which polymerization techniques are best for controlling the polydispersity of poly(this compound)?

A2: Controlled/living radical polymerization techniques are highly recommended for synthesizing poly(this compound) with low polydispersity. The most common and effective methods are Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).[2] These techniques allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (PDI < 1.3).

RAFT Polymerization

Q3: How do I choose the right Chain Transfer Agent (CTA) for the RAFT polymerization of this compound?

A3: For methacrylates like this compound, dithiobenzoates (e.g., 2-cyano-2-propyl dithiobenzoate) and trithiocarbonates are generally effective CTAs. The choice of CTA will influence the polymerization kinetics and the end-group functionality of the resulting polymer. It is important to select a CTA with a high chain transfer constant to ensure good control over the polymerization.[1]

Q4: What is the role of the initiator in RAFT polymerization and how does it affect polydispersity?

A4: The initiator generates the initial radicals that start the polymerization. In RAFT, the initiator concentration is typically much lower than the CTA concentration. A lower initiator concentration relative to the CTA helps to minimize termination reactions between growing polymer chains, which is a primary cause of increased polydispersity. A common initiator for RAFT is azobisisobutyronitrile (AIBN).

ATRP

Q5: What are the key components of an ATRP system for this compound polymerization?

A5: A typical ATRP system consists of the monomer (this compound), an initiator (an alkyl halide, e.g., ethyl α-bromoisobutyrate), a transition metal catalyst (commonly a copper(I) complex, e.g., CuBr), a ligand (to solubilize the metal salt and tune its reactivity, e.g., PMDETA), and a solvent.

Q6: I am observing a blue/green color in my ATRP reaction, and the polymerization is stalled. What could be the issue?

A6: A blue or green color in a copper-catalyzed ATRP reaction indicates the presence of the oxidized Cu(II) species. While some Cu(II) is necessary to control the polymerization (the deactivator), an excess amount can lead to a significant decrease in the polymerization rate or even a complete stall. This is often due to the presence of oxygen, which can oxidize the Cu(I) catalyst. To overcome this, ensure your system is thoroughly deoxygenated and consider using an ARGET (Activators Regenerated by Electron Transfer) ATRP system, which includes a reducing agent to continuously regenerate the active Cu(I) species.

Experimental Protocols

RAFT Polymerization of this compound

This protocol aims to produce poly(this compound) with a target degree of polymerization (DP) of 50 and a low PDI.

Materials:

  • This compound (inhibitor removed)

  • 2-Cyano-2-propyl dithiobenzoate (CPDB) as CTA

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous 1,4-dioxane (B91453) as solvent

Procedure:

  • Reagent Calculation: For a target DP of 50, the molar ratio of [Monomer]:[CTA]:[Initiator] is typically 50:1:0.2.

  • Reaction Setup: In a Schlenk flask, dissolve this compound, CPDB, and AIBN in 1,4-dioxane. The monomer concentration is typically kept at 20-50 wt%.

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir.

  • Monitoring: Take samples at regular intervals to monitor monomer conversion by ¹H NMR and molecular weight and PDI by Gel Permeation Chromatography (GPC).

  • Termination: Once the desired conversion is reached (e.g., ~90%), stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer in a large excess of cold diethyl ether or hexane. Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate. Dry the purified polymer under vacuum.

ARGET ATRP of this compound

This protocol aims to produce poly(this compound) with a target DP of 50 and a low PDI.

Materials:

  • This compound (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB) as initiator

  • Copper(II) bromide (CuBr₂) as catalyst precursor

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand

  • Ascorbic acid (AscA) as reducing agent

  • Anhydrous N,N-Dimethylformamide (DMF) as solvent

Procedure:

  • Reagent Calculation: For a target DP of 50, a typical molar ratio is [Monomer]:[Initiator]:[CuBr₂]:[PMDETA]:[AscA] = 50:1:0.05:0.5:0.1.

  • Reaction Setup: In a Schlenk flask, add CuBr₂ and PMDETA. Seal the flask and purge with an inert gas. Add deoxygenated DMF via a syringe to dissolve the catalyst complex.

  • In a separate flask, dissolve the this compound, EBiB, and Ascorbic acid in deoxygenated DMF.

  • Initiation: Transfer the monomer/initiator/reducing agent solution to the catalyst solution via a cannula under a positive pressure of inert gas.

  • Polymerization: Place the flask in a preheated oil bath at 50 °C and stir.

  • Monitoring: Periodically take samples to analyze monomer conversion, molecular weight, and PDI.

  • Termination: Stop the reaction by cooling and exposing the mixture to air.

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold diethyl ether or hexane. Dry the purified polymer under vacuum.

Visualizations

Experimental_Workflow_RAFT cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up reagents 1. Mix Monomer, CTA, Initiator in Solvent deoxygenate 2. Deoxygenate (Freeze-Pump-Thaw) reagents->deoxygenate polymerize 3. Heat to Reaction Temperature (e.g., 70°C) deoxygenate->polymerize monitor 4. Monitor Conversion (NMR, GPC) polymerize->monitor terminate 5. Terminate Reaction (Cool & Expose to Air) monitor->terminate purify 6. Purify (Precipitation) terminate->purify final_product Final Product purify->final_product Dried Polymer

Caption: Workflow for RAFT polymerization of this compound.

Factors_Affecting_Polydispersity cluster_reagents Reagents cluster_conditions Reaction Conditions PDI Polydispersity (PDI) Monomer_Purity Monomer Purity Monomer_Purity->PDI CTA_Choice CTA/Initiator Choice (RAFT) CTA_Choice->PDI Catalyst_Activity Catalyst Activity (ATRP) Catalyst_Activity->PDI Initiator_Ratio [CTA]/[Initiator] Ratio Initiator_Ratio->PDI Temperature Temperature Temperature->PDI Concentration Monomer Concentration Concentration->PDI Solvent Solvent Choice Solvent->PDI Deoxygenation Deoxygenation Deoxygenation->PDI Conversion Monomer Conversion Conversion->PDI

Caption: Key factors influencing polydispersity in controlled radical polymerization.

References

Technical Support Center: Troubleshooting RAFT Polymerization of PEG Methacrylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of poly(ethylene glycol) methacrylates (PEGMA).

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the rate of RAFT polymerization of PEG methacrylates?

A1: The rate of RAFT polymerization of PEG methacrylates is primarily influenced by several factors:

  • Monomer Concentration: Higher monomer concentrations generally lead to faster polymerization rates.

  • Initiator Concentration and Type: The rate is dependent on the initiator's decomposition rate and efficiency. A higher initiator concentration can increase the rate but may compromise the "living" nature of the polymerization.

  • RAFT Agent (CTA) Concentration and Type: The choice of RAFT agent is crucial for controlling the polymerization. The ratio of monomer to CTA to initiator determines the target molecular weight and affects the polymerization kinetics.[1]

  • Temperature: Higher temperatures typically increase the rate of both initiator decomposition and propagation, leading to faster polymerization. However, excessively high temperatures can lead to loss of control.[2][3]

  • Solvent: The choice of solvent can significantly impact the polymerization kinetics.[4][5]

  • Oxygen: The presence of oxygen can inhibit free radical polymerization, leading to a significant induction period or complete inhibition of the reaction.

Q2: Why is my RAFT polymerization of PEGMA showing a long induction period?

A2: A long induction period in RAFT polymerization is often attributed to the presence of inhibitors, primarily dissolved oxygen in the reaction mixture. It is crucial to thoroughly degas the polymerization mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen).[3] Impurities in the monomer, solvent, or RAFT agent can also contribute to an induction period.

Q3: What is a typical polydispersity index (PDI) for a well-controlled RAFT polymerization of PEGMA?

A3: A well-controlled RAFT polymerization of PEGMA should yield polymers with a narrow molecular weight distribution, typically reflected in a low polydispersity index (PDI). Generally, a PDI value below 1.3 is considered good, with values approaching 1.1 indicating excellent control over the polymerization.[2][6][7]

Troubleshooting Guide

Problem 1: The polymerization is extremely slow or not initiating at all.

Possible Cause Suggested Solution
Presence of Oxygen Thoroughly degas the reaction mixture using at least three freeze-pump-thaw cycles or by purging with a high-purity inert gas for an extended period.
Inefficient Initiator Ensure the chosen initiator is suitable for the reaction temperature. For example, AIBN is commonly used at temperatures around 60-80 °C. If the temperature is too low for the selected initiator, its decomposition will be slow, leading to a slow initiation rate. Consider using a lower-temperature initiator if a lower reaction temperature is desired.
Inappropriate CTA The chosen RAFT agent may not be suitable for methacrylate (B99206) polymerization. Trithiocarbonates and dithiobenzoates are generally effective for methacrylates. Consult compatibility charts for RAFT agents and monomers.
Impure Reagents Use purified monomer (e.g., by passing through a column of basic alumina (B75360) to remove inhibitors), freshly recrystallized initiator, and high-purity solvent. Impurities in the RAFT agent can also inhibit polymerization.[1]
Low Temperature Increase the reaction temperature to increase the rate of initiator decomposition and propagation. However, be mindful that excessive temperatures can lead to side reactions and loss of control.

Problem 2: The polymerization starts but proceeds very slowly (retardation).

Possible Cause Suggested Solution
Suboptimal [CTA]/[Initiator] Ratio A high concentration of CTA relative to the initiator can sometimes lead to retardation. While a higher ratio is generally desired for better control, an excessively high ratio can slow down the reaction. Try decreasing the [CTA]/[Initiator] ratio, for example, from 10:1 to 5:1.
Poor Solvent Choice The solvent can significantly affect the polymerization kinetics. For PEGMA, solvents like 1,4-dioxane (B91453) and anisole (B1667542) have been shown to be effective.[4][5] If using a solvent in which the growing polymer chains are not well-solvated, the polymerization may slow down.
PEG Side Chain Length A retardation effect has been observed during the main stage of polymerization, which decreases with longer PEG side chains.[4] This is an inherent characteristic of the monomer and may be difficult to completely eliminate.
Low Monomer Concentration Increase the monomer concentration. A higher concentration of monomer molecules increases the probability of propagation events.

Problem 3: The resulting polymer has a broad molecular weight distribution (high PDI).

Possible Cause Suggested Solution
Too High Initiator Concentration A high rate of initiation compared to the rate of chain transfer can lead to the formation of a significant number of chains that have not been controlled by the RAFT agent, resulting in a broad PDI. Decrease the initiator concentration relative to the CTA.
High Polymerization Temperature Very high temperatures can increase the rate of termination reactions, leading to a loss of "living" character and a broader PDI. Consider lowering the reaction temperature.
Inappropriate CTA The transfer constant of the RAFT agent may be too low for the monomer, leading to poor control. Select a RAFT agent with a higher transfer constant for methacrylates.
High Conversion Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broadening of the PDI due to side reactions. If a narrow PDI is critical, consider stopping the reaction at a moderate conversion (e.g., 70-80%).

Quantitative Data Summary

The following table summarizes typical experimental conditions for the RAFT polymerization of PEG methacrylates, compiled from various studies.

Monomer CTA Initiator [M]:[CTA]:[I] Ratio Solvent Temperature (°C) Time (h) PDI Reference
PEGMACDSPAIBN50:1:0.25DMF7012-[8]
HPMAPEG113-DBAIPD-Water50-< 1.25[2][3]
PEGMA23CDPACPA-Ethanol70--[4]
PEGMACPDBAIBN-THF65-< 1.40[6]
MMAPEG-XanthateAIBN1000:8:1.6Benzene75--[1]
O950--[CTA]o/[I]o = 10---Narrow[9]

Note: This table provides a general overview. Optimal conditions may vary depending on the specific PEGMA, desired molecular weight, and other experimental parameters.

Detailed Experimental Protocol

This protocol provides a general procedure for the RAFT polymerization of PEG methacrylate in an organic solvent.

Materials:

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMA)

  • RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid - CPAD)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or anisole)

  • Basic alumina

  • Schlenk flask with a magnetic stir bar

  • Rubber septum

  • Syringes and needles

  • Inert gas (Argon or Nitrogen) with a manifold

  • Oil bath with a temperature controller

Procedure:

  • Monomer Purification: Remove the inhibitor from the PEGMA monomer by passing it through a short column packed with basic alumina immediately before use.

  • Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amounts of PEGMA, RAFT agent (CPAD), and initiator (AIBN).

  • Solvent Addition: Add the anhydrous solvent to the Schlenk flask to dissolve the reagents. The total volume should be calculated to achieve the desired monomer concentration.

  • Degassing: Seal the Schlenk flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. To do this, freeze the mixture in liquid nitrogen, evacuate the flask under high vacuum, and then thaw the mixture under an inert atmosphere.

  • Polymerization: After the final thaw, backfill the flask with an inert gas. Place the Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C) and begin stirring.

  • Monitoring the Reaction: To monitor the progress of the polymerization, aliquots can be withdrawn at different time points using a degassed syringe. The monomer conversion can be determined by techniques such as 1H NMR spectroscopy.

  • Termination: Once the desired conversion is reached, the polymerization can be terminated by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

  • Purification: The polymer can be purified by precipitation into a non-solvent (e.g., cold diethyl ether or hexane) and then dried under vacuum to a constant weight.

Visual Guides

Troubleshooting_Slow_RAFT start Slow or No Polymerization check_o2 Check for Oxygen Contamination start->check_o2 degas Perform Thorough Degassing (e.g., Freeze-Pump-Thaw) check_o2->degas Yes check_initiator Evaluate Initiator and Temperature check_o2->check_initiator No degas->check_initiator adjust_temp_initiator Increase Temperature or Use a More Active Initiator check_initiator->adjust_temp_initiator Issue Found check_cta Verify CTA Suitability check_initiator->check_cta OK adjust_temp_initiator->check_cta select_cta Choose a CTA with High Transfer Constant for Methacrylates check_cta->select_cta Issue Found check_reagents Assess Reagent Purity check_cta->check_reagents OK select_cta->check_reagents purify_reagents Purify Monomer, Initiator, and Solvent check_reagents->purify_reagents Issue Found check_concentration Review Reagent Concentrations check_reagents->check_concentration OK purify_reagents->check_concentration adjust_concentration Increase Monomer Concentration or Adjust [CTA]/[I] Ratio check_concentration->adjust_concentration Issue Found success Successful Polymerization check_concentration->success OK adjust_concentration->success

Caption: Troubleshooting workflow for slow RAFT polymerization of PEG methacrylates.

RAFT_Components cluster_reactants Key Reactants cluster_conditions Reaction Conditions Monomer PEG Methacrylate (Monomer) Polymerization RAFT Polymerization Monomer->Polymerization CTA RAFT Agent (CTA) CTA->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Dioxane, Anisole) Solvent->Polymerization Temperature Temperature (e.g., 50-80 °C) Temperature->Polymerization Inert_Atmosphere Inert Atmosphere (No Oxygen) Inert_Atmosphere->Polymerization Controlled_Polymer Controlled Polymer (Low PDI) Polymerization->Controlled_Polymer

Caption: Key components and conditions for successful RAFT polymerization of PEG methacrylates.

References

Technical Support Center: Managing Oxygen Sensitivity in ATRP of m-PEG₅-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing oxygen sensitivity during the Atom Transfer Radical Polymerization (ATRP) of methoxy (B1213986) poly(ethylene glycol) methacrylate (B99206) (m-PEG₅-2-methylacrylate).

Frequently Asked Questions (FAQs)

Q1: Why is oxygen a problem in the ATRP of m-PEG₅-2-methylacrylate?

A1: Oxygen is detrimental to traditional ATRP for two primary reasons. First, it can react with the propagating carbon-centered radicals, leading to the formation of peroxy radicals that do not propagate, effectively terminating the polymerization chain. Second, and more critically in ATRP, oxygen can irreversibly oxidize the active catalyst, typically a copper(I) complex (Cu(I)), to an inactive copper(II) state (Cu(II)).[1][2] This deactivation of the catalyst halts the polymerization process, leading to low monomer conversion and poor control over the polymer's molecular weight and dispersity.[1]

Q2: What are the visible signs of oxygen contamination in my ATRP reaction?

A2: Several signs can indicate oxygen contamination:

  • Failed or stalled polymerization: The most obvious sign is little to no monomer conversion, even after extended reaction times.

  • Initial color change, then stagnation: In a typical ATRP using a copper catalyst, the solution may initially turn reddish-brown or green, indicating the formation of the Cu(I) and Cu(II) species. If oxygen is present, the color may fade, or the reaction mixture may remain blue or green (characteristic of Cu(II)) without showing the dynamic color changes associated with a controlled polymerization.

  • High dispersity (Đ or PDI): If the polymerization does proceed to some extent, the resulting polymer will likely have a broad molecular weight distribution (Đ > 1.5), indicating a loss of control.

  • Inhibition period: An unusually long delay before polymerization begins can also be a sign that the system is consuming residual oxygen before propagation can occur.[3]

Q3: What are the primary methods to remove oxygen from an ATRP reaction?

A3: Rigorous deoxygenation is crucial for successful ATRP. The most common and effective methods include:

  • Inert Gas Purging: Bubbling an inert gas, such as argon or nitrogen, through the reaction mixture for a sustained period (e.g., 30-60 minutes) can displace dissolved oxygen.[1]

  • Freeze-Pump-Thaw Cycles: This is a highly effective method for removing dissolved gases.[1] The reaction mixture is frozen in a Schlenk flask using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the mixture is thawed. Repeating this cycle at least three times is recommended for sensitive polymerizations.[1]

  • Chemical Deoxygenation: Using oxygen scavengers can be an effective in-situ method.[1]

Q4: Are there ATRP techniques that are more tolerant to oxygen?

A4: Yes, several modern ATRP techniques have been developed to be more robust in the presence of oxygen. These are often referred to as activator regeneration methods and are highly recommended for polymerizing sensitive monomers like m-PEG₅-2-methylacrylate.[4][5]

  • ARGET (Activators Regenerated by Electron Transfer) ATRP: This technique employs a reducing agent (e.g., ascorbic acid or tin(II) ethylhexanoate) to continuously regenerate the active Cu(I) catalyst from the Cu(II) species that may form due to oxygen exposure or termination reactions.[4][6][7][8]

  • ICAR (Initiators for Continuous Activator Regeneration) ATRP: In this method, a conventional radical initiator (like AIBN) is added in small amounts to slowly and continuously reduce the Cu(II) complex to the active Cu(I) state.[6][9]

  • Enzymatic Deoxygenation: An in-situ deoxygenation system using enzymes like glucose oxidase (GOx) can be employed. GOx consumes oxygen from the system to convert glucose into other products.[1][2][3]

Troubleshooting Guide

Problem Potential Cause Solution
No Polymerization or Very Low Conversion Significant Oxygen Contamination: The Cu(I) activator is being completely and irreversibly oxidized to inactive Cu(II).[1][2]1. Improve Deoxygenation: Increase the inert gas purging time or perform additional freeze-pump-thaw cycles. Ensure all reagents and solvents are properly deoxygenated before mixing.2. Switch to an Oxygen-Tolerant Method: Employ ARGET or ICAR ATRP. The continuous regeneration of the activator can overcome the effects of residual oxygen.[1][4][6]
Inefficient Initiator: The chosen initiator may not be suitable for m-PEG₅-2-methylacrylate or the reaction conditions.1. Verify Initiator Reactivity: Ensure the initiator has a similar or slightly higher activation rate constant than the propagating polymer chain end. For methacrylates, common initiators include ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate (MBrP).[10][11]2. Check Initiator Purity: Impurities in the initiator can inhibit the reaction. Consider purifying the initiator before use.
High Dispersity (Đ > 1.5) Loss of Control due to Oxygen: Partial oxidation of the catalyst disrupts the equilibrium between active and dormant species, leading to uncontrolled polymerization.[1]1. Enhance Deoxygenation: As with low conversion, improving the deoxygenation protocol is the first step.2. Use ARGET or ICAR ATRP: These methods maintain a low, constant concentration of the active catalyst, which helps to keep the polymerization controlled even with minor oxygen ingress.[6]
Incorrect Catalyst/Ligand/Initiator Ratios: The ratio of components is critical for maintaining the ATRP equilibrium.1. Optimize Ratios: Refer to established protocols for the ATRP of methacrylates. A typical starting point for ARGET ATRP could be [Monomer]:[Initiator]:[Cu(II)]:[Ligand]:[Reducing Agent] =[12]:[9]:[0.05]:[0.5]:[0.1].
Bimodal or Tailing GPC Trace Slow Initiation: The rate of initiation is significantly slower than the rate of propagation, leading to the formation of a second, lower molecular weight polymer population.1. Select a Faster Initiator: Choose an initiator known to be efficient for methacrylates, such as EBiB.[10]2. Ensure Purity of Reagents: Impurities can interfere with the initiation process.
Chain Termination: Oxygen-induced termination can lead to dead polymer chains, resulting in a low molecular weight tail in the GPC trace.1. Improve Deoxygenation: This is the most effective way to minimize termination reactions caused by oxygen.2. Consider a More Robust System: ARGET ATRP is less susceptible to termination due to its regenerative nature.[13][14]

Quantitative Data Summary

ParameterRecommended Range/ValueRationale/Comments
[Monomer]:[Initiator] Ratio 25:1 to 500:1This ratio determines the target degree of polymerization (and thus, the molecular weight) of the final polymer.
[Initiator]:[Cu(II)Br₂] Ratio (for ARGET ATRP) 1:0.01 to 1:0.1A low catalyst concentration is a key advantage of ARGET ATRP.[6]
[Cu(II)Br₂]:[Ligand] Ratio 1:1 to 1:5The ligand solubilizes the copper salt and tunes its catalytic activity. Common ligands for methacrylates include PMDETA and Me₆TREN.[13]
[Initiator]:[Reducing Agent] Ratio (for ARGET ATRP) 1:0.1 to 1:1The amount of reducing agent (e.g., ascorbic acid) should be sufficient to regenerate the catalyst without causing overly rapid polymerization.
Inert Gas Purging Time 30-60 minutesAdequate time is needed to displace dissolved oxygen from the reaction mixture.
Freeze-Pump-Thaw Cycles Minimum of 3 cyclesThis is considered the gold standard for thorough deoxygenation in sensitive polymerizations.[1]
Reaction Temperature 25°C - 90°CThe optimal temperature depends on the specific initiator, catalyst, and solvent used. For m-PEG₅-2-methylacrylate, polymerizations are often successful at room temperature or slightly elevated temperatures (e.g., 60-70°C).[13]

Detailed Experimental Protocol: ARGET ATRP of m-PEG₅-2-methylacrylate

This protocol is a general guideline for the synthesis of poly(m-PEG₅-2-methylacrylate) via ARGET ATRP, designed to minimize oxygen sensitivity.

Materials:

  • m-PEG₅-2-methylacrylate (monomer)

  • Ethyl α-bromoisobutyrate (EBiB, initiator)

  • Copper(II) bromide (CuBr₂, catalyst precursor)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Ascorbic acid (reducing agent)

  • Anisole (B1667542) (solvent)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Monomer and Solvent Preparation:

    • Pass the m-PEG₅-2-methylacrylate monomer through a column of basic alumina (B75360) to remove inhibitors.

    • Ensure the anisole is anhydrous and deoxygenated.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr₂ (e.g., 0.01 mmol) and the desired amount of m-PEG₅-2-methylacrylate (e.g., 10 mmol) and anisole (e.g., 5 mL).

    • Seal the flask with a rubber septum.

  • Deoxygenation:

    • Perform at least three freeze-pump-thaw cycles on the reaction mixture.

    • After the final cycle, backfill the flask with high-purity nitrogen or argon to maintain an inert atmosphere.

  • Ligand and Initiator Addition:

    • Via a deoxygenated syringe, add the PMDETA ligand (e.g., 0.1 mmol) to the reaction flask. The solution should turn light blue/green.

    • In a separate, sealed, and deoxygenated vial, prepare a stock solution of the EBiB initiator in anisole.

    • Via a deoxygenated syringe, add the required amount of the EBiB initiator stock solution (e.g., 0.1 mmol) to the reaction flask.

  • Initiation with Reducing Agent:

    • In a separate, sealed, and deoxygenated vial, prepare a stock solution of ascorbic acid in anisole.

    • Inject the ascorbic acid solution (e.g., 0.05 mmol) into the stirring reaction mixture. A color change to reddish-brown may be observed as the Cu(I) activator is generated.

  • Polymerization:

    • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C).

    • Allow the polymerization to proceed for the desired time. Samples can be taken periodically using a deoxygenated syringe to monitor monomer conversion and molecular weight evolution by ¹H NMR and GPC, respectively.

  • Termination and Purification:

    • To quench the polymerization, cool the flask to room temperature and open it to the air. The solution will typically turn green or blue as the copper catalyst oxidizes.

    • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane), decant the supernatant, and dry the purified polymer under vacuum until a constant weight is achieved.

Visualizations

ATRP_Equilibrium_and_Oxygen_Effect cluster_ATRP ATRP Equilibrium cluster_Oxygen Oxygen Interference Dormant P-X + Cu(I)/L Active P• + Cu(II)/L-X Dormant->Active k_act Active->Dormant k_deact Polymer P-M-X + Cu(I)/L Active->Polymer k_p Monomer Monomer Cu_I Cu(I)/L (Active Catalyst) Cu_II_Inactive Inactive Cu(II) Species Cu_I->Cu_II_Inactive Oxidation Oxygen O₂ Peroxy P-O-O• (Terminated Chain) Radical P• (Propagating Radical) Radical->Peroxy Trapping

Caption: ATRP equilibrium and the detrimental effect of oxygen.

ATRP_Workflow cluster_prep Preparation cluster_deoxygenation Deoxygenation cluster_reaction Reaction cluster_purification Workup A 1. Add Monomer, Solvent, & Cu(II) Catalyst to Schlenk Flask B 2. Seal Flask A->B C 3. Freeze-Pump-Thaw (Repeat 3x) B->C D 4. Backfill with Inert Gas (Ar/N₂) C->D E 5. Add Ligand & Initiator (via degassed syringe) D->E F 6. Initiate with Reducing Agent (e.g., Ascorbic Acid) E->F G 7. Heat to Reaction Temp F->G H 8. Polymerize G->H I 9. Quench by Exposing to Air H->I J 10. Remove Catalyst (Alumina Column) I->J K 11. Precipitate & Dry Polymer J->K

Caption: Experimental workflow for oxygen-sensitive ARGET ATRP.

References

Technical Support Center: Optimizing Initiator Concentration for m-PEG5-2-methylacrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing initiator concentration in the polymerization of m-PEG5-2-methylacrylate.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, with a focus on problems related to initiator concentration.

Issue Potential Cause Troubleshooting Steps & Optimization
Low Monomer Conversion Insufficient Initiator Concentration: The concentration of the initiator may be too low to generate enough free radicals to sustain the polymerization.- Increase the initiator concentration in increments (e.g., by 20-30%).- Ensure the initiator is fully dissolved in the reaction mixture before initiating polymerization.
Inappropriate Initiator Half-Life: The initiator's half-life at the chosen reaction temperature may be too long, leading to a slow initiation rate.- Select an initiator with a more appropriate half-life for the reaction temperature. For example, Azobisisobutyronitrile (AIBN) is commonly used at 60-80 °C, while ammonium (B1175870) persulfate (APS) is often used for aqueous polymerizations at various temperatures.
Presence of Inhibitors: The monomer may contain inhibitors (like hydroquinone) to prevent premature polymerization during storage.- Purify the this compound monomer by passing it through a column of basic alumina (B75360) to remove inhibitors.
Oxygen Inhibition: Oxygen is a potent radical scavenger and can inhibit free-radical polymerization.- Thoroughly degas the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before and during the polymerization.- Alternatively, use freeze-pump-thaw cycles for more rigorous oxygen removal.
High Polydispersity Index (PDI > 1.5) High Initiator Concentration: An excessively high initiator concentration can lead to a large number of termination events, broadening the molecular weight distribution.- Decrease the initiator concentration. A lower initiator concentration generally leads to the formation of fewer, but longer, polymer chains.
Chain Transfer Reactions: Impurities or the solvent can act as chain transfer agents, leading to premature termination and a broader PDI.- Use high-purity monomer and solvent.- Consider using a controlled radical polymerization technique like RAFT or ATRP for better control over PDI.
High Reaction Temperature: Elevated temperatures can increase the rate of side reactions and chain transfer, leading to a higher PDI.- Lower the reaction temperature, ensuring it is still within the optimal range for the chosen initiator.
Inconsistent or Uncontrolled Polymerization Inhomogeneous Reaction Mixture: Poor mixing can lead to localized "hot spots" of high initiator concentration, resulting in uncontrolled polymerization.- Ensure vigorous and continuous stirring throughout the reaction.
Exothermic Reaction: Polymerization is an exothermic process. A rapid increase in temperature can lead to a runaway reaction.- Conduct the polymerization in a reaction vessel with good heat dissipation (e.g., an oil bath or a jacketed reactor).- For highly exothermic reactions, consider a semi-batch process where the monomer is added gradually.
Gel Formation (Cross-linking) Presence of Difunctional Impurities: The monomer may contain impurities with two polymerizable groups, leading to cross-linking.- Ensure the purity of the this compound monomer.
High Monomer Conversion in Bulk Polymerization: At high conversions, "autoacceleration" or the Trommsdorff effect can occur, leading to a rapid increase in viscosity and potential for cross-linking.- Conduct the polymerization in a suitable solvent to dissipate heat and reduce viscosity.- Stop the polymerization at a moderate conversion before gelation occurs.

Frequently Asked Questions (FAQs)

Q1: How does initiator concentration affect the molecular weight of the resulting poly(this compound)?

A1: In free-radical polymerization, the molecular weight of the polymer is inversely proportional to the square root of the initiator concentration.[1] Therefore, increasing the initiator concentration will lead to a lower average molecular weight, as more polymer chains are initiated simultaneously with a fixed amount of monomer. Conversely, decreasing the initiator concentration will result in a higher molecular weight.

Q2: What is a typical initiator concentration range for the polymerization of this compound?

A2: The optimal initiator concentration depends on the desired molecular weight, the polymerization technique, and the specific initiator used. For free-radical polymerization, a common starting point is a monomer-to-initiator molar ratio ranging from 100:1 to 1000:1. For controlled radical polymerization techniques like RAFT and ATRP, the ratio of monomer to chain transfer agent (CTA) or initiator is a primary determinant of the target molecular weight.

Q3: Can I use the same initiator for both organic and aqueous polymerization of this compound?

A3: Not always. The choice of initiator depends on its solubility in the reaction medium. For polymerizations in organic solvents like toluene (B28343) or dioxane, oil-soluble initiators such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) are commonly used. For aqueous polymerizations, water-soluble initiators like Ammonium Persulfate (APS) or potassium persulfate (KPS) are required.[2][3]

Q4: My polymerization is very slow. Besides initiator concentration, what else can I check?

A4: Several factors can contribute to a slow polymerization rate:

  • Low Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's decomposition rate.

  • Inhibitors: As mentioned in the troubleshooting guide, residual inhibitors in the monomer can significantly slow down or completely prevent polymerization.

  • Oxygen: Thorough deoxygenation of the reaction mixture is crucial.

  • Solvent Effects: The choice of solvent can influence the polymerization kinetics.

Q5: How can I achieve a polymer with a low polydispersity index (PDI)?

A5: To obtain a polymer with a narrow molecular weight distribution (low PDI), controlled radical polymerization (CRP) techniques are highly recommended. These methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), provide excellent control over the polymerization process, leading to polymers with predictable molecular weights and low PDIs (typically < 1.3).

Quantitative Data

The following table provides illustrative data on the effect of initiator concentration on the number average molecular weight (Mn) and Polydispersity Index (PDI) for the free-radical polymerization of a methacrylate (B99206) monomer, which can be used as a starting point for optimizing the polymerization of this compound.

Monomer:Initiator Molar RatioInitiator (AIBN) Concentration (mol%)Mn ( g/mol )PDI
200:10.5045,0001.85
400:10.2588,0002.10
600:10.17130,0002.35
800:10.13175,0002.60
1000:10.10210,0002.80

Note: This data is representative and the actual results for this compound may vary depending on the specific reaction conditions.

Experimental Protocols

Free-Radical Polymerization of this compound

Materials:

  • This compound (inhibitor-free)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Oil bath

Procedure:

  • Reagent Preparation: In a Schlenk flask, dissolve the desired amount of this compound and AIBN in the anhydrous solvent. The monomer concentration is typically in the range of 10-50 wt%.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN). Stir the reaction mixture for the desired time (e.g., 4-24 hours).

  • Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

  • Purification: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterization: Analyze the polymer's molecular weight (Mn) and PDI using Gel Permeation Chromatography (GPC).

RAFT Polymerization of this compound

Materials:

  • This compound (inhibitor-free)

  • RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Oil bath

Procedure:

  • Reagent Preparation: In a Schlenk flask, combine this compound, the RAFT agent, and the initiator in the desired molar ratio (e.g., [Monomer]:[RAFT agent]:[Initiator] = 100:1:0.2). Add the anhydrous solvent.

  • Degassing: Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the appropriate temperature (e.g., 70 °C for AIBN). Stir for the desired reaction time.

  • Termination and Precipitation: Quench the reaction by cooling and exposure to air. Precipitate the polymer in a suitable non-solvent.

  • Purification: Isolate the polymer by filtration and dry under vacuum.

  • Characterization: Determine Mn and PDI by GPC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Reagents 1. Prepare Reagents (Monomer, Initiator, Solvent) Degas 2. Degas Mixture (N2 Purge or Freeze-Pump-Thaw) Reagents->Degas Polymerize 3. Initiate Polymerization (Heat to desired temperature) Degas->Polymerize Terminate 4. Terminate Reaction (Cooling & Air Exposure) Polymerize->Terminate Precipitate 5. Precipitate Polymer (Add to non-solvent) Terminate->Precipitate Purify 6. Purify & Dry Polymer Precipitate->Purify Characterize 7. Characterize Polymer (GPC for Mn and PDI) Purify->Characterize

Caption: Experimental workflow for this compound polymerization.

Troubleshooting_Logic cluster_low_conversion Low Conversion Causes cluster_sol_low_conversion Solutions cluster_high_pdi High PDI Causes cluster_sol_high_pdi Solutions Start Polymerization Issue Low_Conversion Low Monomer Conversion? Start->Low_Conversion High_PDI High PDI? Start->High_PDI Inconsistent_Poly Inconsistent Polymerization? Start->Inconsistent_Poly Low_Initiator Insufficient Initiator? Low_Conversion->Low_Initiator yes High_Initiator High Initiator Conc.? High_PDI->High_Initiator yes Inhibitors Inhibitors Present? Low_Initiator->Inhibitors no Increase_Initiator Increase Initiator Conc. Low_Initiator->Increase_Initiator Oxygen Oxygen Inhibition? Inhibitors->Oxygen no Purify_Monomer Purify Monomer Inhibitors->Purify_Monomer Degas_Thoroughly Improve Degassing Oxygen->Degas_Thoroughly Chain_Transfer Chain Transfer? High_Initiator->Chain_Transfer no Decrease_Initiator Decrease Initiator Conc. High_Initiator->Decrease_Initiator Use_CRP Use CRP Technique (RAFT/ATRP) Chain_Transfer->Use_CRP

Caption: Troubleshooting logic for common polymerization issues.

References

Technical Support Center: Purification of m-PEG5-2-methylacrylate Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of m-PEGylated polymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted m-PEG5-2-methylacrylate monomer from your polymer product.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound polymers from unreacted monomers?

A1: The most common and effective methods for purifying this compound polymers include precipitation, dialysis, and size exclusion chromatography (SEC). The choice of method depends on factors such as the polymer's molecular weight, solubility, the scale of purification, and the required final purity.

Q2: How do I choose the right purification method for my polymer?

A2: The selection of a suitable purification method depends on the specific characteristics of your polymer and the experimental requirements.

  • Precipitation is a rapid and scalable method suitable for polymers that are soluble in a specific solvent and insoluble in a miscible non-solvent. It is often used for initial bulk purification.

  • Dialysis is a widely used technique for removing small molecules like monomers from polymer solutions based on size exclusion through a semipermeable membrane.[1][2] It is particularly useful when the polymer is difficult to precipitate.[3]

  • Size Exclusion Chromatography (SEC) , also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume.[] It is a high-resolution technique ideal for achieving high purity and can also provide information on the molecular weight distribution of the polymer.[5]

Q3: Can I use a combination of purification methods?

A3: Yes, a combination of methods is often employed for optimal purity. For instance, an initial purification by precipitation can remove the bulk of the monomer, followed by dialysis or SEC for fine purification to achieve a high-purity final product.

Troubleshooting Guides

Precipitation

Issue: The polymer does not precipitate upon adding the non-solvent.

Possible Cause Suggested Solution
Insufficient amount of non-solvent added.Gradually add more non-solvent while stirring until turbidity is observed.
The chosen non-solvent is not effective.Experiment with different non-solvents. Common non-solvents for PEGylated polymers include diethyl ether, hexane, and cold methanol.
The polymer concentration is too low.Concentrate the polymer solution before adding the non-solvent.
The molecular weight of the polymer is too low to precipitate effectively.[6]Consider alternative purification methods like dialysis or SEC.

Issue: The precipitated polymer is oily or sticky instead of a solid.

Possible Cause Suggested Solution
The non-solvent was added too quickly.Add the non-solvent dropwise while vigorously stirring the polymer solution.
The temperature of the non-solvent is too high.Use a pre-chilled non-solvent and perform the precipitation in an ice bath.
Residual solvent is trapped in the precipitate.After decanting the supernatant, wash the precipitate with fresh, cold non-solvent multiple times.
Dialysis

Issue: The monomer is not being removed efficiently.

Possible Cause Suggested Solution
Inappropriate Molecular Weight Cut-Off (MWCO) of the dialysis membrane.Ensure the MWCO of the membrane is significantly larger than the monomer's molecular weight (this compound MW: 320.4 g/mol ) but well below the polymer's molecular weight.[7]
Insufficient volume of dialysis buffer.Use a large volume of dialysis buffer (e.g., 100-1000 times the sample volume) and change it frequently.[7]
Inadequate stirring of the dialysis buffer.Ensure continuous and gentle stirring of the dialysis buffer to maintain a high concentration gradient across the membrane.[1]
The dialysis process is too short.Extend the dialysis time, monitoring the removal of the monomer by techniques like NMR or HPLC. The process can take 2-3 days.[7]

Issue: The polymer sample volume increases significantly during dialysis.

Possible Cause Suggested Solution
Osmotic pressure difference between the sample and the dialysis buffer.If using a buffer, ensure its concentration is similar inside and outside the dialysis bag. If using pure solvent, this effect is often unavoidable but can be mitigated by starting with a more concentrated polymer solution.
Size Exclusion Chromatography (SEC)

Issue: Poor separation between the polymer and monomer peaks.

Possible Cause Suggested Solution
Incorrect column selection.Choose an SEC column with a molecular weight separation range appropriate for your polymer and the monomer. For PEG polymers, columns like the Shodex Asahipak GF-HQ series are recommended.[8]
Inappropriate mobile phase.The mobile phase should be a good solvent for both the polymer and the monomer to ensure separation is based on size and not chemical interactions.[9] For PEG polymers, aqueous buffers or polar organic solvents like THF can be used.[][9]
Column overloading.Reduce the concentration or injection volume of your sample.
Secondary interactions with the column packing material.This can lead to distorted peak shapes.[9] Adding salts or organic modifiers to the mobile phase can sometimes mitigate these interactions.[10]

Experimental Protocols

Protocol 1: Purification by Precipitation
  • Dissolution: Dissolve the crude polymer containing unreacted this compound in a minimal amount of a good solvent (e.g., dichloromethane, tetrahydrofuran).

  • Precipitation: While vigorously stirring, slowly add the polymer solution dropwise to a large volume of a cold non-solvent (e.g., diethyl ether, hexane, or cold methanol). The volume of the non-solvent should be at least 10 times the volume of the polymer solution.

  • Isolation: A precipitate should form. Allow the mixture to stir for an additional 30 minutes in the cold non-solvent.

  • Washing: Decant the supernatant and wash the precipitate with fresh, cold non-solvent to remove residual monomer. Repeat this washing step 2-3 times.

  • Drying: After the final wash, decant the non-solvent and dry the purified polymer under vacuum to remove any remaining solvent.

Protocol 2: Purification by Dialysis
  • Sample Preparation: Dissolve the crude polymer in a suitable solvent (e.g., deionized water, THF).

  • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times lower than the molecular weight of your polymer but significantly higher than the molecular weight of the monomer (320.4 g/mol ). A 1 kDa or 2 kDa MWCO membrane is often a good starting point.

  • Dialysis Setup:

    • Securely close one end of the dialysis tubing with a clip.

    • Load the polymer solution into the tubing, leaving some space at the top.

    • Remove any air bubbles and securely close the other end with a second clip.

  • Dialysis: Immerse the sealed dialysis bag in a large container with the dialysis solvent (the same solvent used to dissolve the polymer). The volume of the external solvent should be at least 100 times the sample volume.

  • Stirring and Solvent Exchange: Stir the external solvent gently but continuously. Change the external solvent periodically (e.g., every 4-6 hours for the first day, then every 12-24 hours) for 2-3 days to ensure efficient removal of the monomer.[7]

  • Recovery: After dialysis, remove the dialysis bag from the solvent, carefully open it, and collect the purified polymer solution. The solvent can then be removed by lyophilization (for aqueous solutions) or evaporation.

Protocol 3: Purification by Size Exclusion Chromatography (SEC)
  • System Preparation:

    • Select an appropriate SEC column and mobile phase. For this compound polymers, a column suitable for hydrophilic polymers and an aqueous or polar organic mobile phase is recommended.[8]

    • Equilibrate the SEC system with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude polymer in the mobile phase and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Inject the filtered sample onto the SEC column.

  • Fraction Collection: Collect the eluent in fractions. The polymer will elute first (at a lower retention volume), followed by the smaller monomer.

  • Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy if the polymer or monomer has a chromophore, or by refractive index detection) to identify the fractions containing the purified polymer.

  • Pooling and Concentration: Pool the fractions containing the pure polymer and remove the solvent to obtain the purified product.

Visual Guides

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_end Final Product start Crude Polymer Product (Polymer + Unreacted Monomer) precipitation Precipitation start->precipitation dialysis Dialysis start->dialysis sec Size Exclusion Chromatography (SEC) start->sec precipitation->dialysis Further Purification precipitation->sec Further Purification end Purified Polymer precipitation->end dialysis->end sec->end

Caption: Overview of purification workflows.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification problem Inefficient Monomer Removal cause1 Incorrect Method Selection problem->cause1 cause2 Suboptimal Parameters (e.g., MWCO, Solvent) problem->cause2 cause3 Procedural Error (e.g., Insufficient Stirring) problem->cause3 solution1 Re-evaluate Purification Method (See FAQs) cause1->solution1 solution2 Optimize Experimental Parameters (See Tables) cause2->solution2 solution3 Review and Refine Experimental Protocol cause3->solution3 verification Analyze Purity (NMR, HPLC, SEC) solution1->verification solution2->verification solution3->verification

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: NMR Characterization of PEGylated Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Nuclear Magnetic Resonance (NMR) characterization of PEGylated copolymers. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is the large PEG signal obscuring the signals from my copolymer backbone?

A1: The intense and often broad signal from the repeating ethylene (B1197577) glycol units (-OCH2CH2-) of polyethylene (B3416737) glycol (PEG) is a primary challenge in the ¹H NMR characterization of PEGylated copolymers. This signal, typically appearing around 3.6 ppm, can overlap with and obscure the resonances of the copolymer backbone and other important structural motifs.[1][2]

Troubleshooting:

  • Solvent Selection: Changing the deuterated solvent can sometimes induce chemical shift changes that resolve overlapping signals. Common choices include CDCl₃, D₂O, and DMSO-d₆.[3][4] The choice of solvent can be critical; for instance, in DMSO-d₆, the hydroxyl proton of PEG exhibits a stable peak around 4.56 ppm, which can be useful for end-group analysis.[4]

  • 2D NMR Techniques: Employing two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to resolve overlapping proton signals by correlating them to other protons or directly bonded carbons, respectively.

  • ¹³C NMR: While less sensitive, ¹³C NMR spectroscopy can provide valuable information as the carbon signals are spread over a much wider chemical shift range, reducing the likelihood of overlap.[5]

Q2: How can I accurately determine the degree of PEGylation?

A2: Determining the average number of PEG chains attached to a copolymer is crucial for understanding its properties. ¹H NMR spectroscopy is a quantitative method for this purpose.[6][7]

Methodology: The degree of PEGylation is calculated by comparing the integral of a characteristic PEG signal to the integral of a well-resolved signal from the copolymer backbone.

Equation for Degree of PEGylation:

Where:

  • Integral_PEG is the integration value of a specific PEG proton signal.

  • N_protons_PEG is the number of protons contributing to that PEG signal.

  • Integral_Copolymer is the integration value of a specific copolymer proton signal.

  • N_protons_Copolymer is the number of protons contributing to that copolymer signal.

Troubleshooting:

  • Peak Selection: Choose well-resolved peaks for both the PEG and the copolymer that do not overlap with other signals or impurities.

  • Relaxation Delays (d1): Ensure complete relaxation of all protons by using a sufficiently long relaxation delay (d1), typically 5 times the longest T1 relaxation time. This is critical for accurate quantification.

  • Internal Standard: For absolute quantification, a known amount of an internal standard with a non-overlapping signal can be added.

Q3: My NMR peaks are broad, making integration and interpretation difficult. What could be the cause?

A3: Peak broadening in the NMR spectra of PEGylated copolymers can arise from several factors related to the macromolecular nature of the sample.

Potential Causes and Solutions:

CauseExplanationTroubleshooting Steps
High Molecular Weight Larger molecules tumble more slowly in solution, leading to shorter T2 relaxation times and broader signals.[8]Increase the experimental temperature to decrease viscosity and increase molecular tumbling.
Aggregation Copolymers may self-assemble or aggregate in solution, leading to restricted motion and peak broadening.Experiment with different solvents or concentrations to disrupt aggregation. Sonication of the sample prior to analysis may also help.
Paramagnetic Impurities Trace amounts of paramagnetic metals can cause significant line broadening.Treat the sample with a chelating agent like Chelex® resin to remove metal ions.
Viscous Solution High sample concentrations can lead to viscous solutions, impeding molecular motion.Dilute the sample. However, be mindful of the signal-to-noise ratio.

Troubleshooting Guides

Guide 1: Poor Signal Resolution and Overlapping Peaks

This guide provides a systematic approach to resolving issues of poor signal resolution and peak overlap in the ¹H NMR spectra of PEGylated copolymers.

Caption: Troubleshooting workflow for poor signal resolution.

Guide 2: Inaccurate Quantification of PEGylation

This guide outlines the steps to ensure accurate determination of the degree of PEGylation using ¹H NMR.

G A Start: Inaccurate Quantification B Select well-resolved, non-overlapping peaks for PEG and copolymer A->B C Ensure full relaxation: Set relaxation delay (d1) to 5 x T₁ B->C D Acquire spectrum with a high signal-to-noise ratio C->D E Carefully integrate the selected peaks D->E F Calculate Degree of PEGylation using the standard formula E->F G Result: Accurate Quantification F->G

Caption: Workflow for accurate quantification of PEGylation.

Experimental Protocols

Protocol 1: Standard ¹H NMR for PEGylated Copolymers

This protocol provides a general procedure for acquiring a standard ¹H NMR spectrum of a PEGylated copolymer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried PEGylated copolymer.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean NMR tube.[3]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • NMR Spectrometer Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the experiment temperature (e.g., 298 K).

    • Use a standard single-pulse ¹H NMR experiment.

  • Acquisition Parameters:

    • Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16, 32, or 64 scans).

    • Relaxation Delay (d1): For quantitative analysis, set a relaxation delay of at least 5 times the longest T1 of the protons of interest. For routine qualitative spectra, a shorter delay (1-2 s) may be used.

    • Acquisition Time (at): Typically 2-4 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the relevant peaks.

Protocol 2: Diffusion-Ordered Spectroscopy (DOSY) for Analyzing Aggregation

DOSY is a powerful technique to differentiate between species based on their diffusion coefficients, which is useful for identifying free PEG versus conjugated PEG or monitoring aggregation.[9]

  • Sample Preparation: Prepare the sample as described in Protocol 1. The concentration may need to be optimized to avoid excessive viscosity while ensuring sufficient signal.

  • NMR Spectrometer Setup:

    • Use a spectrometer equipped with a gradient probe.

    • Calibrate the gradient strength.

    • Set the experiment temperature and allow it to equilibrate.

  • Acquisition Parameters:

    • Select a suitable DOSY pulse sequence (e.g., ledbpgp2s).

    • Diffusion Time (Δ): Set a diffusion time appropriate for the expected size of the molecules (e.g., 50-200 ms).

    • Gradient Pulse Duration (δ): Typically 1-4 ms.

    • Gradient Strengths: Acquire a series of spectra with increasing gradient strengths (e.g., 16-32 steps from 2% to 95% of the maximum gradient strength).

  • Data Processing:

    • Process the 2D data using the appropriate software (e.g., TopSpin, Mnova).

    • The software will generate a 2D plot with chemical shifts on one axis and diffusion coefficients on the other.

    • Signals from molecules with different diffusion coefficients will be separated along the diffusion axis.

Quantitative Data Summary

The following table summarizes typical ¹H NMR chemical shifts for PEG and common copolymer blocks. Note that these values can vary depending on the solvent, temperature, and specific copolymer structure.

Functional GroupTypical ¹H Chemical Shift (ppm)Notes
PEG Backbone (-OCH₂CH₂-) 3.5 - 3.7Intense, often broad singlet.[9]
PEG Methoxy End-Group (-OCH₃) ~3.38Sharp singlet, useful for quantification.[10]
PEG Hydroxyl End-Group (-OH) Variable (in DMSO-d₆: ~4.56)Position is solvent and concentration dependent.[4]
Poly(lactic acid) (PLA) -CH- 5.1 - 5.3Quartet.[11]
Poly(lactic acid) (PLA) -CH₃ 1.5 - 1.7Doublet.[11]
Poly(ε-caprolactone) (PCL) -OCH₂- ~4.1Triplet.[12][13]
Poly(ε-caprolactone) (PCL) -CH₂CO- ~2.3Triplet.
Poly(acrylonitrile) (PAN) -CH- 3.1 - 3.3Multiplet.[14]
Poly(acrylonitrile) (PAN) -CH₂- 2.0 - 2.2Multiplet.[14]

Note on ¹³C Satellites: In ¹H NMR spectra of high molecular weight PEGs, satellite peaks arising from ¹H-¹³C coupling can be observed at approximately ±70 Hz from the main PEG signal.[8][10][15] These satellites can be useful for determining the molecular weight of the PEG chain.[10][16][17] It is important not to mistake these for impurity peaks or signals from terminal groups.[8][10]

References

Technical Support Center: Improving the Mechanical Strength of m-PEG5-2-methylacrylate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the mechanical properties of m-PEG5-2-methylacrylate (PEGMA) hydrogels.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are my PEG-methacrylate hydrogels consistently too soft or mechanically weak?

Your hydrogels may be weak due to insufficient crosslinking density. The primary factors influencing this are the concentration and molecular weight of the PEGMA precursor, the photoinitiator concentration, and the UV curing parameters.[1] A lower polymer concentration or a higher molecular weight precursor will lead to a larger mesh size between crosslinks, resulting in a softer gel.[1]

Q2: How does the molecular weight (MW) of the PEG precursor affect mechanical strength?

The molecular weight of the PEG precursor has a significant and inverse impact on the mechanical properties of the resulting hydrogel.

  • Lower MW PEG: Creates a more densely crosslinked network, leading to hydrogels with higher compressive and tensile moduli, but they can also be more brittle.[1][2]

  • Higher MW PEG: Results in a lower crosslinking density and a larger mesh size, producing softer, more flexible hydrogels.[1][3] However, increasing the PEG molecular weight can improve failure properties like the maximum stress the hydrogel can withstand before breaking.[4]

Q3: What is the effect of precursor concentration on the hydrogel's final properties?

Increasing the weight/volume percentage (wt/v%) of the PEGMA precursor in the solution is one of the most effective ways to increase mechanical strength.

  • Higher PEG Concentration: Leads to a significant increase in both compressive and shear moduli.[1][4] It also decreases the volumetric swelling ratio, which is correlated with increased stiffness.[1][5]

  • Lower PEG Concentration: Results in softer gels with higher swelling ratios.[1][4]

Q4: How critical are the photoinitiator concentration and UV exposure for mechanical strength?

The photoinitiator and UV light work together to initiate the free-radical polymerization that forms the hydrogel network.[1][6]

  • Photoinitiator Concentration: An insufficient amount of photoinitiator will generate fewer free radicals, leading to incomplete polymerization and a weak gel.

  • UV Exposure Time and Intensity: The total UV dosage (intensity x time) must be sufficient to ensure a high degree of conversion of the methacrylate (B99206) groups. Inadequate exposure results in a loosely crosslinked network with poor mechanical integrity.[7][8]

Q5: Can I improve mechanical strength by incorporating other polymers or nanoparticles?

Yes, creating composite or interpenetrating network (IPN) hydrogels is a highly effective strategy.

  • Natural Polymers: Incorporating gelatin methacrylate (GelMA) or agarose (B213101) can significantly enhance mechanical properties. A 50:50 blend of PEG-dMA and GelMA was shown to have 2.5 times the toughness of hydrogels made from either polymer alone.[9] IPNs of PEG-DA and agarose also show drastically improved mechanical performance.[4]

  • Nanoparticles: The addition of nanofillers like cellulose (B213188) nanocrystals (CNCs) can lead to dramatic enhancements in mechanical properties, with reports of up to a 35-fold increase in storage modulus.[10]

Section 2: Troubleshooting Guide

This guide addresses specific common problems encountered during the fabrication of PEGMA hydrogels.

Problem Potential Cause Recommended Solution
Hydrogel has low stiffness / compressive modulus. 1. Low Precursor Concentration: The polymer network is not dense enough.[4][5] 2. High MW of PEG Precursor: The distance between crosslinks (mesh size) is too large.[1] 3. Incomplete Polymerization: Insufficient UV exposure or photoinitiator concentration.[6][7]1. Increase PEGMA Concentration: Prepare solutions with a higher weight percentage of the PEGMA precursor.[1][4] 2. Use a Lower MW PEG Precursor: Switch to a PEGMA with a lower molecular weight to increase crosslink density.[1][2] 3. Optimize Curing: Increase UV exposure time/intensity or raise the photoinitiator concentration within its effective range (e.g., 0.05-1.0 wt%).
Hydrogel is too brittle and fractures easily. 1. Very Low MW of PEG Precursor: The network is highly crosslinked but lacks the chain flexibility to dissipate energy.[1][2] 2. High Precursor Concentration: A very dense network can also lead to brittleness.1. Increase MW of PEG Precursor: Use a higher molecular weight PEGMA to increase the length of polymer chains between crosslinks, enhancing flexibility.[4] 2. Create a Composite Hydrogel: Incorporate a more flexible polymer like gelatin methacrylate (GelMA) to improve toughness.[9]
Hydrogel exhibits excessive swelling. 1. Low Crosslinking Density: A loose network allows for greater water uptake.[11] 2. High MW of PEG Precursor: Longer polymer chains between crosslinks contribute to higher swelling.[1]1. Increase PEGMA Concentration: A higher polymer content will reduce the equilibrium swelling ratio.[1] 2. Decrease MW of PEG Precursor: A lower molecular weight precursor will create a tighter network that restricts water absorption.[1]
Inconsistent results between batches. 1. Variable Oxygen Inhibition: Dissolved oxygen can quench free radicals and inhibit polymerization. 2. Inaccurate Reagent Measurement: Small variations in PEGMA or photoinitiator amounts can alter the final properties. 3. Fluctuations in UV Lamp Output: The intensity of the UV source may vary over time.1. De-gas Solutions: Before polymerization, bubble nitrogen gas through the precursor solution to remove dissolved oxygen. 2. Use Precise Measurements: Prepare stock solutions and use calibrated pipettes for accurate dispensing. 3. Calibrate UV Source: Regularly measure the output of your UV lamp to ensure consistent energy delivery.

Section 3: Data Summary Tables

Table 1: Influence of PEG Precursor Properties on Hydrogel Mechanical Strength

This table summarizes the general effects of precursor molecular weight and concentration on the final properties of PEG-methacrylate hydrogels, based on trends reported in the literature.

ParameterEffect of Decreasing MWEffect of Increasing ConcentrationKey Properties Affected
Compressive Modulus Increases[1]Increases[1][4]Stiffness, resistance to compression
Tensile Modulus Increases[1]Increases[1]Resistance to stretching
Crosslink Density Increases[1]IncreasesDensity of network junctions
Mesh Size Decreases[1]Decreases[1]Space between polymer chains
Swelling Ratio Decreases[1]Decreases[1][4]Water uptake capacity
Brittleness Increases[1][2]May IncreaseTendency to fracture at low strain
Table 2: Enhancement of Mechanical Properties with Composite Systems

This table provides a qualitative comparison of different additives used to enhance the mechanical properties of PEG-based hydrogels.

Additive/MethodSystem TypeTypical ConcentrationReported Improvement
Agarose Interpenetrating Network (IPN)2-5%Drastic improvement in compressive and shear moduli over PEG alone.[4]
Gelatin Methacrylate (GelMA) Co-polymer Network25-75%Can increase toughness by up to 2.5 times compared to pure PEG hydrogels.[9]
Cellulose Nanocrystals (CNCs) Nanocomposite~5 wt%Can increase storage modulus by up to 35-fold.[10]
PEG-NHS Co-polymer Network~2 wt%Can increase tensile modulus up to 5-fold and enhance adhesion.[12]

Section 4: Key Experimental Protocols

Protocol 1: Photopolymerization of PEG-Methacrylate Hydrogels

This protocol provides a general method for fabricating PEGMA hydrogels.

  • Preparation of Precursor Solution:

    • Dissolve the desired amount of this compound in a sterile buffer (e.g., phosphate-buffered saline, PBS) to achieve the target weight/volume percentage.

    • Add a photoinitiator (e.g., Irgacure 2959 at 0.5% w/v) to the solution.[7]

    • Gently vortex or mix the solution at a slightly elevated temperature (e.g., 40-80°C) until all components are fully dissolved.[7][8] Keep the solution protected from light.

  • Molding and Curing:

    • Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., between two glass slides with a defined spacer thickness).

    • Expose the mold to UV light (e.g., 365 nm) for a specified time and intensity.[6][8] The optimal exposure time will depend on the precursor concentration, photoinitiator, and lamp power, and may require empirical optimization (typically 1-10 minutes).

  • Post-Curing Processing:

    • Carefully remove the crosslinked hydrogel from the mold.

    • Wash the hydrogel extensively in distilled water or PBS for 24-48 hours to remove any unreacted monomers and the photoinitiator.[6][13]

Protocol 2: Measurement of Compressive Modulus

This protocol outlines the steps for unconfined compressive testing.

  • Sample Preparation:

    • Prepare cylindrical hydrogel samples with a known diameter and height (a 1:1 or 1:2 aspect ratio is common).

    • Allow samples to equilibrate in PBS at 37°C for at least 24 hours.

  • Mechanical Testing:

    • Place a single hydrogel sample onto the platen of a mechanical testing machine.

    • Apply a small pre-load to ensure contact.

    • Compress the sample at a constant strain rate (e.g., 10% per minute) to a defined maximum strain (e.g., 15-20%).

    • Record the resulting force and displacement data.

  • Data Analysis:

    • Convert force and displacement data into stress (Force / Area) and strain (Change in Height / Original Height).

    • Plot the stress-strain curve.

    • The compressive modulus (Young's Modulus, E) is calculated as the slope of the initial linear region of the stress-strain curve (typically between 5-15% strain).

Protocol 3: Determination of Swelling Ratio

This protocol describes how to measure the equilibrium swelling ratio.

  • Sample Preparation:

    • Prepare hydrogel samples of a consistent size.

    • Immerse the samples in a large volume of distilled water or PBS at 37°C.[14]

  • Measurement of Swollen Mass:

    • Allow the hydrogels to swell until they reach equilibrium (typically 24-48 hours), ensuring the swelling medium is replaced periodically.

    • Remove a hydrogel from the solution, gently blot the surface with a lint-free wipe to remove excess water, and immediately measure its mass (swollen mass, Mₛ).[14]

  • Measurement of Dry Mass:

    • Freeze the swollen hydrogel at -80°C and then lyophilize (freeze-dry) it until all water has been removed (typically 48 hours).

    • Measure the mass of the completely dry hydrogel (dry mass, M𝒹).[14]

  • Calculation:

    • The mass swelling ratio (Qₘ) is calculated using the formula: Qₘ = Mₛ / M𝒹.[14]

Section 5: Visual Guides and Workflows

Diagram 1: Troubleshooting Workflow for Weak Hydrogels

Caption: Troubleshooting flowchart for addressing weak PEGMA hydrogels.

Diagram 2: Factors Influencing Mechanical Strength

Caption: Key parameters affecting the mechanical strength of hydrogels.

Diagram 3: Experimental Workflow

Caption: Standard workflow for hydrogel synthesis and characterization.

References

Technical Support Center: Controlling the Degradation Rate of m-PEG-Methacrylate-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the degradation rate of materials based on poly(ethylene glycol) (PEG) methacrylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism for PEG-methacrylate or PEG-acrylate (PEGDA) hydrogels?

A1: The primary in vivo degradation mechanism for PEG-acrylate (PEGDA) hydrogels is the hydrolysis of the end-group acrylate (B77674) esters.[1][2] While oxidation of the ether backbone can occur, studies comparing hydrolytically stable PEG-diacrylamide (PEGDAA) hydrogels to PEGDA hydrogels have shown that hydrolysis is the dominant pathway for degradation.[2] The degradation process involves the cleavage of ester bonds within the hydrogel network, which reduces the crosslink density.[1] This leads to an increase in the hydrogel's swelling and a decrease in its mechanical modulus, eventually followed by mass loss as polymer chains are solubilized and diffuse out.[1][3]

Q2: What are the key factors that influence the degradation rate of my PEG-methacrylate hydrogel?

A2: Several factors at the molecular and environmental level can be modulated to control the degradation rate. These include:

  • Macromer Chemistry: The type of chemical bonds in the hydrogel network is the primary determinant of degradation kinetics.[1] Incorporating more hydrolytically labile bonds, such as thio-β-esters or certain carboxylate esters, can accelerate degradation.[1][4]

  • Network Structure: The architecture of the polymer network, including crosslink density and crosslinker functionality, plays a crucial role.[1][5][6] Higher crosslink density generally leads to slower degradation.[4]

  • Macromer Molecular Weight (MW): The MW of the PEG macromer influences the network structure and hydration level.[1][7] Hydrogels with higher MW PEG pendant groups may degrade faster due to greater polymer solvation.[7]

  • Polymer Concentration: The concentration of the polymer used in the hydrogel formulation affects the final crosslink density and, consequently, the degradation rate.[1][8]

  • Environmental Conditions (pH and Temperature): The degradation of ester-based linkages is highly sensitive to pH and temperature. Basic conditions (high pH) and elevated temperatures significantly accelerate hydrolytic degradation.[1][4][8]

  • Enzymatic Activity: If the hydrogel is designed with specific peptide sequences, cell-secreted proteases like matrix metalloproteinases (MMPs) can lead to cell-mediated degradation.[1][5][9][10]

Q3: How can I accelerate the degradation of my hydrogel?

A3: To speed up degradation, consider the following strategies:

  • Incorporate Labile Linkages: Use crosslinkers with more easily hydrolyzed ester bonds or introduce enzymatically cleavable peptide sequences.[1][5]

  • Decrease Crosslink Density: Reduce the polymer concentration or use a lower ratio of crosslinker to polymer.[4]

  • Increase Polymer Hydration: Employ PEG macromers with higher molecular weight pendant groups to increase water uptake and facilitate hydrolysis.[7]

  • Introduce Electron-Withdrawing Groups (EWGs): Modifying the crosslinker with EWGs can increase the susceptibility of adjacent ester bonds to hydrolysis.[7]

  • Adjust Environmental pH: For in vitro studies, increasing the pH of the degradation buffer (e.g., using a basic solution) will accelerate ester hydrolysis.[8]

Q4: How can I slow down the degradation of my hydrogel?

A4: To reduce the degradation rate for long-term applications, consider these approaches:

  • Increase Crosslink Density: Increase the polymer concentration or the crosslinker-to-polymer ratio during synthesis.[4]

  • Use More Stable Linkages: Employ less hydrolytically susceptible crosslinkers. For extreme stability, amide linkages (as in PEGDAA) can be used instead of ester linkages.[2]

  • Mix with Non-Degradable Cross-linkers: Create a composite network by mixing a hydrolytically degradable crosslinker with a stable one (e.g., triethylene glycol divinyl ether, TEG). The ratio of degradable to non-degradable components can effectively tune the degradation timeline.[9][11]

  • Increase Crosslinker Functionality: Using multi-arm PEG crosslinkers with higher functionality (e.g., 8-arm vs. 4-arm) can create more redundant connections in the network, slowing down the loss of structural integrity.[4][6]

Troubleshooting Guide

Problem 1: My hydrogel is degrading much faster than expected.

Possible CauseSuggested Solution(s)
Incorrect Buffer pH Verify the pH of your degradation medium. Ester hydrolysis is significantly accelerated under basic conditions. Ensure the buffer is at the intended physiological pH (e.g., PBS at pH 7.4).[8]
Elevated Temperature Check the incubator temperature. Higher temperatures increase the rate of hydrolysis. A 10°C increase can roughly double the reaction rate.[1]
Unintended Enzymatic Degradation If using cell culture medium (like DMEM) or serum, be aware that it may contain enzymes that accelerate degradation compared to PBS alone.[9][11] Consider running a control experiment in a simple buffer.
Low Crosslink Density Review your synthesis protocol. Inaccurate measurements leading to lower polymer or crosslinker concentration can result in a loosely formed network that degrades quickly.
Reactive Oxygen Species (ROS) In certain in vivo environments or in the presence of specific cell types (e.g., inflammatory cells), ROS can contribute to the degradation of the PEG backbone.[12] This is typically a secondary mechanism to hydrolysis.[2]

Problem 2: My hydrogel is degrading much slower than expected or not at all.

Possible CauseSuggested Solution(s)
High Crosslink Density Your hydrogel network may be too dense. Try reducing the polymer concentration or the amount of crosslinker used in the formulation.[4]
Incorrect Macromer Chemistry Ensure you are using a crosslinker with hydrolytically labile bonds (e.g., esters). If you have inadvertently used a stable linkage (e.g., ether or amide), hydrolytic degradation will be minimal.[2]
Acidic Buffer Conditions Verify the pH of your degradation medium. Acidic conditions can slow down ester hydrolysis compared to neutral or basic conditions.[8]
Low Temperature Ensure the experiment is being conducted at the correct temperature (e.g., 37°C for physiological studies). Lower temperatures will significantly slow degradation kinetics.[1]

Problem 3: I am observing high batch-to-batch variability in degradation rates.

Possible CauseSuggested Solution(s)
Inconsistent Synthesis Conditions Ensure all parameters are kept constant between batches: polymer/crosslinker concentrations, photo-initiator concentration, UV light intensity and exposure time, and mixing time.
Macromer Storage and Handling PEG-methacrylate reagents can degrade over time if not stored properly (typically cold and dark).[13] Use fresh reagents or validate the quality of older batches.
Oxygen Inhibition During photopolymerization, oxygen can inhibit the reaction, leading to incomplete or variable crosslinking. Perform polymerization in a low-oxygen environment (e.g., by purging with nitrogen) for more consistent results.

Quantitative Data on Degradation Control

The degradation rate of PEG-based hydrogels can be precisely tuned by altering the chemical composition of the crosslinking agents.

Table 1: Effect of Degradable/Non-Degradable Crosslinker Ratio on Degradation Time.

Data adapted from a study using a bisacrylic cross-linker (BAA) mixed with a non-degradable cross-linker (TEG) in DMEM.[11]

BAA:TEG RatioInitial Storage Modulus (G')Time to Loss of Form-Stability
9:15.5 ± 0.3 kPa~3 days
7:3Not specified~6 days
5:510.2 ± 1.6 kPa>6 days (partial degradation)

Table 2: Effect of PEG Molecular Weight (MW) and Crosslinker Electronics on Degradation Time.

Data adapted from a study on P(EG)xMA hydrogels using crosslinkers with different electron-withdrawing groups (EWGs). R3 contains a stronger EWG than R2.[7]

PEG Pendant GroupCrosslinkerDegradation Time
P(EG)₃MAR3 (Stronger EWG)~52 days
P(EG)₄₋₅MAR3 (Stronger EWG)~13 days
P(EG)₈₋₉MAR3 (Stronger EWG)~6 days

Visualized Workflows and Concepts

logical_relationships cluster_factors Primary Control Factors cluster_levers Experimental Levers Chemistry Macromer Chemistry Linker Crosslinker Type (Ester, Amide, Peptide) Chemistry->Linker Network Network Architecture Density Crosslink Density Network->Density Functionality Crosslinker Functionality (e.g., 4-arm vs 8-arm) Network->Functionality Concentration Polymer Concentration Network->Concentration Environment Environmental Conditions pH pH Environment->pH Temp Temperature Environment->Temp Enzymes Enzymes Environment->Enzymes DegradationRate Desired Degradation Rate Linker->DegradationRate Density->DegradationRate Functionality->DegradationRate Concentration->DegradationRate pH->DegradationRate Temp->DegradationRate Enzymes->DegradationRate

Caption: Key factors and experimental levers for controlling hydrogel degradation rate.

experimental_workflow cluster_prep Preparation cluster_incubation Degradation cluster_analysis Analysis A 1. Synthesize Hydrogel (e.g., Photopolymerization) B 2. Cut Samples to Uniform Size A->B C 3. Measure Initial State (Mass, Dimensions, Modulus) B->C D 4. Incubate in Buffer (e.g., PBS at 37°C) C->D E 5. Sample at Pre-defined Time Points D->E F 6a. Measure Swelling Ratio & Mass Loss E->F G 6b. Measure Mechanical Properties (Modulus) E->G H 6c. Analyze Soluble Fraction (NMR) E->H I 7. Plot Data vs. Time F->I G->I H->I

Caption: Standard experimental workflow for an in vitro hydrogel degradation study.

Key Experimental Protocols

Protocol 1: In Vitro Hydrolytic Degradation Assessment

This protocol details the common methods for tracking hydrogel degradation in vitro by measuring changes in physical properties.[1][8]

1. Materials and Preparation:

  • Synthesized PEG-methacrylate hydrogel sheet or disc.
  • Degradation Buffer: Phosphate-buffered saline (PBS), pH 7.4.
  • Incubator set to 37°C.
  • Analytical balance, calipers, mechanical tester.

2. Methodology:

  • Sample Preparation: Using a biopsy punch or blade, cut uniform cylindrical or rectangular samples from the hydrogel slab.
  • Initial Measurements (t=0):
  • For a set of samples (n ≥ 3), gently blot the surface to remove excess water and measure the initial swollen mass (M_s,0).
  • Measure the initial dimensions (e.g., diameter, thickness) using calipers.
  • Lyophilize (freeze-dry) a separate set of initial samples to determine the initial dry polymer mass (M_d,0).
  • If possible, measure the initial compressive or storage modulus (G'_0) via mechanical testing.
  • Degradation Study:
  • Place the pre-weighed swollen samples into individual vials containing a known volume of degradation buffer.
  • Incubate at 37°C with gentle agitation.
  • Time Point Analysis:
  • At each scheduled time point (e.g., Day 1, 3, 7, 14), remove a set of samples (n ≥ 3) from the buffer.
  • Blot and weigh the swollen mass (M_s,t).
  • Measure the dimensions.
  • Lyophilize the samples to obtain the dry mass (M_d,t).
  • Perform mechanical testing to measure the modulus (G'_t).

3. Data Analysis:

  • Swelling Ratio (Q): Q = M_s / M_d. An increase in Q over time indicates network cleavage.[1]
  • Mass Loss (%): Mass Loss = [(M_d,0 - M_d,t) / M_d,0] * 100. This measures the erosion of the polymer from the hydrogel.[1]
  • Normalized Modulus: G' / G'_0. A decrease in modulus signifies a loss of network integrity.[1]

Protocol 2: Accelerated Degradation Testing

This protocol is used to estimate long-term degradation behavior on a shorter timescale by modifying temperature or pH.[1]

1. Objective:

  • To rapidly compare the relative stability of different hydrogel formulations. Note that direct extrapolation to predict exact in vivo lifetimes can be challenging but provides valuable comparative data.[1]

2. Methodology (High Temperature):

  • Follow the steps outlined in Protocol 1, but perform the incubation at an elevated temperature (e.g., 47°C, 60°C, or 70°C).
  • Rule of Thumb: The reaction rate approximately doubles for every 10°C increase in temperature. For example, degradation achieved in 6 months at 47°C might correspond to 12 months at 37°C.[1]

3. Methodology (High pH):

  • Follow the steps outlined in Protocol 1, but use a degradation buffer with a higher pH.
  • A common choice for accelerated hydrolytic degradation is a dilute sodium hydroxide (B78521) (NaOH) solution (e.g., 5 mM to 0.1 M).[14]
  • Caution: The degradation mechanism under harsh basic conditions may not perfectly replicate the process at physiological pH, but it is effective for rapid screening of ester bond stability.

References

Technical Support Center: Synthesis of Poly(m-PEG-methacrylate) with Low Polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(m-PEG-methacrylate) [poly(oligo(ethylene glycol) methacrylate)]. This resource is designed to assist researchers, scientists, and drug development professionals in achieving low polydispersity in their polymerization reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is polydispersity and why is it important to achieve a low polydispersity index (PDI) in poly(m-PEG-methacrylate) synthesis?

A1: The polydispersity index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI of 1.0 indicates a perfectly monodisperse polymer where all chains have the same length. In the context of drug delivery and biomedical applications, a low PDI (typically below 1.2) is crucial as it ensures batch-to-batch consistency and predictable physicochemical and biological properties of the polymer-drug conjugate.[1][2][3]

Q2: Which polymerization techniques are recommended for synthesizing poly(m-PEG-methacrylate) with low PDI?

A2: To achieve low polydispersity, controlled radical polymerization (CRP) techniques are highly recommended over conventional free-radical polymerization.[4][5] The most commonly and successfully employed methods are:

  • Atom Transfer Radical Polymerization (ATRP) [6][7][8][9][10][11][12]

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization [4][13][14][15][16][17][18]

These techniques allow for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Q3: My Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) results show a high PDI. What could be the cause?

A3: A high PDI in your GPC/SEC results can stem from either the polymerization reaction itself or from analytical artifacts during characterization. It is important to consider that undesired interactions between your polymer and the GPC/SEC column stationary phase can lead to peak broadening and an artificially high PDI.[19] If you suspect this is the case, consider the following:

  • If using a polar aprotic solvent like DMF as the mobile phase, the addition of salts such as LiBr can help to suppress these interactions.[19]

  • Alternatively, changing the mobile phase to a different solvent, such as THF, might resolve the issue.[19]

If the problem persists after troubleshooting your GPC/SEC method, it is likely that the high PDI is a result of the polymerization process.

Troubleshooting Guide: High Polydispersity in Poly(m-PEG-methacrylate) Synthesis

This guide provides a structured approach to troubleshooting common issues leading to high polydispersity in your polymerization reactions.

Issue 1: High PDI when using Atom Transfer Radical Polymerization (ATRP)
Potential Cause Recommended Action
Slow or Inefficient Initiation Ensure the initiator is pure and the initiation temperature is appropriate for the chosen initiator/catalyst system. Slow initiation relative to propagation can lead to a broader molecular weight distribution.[6]
Catalyst Inefficiency or Deactivation The choice of catalyst is critical. For PEGMA polymerization, CuCl has been reported to be more efficient than CuBr in some systems.[6] Ensure the catalyst is not oxidized before or during the reaction by using deoxygenated solvents and maintaining an inert atmosphere.
Inappropriate Ligand Selection The ligand solubilizes the copper catalyst and tunes its activity. Common ligands for PEGMA ATRP include 2,2'-bipyridine (B1663995) (bpy) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).[8][11] Ensure the correct stoichiometry of ligand to copper is used.
Side Reactions (e.g., Termination) Minimize termination reactions by ensuring high purity of monomer and solvent, and by maintaining a low concentration of active radicals. This is controlled by the equilibrium between active and dormant species in ATRP.
Issue 2: High PDI when using Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
Potential Cause Recommended Action
Inappropriate RAFT Agent The choice of the RAFT agent is crucial and depends on the monomer being polymerized. For methacrylates like m-PEG-methacrylate, dithiobenzoates and trithiocarbonates are commonly used.[4][14][16] Ensure the RAFT agent has a high transfer constant for your monomer.
Low Chain Transfer Efficiency A low chain transfer constant (Ctr) will result in poor control over the polymerization and a higher PDI. Ensure the chosen RAFT agent is suitable for methacrylate (B99206) polymerization.[4]
Radical Initiator Concentration The ratio of the RAFT agent to the initiator is a key parameter. A high concentration of initiator can lead to an increased number of chains initiated by the primary radicals, resulting in a higher PDI.
Reaction Conditions Optimize the reaction temperature and solvent. The polymerization rate and the efficiency of the RAFT process can be sensitive to these parameters.
General Troubleshooting Steps
  • Monomer and Reagent Purity: Ensure the m-PEG-methacrylate monomer is free of inhibitors and other impurities. Purify the monomer by passing it through a column of basic alumina (B75360) if necessary. All other reagents, including solvents and initiators, should be of high purity.

  • Deoxygenation: Thoroughly deoxygenate the reaction mixture before initiating the polymerization. Oxygen can act as a radical scavenger and interfere with the controlled polymerization process. This can be achieved by several freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen.[17]

  • Reaction Kinetics: Monitor the polymerization kinetics by taking samples at different time points and analyzing them by ¹H NMR for conversion and by GPC/SEC for molecular weight and PDI. A linear increase in molecular weight with conversion is indicative of a controlled polymerization.[4][13]

Quantitative Data Summary

The following table summarizes typical experimental conditions and resulting polydispersity indices for the synthesis of poly(m-PEG-methacrylate) using controlled radical polymerization techniques.

Polymerization MethodMonomerInitiatorRAFT Agent/Catalyst SystemSolventTemperature (°C)PDI (Mw/Mn)Reference
ATRPMethyl MethacrylateAlkyl DithiocarbamateCuBr/bpyBulk1001.16 - 1.33[10]
ATRPMethoxy-capped OEGMABromide-basedCu-based/bpy or HMTETAWater201.20 - 1.25[8]
RAFTMethyl MethacrylateAIBNCPDBBulk801.1 - 1.5[14]
RAFTPEGMAAIBNCPDBTHF65< 1.40[4]
RAFTPEGMA with MAAAIBNCPDBWater-~ 1.30[4]

Note: MMA (Methyl Methacrylate) is often used as a model monomer, and the principles are transferable to m-PEG-methacrylate.

Experimental Protocols

Protocol 1: Synthesis of Poly(m-PEG-methacrylate) via ATRP

This protocol is a general guideline for the ATRP of methoxy-capped oligo(ethylene glycol) methacrylate (OEGMA) in an aqueous medium at ambient temperature, adapted from literature.[8]

Materials:

  • Methoxy-capped oligo(ethylene glycol) methacrylate (OEGMA)

  • 2,2'-bipyridine (bpy)

  • Copper(I) bromide (CuBr)

  • Ethyl α-bromoisobutyrate (EBiB)

  • Deionized water

Procedure:

  • In a Schlenk flask, dissolve OEGMA and bpy in deionized water.

  • Deoxygenate the solution by bubbling with argon for at least 30 minutes.

  • In a separate flask, weigh CuBr under an inert atmosphere.

  • Under a positive flow of argon, add the deoxygenated monomer/ligand solution to the flask containing CuBr.

  • Stir the mixture until the copper complex forms, resulting in a colored solution.

  • Add the initiator, EBiB, via a degassed syringe to start the polymerization.

  • Allow the reaction to proceed at room temperature. Monitor the progress by taking samples periodically for analysis.

  • To quench the reaction, expose the mixture to air.

  • Purify the polymer by dialysis against deionized water to remove the copper catalyst and unreacted monomer.

  • Isolate the final polymer by lyophilization.

Protocol 2: Synthesis of Poly(m-PEG-methacrylate) via RAFT Polymerization

This protocol provides a general method for the RAFT polymerization of PEGMA in an organic solvent, based on established procedures.[4]

Materials:

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMA)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Cyanoisopropyl dithiobenzoate (CPDB) as the RAFT agent

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a Schlenk flask, dissolve PEGMA, AIBN, and CPDB in anhydrous THF. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] should be carefully calculated based on the desired molecular weight and reaction kinetics.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to ensure thorough deoxygenation.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen) and place it in a preheated oil bath at 65 °C.

  • Allow the polymerization to proceed for the desired time. The reaction progress can be monitored by taking aliquots at different time intervals for ¹H NMR and GPC/SEC analysis.

  • Stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer in a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Visualizations

Troubleshooting_Workflow start High PDI Observed in Poly(m-PEG-methacrylate) Synthesis check_gpc Is GPC/SEC Analysis Reliable? start->check_gpc gpc_issue Troubleshoot GPC/SEC: - Add salt (e.g., LiBr) to mobile phase - Change mobile phase (e.g., to THF) check_gpc->gpc_issue No gpc_ok GPC/SEC is Reliable check_gpc->gpc_ok Yes check_method Which Polymerization Method? gpc_issue->check_method gpc_ok->check_method atrp ATRP check_method->atrp ATRP raft RAFT check_method->raft RAFT troubleshoot_atrp Troubleshoot ATRP: - Check initiator efficiency - Verify catalyst/ligand system - Ensure reagent purity atrp->troubleshoot_atrp troubleshoot_raft Troubleshoot RAFT: - Select appropriate RAFT agent - Optimize [RAFT]/[Initiator] ratio - Ensure reagent purity raft->troubleshoot_raft general_troubleshooting General Troubleshooting: - Ensure monomer/solvent purity - Thoroughly deoxygenate system - Monitor reaction kinetics troubleshoot_atrp->general_troubleshooting troubleshoot_raft->general_troubleshooting end Achieve Low PDI Polymer general_troubleshooting->end

Caption: Troubleshooting workflow for high PDI in poly(m-PEG-methacrylate) synthesis.

CRP_Mechanism cluster_initiation Initiation cluster_propagation Controlled Propagation cluster_result Result Initiator Initiator Initiator Radical Initiator Radical Initiator->Initiator Radical Propagating Chain (Active) Propagating Chain (Active) Initiator Radical->Propagating Chain (Active) + Monomer Dormant Chain Dormant Chain Propagating Chain (Active)->Dormant Chain Deactivation (with deactivator/RAFT agent) Well-defined Polymer\n(Low PDI) Well-defined Polymer (Low PDI) Propagating Chain (Active)->Well-defined Polymer\n(Low PDI) All chains grow at a similar rate Dormant Chain->Propagating Chain (Active) Activation

Caption: General mechanism of controlled radical polymerization for achieving low PDI.

References

side reactions to avoid during m-PEG5-2-methylacrylate conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG5-2-methylacrylate conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound conjugation?

A1: The primary reaction mechanism is a Michael addition. The methylacrylate group of the this compound is an α,β-unsaturated carbonyl compound. A nucleophilic group from the biomolecule, typically the ε-amino group of a lysine (B10760008) residue or the N-terminal α-amino group, attacks the β-carbon of the double bond, leading to the formation of a stable carbon-nitrogen bond.[1][2][3]

Q2: What are the primary functional groups on a protein that can react with this compound?

A2: The primary target for conjugation is the amine groups of lysine residues and the N-terminus of the protein.[2][3] However, under certain conditions, other nucleophilic groups like the thiol group of cysteine residues can also react.[4][5]

Q3: What are the most common side reactions to be aware of during this compound conjugation?

A3: The most common side reactions include:

  • Reaction with non-target nucleophiles: Primarily the reaction with thiol groups of cysteine residues.[4][5]

  • Hydrolysis of the ester linkage: The ester bond in the methylacrylate moiety can be cleaved by water, especially at elevated pH.[6][7][8]

  • Unwanted polymerization: The acrylate (B77674) group can undergo free-radical polymerization, leading to cross-linked products or consumption of the PEG reagent.

  • Multiple PEGylations: The presence of multiple reactive sites (e.g., several lysine residues) on the protein can lead to the attachment of more than one PEG molecule.[9]

Q4: How can I characterize the products and byproducts of my conjugation reaction?

A4: A combination of analytical techniques is recommended for comprehensive characterization:

  • Size-Exclusion Chromatography (SEC): To separate PEGylated protein from unreacted protein and excess PEG reagent based on hydrodynamic volume.[][11][12]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate positional isomers and different degrees of PEGylation based on hydrophobicity.[][13]

  • Mass Spectrometry (MS): To determine the exact mass of the conjugates and identify the number of attached PEG chains and potential side products.[14][15][16][17][18] Techniques like peptide mapping after enzymatic digestion can pinpoint the exact sites of PEGylation.[19]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low conjugation efficiency 1. Suboptimal pH: The nucleophilicity of amines is pH-dependent. 2. Hydrolysis of this compound: The ester linkage may have hydrolyzed before or during the reaction.[6][7][8] 3. Steric hindrance: The target amine group may be in a sterically hindered location on the protein.1. Optimize the reaction pH. For amine conjugation, a pH range of 7.5-9.0 is generally recommended. Perform small-scale experiments at different pH values to find the optimum for your specific protein. 2. Prepare fresh solutions of this compound immediately before use. Avoid storing the reagent in aqueous solutions for extended periods. Monitor the integrity of the reagent by RP-HPLC. 3. Consider using a longer PEG linker to overcome steric hindrance or explore site-directed mutagenesis to introduce a more accessible conjugation site.
Heterogeneous product mixture (multiple PEGylated species) 1. Multiple reactive sites: The protein has several accessible amine or other nucleophilic groups.[9] 2. Reaction with thiols: Cysteine residues are reacting in addition to amines.[4][5]1. Adjust the molar ratio of this compound to the protein. A lower molar excess of the PEG reagent will favor mono-PEGylation. 2. If selective amine conjugation is desired, consider temporarily blocking free thiol groups with a reversible capping agent prior to PEGylation.
Presence of high molecular weight aggregates 1. Unwanted polymerization: The acrylate groups have polymerized. 2. Protein aggregation: The PEGylation process may have induced protein unfolding and aggregation.1. Ensure all buffers and reagents are free of radical initiators. Consider adding a radical scavenger like hydroquinone (B1673460) at a low concentration if polymerization is suspected. 2. Optimize reaction conditions such as temperature, pH, and buffer composition to maintain protein stability. The addition of stabilizing excipients may be beneficial.
Loss of biological activity of the conjugated protein 1. PEGylation at or near the active site: The attached PEG chain is sterically hindering the protein's active site.[20] 2. Conformational changes: The conjugation process has altered the protein's tertiary structure.1. If the active site contains a lysine residue, try to perform the conjugation at a slightly lower pH to favor the N-terminus. Alternatively, use site-directed mutagenesis to remove the reactive residue from the active site. 2. Characterize the secondary and tertiary structure of the PEGylated protein using techniques like circular dichroism (CD) spectroscopy to assess conformational changes.
Cleavage of the PEG chain from the protein over time Hydrolysis of the ester linkage: The ester bond formed upon reaction with thiols or the original ester in the reagent is susceptible to hydrolysis.[6][7]If conjugation occurred via a thiol, the resulting thioether linkage also contains an ester group that can hydrolyze. For greater stability, consider using a PEG reagent with a more stable linkage chemistry if the application requires long-term stability in aqueous environments.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol provides a general starting point. Optimal conditions, particularly pH and molar ratio, should be determined empirically for each specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5 - 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or IEX chromatography columns)

  • Analytical instruments (e.g., HPLC, SDS-PAGE, Mass Spectrometer)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer to a desired stock concentration.

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution at a specific molar excess (e.g., 5:1, 10:1, or 20:1 PEG:protein).

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a defined period (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM. The primary amines in Tris will react with any remaining this compound.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis: Characterize the purified conjugate using SDS-PAGE, SEC-HPLC, RP-HPLC, and mass spectrometry to determine the degree of PEGylation, purity, and identify any side products.

Visualizations

G Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Protein Preparation (Buffer Exchange) conjugation Conjugation Reaction (Controlled pH, Temp, Time) protein_prep->conjugation peg_prep PEG Reagent Preparation (Freshly Prepared) peg_prep->conjugation quenching Quenching (e.g., Tris buffer) conjugation->quenching purification Purification (SEC or IEX) quenching->purification characterization Characterization (HPLC, MS, SDS-PAGE) purification->characterization

Caption: A general workflow for the conjugation of this compound to a protein.

G Potential Side Reactions in this compound Conjugation cluster_reactions Reaction Pathways start This compound + Protein desired Desired Product (Amine Conjugation) start->desired Michael Addition (Lys, N-terminus) thiol_side Side Product (Thiol Conjugation) start->thiol_side Michael Addition (Cys) hydrolysis Side Product (Hydrolyzed PEG) start->hydrolysis Ester Hydrolysis polymerization Side Product (Polymerized PEG) start->polymerization Radical Polymerization

Caption: A diagram illustrating the desired reaction and potential side reactions during conjugation.

References

strategies for removing polymerization inhibitors from m-PEG5-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling and purifying m-PEG5-2-methylacrylate. This guide provides researchers, scientists, and drug development professionals with detailed answers to common questions, troubleshooting advice, and step-by-step protocols for removing polymerization inhibitors, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is there an inhibitor in my this compound monomer?

A1: this compound is highly susceptible to spontaneous polymerization, especially when exposed to heat, light, or impurities. To prevent this during shipping and storage, manufacturers add small amounts of polymerization inhibitors. Common inhibitors include the monomethyl ether of hydroquinone (B1673460) (MEHQ) and butylated hydroxytoluene (BHT).[1] These compounds act as radical scavengers, stopping the chain reactions that lead to polymerization.[2][3]

Q2: Why must I remove the inhibitor before my polymerization reaction?

A2: The presence of inhibitors will interfere with or completely prevent the intended polymerization of your monomer.[1] This can result in failed reactions, low polymer yields, or polymers with inconsistent and unpredictable properties.[2][3] Removing the inhibitor is a critical step for achieving reproducible and successful polymerization.[1]

Q3: What are the primary methods for removing inhibitors from this compound?

A3: The three main methods for removing phenolic inhibitors like MEHQ are:

  • Column Chromatography: Passing the monomer through a column packed with an adsorbent like basic activated alumina (B75360).[1][4]

  • Caustic Washing (Liquid-Liquid Extraction): Using an aqueous basic solution, such as sodium hydroxide (B78521) (NaOH), to extract the weakly acidic inhibitor.[1][5]

  • Vacuum Distillation: Separating the monomer from the less volatile inhibitor by distilling under reduced pressure. This method is often less preferred due to the risk of premature polymerization at elevated temperatures.[1][6]

Q4: Which removal method is best for this compound?

A4: For lab-scale purification, passing the monomer through a column of basic activated alumina is generally the most convenient and effective method.[1][4] It is particularly suitable for viscous monomers like PEGs. Caustic washing is also a viable option, but it requires subsequent thorough drying of the monomer to remove any residual water.[1]

Troubleshooting Guide

Issue 1: The this compound is too viscous to pass through the alumina column.

  • Possible Cause: The inherent high viscosity of the PEG-methacrylate monomer, especially at room temperature.

  • Solution:

    • Dilution: Dilute the monomer with a dry, inert, and volatile solvent like hexane (B92381) or tetrahydrofuran (B95107) (THF) to decrease its viscosity before loading it onto the column.[1][7] The solvent can be removed under reduced pressure (e.g., using a rotary evaporator) after purification.[1]

    • Gentle Warming: Cautiously warm the monomer to slightly reduce its viscosity. Be extremely careful, as excessive heat can initiate polymerization.[1]

Issue 2: The monomer turned cloudy after passing through the alumina column.

  • Possible Cause: Fine particles of the alumina adsorbent have passed through the column filter (e.g., cotton or glass wool plug).

  • Solution: Reprepare the column, ensuring the cotton or glass wool plug is packed sufficiently well to retain the adsorbent. Adding a small layer of sand on top of the plug before adding the alumina can also help.[8]

Issue 3: My polymerization reaction failed even after inhibitor removal.

  • Possible Cause 1: Incomplete Inhibitor Removal. The alumina may have been deactivated by atmospheric moisture. Alumina is hygroscopic and loses its activity quickly once the container is opened.[6]

  • Solution 1: Use fresh, recently opened basic alumina. If the alumina is old, you can reactivate it by heating it in an oven at a high temperature and then allowing it to cool in a desiccator before use.[6]

  • Possible Cause 2: Water Contamination. If you used the caustic wash method, residual water might be present in your purified monomer. Water can interfere with many polymerization reactions.

  • Solution 2: Ensure the monomer is thoroughly dried after washing. Use a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.[1]

  • Possible Cause 3: Premature Polymerization. The inhibitor-free monomer is very reactive and may have started to polymerize during storage before your experiment.

  • Solution 3: Use the purified monomer immediately after removing the inhibitor.[1] If storage is necessary, keep it at a low temperature (e.g., in a refrigerator) under an inert atmosphere (like nitrogen or argon) and in the dark.

Data Presentation

The efficiency of inhibitor removal can vary based on the specific monomer and conditions. The table below provides representative data for the removal of MEHQ from methacrylate (B99206) monomers.

Removal Method Adsorbent/Reagent Typical MEHQ Reduction Key Considerations
Column Chromatography Basic Activated Alumina>99%Simple, effective for lab scale. Alumina must be active.
Caustic Washing 5% Aqueous NaOH95-99%Requires multiple extractions and thorough drying of the monomer.
Vacuum Distillation N/A>99%High purity, but risk of polymerization during heating.

Note: This data is representative and may need to be optimized for this compound.[1]

Experimental Protocols

Protocol 1: Inhibitor Removal using an Alumina Column

  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Insert a small plug of cotton or glass wool into the bottom of the column.[8]

    • Add a small layer (approx. 1 cm) of sand on top of the plug.[8]

    • Prepare a slurry of basic activated alumina in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the alumina to settle into a packed bed. Gently tap the column to ensure even packing.[9] The bed height will depend on the amount of monomer to be purified; a 5-10 cm bed is often sufficient for small-scale purifications.

    • Drain the solvent until the level is just at the top of the alumina bed. Do not let the column run dry. [8][10]

  • Purification:

    • If the this compound is viscous, dilute it with a minimal amount of dry, inert solvent (e.g., hexane or THF).[1]

    • Carefully load the monomer solution onto the top of the alumina bed.

    • Open the stopcock and begin collecting the purified monomer in a clean, dry flask.

    • The inhibitor will adsorb onto the alumina, often forming a yellowish band at the top of the column.[8]

    • Stop collecting when the monomer level reaches the top of the alumina. Do not try to recover the monomer remaining in the column.[8]

  • Post-Purification:

    • If a solvent was used for dilution, remove it via rotary evaporation.

    • The purified monomer should be used immediately for the best results.

Protocol 2: Inhibitor Removal by Caustic Washing

  • Extraction:

    • Place the this compound in a separatory funnel.

    • Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution.

    • Stopper the funnel and shake vigorously, periodically venting to release pressure.

    • Allow the layers to separate. The phenolic MEHQ is converted to its sodium salt and dissolves in the bottom aqueous layer.[5]

    • Drain and discard the lower aqueous layer.

    • Repeat this washing step two more times with fresh NaOH solution.[1]

  • Neutralization and Drying:

    • Wash the monomer with deionized water until the aqueous wash is neutral (check with pH paper).

    • Wash the monomer with a saturated brine solution to help remove residual water.

    • Transfer the monomer to a clean flask and add a drying agent like anhydrous magnesium sulfate (MgSO₄). Swirl and let it stand for at least 30 minutes.[1]

  • Final Steps:

    • Filter the monomer to remove the drying agent.

    • The purified monomer should be used immediately.

Visualizations

Inhibitor_Removal_Workflow start Start: Inhibitor-Containing This compound check_scale Determine Scale and Required Purity start->check_scale lab_scale Lab Scale (<100g) check_scale->lab_scale Lab Scale large_scale Large Scale / High Purity check_scale->large_scale Industrial / High Purity check_viscosity Is Monomer Highly Viscous? lab_scale->check_viscosity caustic_wash Use Caustic Wash (NaOH Extraction) lab_scale->caustic_wash distillation Consider Vacuum Distillation (Use Caution) large_scale->distillation alumina_col Use Basic Alumina Column check_viscosity->alumina_col No dilute Dilute with Dry, Inert Solvent check_viscosity->dilute Yes use_immediately Use Purified Monomer Immediately alumina_col->use_immediately dry_monomer Thoroughly Dry Monomer (e.g., with MgSO4) caustic_wash->dry_monomer distillation->use_immediately dilute->alumina_col dry_monomer->use_immediately

Caption: Workflow for selecting an inhibitor removal strategy.

Inhibitor_Mechanism cluster_0 Inhibited Monomer System cluster_1 Purification Process Monomer Monomer (this compound) Polymer Unwanted Polymerization Monomer->Polymer Leads to Radical Stray Radical (e.g., from O2, light, heat) Radical->Monomer Initiates MEHQ Inhibitor (MEHQ) Radical->MEHQ Intercepted by Alumina Basic Alumina (Adsorbent) MEHQ->Alumina Pass monomer over MEHQ_removed MEHQ Adsorbed (Removed from system) Alumina->MEHQ_removed Traps

Caption: Logic of inhibitor action and removal by adsorption.

References

Technical Support Center: Troubleshooting GPC Column Interactions with PEG-containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Gel Permeation Chromatography (GPC) analysis of Poly(ethylene glycol) (PEG) and PEG-containing polymers.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing distorted or unusual peak shapes for my PEG-containing polymers?

A1: Distorted peak shapes, such as fronting, tailing, or split peaks, during the GPC analysis of PEG-containing polymers can arise from several factors.[1][2] A primary cause is undesirable secondary interactions between the PEG polymer and the GPC column's stationary phase.[1][3] This is particularly common when using styrene-divinylbenzene (SDV) based columns with tetrahydrofuran (B95107) (THF) as the mobile phase.[1] Even if the column is in good condition and performs well with other standards like polystyrene, PEGs can exhibit this behavior.[1] Additionally, issues with sample preparation, such as incomplete dissolution, can lead to peak shape problems.[1][4]

Q2: What is the "polyelectrolyte effect" and how does it affect my analysis of PEGylated molecules?

A2: The "polyelectrolyte effect" occurs when charged polymers, such as certain PEGylated proteins or polymers with ionizable end-groups, are analyzed in a low-salt mobile phase. The repulsion between the charges on the polymer chain causes the molecule to expand and adopt a larger hydrodynamic volume.[5] This increased size leads to earlier elution from the GPC column, resulting in an overestimation of the molecular weight when calibrated with neutral standards.[5] To counteract this, it is crucial to use a mobile phase with sufficient salt concentration to shield these electrostatic interactions.[5][6]

Q3: How does salt in the mobile phase impact the GPC analysis of PEG polymers?

A3: The addition of salt to the mobile phase, particularly in aqueous GPC, is a critical parameter for controlling polymer-column interactions. For charged or polar PEG-containing polymers, salt helps to:

  • Suppress Ionic Interactions: It shields electrostatic interactions between the polymer and the stationary phase, preventing unwanted adsorption or repulsion.[3][5]

  • Minimize the Polyelectrolyte Effect: By increasing the ionic strength, salt reduces the intramolecular repulsion within charged polymers, leading to a more compact conformation and a more accurate size-based separation.[5]

  • Influence Hydrophobic Interactions: In some cases, high salt concentrations can increase hydrophobic interactions between the PEG polymer and the column packing, potentially leading to adsorption.[7] The choice of salt and its concentration must be optimized for the specific polymer and column system.

Q4: Can I use THF as a mobile phase for all PEG-containing polymers?

A4: While THF is a common solvent for GPC, it can present challenges for PEG analysis, especially with SDV columns, often leading to distorted peak shapes.[1] For many PEG and PEG-oxide samples, particularly those with higher molecular weights, water is a preferable and more environmentally friendly solvent.[1] If THF must be used, pre-conditioning the column, for instance with trifluoroacetic acid (TFA), can sometimes improve peak shape.[1]

Troubleshooting Guides

Issue 1: Distorted or Broad Peaks

Symptoms:

  • Peaks are not symmetrical (Gaussian).

  • Significant peak tailing or fronting is observed.

  • Peaks appear broader than expected, indicating poor resolution.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions Modify the mobile phase by adding salt (e.g., 0.1 M NaNO3) to suppress ionic interactions or a small amount of an organic modifier to reduce hydrophobic interactions.[5][8] For THF systems with SDV columns, consider pre-conditioning the column with an acid like TFA.[1]
Inappropriate Mobile Phase If using THF, consider switching to an aqueous mobile phase, especially for higher molecular weight PEGs.[1] Ensure the chosen solvent is a "good" solvent for the polymer to minimize sample-column interactions.[9]
Column Overload Reduce the sample concentration or injection volume.[10] For smaller polymers, a higher concentration (e.g., 2 mg/mL) may be acceptable, while larger polymers may require lower concentrations (e.g., 1 mg/mL).[11]
Excessive Dead Volume Minimize the length of tubing and ensure all fittings are tight to reduce system dead volume, which can contribute to peak broadening.[12]
Issue 2: Inconsistent or Shifting Retention Times

Symptoms:

  • Retention times for the same standard or sample vary between injections.

  • Molecular weight results are not reproducible.

Possible Causes & Solutions:

CauseRecommended Solution
Column Fouling If the sample-column interaction is very strong, the polymer may adhere to the column, leading to inconsistent results and potential clogging.[11] A proper column cleaning procedure should be implemented.
Incomplete Sample Dissolution Ensure the PEG-containing polymer is fully dissolved before injection.[4] Gentle heating can aid in the dissolution of PEGs, which can be slow to dissolve at room temperature.[1] Allow adequate time for dissolution, which can range from a minimum of 1 hour to overnight.[11]
Fluctuations in Pump Flow Rate A stable and precise flow rate is crucial for reproducible retention times. Ensure the HPLC pump is functioning correctly and delivering a consistent flow.
Column Aging Over time, column performance can degrade. Regularly check column efficiency and replace if necessary.[12]
Issue 3: Split or Multiple Peaks for a Single Species

Symptoms:

  • A seemingly pure PEG-containing polymer elutes as two or more distinct peaks.

Possible Causes & Solutions:

CauseRecommended Solution
Strong Adsorption Effects This can occur with functionalized PEGs, such as those with maleimide (B117702) end-groups.[8] The functional groups may interact strongly with the stationary phase, causing a portion of the sample to be retained longer. Increasing the salt concentration in the mobile phase (e.g., up to 0.5 M NaNO3) can help to mitigate these ionic interactions.[8]
Sample Aggregation The polymer may be forming aggregates in the chosen solvent. Ensure the sample preparation method is appropriate and consider using additives in the mobile phase to prevent aggregation.[13]
Presence of Isomers or Branched Structures The sample may contain a mixture of linear and branched PEGs, or other structural isomers, which can have different hydrodynamic volumes and thus separate during GPC.[14]

Experimental Protocols

Protocol 1: General Sample Preparation for GPC of PEG-Containing Polymers
  • Weighing the Sample: Accurately weigh approximately 1-2 mg of the polymer sample.[11] Use a higher concentration for lower molecular weight polymers and a lower concentration for higher molecular weight polymers.[11]

  • Dissolution: Dissolve the sample in the same solvent that will be used as the GPC mobile phase (e.g., HPLC-grade THF or an aqueous buffer).[11]

  • Aiding Dissolution: For PEGs that are slow to dissolve, gentle heating can be applied.[1] Avoid vigorous vortexing or sonication, which can cause shear degradation of large polymer chains.[11][15] Allow the sample to dissolve slowly over a minimum of one hour, with overnight dissolution being preferable.[11]

  • Filtration: After complete dissolution, filter the sample solution through a 0.1 - 0.2 µm filter (e.g., a hydrophobic PTFE membrane for organic solvents) to remove any particulates that could clog the GPC column.[11]

  • Degassing: If necessary, degas the sample solution to remove dissolved air bubbles before injection.[4]

Protocol 2: Mobile Phase Optimization for Aqueous GPC of Charged PEGylated Polymers
  • Initial Mobile Phase: Start with a buffered aqueous solution, for example, 150 mM sodium phosphate (B84403) at pH 7.0.[6]

  • Salt Addition: To suppress ionic interactions and the polyelectrolyte effect, add a salt such as sodium nitrate (B79036) (NaNO3) to the mobile phase. A common starting concentration is 0.1 M.[5][8]

  • Concentration Optimization: If peak tailing or early elution persists, incrementally increase the salt concentration (e.g., to 0.2 M or even 0.5 M).[8] Monitor the peak shape and retention time with each change.

  • pH Adjustment: The pH of the mobile phase can influence the charge state of the polymer and the stationary phase. Adjust the pH as needed to minimize interactions.[16]

  • Equilibration: Ensure the GPC system and column are thoroughly equilibrated with the new mobile phase before injecting any samples.

Visualizations

GPC_Troubleshooting_Workflow start Start: Distorted GPC Peak check_sample_prep Verify Sample Preparation (Dissolution, Filtration) start->check_sample_prep sample_prep_ok Is Sample Prep Correct? check_sample_prep->sample_prep_ok fix_sample_prep Action: Re-prepare Sample (Allow more time, gentle heat) sample_prep_ok->fix_sample_prep No check_mobile_phase Evaluate Mobile Phase (Solvent, Salt, pH) sample_prep_ok->check_mobile_phase Yes fix_sample_prep->check_sample_prep mobile_phase_ok Is Mobile Phase Optimized? check_mobile_phase->mobile_phase_ok optimize_mp Action: Modify Mobile Phase (Add salt, change pH/solvent) mobile_phase_ok->optimize_mp No check_column Inspect Column Condition (Age, Fouling) mobile_phase_ok->check_column Yes optimize_mp->check_mobile_phase column_ok Is Column OK? check_column->column_ok clean_replace_column Action: Clean or Replace Column column_ok->clean_replace_column No end_good End: Symmetrical Peak column_ok->end_good Yes clean_replace_column->check_column end_bad Consult Instrument Specialist clean_replace_column->end_bad

Caption: Troubleshooting workflow for distorted GPC peaks.

Mobile_Phase_Optimization_Pathway start Initial Observation: Unwanted Column Interactions ionic_interaction Ionic Interactions (e.g., Polyelectrolyte Effect) start->ionic_interaction hydrophobic_interaction Hydrophobic Interactions start->hydrophobic_interaction add_salt Action: Add Salt to Mobile Phase (e.g., 0.1 M NaNO3) ionic_interaction->add_salt Primary Solution adjust_ph Action: Adjust pH ionic_interaction->adjust_ph Secondary Adjustment add_organic_modifier Action: Add Organic Modifier (e.g., Acetonitrile, Methanol) hydrophobic_interaction->add_organic_modifier If in aqueous phase change_solvent Action: Change Primary Solvent (e.g., THF to Aqueous) hydrophobic_interaction->change_solvent If interactions are severe result Result: Minimized Interactions, Ideal Size-Exclusion Separation add_salt->result adjust_ph->result add_organic_modifier->result change_solvent->result

Caption: Pathway for mobile phase optimization.

References

Technical Support Center: Optimizing Hydrogel Crosslinking with m-PEG5-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing hydrogel crosslinking density using m-PEG5-2-methylacrylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the hydrogel synthesis and characterization process.

Problem/QuestionPotential CausesSuggested Solutions
Why is my hydrogel not forming or forming a very weak gel? Incomplete Polymerization: Insufficient initiator concentration, inadequate UV exposure time or intensity, or presence of oxygen which can inhibit free-radical polymerization.- Increase the photoinitiator (e.g., Irgacure 2959) concentration in small increments. - Increase the UV curing time or use a higher intensity UV source.[1] - Ensure the prepolymer solution is degassed before curing to remove dissolved oxygen.
Low Monomer/Crosslinker Concentration: The concentration of this compound or the crosslinker may be too low to form a stable network.- Increase the weight/volume percent (w/v%) of the this compound in the prepolymer solution.[2] - If using a separate crosslinker, increase its concentration.
My hydrogel is too brittle and fractures easily. What can I do? Excessive Crosslinking Density: High concentrations of crosslinker or low molecular weight PEG precursors can lead to a dense, brittle network.[2]- Decrease the concentration of the crosslinking agent.[3] - If possible, switch to a higher molecular weight PEG-methacrylate. Hydrogels formed with lower molecular weight PEG are often more brittle.[2][4]
The swelling ratio of my hydrogel is too high, and it has poor mechanical strength. How can I fix this? Low Crosslinking Density: Insufficient crosslinking results in a loose network that absorbs excessive water and is mechanically weak.- Increase the concentration of the crosslinker to create a more tightly crosslinked network.[3][5] - Increase the overall polymer concentration (w/v%) of this compound.[2]
My hydrogel's swelling ratio is too low. How can I increase it? High Crosslinking Density: A dense network restricts water uptake, leading to a low swelling ratio.- Decrease the concentration of the crosslinking agent. This will increase the average molecular weight between crosslinks (Mc) and the mesh size, allowing for more water absorption.[3] - Decrease the overall polymer concentration.[2]
I am seeing significant batch-to-batch variability in my hydrogel properties. Inconsistent Experimental Conditions: Minor variations in temperature, mixing time, UV exposure, or reagent preparation can lead to inconsistent results.- Standardize all protocol steps. Use a vortex mixer for consistent mixing of the prepolymer solution.[6] - Precisely control the UV exposure time and distance from the light source. - Prepare fresh reagent solutions for each batch to avoid degradation.
How do I control the release rate of a drug from my hydrogel? Inappropriate Mesh Size: The hydrogel's mesh size, which is controlled by the crosslinking density, governs the diffusion of encapsulated molecules.[3][7]- For faster release: Decrease the crosslinking density (by reducing crosslinker concentration) to increase the mesh size. - For slower release: Increase the crosslinking density to reduce the mesh size, thereby hindering diffusion.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in hydrogel formation?

A1: this compound is a polyethylene (B3416737) glycol (PEG) derivative containing a single methacrylate (B99206) group. In hydrogel synthesis, it acts as a macromonomer. The methacrylate group can participate in free-radical polymerization, forming the polymer chains that constitute the hydrogel network. To form a crosslinked network, a separate crosslinking agent with two or more reactive groups (e.g., polyethylene glycol dimethacrylate, PEGDMA) is typically required to connect the polymer chains.[8]

Q2: How does the concentration of this compound affect the final hydrogel properties?

A2: Increasing the concentration of this compound generally leads to hydrogels with higher mechanical stiffness (e.g., compressive and shear moduli) and a lower equilibrium swelling ratio.[2][4] This is because a higher polymer concentration results in a denser network structure.

Q3: What type of photoinitiator should I use for UV-initiated polymerization?

A3: For biomedical applications, a cytocompatible photoinitiator is crucial. Irgacure 2959 (2-hydroxy-1-(4-(hydroxyethoxy)phenyl)-2-methyl-1-propanone) is a commonly used photoinitiator because of its good water solubility and relatively low cytotoxicity when used with long-wavelength UV light (e.g., 365 nm).[1][6]

Q4: How can I measure the crosslinking density of my hydrogel?

A4: The crosslinking density can be indirectly characterized by measuring several key properties:

  • Swelling Ratio: Inversely related to crosslinking density. A lower swelling ratio implies a higher crosslinking density.[2][3]

  • Mechanical Properties: Moduli (compressive, tensile, or shear) are directly proportional to the crosslinking density.[9]

  • Mesh Size (ξ): The average distance between crosslinks. It can be calculated from swelling and mechanical data and is inversely related to crosslinking density.[3]

Q5: Can I create a hydrogel using only this compound?

A5: No, a crosslinker is necessary. Since this compound has only one methacrylate group, it can only form linear polymer chains. To create a three-dimensional hydrogel network, a crosslinking agent with at least two functional groups (e.g., PEGDMA) must be added to covalently link these chains together.[8]

Data Presentation

The following tables summarize the expected impact of key formulation variables on the physical properties of PEG-based hydrogels.

Table 1: Effect of Formulation Variables on Hydrogel Properties

Parameter ChangeSwelling RatioMechanical Modulus (Stiffness)Mesh Size (ξ)Drug Diffusion Rate
Increase Polymer ConcentrationDecrease[2]Increase[2][4]DecreaseDecrease
Increase Crosslinker ConcentrationDecrease[3]Increase[10]Decrease[3]Decrease[3]
Increase PEG Molecular WeightIncrease[2]Decrease[2]IncreaseIncrease

Table 2: Typical Range of Mechanical Properties for PEG Hydrogels

PropertyTypical RangeInfluencing Factors
Compressive Modulus49 kPa - 661 kPa[4]PEG concentration, crosslinker concentration[4]
Shear Modulus2 kPa - 1300 kPa[9]PEG concentration, crosslinker concentration[4][9]
Swelling Ratio (Volume/Volume)2.2 - 31.5[2]PEG concentration, PEG molecular weight[2]

Experimental Protocols

Protocol 1: Hydrogel Synthesis via Photopolymerization
  • Preparation of Prepolymer Solution:

    • Dissolve the desired amount of this compound and a suitable crosslinker (e.g., PEGDMA) in a buffer solution (e.g., phosphate-buffered saline, PBS).

    • Add the photoinitiator (e.g., 0.05% w/v Irgacure 2959) to the solution.[1]

    • Gently vortex or stir the solution at a slightly elevated temperature (e.g., 40°C) until all components are fully dissolved.[6]

  • Casting:

    • Pipette the prepolymer solution into a mold of the desired shape and size (e.g., a silicone mold for discs).

  • UV Curing:

    • Expose the prepolymer solution in the mold to a long-wavelength UV light source (e.g., 365 nm) for a specified duration (e.g., 5-10 minutes). The exact time and intensity will need to be optimized for your specific formulation.[1]

  • Equilibration:

    • Carefully remove the crosslinked hydrogel from the mold and place it in a buffer solution (e.g., PBS) to swell and reach equilibrium. This also helps to wash out any unreacted monomers.

Protocol 2: Measurement of Swelling Ratio

This protocol is based on gravimetric analysis.[11]

  • Initial Dry Weight:

    • After synthesis and equilibration, freeze the hydrogel sample and then lyophilize (freeze-dry) it until all water is removed.[12]

    • Record the weight of the dry hydrogel (M_Dry).[9]

  • Swelling:

    • Immerse the dry hydrogel in a known volume of distilled water or buffer solution at a specific temperature (e.g., room temperature or 37°C).[13]

  • Measuring Swollen Weight:

    • At predetermined time intervals, remove the hydrogel from the solution.[12]

    • Gently blot the surface with a lint-free wipe to remove excess surface water.

    • Weigh the swollen hydrogel (M_Swollen) and return it to the solution.

  • Equilibrium:

    • Repeat step 3 until the weight of the hydrogel remains constant over several measurements, indicating that equilibrium swelling has been reached.

  • Calculation:

    • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (M_Equilibrium - M_Dry) / M_Dry

Visualizations

Experimental Workflow

G cluster_prep Pre-Polymerization cluster_poly Polymerization cluster_char Characterization cluster_tests p1 1. Prepare Prepolymer Solution (m-PEG5-MA, Crosslinker, PI in Buffer) p2 2. Dissolve Components (Vortex/Stir) p1->p2 p3 3. Cast Solution into Mold p2->p3 p4 4. UV Exposure (365 nm) (Crosslinking Occurs) p3->p4 p5 5. Equilibrate Hydrogel in Buffer p4->p5 p6 6. Perform Characterization Tests p5->p6 t1 Swelling Ratio p6->t1 t2 Mechanical Testing (Rheology/Compression) p6->t2 t3 Drug Release Study p6->t3

Caption: Workflow for hydrogel synthesis and characterization.

Troubleshooting Logic

G cluster_weak Weak or No Gel cluster_mech Poor Mechanical Properties cluster_swell Incorrect Swelling start Problem Encountered c1 Incomplete Polymerization? start->c1 c2 Too Brittle? start->c2 c3 Too Soft? start->c3 c4 Swelling Too High? start->c4 c5 Swelling Too Low? start->c5 s1 Increase Initiator Conc. Increase UV Time/Intensity Degas Solution c1->s1 Yes s2 Decrease Crosslinker Conc. c2->s2 Yes s3 Increase Crosslinker Conc. Increase Polymer Conc. c3->s3 Yes s4 Increase Crosslinker Conc. c4->s4 Yes s5 Decrease Crosslinker Conc. c5->s5 Yes

References

Validation & Comparative

A Head-to-Head Comparison: m-PEG5-2-methylacrylate vs. m-PEG5-acrylate for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity and performance of m-PEG5-2-methylacrylate and m-PEG5-acrylate in bioconjugation applications.

In the realm of bioconjugation, the precise and efficient modification of biomolecules is paramount. Polyethylene glycol (PEG) derivatives are widely utilized to enhance the therapeutic properties of proteins, peptides, and oligonucleotides. Among the various functional groups available for PEGylation, acrylates and their methylated counterparts, methacrylates, are commonly employed for their ability to react with thiol groups present in biomolecules, such as the side chains of cysteine residues, via a Michael addition reaction. This guide provides a detailed comparison of the reactivity of two specific and commonly used PEGylating agents: this compound and m-PEG5-acrylate.

Executive Summary

The primary difference in reactivity between m-PEG5-acrylate and this compound lies in the presence of an α-methyl group on the methacrylate (B99206) moiety. This structural difference leads to significant variations in their reaction kinetics and efficiency in bioconjugation.

m-PEG5-acrylate is generally the more reactive of the two. The absence of the methyl group results in lower steric hindrance and a more electrophilic double bond, allowing for a faster reaction with nucleophiles like thiols. This higher reactivity can be advantageous when rapid conjugation is desired.

This compound , on the other hand, exhibits lower reactivity due to the steric hindrance and electron-donating inductive effect of the α-methyl group.[1] This reduced reactivity can be beneficial in scenarios where more controlled and selective conjugation is required, or to minimize side reactions. Furthermore, the resulting thioether bond in the methacrylate conjugate may offer different stability profiles under certain conditions.

Reactivity Comparison: Thiol-Michael Addition

The most common bioconjugation reaction involving these reagents is the thiol-Michael addition, a nucleophilic addition of a thiol to the α,β-unsaturated carbonyl of the acrylate (B77674) or methacrylate.

General Reaction Scheme

G cluster_0 Thiol-Michael Addition Thiol R-SH PEG_Acrylate m-PEG5-Acrylate Thiol->PEG_Acrylate Nucleophilic Attack PEG_Methacrylate This compound Thiol->PEG_Methacrylate Nucleophilic Attack Catalyst Base Catalyst (e.g., Amine, Phosphine) Thiol->Catalyst Deprotonation Thioether_Acrylate Thioether Adduct (from Acrylate) PEG_Acrylate->Thioether_Acrylate Thioether_Methacrylate Thioether Adduct (from Methacrylate) PEG_Methacrylate->Thioether_Methacrylate

Caption: General workflow of the thiol-Michael addition reaction.

Quantitative Reactivity Data
Reactant PairThiolCatalystTime (h)Conversion (%)
PEGMEA 454 Benzyl Mercaptann-pentylamine2478
PEGMEA 454 1-Dodecanethioln-pentylamine2410
PEGMEMA 475 2-Mercaptoethanoln-pentylamine499

Data extracted from a study on thiol-(meth)acrylate Michael addition reactions. Note that reaction conditions and thiol partners are not identical across all entries, but the data illustrates general reactivity trends.[2]

The data indicates that under amine catalysis, the reaction of PEG-acrylates can proceed to high conversion, although the reaction rate is highly dependent on the structure of the thiol.[2] Methacrylates can also achieve high conversion, but often require more potent catalysts or longer reaction times.[2] Phosphine (B1218219) catalysts, such as dimethylphenylphosphine (B1211355) (DMPP), have been shown to be significantly more effective, leading to complete conversion in minutes for both acrylates and methacrylates.[2][3]

Factors Influencing Reactivity

Several factors can be modulated to control the rate and efficiency of the bioconjugation reaction:

  • Catalyst: The choice of catalyst is critical. While primary and tertiary amines can catalyze the reaction, they often require several hours to achieve high conversion.[2][3] Phosphine catalysts are generally more efficient.[2][3]

  • pH: The reaction rate is pH-dependent. A higher pH leads to a higher concentration of the more nucleophilic thiolate anion, thus accelerating the reaction. For reactions in aqueous media, a pH above 8.0 is often optimal for efficient reaction with phosphine catalysts like TCEP.[3]

  • Thiol Structure: The structure of the thiol-containing molecule can influence the reaction rate. Steric hindrance around the thiol group can slow down the reaction.[4]

Stability of the Bioconjugate

The stability of the resulting thioether linkage is a crucial consideration. While both acrylate and methacrylate adducts form stable thioether bonds, studies have shown that thiol-Michael adducts can be susceptible to radical-mediated degradation. Interestingly, adducts formed from acrylates and vinyl sulfones are less susceptible to this degradation compared to those formed from maleimides.[5] This suggests that both m-PEG5-acrylate and this compound can form robust bioconjugates.

Experimental Protocols

The following are generalized protocols for performing a thiol-Michael addition reaction for bioconjugation. Specific parameters should be optimized for each unique biomolecule and PEG reagent.

Protocol 1: Amine-Catalyzed Bioconjugation

G cluster_0 Amine-Catalyzed Conjugation Workflow A Dissolve Thiol-containing Biomolecule in Buffer (pH 7.4-8.0) B Add m-PEG-acrylate or m-PEG-methacrylate (slight molar excess) A->B C Add Amine Catalyst (e.g., triethylamine) B->C D Incubate at Room Temperature (monitor reaction by HPLC or SDS-PAGE) C->D E Purify the Conjugate (e.g., size exclusion chromatography) D->E

Caption: Workflow for amine-catalyzed bioconjugation.

Methodology:

  • Preparation: Dissolve the thiol-containing biomolecule (e.g., protein, peptide) in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH between 7.4 and 8.0. The buffer should be degassed to minimize thiol oxidation.

  • Reagent Addition: Add the m-PEG5-acrylate or this compound reagent to the biomolecule solution. A slight molar excess of the PEG reagent (e.g., 1.2 to 5 equivalents) is typically used.

  • Catalysis: Add a suitable amine catalyst, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Reaction: Incubate the reaction mixture at room temperature with gentle stirring. The reaction progress can be monitored by techniques such as HPLC, SDS-PAGE, or by quantifying the disappearance of free thiols using Ellman's reagent.[6]

  • Purification: Once the reaction has reached the desired level of completion, the PEGylated conjugate is purified from unreacted PEG reagent and biomolecule using methods like size-exclusion chromatography (SEC) or ion-exchange chromatography.

Protocol 2: Phosphine-Catalyzed Bioconjugation

G cluster_0 Phosphine-Catalyzed Conjugation Workflow A Dissolve Thiol-containing Biomolecule in Buffer (pH > 8.0) B Add m-PEG-acrylate or m-PEG-methacrylate A->B C Add Phosphine Catalyst (e.g., TCEP or DMPP) B->C D Incubate at Room Temperature (typically rapid reaction) C->D E Purify the Conjugate D->E

Caption: Workflow for phosphine-catalyzed bioconjugation.

Methodology:

  • Preparation: Dissolve the thiol-containing biomolecule in a suitable buffer at a pH greater than 8.0. This is particularly important for catalysts like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to be effective.[3]

  • Reagent Addition: Add the m-PEG5-acrylate or this compound reagent.

  • Catalysis: Add the phosphine catalyst. TCEP is a common choice as it also serves as a reducing agent to prevent disulfide bond formation. For faster reactions, dimethylphenylphosphine (DMPP) can be used, although it should be kept at catalytic levels to avoid side reactions.[2][3]

  • Reaction: The reaction is typically much faster than with amine catalysts and can be complete within minutes to an hour. Monitor as described in the previous protocol.

  • Purification: Purify the conjugate as described above.

Conclusion

The choice between this compound and m-PEG5-acrylate for bioconjugation depends on the specific requirements of the application.

  • For rapid and efficient conjugation , where high reactivity is desired, m-PEG5-acrylate is the preferred choice.

  • For applications requiring more controlled conjugation , or where side reactions with other nucleophiles are a concern, the less reactive This compound may be more suitable.

In both cases, the reaction conditions, particularly the choice of catalyst and pH, can be optimized to achieve the desired outcome. Researchers should carefully consider these factors to develop a robust and efficient bioconjugation strategy.

References

A Comparative Guide to PEG Chain Lengths for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Optimizing Nanoparticle Performance Through Strategic PEGylation

The covalent attachment of polyethylene (B3416737) glycol (PEG), or PEGylation, to the surface of nanoparticles is a cornerstone strategy in drug delivery design. This hydrophilic polymer shield sterically hinders opsonin protein adsorption, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS).[1] The result is a "stealth" effect that prolongs systemic circulation time, enhances the probability of reaching the target tissue through effects like enhanced permeability and retention (EPR), and improves overall therapeutic efficacy.[2][3]

However, the effectiveness of PEGylation is not a one-size-fits-all parameter. The molecular weight (MW) of the PEG chain, which dictates its length, is a critical design variable that significantly influences the nanoparticle's physicochemical properties, biological interactions, and ultimately, its therapeutic performance.[4][5] An excessively short PEG chain may provide insufficient shielding, while an overly long chain can hinder cellular uptake and interactions with target receptors, a phenomenon often referred to as the "PEG dilemma".[2]

This guide provides a comparative analysis of different PEG chain lengths used in drug delivery systems, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to optimize their nanoparticle formulations.

Data Presentation: Impact of PEG Chain Length on Nanoparticle Properties

The selection of PEG chain length directly impacts several key performance indicators of a drug delivery system. The following tables summarize quantitative data from various studies, comparing the effects of different PEG molecular weights on physicochemical characteristics, pharmacokinetic parameters, and biodistribution.

Table 1: Physicochemical and In Vitro Release Characteristics of PEGylated Nanoparticles

Nanoparticle SystemPEG MW (Da)Hydrodynamic Diameter (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Release (% in specified time)Reference(s)
Camptothecin-loaded Liposomes 0 (Conventional)--64.8 ± 0.852.4% in 9h[6]
2,000--79.0 ± 0.445.3% in 9h[6]
5,000--83.0 ± 0.432.2% in 9h[6]
Methotrexate-loaded Chitosan NPs 0 (Unmodified)112.8+35.0~18.4-[1]
750125.6+21.2~18.2-[1]
2,000148.9+12.5~17.5-[1]
5,000171.2+7.4~17.1-[1]
Gold Nanoparticles (10 nm core) 0 (Unmodified)18.2-N/AN/A[7]
1,00025.1-N/AN/A[7]
2,00028.7-N/AN/A[7]
5,00032.2-N/AN/A[7]

Data is presented as reported in the cited literature. Experimental conditions may vary between studies.

Table 2: Pharmacokinetic and Biodistribution Parameters of PEGylated Nanoparticles

Nanoparticle SystemPEG MW (Da)Elimination Half-life (t½β, h)AUC (Area Under Curve)Liver Accumulation (%ID/g)Spleen Accumulation (%ID/g)Tumor Accumulation (%ID/g)Reference(s)
Methotrexate-loaded Chitosan NPs 0 (Unmodified)4.6510.82 (µg·h/mL)HighHigh-[1]
7507.9820.37 (µg·h/mL)-[1]
2,00011.2331.54 (µg·h/mL)↓↓↓↓-[1]
5,00016.8549.61 (µg·h/mL)↓↓↓↓↓↓-[1]
125I-labeled PIC Micelles 550 (mixed w/ 2k)--~40 (at 1h)~10 (at 1h)~2 (at 1h)[8]
2,000 (single)--~10 (at 1h)~2 (at 1h)~5 (at 1h)[8]
Folate-Liposomes (Doxorubicin) 2,000----4.1 (at 24h)[9]
5,000----5.3 (at 24h)[9]
10,000----7.2 (at 24h)[9]

%ID/g = Percent of Injected Dose per gram of tissue. AUC units vary by study. ↓ indicates a decrease relative to the unmodified control.

Experimental Workflows and Biological Pathways

Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding the data. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for comparing PEGylated nanoparticles and the key signaling pathway involved in their cellular uptake.

G cluster_0 Nanoparticle Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment NP_Core Core Material (e.g., Lipids, PLGA) Formulation Formulation (e.g., Film Hydration, Nanoprecipitation) NP_Core->Formulation Drug Therapeutic Agent Drug->Formulation PEG_Lipid PEG-Lipid Conjugates (2k, 5k, 10k Da) PEG_Lipid->Formulation DLS_Zeta Size (DLS) Zeta Potential Drug Load & EE Formulation->DLS_Zeta Physicochemical Characterization Release Drug Release Assay (e.g., Dialysis) DLS_Zeta->Release Cell_Culture Cell Culture (e.g., Cancer Cell Line) DLS_Zeta->Cell_Culture Animal_Model Animal Model (e.g., Tumor-bearing Mouse) DLS_Zeta->Animal_Model Uptake Cellular Uptake (Flow Cytometry) Cell_Culture->Uptake Toxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Toxicity Injection IV Injection Animal_Model->Injection PK Pharmacokinetics (Blood Sampling) Injection->PK BD Biodistribution (Organ Harvesting, Imaging) Injection->BD Efficacy Therapeutic Efficacy (Tumor Growth Monitoring) Injection->Efficacy

Caption: Experimental workflow for comparing PEGylated nanoparticles.

A primary mechanism for nanoparticle internalization is clathrin-mediated endocytosis (CME). This pathway involves the specific recognition of ligands or adsorbed proteins on the nanoparticle surface by cellular receptors, leading to the formation of a clathrin-coated vesicle.

G cluster_0 cluster_1 cluster_2 NP PEGylated Nanoparticle (with Adsorbed Opsonins/Ligands) Receptor Membrane Receptor (e.g., LDLR, TFR) NP->Receptor 1. Binding AP2 Adaptor Protein (AP2) Receptor->AP2 2. Recruitment PM Clathrin Clathrin Triskelions AP2->Clathrin 3. Clathrin Assembly Pit Clathrin-Coated Pit Clathrin->Pit Dynamin Dynamin Pit->Dynamin 4. Invagination & Scission Vesicle Clathrin-Coated Vesicle Dynamin->Vesicle Uncoating Uncoating (Hsc70, Auxilin) Vesicle->Uncoating 5. Coat Dissociation Early_Endosome Early Endosome (pH ~6.0-6.5) Uncoating->Early_Endosome 6. Fusion Late_Endosome Late Endosome / Lysosome (Drug Release, pH ~4.5-5.0) Early_Endosome->Late_Endosome Maturation & Degradation Recycling Recycling Endosome Early_Endosome->Recycling Receptor Recycling Recycling->Receptor

Caption: Simplified pathway of clathrin-mediated endocytosis.

Experimental Protocols

Detailed and standardized methodologies are essential for reproducible research. Below are protocols for key experiments cited in the comparison of PEGylated nanoparticles.

Protocol 1: Nanoparticle Size and Zeta Potential Measurement

Objective: To determine the hydrodynamic diameter and surface charge of PEGylated nanoparticles.

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

Materials:

  • DLS Instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes (polystyrene for size, folded capillary cells for zeta potential)

  • High-purity water (e.g., Milli-Q) or 10 mM PBS

  • Nanoparticle suspension

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes. Select the appropriate measurement parameters in the software (e.g., material refractive index, dispersant viscosity, temperature set to 25°C).[9]

  • Sample Preparation: Dilute the nanoparticle suspension in high-purity water or PBS to a suitable concentration (typically 0.1-1.0 mg/mL).[10] The solution should be visibly clear or slightly opalescent, without large aggregates. Ensure the dispersant is filtered (0.22 µm filter) to remove dust.

  • Size Measurement (DLS):

    • Pipette ~1 mL of the diluted sample into a clean polystyrene cuvette, ensuring no air bubbles are present.

    • Place the cuvette in the instrument's sample holder.

    • Set the instrument to perform at least 3 replicate measurements, with each measurement consisting of 10-15 runs of 10 seconds each.[10]

    • Equilibrate the sample at the set temperature for 60-120 seconds before starting the measurement.

    • Record the Z-average diameter and the Polydispersity Index (PDI). A PDI < 0.3 is generally considered acceptable for monodisperse samples.

  • Zeta Potential Measurement (ELS):

    • Carefully inject the diluted sample into a folded capillary cell using a syringe, avoiding bubble formation.

    • Place the cell into the instrument.

    • Perform at least 3 replicate measurements.

    • Record the mean zeta potential and the standard deviation.

Protocol 2: In Vitro Drug Release Assay

Objective: To quantify the rate and extent of drug release from nanoparticles over time.

Method: Dialysis Membrane Method.[11]

Materials:

  • Dialysis tubing (e.g., MWCO 12-14 kDa, chosen to be significantly larger than the drug's MW but smaller than the nanoparticle).

  • Release medium (e.g., PBS pH 7.4, potentially with 0.5% Tween 80 to ensure sink conditions).

  • Thermostatically controlled shaker or water bath set to 37°C.

  • HPLC or UV-Vis spectrophotometer for drug quantification.

Procedure:

  • Preparation: Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions.

  • Sample Loading: Pipette a known volume (e.g., 2 mL) of the drug-loaded nanoparticle suspension into the dialysis bag.[12]

  • Assay Start: Securely close both ends of the dialysis bag and immerse it in a larger vessel containing a defined volume of pre-warmed release medium (e.g., 100 mL).[12]

  • Incubation: Place the entire setup in a shaker bath at 37°C with gentle agitation (e.g., 100 rpm).

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external release medium.[11]

  • Medium Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis method.

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total drug amount in the nanoparticle suspension.

Protocol 3: Cellular Uptake Analysis

Objective: To quantify the internalization of fluorescently labeled nanoparticles by cells.

Method: Flow Cytometry (FCM).[5][13]

Materials:

  • Fluorescently labeled nanoparticles.

  • Cell culture medium, PBS, Trypsin-EDTA.

  • Target cell line (e.g., HeLa, MCF-7).

  • Flow cytometer.

  • Trypan Blue solution.

Procedure:

  • Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that allows them to reach ~80% confluency on the day of the experiment. Incubate overnight.

  • Nanoparticle Treatment: Remove the old medium and add fresh medium containing the fluorescently labeled nanoparticles at the desired concentrations. Include an untreated cell sample as a negative control. Incubate for a specific period (e.g., 4 hours) at 37°C.

  • Cell Harvesting:

    • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

  • Fluorescence Quenching (Optional but Recommended): To distinguish between internalized and membrane-bound nanoparticles, add Trypan Blue (0.05% final concentration) to the cell suspension just before analysis. Trypan Blue quenches the fluorescence of extracellular particles.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events (cells) per sample.

    • Use the untreated control to set the baseline fluorescence gate.

    • Quantify uptake by measuring the percentage of fluorescently positive cells (cells with fluorescence above the gate) and/or the median fluorescence intensity (MFI) of the cell population.[5]

Protocol 4: Assessment of Protein Corona Formation

Objective: To evaluate the extent of protein adsorption onto the surface of PEGylated nanoparticles.

Method: Incubation in Plasma followed by Quantification.[14][15]

Materials:

  • Nanoparticle suspension.

  • Human or mouse plasma.

  • PBS buffer.

  • High-speed refrigerated centrifuge.

  • Protein quantification kit (e.g., Bradford or BCA assay).

Procedure:

  • Incubation: Mix a fixed concentration of nanoparticles (e.g., 0.1 mg/mL) with plasma (e.g., 10% or 80% v/v in PBS) in a microcentrifuge tube.[14] Incubate at 37°C for a defined time (e.g., 1 hour) with gentle shaking.

  • Isolation of Nanoparticle-Corona Complex:

    • Pellet the nanoparticle-protein complexes by centrifugation at a high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

    • Carefully remove the supernatant containing unbound proteins.

  • Washing: Resuspend the pellet in cold PBS and repeat the centrifugation step. Perform this wash step three times to remove loosely bound proteins and isolate the "hard corona".[14]

  • Protein Quantification:

    • After the final wash, resuspend the pellet in a known volume of PBS.

    • Lyse the corona from the nanoparticles (e.g., using a lysis buffer or by sonication).

    • Quantify the total protein content using a Bradford or BCA assay according to the manufacturer's protocol, using bovine serum albumin (BSA) to generate a standard curve.

  • Analysis: Express the results as the mass of adsorbed protein per unit mass or surface area of the nanoparticles. For qualitative analysis of corona composition, the final pellet can be processed for SDS-PAGE or mass spectrometry.[16]

References

A Head-to-Head Battle: RAFT vs. ATRP for Controlled Polymerization of m-PEG5-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of controlled radical polymerization, the choice between Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) for specific monomers is a critical decision. This guide provides an objective comparison of these two powerful techniques for the polymerization of methoxy-poly(ethylene glycol)5-2-methylacrylate (m-PEG5-2-methylacrylate), a monomer of significant interest in biomaterials and drug delivery applications.

This comparison delves into the performance of each method, supported by a summary of typical experimental data from studies on structurally similar oligo(ethylene glycol) methyl ether methacrylates (OEGMA). Detailed experimental protocols are provided to guide researchers in their practical applications.

Quantitative Performance Comparison

The choice between RAFT and ATRP often hinges on the desired polymer characteristics, such as molecular weight distribution (polydispersity index, PDI), and the practical aspects of the polymerization, including reaction time and conditions. The following table summarizes typical quantitative data obtained for the polymerization of OEGMA monomers using both techniques. It is important to note that direct side-by-side comparative studies on this compound are not extensively available; therefore, this data, derived from various sources on similar monomers, serves as a valuable guide.

ParameterRAFT PolymerizationATRP PolymerizationKey Considerations
Typical Polydispersity Index (PDI) 1.05 - 1.30[1]1.10 - 1.30[2]Both methods offer excellent control, leading to polymers with narrow molecular weight distributions. RAFT can sometimes achieve slightly lower PDIs under optimized conditions.
Molecular Weight Control Excellent, linear increase with conversionExcellent, linear increase with conversion[2]Both techniques allow for the synthesis of polymers with predictable molecular weights based on the monomer-to-initiator or monomer-to-chain transfer agent ratio.
Typical Reaction Time 4 - 24 hours0.5 - 15 hours[2]ATRP can be significantly faster, especially when conducted in aqueous media.[2] However, reaction times for both methods are highly dependent on factors like temperature, catalyst/initiator concentration, and solvent.
Reaction Temperature 60 - 80 °C20 - 90 °C[3][4]ATRP can often be conducted at lower temperatures, including room temperature, which can be advantageous for sensitive monomers or applications.[3]
Monomer Versatility High, tolerant to a wide range of functional groups[5]Good, but can be sensitive to acidic protons and some functional groups[5]RAFT is generally considered more robust and compatible with a broader array of monomer functionalities without requiring protecting group chemistry.
Catalyst/Initiator System Organic chain transfer agent (CTA) and a standard radical initiator (e.g., AIBN, ACVA)[1]Transition metal catalyst (typically copper-based) with a ligand and an alkyl halide initiator[6]The need for a metal catalyst in ATRP can be a drawback for biomedical applications due to potential toxicity, requiring thorough purification of the final polymer. RAFT avoids the use of metal catalysts.

Experimental Protocols

Below are detailed, representative experimental protocols for the polymerization of OEGMA, which can be adapted for this compound.

RAFT Polymerization Protocol

This protocol is based on the RAFT polymerization of OEGMA to achieve a well-defined polymer.

Materials:

  • Oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA, Mn ≈ 300 g/mol )

  • 5-amino-4-methyl-4-(propylthiocarbonothioylthio)-5-oxopentanoic acid (APP) as the chain transfer agent (CTA)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as the initiator

  • Tetrahydrofuran (THF) as the solvent

  • Argon gas

  • Glass ampoules

Procedure:

  • In a 20 mL glass ampoule, dissolve 15 mmol of OEGMA, 0.15 mmol of APP (CTA), and 0.038 mmol of ACVA (initiator) in THF to achieve a 25% (v/v) monomer concentration.[1]

  • Bubble argon gas through the solution for 20 minutes to remove dissolved oxygen.[1]

  • Seal the ampoule under argon.

  • Place the sealed ampoule in a preheated oil bath at 70 °C for 4 hours.[1]

  • After the reaction, cool the ampoule in an ice bath before opening.

  • Remove the solvent using a rotary evaporator to isolate the polymer.

  • Characterize the polymer for monomer conversion (via ¹H-NMR) and for number average molecular weight (Mn), weight average molecular weight (Mw), and dispersity (Đ) (via Gel Permeation Chromatography - GPC).[1]

ATRP Polymerization Protocol

This protocol describes a typical ATRP of OEGMA in an aqueous medium at room temperature.

Materials:

  • Methoxy-capped oligo(ethylene glycol) methacrylate (OEGMA)

  • Methyl 2-bromopropionate as the initiator

  • Copper(I) bromide (CuBr) as the catalyst

  • 2,2'-bipyridine (bpy) as the ligand

  • Deionized water as the solvent

  • Nitrogen gas

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add the desired amounts of OEGMA and methyl 2-bromopropionate initiator.

  • Add deionized water to the flask.

  • Subject the solution to one freeze-pump-thaw cycle to remove dissolved oxygen.

  • Under a nitrogen atmosphere, add the CuBr catalyst and the bpy ligand to the reaction mixture to initiate the polymerization.[7]

  • The reaction is typically rapid, with a noticeable exotherm and an increase in viscosity. The color of the solution will turn dark brown.[7]

  • To terminate the polymerization, expose the reaction mixture to air, which is indicated by a color change from brown to blue.[7]

  • The resulting polymer can be purified by passing it through a column of neutral alumina (B75360) to remove the copper catalyst.

  • Analyze the polymer for molecular weight and polydispersity using GPC.

Visualizing the Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms and experimental workflows for both RAFT and ATRP.

RAFT_Mechanism RAFT Polymerization Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_reinitiation Re-initiation & Propagation cluster_termination Termination I Initiator (I) R_dot Primary Radical (R•) I->R_dot Decomposition P_dot Propagating Radical (P•) R_dot->P_dot + M M Monomer (M) P_dot_raft Propagating Radical (P•) Intermediate RAFT Adduct Radical P_dot_raft->Intermediate + CTA CTA RAFT Agent (Z-C(=S)-S-R) Intermediate->P_dot_raft Dormant Dormant Polymer (P-S-C(=S)-Z) Intermediate->Dormant - R• Dormant->Intermediate + R• R_dot_raft Leaving Group Radical (R•) R_dot_reinit Leaving Group Radical (R•) P_dot_new New Propagating Radical (P'•) R_dot_reinit->P_dot_new + M M_reinit Monomer (M) P_dot_term1 P• Dead_Polymer Dead Polymer P_dot_term1->Dead_Polymer P_dot_term2 P• P_dot_term2->Dead_Polymer ATRP_Mechanism ATRP Mechanism cluster_activation Activation cluster_equilibrium ATRP Equilibrium cluster_propagation Propagation cluster_termination Termination Initiator Initiator (R-X) P_dot Propagating Radical (R•) Initiator->P_dot + Activator Catalyst_act Activator (Cu(I)/L) Catalyst_deact Deactivator (X-Cu(II)/L) P_dot_eq Propagating Radical (P•) Dormant Dormant Polymer (P-X) Dormant->P_dot_eq + Activator Catalyst_act_eq Activator (Cu(I)/L) Catalyst_deact_eq Deactivator (X-Cu(II)/L) P_dot_eq->Dormant + Deactivator P_dot_prop Propagating Radical (P•) P_dot_longer Longer Propagating Radical (P+1•) P_dot_prop->P_dot_longer + M M Monomer (M) P_dot_term1 P• Dead_Polymer Dead Polymer P_dot_term1->Dead_Polymer P_dot_term2 P• P_dot_term2->Dead_Polymer Experimental_Workflow Generalized Experimental Workflow cluster_prep Preparation cluster_deoxygenation Deoxygenation cluster_polymerization Polymerization cluster_termination_purification Termination & Purification cluster_characterization Characterization Reagents 1. Mix Monomer, Initiator/CTA, Solvent in Reaction Vessel Deoxygenate 2. Remove Oxygen (e.g., Freeze-Pump-Thaw, N2/Ar bubbling) Reagents->Deoxygenate Initiation 3. Initiate Polymerization (Add Catalyst for ATRP, Heat for RAFT) Deoxygenate->Initiation Reaction 4. Maintain Reaction Conditions (Temperature, Stirring) Initiation->Reaction Terminate 5. Terminate Reaction (e.g., Expose to Air for ATRP) Reaction->Terminate Purify 6. Purify Polymer (Remove Catalyst/Solvent) Terminate->Purify Analyze 7. Analyze Polymer (GPC, NMR) Purify->Analyze

References

In Vitro Biocompatibility of Poly(m-PEG5-2-methylacrylate): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biocompatibility of poly(m-PEG5-2-methylacrylate), a polymer of significant interest in the biomedical field for applications such as drug delivery and tissue engineering. Its performance is evaluated against established biomaterials, poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(methyl methacrylate) (PMMA), based on key biocompatibility indicators: cytotoxicity, hemocompatibility, and inflammatory response. This objective comparison is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Performance Comparison at a Glance

The in vitro biocompatibility of poly(this compound) and its alternatives is summarized below. Data for poly(this compound) is based on studies of structurally similar poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMEM) hydrogels.

Biocompatibility AssayPoly(this compound) (inferred from PEGMEM)Poly(2-hydroxyethyl methacrylate) (PHEMA)Poly(methyl methacrylate) (PMMA)
Cytotoxicity (Cell Viability %) > 70% (non-toxic)> 80% (non-toxic)[1]Generally > 80% (non-toxic, but can be influenced by residual monomer)[2]
Hemocompatibility (Hemolysis %) < 2% (non-hemolytic) (inferred)< 5% (non-hemolytic to slightly hemolytic)Variable, can be higher depending on surface properties
Inflammatory Response Low to moderate (can be influenced by crosslinker)Low inflammatory potential[2]Can induce a more pronounced inflammatory response

In-Depth Analysis

Cytotoxicity Assessment

Cytotoxicity is a critical initial indicator of biocompatibility, evaluating the potential of a material to cause cell death. The MTT assay is a standard colorimetric method used to assess cell viability.

Poly(this compound): Studies on hydrogels based on poly(ethylene glycol) methyl ether methacrylate (PEGMEM), a close structural analog, have demonstrated high cell viability, generally exceeding the 70% threshold for non-cytotoxicity according to ISO 10993-5 standards[3][4]. This suggests that the inherent chemical structure of the polymer is not detrimental to cell survival.

Poly(2-hydroxyethyl methacrylate) (PHEMA): PHEMA is widely regarded as a biocompatible polymer with low cytotoxicity. Studies have shown that degradable PHEMA-based polymers exhibit cell viabilities of more than 80%, even at high concentrations[1].

Poly(methyl methacrylate) (PMMA): While generally considered biocompatible, the cytotoxicity of PMMA can be influenced by the presence of residual methyl methacrylate monomer, which is known to be toxic. However, properly polymerized and purified PMMA nanoparticles and nanocapsules have been shown to result in high cell viability, between 81% and 84%[2].

Hemocompatibility Evaluation

For materials intended for blood-contacting applications, assessing hemocompatibility is crucial to prevent adverse events such as thrombosis and hemolysis.

Poly(2-hydroxyethyl methacrylate) (PHEMA): PHEMA generally exhibits good blood compatibility, with low hemolysis rates.

Poly(methyl methacrylate) (PMMA): The hemocompatibility of PMMA can be more variable and is highly dependent on surface properties and any surface modifications.

Inflammatory Response Profile

The interaction of a biomaterial with immune cells, particularly macrophages, determines the local inflammatory response. This is often assessed by measuring the secretion of pro-inflammatory and anti-inflammatory cytokines.

Poly(this compound): Hydrogels based on PEGMEM have been shown to have the potential to induce an inflammatory response, which can be dependent on the type of crosslinker used. For instance, the use of polyethylene (B3416737) glycol dimethacrylate (PEGDMA) as a crosslinker can lead to a significant increase in nitric oxide production by chondrocytes, indicating a pro-inflammatory effect[3][4].

Poly(2-hydroxyethyl methacrylate) (PHEMA): PHEMA is known to elicit a minimal inflammatory response from host tissue[7]. Studies have shown that the expression of the pro-inflammatory cytokine interleukin-1beta (IL-1β) mRNA in macrophage-like cells cultured on PHEMA is significantly lower than on other biomedical polymers[2].

Poly(methyl methacrylate) (PMMA): PMMA can sometimes trigger a more pronounced inflammatory response compared to more hydrophilic polymers like PHEMA.

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted for assessing the cytotoxicity of hydrogel-based materials.

  • Material Preparation: Sterilize the hydrogel samples by UV irradiation for 1 hour.

  • Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure (Extract Method):

    • Immerse the sterilized hydrogel samples in a cell culture medium at a specific extraction ratio (e.g., 0.2 g/mL) and incubate at 37°C for 24 hours to create an extract.

    • Remove the culture medium from the cells and replace it with the prepared hydrogel extract.

  • Incubation: Incubate the cells with the hydrogel extract for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, remove the extract medium and add 100 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

Hemolysis Assay (Direct Contact Method based on ISO 10993-4)
  • Blood Collection: Collect fresh human venous blood into tubes containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell (RBC) Suspension Preparation: Dilute the whole blood with saline (e.g., 4:5 v/v).

  • Sample Preparation: Place the sterilized hydrogel samples into test tubes.

  • Positive and Negative Controls: Use deionized water as a positive control (100% hemolysis) and saline as a negative control (0% hemolysis).

  • Incubation: Add the diluted RBC suspension to the test tubes containing the hydrogel samples and controls. Incubate at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Hemolysis Calculation: Calculate the percentage of hemolysis for each sample relative to the positive control. A hemolysis rate below 2% is generally considered non-hemolytic[8].

In Vitro Inflammatory Response: Macrophage Cytokine Secretion (ELISA)
  • Macrophage Culture: Seed macrophage-like cells (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.

  • Material Exposure: Place sterilized hydrogel discs into the wells with the cultured macrophages.

  • Stimulation (Optional): To mimic an inflammatory environment, cells can be stimulated with lipopolysaccharide (LPS).

  • Incubation: Incubate the cells with the hydrogels for a predetermined time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use commercially available ELISA kits for specific cytokines of interest (e.g., TNF-α, IL-6, IL-10).

    • Follow the manufacturer's protocol for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding the collected supernatant, adding a detection antibody, and then a substrate for color development.

  • Data Analysis: Measure the absorbance and calculate the concentration of each cytokine in the supernatant based on a standard curve.

Visualizing the Processes

To better understand the experimental workflows and biological pathways involved in biocompatibility assessment, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_prep Material & Cell Preparation cluster_exposure Exposure cluster_assay MTT Assay cluster_analysis Data Analysis mat_prep Sterilize Hydrogel extract_prep Prepare Hydrogel Extract mat_prep->extract_prep cell_culture Seed Cells in 96-well Plate cell_exposure Expose Cells to Extract cell_culture->cell_exposure extract_prep->cell_exposure mtt_add Add MTT Reagent cell_exposure->mtt_add formazan Add DMSO to Dissolve Formazan mtt_add->formazan readout Measure Absorbance at 570 nm formazan->readout calc Calculate Cell Viability (%) readout->calc

Caption: Workflow for the in vitro cytotoxicity assessment of hydrogels using the MTT assay.

Experimental_Workflow_Hemolysis cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_calc Calculation blood_prep Prepare Diluted RBC Suspension incubation Incubate RBCs with Hydrogel at 37°C blood_prep->incubation sample_prep Place Sterilized Hydrogel in Tubes sample_prep->incubation centrifuge Centrifuge to Pellet RBCs incubation->centrifuge supernatant Collect Supernatant centrifuge->supernatant readout Measure Hemoglobin Absorbance at 540 nm supernatant->readout calc Calculate Hemolysis (%) readout->calc

Caption: Workflow for the in vitro hemolysis assay (direct contact method).

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_cytoplasmic Cytoplasmic Signaling cluster_nuclear Nuclear Translocation & Gene Expression biomaterial Biomaterial Interaction / LPS receptor Toll-like Receptor (TLR) biomaterial->receptor IKK IKK Complex Activation receptor->IKK IkB Phosphorylation & Degradation of IκB IKK->IkB NFkB_release Release of NF-κB IkB->NFkB_release NFkB_translocation NF-κB Translocates to Nucleus NFkB_release->NFkB_translocation gene_expression Binds to DNA & Initiates Transcription NFkB_translocation->gene_expression cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-6) gene_expression->cytokines

Caption: Simplified NF-κB signaling pathway in macrophages upon interaction with biomaterials.

References

A Comparative Guide to the In Vivo Stability and Clearance of m-PEG5-2-methylacrylate-based Polymers and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the in vivo fate of polymer-based drug delivery systems is paramount to designing safe and effective therapeutics. This guide provides a comparative analysis of the in vivo stability and clearance of m-PEG5-2-methylacrylate-based polymers against common alternative platforms, including other PEGylated systems, biodegradable polymers, and zwitterionic polymers. Due to the limited direct in vivo data on this compound-based polymers, their expected performance is synthesized based on the known characteristics of their constituent parts: a polyethylene (B3416737) glycol (PEG) corona and a polymethacrylate (B1205211) backbone.

Synthesized In Vivo Profile: this compound-based Polymers

Polymers based on this compound are anticipated to exhibit a prolonged circulation half-life due to the "stealth" properties conferred by the PEG chains. The PEG layer creates a hydrated shield that reduces opsonization (the binding of plasma proteins), thereby minimizing recognition and uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. The polymethacrylate backbone is generally considered biocompatible but non-biodegradable, suggesting that clearance will be dependent on the polymer's molecular weight. Polymers below the renal filtration threshold (around 30-50 kDa) may be cleared via the kidneys, while larger polymers are likely to accumulate in tissues, particularly the liver and spleen, with very slow elimination.

Comparative Analysis with Alternative Polymer Systems

The in vivo performance of drug delivery platforms is critically influenced by the choice of polymer. The following sections compare the synthesized profile of this compound-based polymers with well-documented alternatives.

PEGylated Nanoparticles (General)

PEGylation is a widely adopted strategy to enhance the systemic circulation time of nanocarriers. The presence of a PEG layer significantly reduces clearance by the MPS, leading to longer plasma half-lives. However, a notable drawback is the potential for the accelerated blood clearance (ABC) phenomenon upon repeated administration, where anti-PEG antibodies can lead to rapid removal of subsequent doses.

Biodegradable Polyesters (e.g., PLGA, PLA)

Poly(lactic-co-glycolic acid) (PLGA) and polylactic acid (PLA) are FDA-approved biodegradable polymers that are hydrolyzed in vivo into non-toxic, natural metabolites. This biodegradability provides a distinct clearance advantage over non-degradable polymers, as it prevents long-term accumulation. However, unmodified PLGA and PLA nanoparticles are typically cleared rapidly by the MPS. PEGylation of these biodegradable polymers (e.g., PLGA-mPEG) can combine the benefits of prolonged circulation with eventual bioelimination.

Zwitterionic Polymers

Zwitterionic polymers, which contain both positive and negative charges, are emerging as a promising alternative to PEG. They exhibit exceptional resistance to protein adsorption, leading to prolonged circulation times, often comparable or superior to PEGylated systems. A key advantage is their lower potential for immunogenicity, which may circumvent the ABC phenomenon associated with PEG. Some zwitterionic polymers are also designed to be biodegradable.

Quantitative Comparison of In Vivo Performance

The following table summarizes key pharmacokinetic parameters for different polymer-based nanoparticle systems, providing a quantitative basis for comparison.

Polymer SystemPlasma Half-life (t½)Primary Biodistribution SitesPrimary Clearance MechanismBiodegradable
This compound-based Synthesized: Moderately LongSynthesized: Liver, SpleenSynthesized: Renal (if <50kDa), MPSNo
PEGylated Nanoparticles Long (e.g., 15-36 hours)[1]Liver, Spleen[2][3]MPS, Renal (for small fragments)[1][4]Varies with core
PLGA Nanoparticles ShortLiver, Spleen[5]MPS, Hydrolytic DegradationYes[6][7][8]
PLGA-mPEG Nanoparticles Long[5]Reduced Liver/Spleen uptakeMPS, Hydrolytic DegradationYes[5]
Zwitterionic Polymers Long[9][10][11][12]Low MPS uptakeRenal (if small), Biodegradation (if applicable)Can be designed to be[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and comparison of in vivo stability and clearance data. Below are typical protocols for key experiments.

In Vivo Pharmacokinetics Study
  • Animal Model: Healthy male Wistar rats (210–230 g) or BALB/c mice are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee.[14][15]

  • Administration: The polymer-based nanoparticles, often labeled with a fluorescent dye or a radionuclide, are administered via a single intravenous (i.v.) injection, typically through the tail vein. The dosage is determined based on previous dose-range finding studies.[14][15][16]

  • Blood Sampling: At predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h), blood samples are collected from the animals.[16][17]

  • Quantification: The concentration of the nanoparticles in the plasma is quantified using techniques such as fluorescence spectroscopy, liquid scintillation counting (for radiolabels), or inductively coupled plasma mass spectrometry (ICP-MS) for metallic nanoparticles.[3]

  • Data Analysis: The plasma concentration-time data is fitted to a pharmacokinetic model (e.g., a two-compartment model) to determine parameters such as plasma half-life (t½), area under the curve (AUC), and clearance rate.[16][17]

Biodistribution Study
  • Animal Model and Administration: Similar to the pharmacokinetics study, animals are administered the labeled nanoparticles.

  • Tissue Harvesting: At selected time points post-injection (e.g., 24h, 48h, 7 days), the animals are euthanized, and major organs and tissues (liver, spleen, kidneys, lungs, heart, brain, tumor if applicable) are harvested and weighed.[3][16]

  • Quantification: The amount of nanoparticles in each organ is quantified. For fluorescently labeled particles, tissues are homogenized and the fluorescence is measured. For radiolabeled particles, the radioactivity in each organ is measured using a gamma counter.[16]

  • Data Presentation: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[16]

Visualizing In Vivo Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

Comparative In Vivo Clearance Pathways cluster_0 This compound Polymer cluster_1 Biodegradable Polymer (PLGA-PEG) cluster_2 Zwitterionic Polymer mPEG-PMA m-PEG-PMA (>50 kDa) Bloodstream Bloodstream mPEG-PMA->Bloodstream mPEG-PMA_small m-PEG-PMA (<50 kDa) mPEG-PMA_small->Bloodstream PLGA-PEG PLGA-PEG PLGA-PEG->Bloodstream Degradation Hydrolytic Degradation (Metabolites) PLGA-PEG->Degradation Hydrolysis Zwitterionic Zwitterionic Zwitterionic->Bloodstream MPS Mononuclear Phagocyte System (Liver, Spleen) Bloodstream->MPS Opsonization & Uptake Kidney Kidney Bloodstream->Kidney Renal Filtration Excretion Excretion Kidney->Excretion Degradation->Excretion Experimental Workflow for In Vivo Polymer Evaluation Start Start: Labeled Polymer Synthesis IV_Injection Intravenous Injection into Animal Model Start->IV_Injection Blood_Sampling Serial Blood Sampling (Pharmacokinetics) IV_Injection->Blood_Sampling Tissue_Harvesting Tissue Harvesting at Terminal Timepoints (Biodistribution) IV_Injection->Tissue_Harvesting Quantification_Blood Quantify Polymer in Plasma Blood_Sampling->Quantification_Blood Quantification_Tissue Quantify Polymer in Tissues Tissue_Harvesting->Quantification_Tissue PK_Analysis Pharmacokinetic Modeling (t½, AUC, Clearance) Quantification_Blood->PK_Analysis BD_Analysis Biodistribution Analysis (%ID/g) Quantification_Tissue->BD_Analysis End End: Comparative Data PK_Analysis->End BD_Analysis->End

References

A Comparative Guide to the Cytotoxicity of m-PEG5-2-methylacrylate Hydrogels and Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro cytotoxicity of m-PEG5-2-methylacrylate (m-PEG5-2-MA) hydrogels with commonly used alternative hydrogel systems: Poly(ethylene glycol) diacrylate (PEG-DA), Gelatin methacryloyl (GelMA), and Alginate hydrogels. Due to the limited direct research on the specific m-PEG5-2-MA formulation, data from closely related poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMEM) hydrogels are used as a proxy to provide a relevant comparison.

Executive Summary

The selection of a hydrogel for biomedical applications hinges on its biocompatibility. This guide presents a comparative analysis of the cytotoxicity profiles of four distinct hydrogel systems. While all presented hydrogels generally exhibit good biocompatibility, their performance can vary depending on factors such as precursor concentration, crosslinking density, and the specific cell type used in the evaluation. PEGMEM-based hydrogels, used here as a surrogate for m-PEG5-2-MA, demonstrate high cell viability, comparable to that of GelMA and alginate hydrogels under the conditions tested. PEG-DA hydrogels, while widely used, can exhibit variable cytotoxicity that is dependent on the molecular weight and concentration of the polymer.

Data Presentation: Comparative Cytotoxicity of Hydrogels

The following tables summarize quantitative data from various studies on the cytotoxicity of the selected hydrogels. It is important to note that direct comparison between studies can be challenging due to variations in cell types, assay methods, and hydrogel formulations.

Table 1: Cytotoxicity of PEGMEM-based Hydrogels (Proxy for m-PEG5-2-MA)

Hydrogel CompositionCell TypeAssayTime PointCell Viability (%)Citation
PEGMEM (homopolymer)ATDC5MTT->70%[1]
PEGMEM/DMAEM (copolymer, up to 1.2 mmol DMAEM)ATDC5MTT-No cytotoxic effect[1]
PEGMEM/DMAEM (copolymer, 3.18 mmol DMAEM)ATDC5MTT-<40%[1]

Table 2: Cytotoxicity of PEG-DA Hydrogels

Hydrogel CompositionCell TypeAssayTime PointCell Viability (%)Citation
10% (w/v) PEG-DA (MW 3.4, 6, 10, 20 kDa)ChondrocytesLive/Dead24 hours74-80%
20 wt% PEG-DA (blends of MW 3400/400)MD-MBA-231 (human epithelial)Live/DeadInitial~80%
40 wt% PEG-DA (blends of MW 3400/400)MD-MBA-231 (human epithelial)Live/DeadInitial36%

Table 3: Cytotoxicity of GelMA Hydrogels

Hydrogel CompositionCell TypeAssayTime PointCell Viability (%)Citation
5% (w/v) GelMA3T3 fibroblastsLive/Dead8 hours92 ± 2%
10% (w/v) GelMA3T3 fibroblastsLive/Dead8 hours82 ± 2%
15% (w/v) GelMA3T3 fibroblastsLive/Dead8 hours75 ± 4%
GelMA (various degrees of substitution)Huh7.5Live/Dead->87%

Table 4: Cytotoxicity of Alginate Hydrogels

Hydrogel CompositionCell TypeAssayTime PointCell Viability (%)Citation
2% AlginateNot specifiedNot specified-89%
4% AlginateNot specifiedNot specified-68%
6% AlginateNot specifiedNot specified-31% (drop)
Low MW AlginateNot specifiedNot specified-70%
High MW AlginateNot specifiedNot specified-40%

Mandatory Visualization

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for common in vitro cytotoxicity assays used in the evaluation of hydrogels.

Cytotoxicity_Assay_Workflow cluster_prep Hydrogel & Cell Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis H_prep Hydrogel Preparation (m-PEG5-2-MA, PEG-DA, GelMA, Alginate) C_prep Cell Culture & Seeding H_prep->C_prep Encapsulation/Contact LiveDead Live/Dead Assay C_prep->LiveDead MTT MTT Assay C_prep->MTT LDH LDH Assay C_prep->LDH Imaging Fluorescence Microscopy LiveDead->Imaging Imaging Spectro Spectrophotometry MTT->Spectro Absorbance Reading LDH->Spectro Absorbance Reading Quant Quantitative Analysis (Cell Viability %) Imaging->Quant Spectro->Quant

Caption: General experimental workflow for in vitro cytotoxicity evaluation of hydrogels.

Signaling Pathway

Research on 2-hydroxyethyl methacrylate (HEMA), a component of some methacrylate-based hydrogels, suggests a potential mechanism of cytotoxicity involving the induction of apoptosis through genotoxicity and mitochondrial-dependent pathways.[2][3][4]

HEMA_Cytotoxicity_Pathway HEMA HEMA Exposure ROS Intracellular ROS Accumulation HEMA->ROS Antioxidant Decreased Antioxidant Enzymes (SOD, CAT) HEMA->Antioxidant Genotoxicity Genotoxicity HEMA->Genotoxicity Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Genotoxicity->Apoptosis

Caption: Proposed signaling pathway for HEMA-induced cytotoxicity.

Experimental Protocols

Live/Dead Viability/Cytotoxicity Assay

Principle: This assay differentiates between live and dead cells using two fluorescent dyes. Calcein-AM is a cell-permeable dye that is cleaved by intracellular esterases in live cells to produce a green fluorescent compound. Ethidium homodimer-1 (EthD-1) can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.

Protocol:

  • Reagent Preparation: Prepare a working solution containing Calcein-AM (typically 2 µM) and EthD-1 (typically 4 µM) in a sterile buffer such as phosphate-buffered saline (PBS) or cell culture medium without serum.

  • Sample Preparation: Gently wash the hydrogel-cell constructs twice with sterile PBS to remove any residual culture medium.

  • Staining: Add a sufficient volume of the Live/Dead working solution to completely cover the hydrogel constructs.

  • Incubation: Incubate the samples at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized depending on the thickness and porosity of the hydrogel.

  • Washing: Carefully remove the staining solution and wash the constructs three times with PBS.

  • Imaging: Immediately visualize the stained cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Hydrogel Extract Preparation (Indirect Method):

    • Incubate the hydrogel samples in a cell culture medium (e.g., 1 mg/mL) at 37°C for 24 hours to create a hydrogel extract.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Remove the culture medium and replace it with the hydrogel extract.

  • Incubation: Incubate the cells with the hydrogel extract for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the total volume) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Calculation: Cell viability is calculated as a percentage relative to a control group of untreated cells.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Protocol:

  • Sample Collection: After exposing cells to the hydrogel or its extract for the desired time, gently centrifuge the plate (if cells are in suspension within the hydrogel) or directly collect the cell culture supernatant.

  • Assay Reaction:

    • Transfer a portion of the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 490 nm using a microplate reader.

  • Calculation: Percentage cytotoxicity is calculated by comparing the LDH activity in the experimental samples to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

References

A Comparative Guide to Hydrogel Crosslinkers: Focus on m-PEG5-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a crosslinking agent is a critical determinant of a hydrogel's physicochemical properties and its subsequent performance in biomedical applications such as drug delivery and tissue engineering. This guide provides an objective comparison of m-PEG5-2-methylacrylate with other commonly used crosslinkers for hydrogel fabrication, supported by experimental data to inform your selection process.

Introduction to Hydrogel Crosslinking

Hydrogels are three-dimensional networks of hydrophilic polymers capable of retaining large amounts of water. The stability and properties of these networks are dictated by the crosslinks formed between polymer chains. These crosslinks can be either physical (non-covalent) or chemical (covalent). Chemical crosslinking, the focus of this guide, results in mechanically robust and stable hydrogels. The choice of chemical crosslinker significantly influences swelling behavior, mechanical strength, degradation rate, biocompatibility, and drug release kinetics.

Overview of this compound as a Crosslinker

This compound is a polyethylene (B3416737) glycol (PEG)-based crosslinker with a terminal methacrylate (B99206) group. The PEG component imparts hydrophilicity and biocompatibility, often referred to as a "stealth" property that can reduce non-specific protein adsorption and minimize immune responses[1]. The methacrylate group allows for covalent crosslinking through free-radical polymerization, often initiated by UV light or chemical initiators. This enables the formation of hydrogels with tunable properties.

Comparative Analysis of Crosslinker Performance

This section compares the performance of hydrogels prepared with this compound (in its polymerized form, poly(ethylene glycol) methyl ether methacrylate or PEGMEM) against other common crosslinkers.

Quantitative Data Summary

The following tables summarize the key performance metrics of hydrogels fabricated with different crosslinkers based on available experimental data.

Table 1: Comparison of Swelling and Rheological Properties

Crosslinker/MonomerSwelling Ratio (%)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
PEGMEM (homopolymer)~150 - 280[2]Dominantly viscous (liquid-like) at low concentrations, viscoelastic at higher concentrations[2]Dominantly viscous (liquid-like) at low concentrations, viscoelastic at higher concentrations[2]
PEGDMA (1 mol%)~1260[2]Significantly higher than PEGMEM and BIS hydrogels[2]Significantly higher than PEGMEM and BIS hydrogels[2]
PEGDMA (3 mol%)~245[2]Increases with concentration[2]Increases with concentration[2]
N,N'-methylenebis(acrylamide) (BIS) (1 mol%)Deviates from expected trend due to cationic nature[2]Lower than PEGDMA hydrogels[2]Lower than PEGDMA hydrogels[2]

Table 2: In Vitro Biocompatibility Assessment

Crosslinker/MonomerCell Viability (MTT Assay)Inflammatory Response (Nitrite Assay)
PEGMEM (homopolymer)No significant cytotoxicity observed[2]No significant increase in nitrite (B80452) production[2]
PEGDMANo significant cytotoxicity observed[2]Significant increase in nitrite production, indicating an inflammatory response[2]
N,N'-methylenebis(acrylamide) (BIS)No significant cytotoxicity observed[2]No significant increase in nitrite production[2]

Table 3: Drug Release Characteristics

Crosslinker SystemDrugRelease Profile
PEGMEM/PEGDMAEstradiol (hydrophobic)Non-Fickian diffusion, with release influenced by polymer molecular weight and crosslinking ratio[3][4]
PEGMEM-based5-Fluorouracil (hydrophilic)Sustained release, with potential for thermo- and pH-responsive delivery[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Hydrogel Synthesis and Characterization

Protocol for Free Radical Polymerization of PEGMEM, PEGDMA, and BIS Hydrogels [2]

  • Preparation of Monomer/Crosslinker Solution:

    • Dissolve the desired amount of monomer (PEGMEM) or a combination of monomer and crosslinker (e.g., PEGMEM with PEGDMA or BIS) in deionized water at room temperature.

    • Add the catalyst, N,N,N',N'-Tetramethylethylenediamine (TMED), to the solution.

  • Initiation of Polymerization:

    • Prepare a solution of the initiator, ammonium (B1175870) persulfate (APS), in deionized water.

    • Add the APS solution dropwise to the monomer/crosslinker solution while stirring to initiate free radical polymerization.

  • Gelation:

    • Allow the mixture to polymerize overnight at room temperature.

  • Purification:

    • Dialyze the resulting hydrogels against milli-Q water for 10 days to remove unreacted monomers, oligomers, and initiator/catalyst residues.

  • Sterilization:

    • Sterilize the purified hydrogels using UV irradiation for 1 hour.

Swelling Ratio Determination[2]
  • Lyophilize the purified hydrogels to obtain the dry weight (Wd).

  • Immerse the dried hydrogels in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

Rheological Measurements[2]
  • Load approximately 1 mL of the hydrogel onto a rheometer equipped with a cone-plate geometry.

  • Perform a frequency sweep at angular frequencies from 0.05 to 50 rad/s at 25°C to determine the storage modulus (G') and loss modulus (G'').

  • The storage modulus represents the elastic component, while the loss modulus represents the viscous component of the hydrogel.

In Vitro Biocompatibility Assays[2]

MTT Assay for Cell Viability

  • Seed ATDC5 chondrogenic cells in a 96-well plate and culture overnight.

  • Replace the culture medium with a mixture of 25% dialyzed hydrogel and 75% serum-free medium and incubate for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Dissolve the formazan (B1609692) crystals with a solution of 10% SDS in 0.01 M HCl.

  • Measure the absorbance at 570 nm to determine cell viability relative to a control.

Nitrite Assay for Inflammatory Response

  • Culture ATDC5 cells with the hydrogel extracts as described for the MTT assay for 24 and 48 hours.

  • Collect the cell culture supernatant.

  • Use the Griess reagent system to measure the concentration of nitrite, an indicator of nitric oxide production and inflammation.

  • Measure the absorbance at 540 nm.

Visualization of Key Processes

Experimental Workflow for Hydrogel Comparison

G cluster_prep Hydrogel Preparation cluster_char Characterization cluster_analysis Data Analysis & Comparison prep_mPEG This compound Solution polymerization Free Radical Polymerization prep_mPEG->polymerization prep_pegda PEGDMA Solution prep_pegda->polymerization prep_other Other Crosslinker Solution prep_other->polymerization purification Purification (Dialysis) polymerization->purification sterilization Sterilization (UV) purification->sterilization swelling Swelling Ratio sterilization->swelling rheology Rheological Properties sterilization->rheology biocompatibility Biocompatibility sterilization->biocompatibility drug_release Drug Release Profile sterilization->drug_release comparison Comparative Analysis swelling->comparison rheology->comparison biocompatibility->comparison drug_release->comparison

Caption: Workflow for comparing hydrogel properties.

Signaling Pathway for Biocompatibility Assessment

G cluster_hydrogel Hydrogel Interaction with Macrophage cluster_pathways Intracellular Signaling cluster_phenotype Macrophage Polarization cluster_outcome Biological Outcome hydrogel Biocompatible Hydrogel (e.g., PEGMEM-based) macrophage Macrophage hydrogel->macrophage Interaction nfkb NF-κB Pathway macrophage->nfkb Reduced Activation stat6 STAT6 Pathway macrophage->stat6 Activation m1 M1 Phenotype (Pro-inflammatory) nfkb->m1 Inhibition m2 M2 Phenotype (Anti-inflammatory/ Pro-regenerative) stat6->m2 Promotion outcome Reduced Inflammation & Tissue Repair m2->outcome

Caption: Macrophage polarization by biocompatible hydrogels.

Discussion and Conclusion

The experimental data suggests that hydrogels formed from PEGMEM, the polymerized form of this compound, exhibit excellent biocompatibility, showing no significant cytotoxicity or inflammatory response in vitro.[2] In contrast, the commonly used crosslinker PEGDMA, while producing mechanically stiffer hydrogels, induced a significant inflammatory response.[2] This highlights a key advantage of this compound for applications where minimizing inflammation is crucial, such as in drug delivery and tissue engineering scaffolds.

The swelling and mechanical properties of PEGMEM-based hydrogels can be tuned by altering the monomer concentration. At lower concentrations, they behave more like viscous liquids, which could be advantageous for injectable applications. As the concentration increases, they form more elastic and stable hydrogels.

For drug delivery, PEGMEM-based hydrogels have demonstrated the ability to provide sustained release of both hydrophobic and hydrophilic drugs.[3][4][5] The release kinetics can be controlled by adjusting the hydrogel's properties, offering a versatile platform for controlled drug delivery.

When compared to other crosslinkers not included in the direct experimental comparison, such as glutaraldehyde (B144438) and genipin, this compound offers the advantage of being part of the well-characterized and biocompatible PEG family. Glutaraldehyde is a highly efficient crosslinker but is known for its cytotoxicity, which often requires extensive purification steps. Genipin is a natural and less cytotoxic alternative to glutaraldehyde, but its crosslinking kinetics and the resulting hydrogel properties can be less tunable compared to synthetic crosslinkers like PEG-based methacrylates.

References

The Decisive Role of the Alpha-Methyl Group: A Comparative Guide to Methacrylate and Acrylate Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in polymer chemistry and drug development, understanding the nuances of monomer reactivity is paramount for designing materials with tailored properties. A frequent point of comparison lies between methacrylates and their structural cousins, acrylates. The only difference—a single methyl group at the alpha-position—profoundly alters polymerization behavior. This guide provides an objective comparison of their polymerization kinetics, supported by experimental data and detailed methodologies, to elucidate the impact of this critical functional group.

Comparison of Polymerization Kinetics: A Quantitative Look

The presence of the α-methyl group in methacrylates introduces significant changes to the fundamental rate constants of polymerization when compared to acrylates. These differences are summarized below, using methyl methacrylate (B99206) (MMA) and methyl acrylate (B77674) (MA) as representative examples.

Kinetic ParameterMethyl Methacrylate (MMA)Methyl Acrylate (MA)Rationale for Difference
Propagation Rate Constant (k_p) ~510 L mol⁻¹ s⁻¹ (at 60°C)[1]~27,800 L mol⁻¹ s⁻¹ (at 60°C)The α-methyl group in MMA creates significant steric hindrance, impeding the approach of monomer units to the growing radical chain, thus lowering k_p.[2] Acrylates lack this hindrance, allowing for much faster propagation.
Termination Rate Constant (k_t) ~2.1 x 10⁷ L mol⁻¹ s⁻¹ (at 60°C)[1]Significantly Higher than MMA (often by orders of magnitude)[3]The tertiary radical of methacrylate is more sterically hindered and electronically stabilized, reducing its mobility and reactivity, which lowers the rate of bimolecular termination. In contrast, the less hindered secondary acrylate radicals terminate more rapidly.[3]
Overall Polymerization Rate (R_p) SlowerFasterThe overall rate is proportional to k_p and the radical concentration. Acrylates consistently show higher polymerization rates primarily due to their much larger propagation rate constants.[2]
Chain Transfer to Polymer Less ProminentMore ProminentAcrylates are susceptible to α-hydrogen abstraction, a form of chain transfer that leads to long-chain branching.[4] The α-methyl group in methacrylates lacks this abstractable hydrogen, resulting in more linear polymers.
Trommsdorff (Gel) Effect PronouncedLess PronouncedThe lower k_t of methacrylates makes them more susceptible to autoacceleration (the gel effect) at high conversions. As viscosity increases, the already slow termination becomes severely diffusion-limited, causing a rapid increase in radical concentration and polymerization rate.[5]

Mechanistic Insights: Steric Hindrance and Radical Stability

The kinetic data presented above can be explained by two primary effects originating from the α-methyl group:

  • Steric Hindrance : The bulky methyl group physically obstructs the incoming monomer from approaching the propagating radical chain end. This steric repulsion increases the activation energy for propagation, leading to a significantly lower propagation rate constant (k_p) for methacrylates compared to acrylates.[2][6]

  • Radical Stability : The methyl group is weakly electron-donating, which helps to stabilize the tertiary radical formed at the chain end of a propagating methacrylate. This increased stability makes the methacrylate radical less reactive than the corresponding secondary radical of an acrylate. While this contributes to a lower k_p, its most significant impact is on the termination rate constant (k_t). The reduced reactivity and increased steric bulk around the radical center hinder bimolecular termination events.[6]

The following diagram illustrates this relationship, showing how the α-methyl group influences the monomer structure and radical intermediates, ultimately affecting the kinetic rate constants.

G cluster_0 Monomer Structure & Resulting Radical cluster_1 Controlling Factors cluster_2 Effect on Kinetics MA Acrylate (-H at α-position) Radical_MA Secondary Radical (Less Stable) MA->Radical_MA Polymerization MMA Methacrylate (-CH3 at α-position) Radical_MMA Tertiary Radical (More Stable) MMA->Radical_MMA Polymerization Steric_Hindrance Steric Hindrance MMA->Steric_Hindrance causes Radical_Stability Radical Stability MMA->Radical_Stability increases kp Propagation Rate (kp) Steric_Hindrance->kp Decreases kt Termination Rate (kt) Steric_Hindrance->kt Decreases Radical_Stability->kt Decreases Rp Overall Rate (Rp) kp->Rp kt->Rp G prep 1. Preparation - Purify MMA and AIBN - Prepare solution of known [AIBN] in MMA deoxygenate 2. Deoxygenation - Sparge solution with N2 gas - Seal reaction vessel prep->deoxygenate polymerize 3. Polymerization - Place vessel in pre-heated 60°C bath - Start stirring and data acquisition deoxygenate->polymerize monitor 4. In-situ Monitoring - Record spectra (FT-NIR or ESR) over time polymerize->monitor analyze 5. Data Analysis - Calculate monomer conversion from peak decay - Determine radical concentration [R•] - Calculate kp and kt monitor->analyze

References

A Comparative Analysis of the Thermoresponsive Behavior of PEG-Methacrylate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thermoresponsive PEG-Methacrylate Copolymers with Supporting Experimental Data.

The thermoresponsive behavior of poly(ethylene glycol) (PEG)-methacrylate copolymers is a subject of significant interest in the development of "smart" materials for biomedical applications such as drug delivery, tissue engineering, and bio-imaging.[1] These polymers exhibit a Lower Critical Solution Temperature (LCST), a critical temperature at which they undergo a reversible phase transition from a soluble, extended state to an insoluble, collapsed state upon heating.[1][2] This guide provides a comparative study of the thermoresponsive properties of various PEG-methacrylate copolymers, with a focus on the factors influencing their LCST.

The LCST of these copolymers can be precisely tuned by altering their chemical composition and molecular architecture.[2][3] Key factors that influence the LCST include the length of the PEG side chains, the incorporation of comonomers, and the overall molecular weight and architecture of the polymer (e.g., linear, hyperbranched, or star-shaped).[2][4][5] For instance, increasing the length of the hydrophilic PEG side chains generally leads to a higher LCST.[3] Conversely, the incorporation of hydrophobic comonomers tends to lower the LCST, while hydrophilic comonomers have the opposite effect.[6] The architecture of the copolymer also plays a crucial role; for example, hyperbranched structures have been shown to exhibit a lower LCST compared to their linear counterparts.[3][4]

This guide summarizes quantitative data on the LCST of various PEG-methacrylate copolymers in a structured table for easy comparison. Furthermore, it provides detailed experimental protocols for the key techniques used to characterize their thermoresponsive behavior.

Comparative Data on the LCST of PEG-Methacrylate Copolymers

The following table summarizes the Lower Critical Solution Temperature (LCST) of various PEG-methacrylate copolymers, highlighting the impact of comonomer composition and type on the thermoresponsive behavior.

PEG-Methacrylate MonomerComonomerMolar % of ComonomerResulting LCST (°C)
Di(ethylene glycol) methyl ether methacrylate (B99206) (DEGMA)Oligo(ethylene glycol) methyl ether methacrylate (OEGMA, Mw = 475 g/mol )Varied25 - 90[4]
OEGMA (Mw = 475 g/mol )Di(ethylene glycol) methyl ether methacrylate (DEGMA)Varied25 - 90[4]
PEG-methyl ether methacrylate (mPEGMA, Mw = 1100 g/mol )N-isopropyl acrylamide (B121943) (NIPAAm)< 20%Tunable up to 100[7]
PEG-methyl ether methacrylate (mPEGMA, Mw = 1100 g/mol )Di(ethylene glycol) ethyl ether acrylate< 20%Tunable up to 100[7]
Di(ethylene glycol) methyl ether methacrylate (DEGMA)Glycidyl methacrylate (GMA)VariedGoverned by multiple parameters[6]
PEGMA (Mw = 500 g/mol )Glycidyl methacrylate (GMA)50%62[6]
PEGMA (Mw = 950 g/mol )Glycidyl methacrylate (GMA)74%~80[6]
Di(ethylene glycol) methyl ether methacrylate (DEGMA)N,N-dimethylacrylamide (DMAM)40%33.5[6]
Oligo(ethylene glycol) methyl ether methacrylate (OEGMA, 300 g/mol )n-Butyl methacrylate (n-BuMA)20-50%Near body temperature[8]

Experimental Protocols

The determination of the LCST is crucial for the application of thermoresponsive polymers.[1] The most common methods for measuring the LCST are Turbidimetry, Dynamic Light Scattering (DLS), and Differential Scanning Calorimetry (DSC).[1][9]

1. Turbidimetry using UV-Vis Spectrophotometry

This is the most direct method for determining the cloud point (Tcp), which is often considered the LCST.[1] It measures the change in light transmittance or absorbance of a polymer solution as a function of temperature.[1]

  • Sample Preparation: Prepare a polymer solution of a specific concentration (e.g., 1 mg/mL) in deionized water. Ensure the polymer is fully dissolved, using gentle agitation or sonication if necessary.[4]

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (e.g., a Peltier device).[1]

  • Measurement:

    • Place the sample in the cuvette and equilibrate at a temperature below the expected LCST.

    • Increase the temperature at a controlled rate (e.g., 1 °C/min).[4][10]

    • Record the transmittance or absorbance at a fixed wavelength (e.g., 500 nm).[4]

  • Data Analysis: Plot the transmittance or absorbance against temperature. The LCST is typically defined as the temperature at which a significant change occurs, for instance, where the transmittance drops to 90% or 50% of its initial value.[4]

2. Dynamic Light Scattering (DLS)

DLS is highly sensitive to the formation of polymer aggregates as the solution is heated through the LCST.[1] It measures the hydrodynamic radius of the polymer chains and their aggregates.[1]

  • Sample Preparation: Prepare the polymer solution as described for turbidimetry, ensuring it is well-dissolved and filtered to remove dust particles.[1]

  • Instrumentation: Use a DLS instrument equipped with a temperature controller.[1]

  • Measurement:

    • Place the sample cuvette in the DLS instrument and equilibrate at a temperature below the LCST.

    • Increase the temperature in a stepwise manner, allowing for equilibration at each temperature.

    • At each temperature, record the size distribution of the particles.[1]

  • Data Analysis: Plot the average hydrodynamic radius and the scattered light intensity as a function of temperature. A sharp increase in both parameters indicates the LCST.[1]

3. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition of the polymer in solution. The coil-to-globule transition at the LCST is an endothermic process.[9]

  • Sample Preparation: Prepare a polymer solution of a known concentration.

  • Instrumentation: Use a high-sensitivity DSC instrument.

  • Measurement:

    • Accurately weigh the polymer solution into a DSC pan and seal it. Use a reference pan containing the pure solvent.

    • Heat the sample at a controlled rate.

  • Data Analysis: The LCST is determined from the onset temperature or the peak maximum of the endothermic transition in the DSC thermogram.[9]

Experimental and Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of thermoresponsive PEG-methacrylate copolymers.

G cluster_synthesis Copolymer Synthesis cluster_characterization Characterization cluster_thermo LCST Determination Monomer Monomer Selection (PEG-methacrylate, Comonomer) Polymerization Controlled Radical Polymerization (e.g., RAFT, ATRP) Monomer->Polymerization Purification Purification (e.g., Dialysis, Precipitation) Polymerization->Purification Structural Structural Analysis (NMR, GPC) Purification->Structural Thermoresponsive Thermoresponsive Behavior Structural->Thermoresponsive Turbidimetry Turbidimetry (UV-Vis) Thermoresponsive->Turbidimetry DLS Dynamic Light Scattering (DLS) Thermoresponsive->DLS DSC Differential Scanning Calorimetry (DSC) Thermoresponsive->DSC

Caption: Workflow for synthesis and characterization of thermoresponsive copolymers.

References

A Comparative Guide to the Hemocompatibility of m-PEG5-2-methylacrylate Coated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Surface Coatings for Blood-Contacting Applications

The development of biocompatible materials is a cornerstone of modern medicine, particularly for devices that come into contact with blood. Poor hemocompatibility can lead to protein adsorption, platelet adhesion, and activation of the coagulation cascade, ultimately resulting in thrombus formation and device failure. Surface modification with hydrophilic polymers is a widely adopted strategy to mitigate these adverse reactions. This guide provides a comparative analysis of surfaces coated with poly(oligo(ethylene glycol) methyl ether methacrylate) (p(OEGMA)), a close analog of m-PEG5-2-methylacrylate, against a leading alternative, zwitterionic poly(2-methacryloyloxyethyl phosphorylcholine) (p(MPC)), and uncoated polymer surfaces.

Comparative Performance Data

The following tables summarize quantitative data from various in vitro studies, offering a direct comparison of key hemocompatibility markers. It is important to note that the data has been compiled from different studies and experimental conditions may vary.

Table 1: Protein Adsorption

Surface CoatingFibrinogen Adsorption (ng/cm²)Data Source(s)
p(OEGMA) ~7[1][2][3]
p(MPC) ~7[1][2][3]
Polystyrene <10 (from afibrinogenemic plasma)[4][5]
Polyurethane (uncoated) Not specified

Lower values indicate a higher resistance to protein fouling, a critical first step in thrombus formation.

Table 2: Platelet Adhesion

Surface CoatingPlatelet Adhesion (relative quantification)Data Source(s)
p(OEGMA) Significantly suppressed[6]
p(MPC) Effectively suppressed[7]
Polystyrene High adhesion, dependent on fibrinogen[1][2][4][5]
Polyurethane (uncoated) Significant adhesion[8]

Reduced platelet adhesion is indicative of a less thrombogenic surface.

Table 3: Hemolysis

Surface CoatingHemolysis (%)Data Source(s)
p(OEGMA) Data not available
p(MPC) Data not available
Polyurethane (uncoated) 1.32[9]

A lower hemolysis percentage signifies better compatibility with red blood cells. According to ASTM F756, a hemolysis rate of less than 2% is considered non-hemolytic.

Experimental Protocols

The data presented in this guide is derived from the following key experimental methodologies:

Protein Adsorption Assay

This assay quantifies the amount of protein that adheres to a material's surface. A common method is Enzyme-Linked Immunosorbent Assay (ELISA) or the use of radiolabeled proteins.

  • Surface Preparation: The test surfaces (uncoated, p(OEGMA) coated, p(MPC) coated) are placed in the wells of a microplate.

  • Protein Incubation: A solution of a specific blood protein, typically fibrinogen, at a known concentration is added to the wells and incubated for a set period, allowing the protein to adsorb to the surface.

  • Washing: The surfaces are thoroughly washed to remove any non-adsorbed protein.

  • Detection:

    • For ELISA: A primary antibody specific to the adsorbed protein is introduced, followed by a secondary antibody conjugated to an enzyme. A substrate is then added, and the resulting color change, which is proportional to the amount of bound protein, is measured using a spectrophotometer.

    • For Radiolabeling: If the protein is radiolabeled (e.g., with Iodine-125), the radioactivity on the surface is measured using a gamma counter to determine the amount of adsorbed protein.

  • Quantification: The results are typically expressed as the mass of adsorbed protein per unit of surface area (e.g., ng/cm²).

Platelet Adhesion Assay

This assay assesses the tendency of platelets to adhere to a material's surface, a critical event in thrombus formation.

  • Blood Collection and Platelet-Rich Plasma (PRP) Preparation: Fresh whole blood is collected from healthy donors into an anticoagulant. The blood is then centrifuged at a low speed to separate the platelet-rich plasma.

  • Incubation: The test surfaces are incubated with the PRP for a specified time under controlled conditions (e.g., static or under flow).

  • Washing: The surfaces are gently rinsed to remove non-adherent platelets.

  • Quantification: The number of adherent platelets is quantified. This can be done through various methods:

    • Microscopy: Adherent platelets are fixed, stained, and counted using a microscope. The results are often expressed as the number of platelets per unit area (e.g., platelets/mm²).

    • Lactate Dehydrogenase (LDH) Assay: The total amount of LDH, an enzyme released from lysed platelets, is measured. The amount of LDH is proportional to the number of adherent platelets.[4][10]

  • Morphology Analysis: The morphology of the adherent platelets is often examined using scanning electron microscopy (SEM) to assess their activation state (e.g., spreading, pseudopodia formation).

Hemolysis Assay (ASTM F756)

This assay determines the extent to which a material damages red blood cells (hemolysis).

  • Material Incubation: The test material is incubated with a diluted solution of red blood cells in a saline buffer for a specified time at physiological temperature.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant from the lysed red blood cells is measured spectrophotometrically.

  • Calculation: The percentage of hemolysis is calculated by comparing the amount of hemoglobin released by the test material to that released by positive (e.g., water) and negative (e.g., saline) controls. A hemolysis rate below 2% is generally considered non-hemolytic.

Signaling Pathways and Experimental Workflows

To better understand the biological processes and experimental procedures involved in hemocompatibility testing, the following diagrams are provided.

HemocompatibilityTestingWorkflow cluster_prep Material Preparation cluster_assays Hemocompatibility Assays cluster_analysis Data Analysis & Comparison uncoated Uncoated Polymer protein_adsorption Protein Adsorption uncoated->protein_adsorption platelet_adhesion Platelet Adhesion uncoated->platelet_adhesion hemolysis Hemolysis uncoated->hemolysis peg_coated p(OEGMA) Coated peg_coated->protein_adsorption peg_coated->platelet_adhesion peg_coated->hemolysis mpc_coated p(MPC) Coated mpc_coated->protein_adsorption mpc_coated->platelet_adhesion mpc_coated->hemolysis quant_data Quantitative Data (ng/cm², platelets/mm², % hemolysis) protein_adsorption->quant_data platelet_adhesion->quant_data hemolysis->quant_data comparison Comparative Assessment quant_data->comparison

Caption: Experimental workflow for comparative hemocompatibility testing.

CoagulationCascade material Biomaterial Surface protein Protein Adsorption (e.g., Fibrinogen) material->protein platelet_adhesion Platelet Adhesion protein->platelet_adhesion platelet_activation Platelet Activation platelet_adhesion->platelet_activation coagulation Coagulation Cascade Activation platelet_activation->coagulation thrombus Thrombus platelet_activation->thrombus thrombin Thrombin Generation coagulation->thrombin fibrin Fibrin Formation thrombin->fibrin fibrin->thrombus

Caption: Simplified signaling pathway of thrombus formation on a biomaterial surface.

References

The Interplay of PEG Chain Length, Hydrogel Mesh Size, and Drug Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a hydrogel's structural properties and its drug release profile is paramount. This guide provides a comprehensive analysis of how altering the Polyethylene Glycol (PEG) chain length in hydrogels directly influences their mesh size and, consequently, their efficacy as drug delivery vehicles. The following sections present a synthesis of experimental data, detailed methodologies, and a visual representation of the underlying principles to facilitate the rational design of PEG-based hydrogels for controlled drug release.

The porosity of a hydrogel, characterized by its mesh size, is a critical determinant of its ability to encapsulate and release therapeutic molecules. In PEG hydrogels, the mesh size is intricately linked to the molecular weight of the PEG precursors. Generally, a longer PEG chain length results in a larger mesh size, which in turn facilitates faster release of encapsulated drugs. Conversely, shorter PEG chains lead to a more tightly crosslinked network with a smaller mesh size, hindering drug diffusion and promoting sustained release.[1][2]

Quantitative Analysis: PEG Chain Length vs. Hydrogel Mesh Size and Drug Release

The following table summarizes key quantitative data from various studies, illustrating the direct impact of PEG molecular weight on hydrogel mesh size. It is important to note that direct comparison of drug release data is complex due to variations in experimental conditions, including the type of drug used, hydrogel concentration, and crosslinking chemistry.

PEG Derivative & Molecular Weight (kDa)PEG Concentration (% w/v or w/w)Resulting Mesh Size (nm)Model DrugKey Drug Release ObservationsReference
PEGDA 3,400154.19 ± 0.01-Mesh size is smaller than the dimensions of MMP-2 (an enzyme), suggesting limited entry and release of larger molecules.[3][3]
PEGDA 10,000159.11 ± 0.25-Mesh size is larger than MMP-2, allowing for enzyme entry and subsequent drug release.[3][3]
PEGDA 20,0001516.71 ± 0.30-The largest mesh size in this series, facilitating the most rapid enzyme ingress and drug release.[3][3]
4-arm PEG-Nb 5105.9 ± 0.1 (Equilibrium Swelling Theory)Aprotinin, Myoglobin (B1173299)Aprotinin and myoglobin were released as their diameters are smaller than the mesh size.[4][4]
4-arm PEG-Nb 101011.2 ± 0.6 (Equilibrium Swelling Theory)Bovine Serum Albumin (BSA)Increasing PEG molecular weight increases mesh size, leading to increased release of BSA.[1][4][1][4]
4-arm PEG-Nb 201013.9 ± 0.5 (Equilibrium Swelling Theory)ThyroglobulinBSA and thyroglobulin were retained as their diameters are larger than the mesh size of the 5kDa PEG-Nb hydrogel.[4][4]
8-arm PEG 2.5204.92 ± 0.07Bovine Serum Albumin (BSA)No protein was released from non-degradable hydrogels, confirming efficient entrapment.[2][2]
8-arm PEG 4.0205.95 ± 0.01Bovine Serum Albumin (BSA)Sustained release over two months was achieved by incorporating hydrolytically degradable structures.[2][2]

Experimental Protocols

The methodologies employed to characterize the relationship between PEG chain length, mesh size, and drug release are crucial for interpreting the data and designing new experiments. Below are detailed protocols for key experimental procedures.

Hydrogel Synthesis (Example: Thiol-Ene Photo-polymerization)
  • Precursor Solution Preparation: Prepare a precursor solution by dissolving a multi-arm PEG-Norbornene (e.g., 4-arm PEG-Nb) and a PEG-dithiol crosslinker in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentrations.[4]

  • Photoinitiator Addition: Add a photoinitiator (e.g., lithium acylphosphinate, LAP) to the precursor solution. The concentration of the photoinitiator will influence the polymerization kinetics.

  • Polymerization: Expose the precursor solution to UV light of a specific wavelength (e.g., 365 nm) and intensity for a defined period to initiate the thiol-ene click reaction and form the hydrogel network.

  • Washing: After polymerization, wash the hydrogels extensively with the buffer to remove any unreacted precursors and the photoinitiator.

Determination of Hydrogel Mesh Size

The mesh size (ξ) of a hydrogel can be estimated using several methods, with calculations often based on the rubber elasticity theory or equilibrium swelling theory.[4][5]

1. Swelling Studies:

  • Prepare hydrogel discs of known initial weight and dimensions.

  • Immerse the hydrogels in a buffer solution (e.g., PBS) at a specific temperature (e.g., 37°C).

  • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight.

  • Continue until the hydrogels reach equilibrium swelling (i.e., no further weight change).

  • The swelling ratio (Q) is calculated as the ratio of the swollen weight to the dry weight of the hydrogel.

  • The mesh size can then be calculated from the swelling ratio using established theoretical models.[4]

2. Rheological Measurements:

  • Perform oscillatory shear rheology on the hydrogel samples using a rheometer.

  • Measure the storage modulus (G'), which represents the elastic properties of the hydrogel.

  • The mesh size can be calculated from the storage modulus using the principles of rubber elasticity theory.[6][7]

3. Scanning Electron Microscopy (SEM):

  • Freeze-dry the swollen hydrogel samples to preserve their porous structure.

  • Coat the dried hydrogels with a conductive material (e.g., gold or carbon).

  • Image the cross-section of the hydrogel using an SEM to visualize the porous network and directly measure the pore sizes.[8]

In Vitro Drug Release Studies
  • Drug Loading: Load the model drug into the hydrogel either by incorporating it into the precursor solution before polymerization or by soaking the pre-formed hydrogel in a concentrated drug solution.

  • Release Assay: Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at a controlled temperature (e.g., 37°C) with gentle agitation.[9]

  • Sampling: At specific time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using an appropriate analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time to generate a release profile.

Visualizing the Relationship

The following diagram illustrates the fundamental relationship between PEG chain length, the resulting hydrogel network structure, and the subsequent drug release profile.

cluster_0 Hydrogel Precursor cluster_1 Hydrogel Network Structure cluster_2 Drug Release Profile Long PEG Chain Long PEG Chain Large Mesh Size Large Mesh Size Long PEG Chain->Large Mesh Size Leads to Short PEG Chain Short PEG Chain Small Mesh Size Small Mesh Size Short PEG Chain->Small Mesh Size Leads to Fast Release Fast Release Large Mesh Size->Fast Release Facilitates Sustained Release Sustained Release Small Mesh Size->Sustained Release Promotes

Caption: Relationship between PEG chain length, hydrogel mesh size, and drug release.

References

A Comparative Guide to m-PEG5-2-methylacrylate in Targeted vs. Passive Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of drug delivery systems is paramount to achieving therapeutic efficacy while minimizing off-target effects. The choice between a passive or an active (targeted) delivery strategy is a critical decision point. This guide provides a comparative overview of the performance of systems utilizing m-PEG5-2-methylacrylate, a versatile polyethylene (B3416737) glycol (PEG) linker, in both passive and targeted drug delivery paradigms. While direct head-to-head experimental comparisons are limited, this guide synthesizes available data from related systems to offer a clear, evidence-based comparison.

Understanding the Role of this compound

This compound is a bifunctional molecule featuring a methoxy-terminated polyethylene glycol (m-PEG) chain of five ethylene (B1197577) glycol units and a reactive 2-methylacrylate group.[1] The m-PEG component is hydrophilic and biocompatible, known to confer "stealth" properties to nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system.[2][3] This prolongs circulation time, a key requirement for effective passive targeting. The methacrylate (B99206) group, on the other hand, can be polymerized to form a backbone for drug encapsulation or can be used for conjugation to other molecules.[4][5]

Passive Drug Delivery: Leveraging Systemic Circulation

In passive drug delivery, nanoparticles accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. This phenomenon relies on the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.[6]

Expected Performance of this compound in Passive Delivery:
  • Prolonged Circulation: The m-PEG5 component sterically hinders the adsorption of plasma proteins, leading to a longer circulation half-life of the drug carrier.[3] This increased residence time in the bloodstream is crucial for maximizing the probability of accumulation at the target site via the EPR effect.[6]

  • Enhanced Solubility and Stability: The hydrophilic PEG chains can improve the solubility and stability of hydrophobic drugs encapsulated within the nanoparticle core.[2]

  • Biocompatibility: PEG is an FDA-approved polymer known for its low toxicity and immunogenicity, enhancing the overall safety profile of the drug delivery system.[7]

Targeted Drug Delivery: Actively Seeking the Target

Active drug delivery aims to improve upon the passive accumulation by incorporating targeting ligands on the surface of the nanoparticle. These ligands bind to specific receptors that are overexpressed on the surface of target cells, leading to receptor-mediated endocytosis and enhanced intracellular drug delivery.[8]

Expected Performance of this compound in Targeted Delivery:
  • Ligand Attachment: The 2-methylacrylate group or the polymer backbone formed from it can be functionalized with targeting moieties such as antibodies, peptides, or small molecules.[8]

  • Improved Specificity and Efficacy: By actively targeting specific cells, this approach can significantly increase the concentration of the drug at the desired site, potentially leading to higher efficacy and reduced off-target toxicity compared to passive targeting alone.[8]

  • Overcoming the "PEG Dilemma": While the PEG chains in passive systems can sometimes hinder cellular uptake (the "PEG dilemma"), in a targeted system, the ligand-receptor interaction can overcome this steric hindrance to facilitate internalization.

Comparative Data Summary

The following tables summarize representative quantitative data from studies on PEGylated and methacrylate-based drug delivery systems to illustrate the potential performance differences between passive and targeted approaches. Note: This data is illustrative and not from direct comparative studies of this compound.

ParameterPassive Delivery (PEGylated Nanoparticles)Targeted Delivery (Ligand-Functionalized PEGylated Nanoparticles)Reference
Pharmacokinetics
Circulation Half-life (t½)~18 - 24 hours (in rodents)~16 - 22 hours (in rodents)[3]
Area Under the Curve (AUC)HighSlightly lower to comparable[3]
Biodistribution
Tumor Accumulation5 - 10% of injected dose8 - 15% of injected dose[8]
Liver AccumulationReduced compared to non-PEGylatedSimilar to passive[7]
Spleen AccumulationReduced compared to non-PEGylatedSimilar to passive[7]
In Vitro Cellular Uptake
Non-Target CellsLowLow[9]
Target CellsModerateHigh[9]
Therapeutic Efficacy
IC50ModerateLow[9]
Tumor Growth InhibitionSignificantMore pronounced

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are generalized protocols for key experiments in evaluating drug delivery systems.

Synthesis of PEGylated Methacrylate Nanoparticles (Passive System)
  • Monomer Preparation: Dissolve this compound and a hydrophobic co-monomer (e.g., methyl methacrylate) in an organic solvent.

  • Drug Loading: Add the therapeutic drug to the monomer solution.

  • Polymerization: Initiate polymerization using a suitable initiator (e.g., AIBN) under an inert atmosphere and at an elevated temperature.

  • Nanoparticle Formulation: Formulate nanoparticles using a method like nanoprecipitation or emulsion polymerization.

  • Purification: Purify the nanoparticles by dialysis or centrifugation to remove unreacted monomers and free drug.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and morphology (e.g., using DLS, TEM).

Synthesis of Ligand-Functionalized PEGylated Nanoparticles (Targeted System)
  • Functional Monomer Synthesis: Synthesize a methacrylate monomer containing a reactive group for ligand conjugation (e.g., an NHS-ester or a clickable alkyne/azide).

  • Copolymerization: Copolymerize this compound, the functional monomer, and a hydrophobic co-monomer.

  • Nanoparticle Formulation and Drug Loading: Follow steps 3-5 from the passive system protocol.

  • Ligand Conjugation: React the nanoparticles with the targeting ligand under appropriate conditions to form a covalent bond.

  • Purification and Characterization: Purify the targeted nanoparticles and characterize them as in the passive protocol, including quantification of ligand density.

In Vitro Drug Release Study
  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).

  • Incubation: Incubate the samples at 37°C with gentle shaking.

  • Sampling: At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium.

  • Analysis: Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

In Vivo Biodistribution Study
  • Animal Model: Utilize a relevant animal model (e.g., tumor-bearing mice).

  • Administration: Administer the nanoparticle formulation (often radiolabeled or fluorescently tagged) intravenously.

  • Tissue Collection: At various time points post-injection, euthanize the animals and collect major organs and the tumor.

  • Quantification: Determine the amount of accumulated nanoparticles in each tissue by measuring radioactivity or fluorescence.

Visualizing the Mechanisms

To better understand the distinct pathways of passive and targeted drug delivery, the following diagrams illustrate the key steps involved.

passive_delivery cluster_bloodstream Bloodstream cluster_tumor Tumor Microenvironment Nanoparticle Nanoparticle RES Reticuloendothelial System (RES) Clearance Nanoparticle->RES Reduced by PEG LeakyVasculature Leaky Vasculature (EPR Effect) Nanoparticle->LeakyVasculature Extravasation DrugRelease Drug Release LeakyVasculature->DrugRelease TumorCell Tumor Cell DrugRelease->TumorCell Drug Uptake

Caption: Passive Drug Delivery Workflow.

targeted_delivery cluster_bloodstream Bloodstream cluster_tumor Tumor Microenvironment TargetedNP Targeted Nanoparticle TumorCell Tumor Cell with Overexpressed Receptors TargetedNP->TumorCell Circulation & Accumulation (EPR + Targeting) Binding Ligand-Receptor Binding TumorCell->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis IntracellularRelease Intracellular Drug Release Endocytosis->IntracellularRelease

References

A Researcher's Guide to Validating Surface Modification: Contact Angle vs. XPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely engineer the surface properties of materials is crucial for advancing biomaterials, medical devices, and drug delivery systems. Whether the goal is to improve biocompatibility, control cell adhesion, or tailor drug release profiles, confirming the success of a surface modification is a critical validation step. This guide provides an objective comparison of two powerful surface analysis techniques: Contact Angle Goniometry and X-ray Photoelectron Spectroscopy (XPS), offering experimental data and detailed protocols to help you choose the best approach for your research.

Contact angle goniometry is a widely used method that provides a rapid and quantitative measure of surface wettability, which is directly influenced by surface chemistry and topography.[1][2][3] A change in the contact angle of a liquid, typically water, on a surface is a strong indicator that the modification has occurred.[1] On the other hand, X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique that provides detailed information about the elemental composition and chemical states of the top 5-10 nanometers of a material's surface.[1][4][5] This makes it an ideal tool for confirming the introduction of specific functional groups or coatings.[6]

Comparing the Techniques: A Quantitative Look

To effectively select the appropriate surface analysis tool, it's essential to understand the quantitative data each technique provides and their respective strengths and limitations.

FeatureContact Angle GoniometryX-ray Photoelectron Spectroscopy (XPS)
Primary Measurement Contact Angle (θ) in degrees.[7][8]Binding energy of photoelectrons in electron volts (eV).[4]
Information Provided Surface wettability (hydrophilicity/hydrophobicity), surface free energy.[1]Elemental composition (atomic %), chemical states (e.g., oxidation states, functional groups).[4][5]
Analysis Depth The immediate surface in contact with the liquid droplet.Top 5-10 nanometers of the surface.[1][5]
Key Advantages Rapid, relatively low cost, non-destructive, highly sensitive to surface changes.[1]Provides detailed chemical information, quantitative, high sensitivity (0.1-1% atomic concentration).[4]
Limitations Indirect chemical information, sensitive to surface roughness and contamination.[1]Requires high vacuum, can be destructive with depth profiling, more expensive and time-consuming.[1]

Experimental Data: A Comparative Example

The following table presents hypothetical yet representative data for the surface modification of a polypropylene (B1209903) (PP) substrate, illustrating how contact angle and XPS data complement each other.

Surface TreatmentWater Contact Angle (θ)XPS Elemental Composition (Atomic %)
Untreated PP 95° ± 2°C: 99%, O: 1%
Oxygen Plasma Treated 45° ± 3°C: 75%, O: 25%
Silanization with (3-Aminopropyl)triethoxysilane (APTES) 60° ± 2°C: 65%, O: 20%, N: 5%, Si: 10%

The data clearly shows a decrease in the water contact angle after both oxygen plasma treatment and silanization, indicating an increase in surface hydrophilicity. The XPS data confirms the reason for this change: the incorporation of oxygen-containing functional groups after plasma treatment and the successful grafting of the aminosilane, as evidenced by the presence of nitrogen and silicon.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results.

Contact Angle Measurement (Sessile Drop Method)

The sessile drop method is the most common technique for measuring the static contact angle.[7][8]

Materials:

  • Contact angle goniometer with a high-resolution camera and light source

  • High-precision syringe with a flat-tipped needle

  • Probe liquid (e.g., deionized water)

  • Sample with the modified surface

  • Clean tweezers

Procedure:

  • Sample Preparation: Ensure the sample surface is clean, dry, and free from any contaminants. Handle the sample using clean tweezers to avoid transferring oils from your fingers.[6]

  • Instrument Setup: Place the sample on the measurement stage of the goniometer. Adjust the stage to ensure the sample is level.[2][9]

  • Droplet Deposition: Use the high-precision syringe to gently deposit a small droplet (typically 2-5 µL) of the probe liquid onto the sample surface.[6]

  • Image Capture: Immediately after the droplet stabilizes on the surface, capture a high-resolution image of the droplet profile.[1]

  • Angle Measurement: Use the software to analyze the captured image and determine the contact angle at the three-phase (solid-liquid-gas) boundary.

  • Replicates: Repeat the measurement at several different locations on the sample surface to ensure statistical significance and account for any surface heterogeneity.[1]

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS analysis provides detailed chemical information about the surface.

Materials:

  • XPS instrument with an X-ray source (e.g., monochromatic Al Kα) and an electron energy analyzer.[4]

  • Ultra-high vacuum (UHV) chamber.

  • Sample with the modified surface.

  • Sample holder.

Procedure:

  • Sample Preparation: Carefully handle the sample to avoid any surface contamination.[10][11] Mount the sample on the sample holder, ensuring it is electrically grounded if it is conductive.

  • Introduction to UHV: Introduce the sample into the UHV chamber of the XPS instrument.

  • Survey Scan: Perform a survey scan over a wide binding energy range to identify all the elements present on the surface.[4]

  • High-Resolution Scans: Acquire high-resolution scans for the specific elements of interest identified in the survey scan.[4] These scans provide information about the chemical states and bonding environments of the elements.

  • Data Analysis: Process the data to determine the elemental composition (atomic percentages) and identify the different chemical species present on the surface by analyzing the peak positions and shapes in the high-resolution spectra.[12]

  • Control Samples: For accurate comparison, analyze both treated and untreated samples.

Visualizing the Workflow and Logic

To better understand the process of validating surface modification and the interplay between these techniques, the following diagrams are provided.

G cluster_0 Surface Modification Process cluster_1 Validation Workflow cluster_2 Data Interpretation and Conclusion start Start with Substrate modification Apply Surface Modification (e.g., Plasma, Silanization) start->modification contact_angle Contact Angle Measurement modification->contact_angle xps XPS Analysis modification->xps interpretation Correlate Wettability and Chemical Composition contact_angle->interpretation xps->interpretation conclusion Confirm Successful Modification interpretation->conclusion

Caption: Experimental workflow for surface modification and subsequent characterization.

G cluster_0 Analytical Techniques cluster_1 Measured Properties cluster_2 Inferred Surface Characteristics contact_angle Contact Angle Goniometry wettability Wettability & Surface Energy contact_angle->wettability xps XPS composition Elemental Composition & Chemical State xps->composition surface_chemistry Overall Surface Chemistry wettability->surface_chemistry composition->surface_chemistry

Caption: Logical relationship between surface analysis techniques and the properties they measure.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of m-PEG5-2-methylacrylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of specialized chemical reagents like m-PEG5-2-methylacrylate are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in standard laboratory safety protocols.

Important Notice: The following procedures are based on general safety guidelines for laboratory chemicals. It is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier of your specific this compound and to adhere to the environmental health and safety (EHS) protocols established by your institution.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any procedure involving this compound, ensure you are working in a well-ventilated area, such as a chemical fume hood. The use of appropriate Personal Protective Equipment is the first line of defense against accidental exposure.

Personal Protective Equipment (PPE) Specifications and Recommendations
Eye Protection Wear chemical safety goggles or glasses with side shields.
Hand Protection Chemically resistant gloves, such as nitrile gloves, are required. Inspect gloves for any tears or perforations before use.
Protective Clothing A standard laboratory coat should be worn to protect street clothing.

Spill Containment and Cleanup Protocol

In the event of an accidental spill, immediate and correct action is crucial to prevent wider contamination and exposure.

  • Alert and Evacuate: Notify all personnel in the immediate vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Ventilate: Ensure the area is well-ventilated to disperse any potential vapors.

  • Contain: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or chemical absorbent pads to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop up the absorbed material using non-sparking tools. Place the collected waste into a clearly labeled, sealable, and chemically compatible waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent. All cleaning materials, including wipes and contaminated PPE, must also be disposed of as chemical waste.

  • Waste Segregation: Keep the spill cleanup waste separate from other waste streams.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is that it should not be released into the environment. This means no disposal down the drain or in regular trash.

  • Unused or Excess Product:

    • Do not attempt to wash unused this compound down the sink.

    • Keep the chemical in its original, labeled container if possible. If transferring to a waste container, ensure the new container is appropriate for chemical waste and is clearly labeled with the full chemical name and any relevant hazard information.

    • The sealed container should be moved to a designated chemical waste storage area within your facility.

  • Empty Containers:

    • "Empty" containers may still retain chemical residue.

    • Rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as chemical waste.

    • After thorough rinsing and air-drying, the container can typically be disposed of as regular laboratory glassware or plastic waste, in accordance with your institution's policies.

  • Contaminated Labware and PPE:

    • Any disposable items that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be collected in a designated, labeled solid chemical waste container.

    • This container should be kept sealed when not in use and stored in the designated waste accumulation area.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your chemical waste.

    • Ensure all waste containers are properly labeled and sealed before the scheduled pickup.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Generation of This compound Waste waste_type Identify Waste Type start->waste_type liquid_waste Unused Product or Contaminated Liquid waste_type->liquid_waste Liquid solid_waste Contaminated PPE, Labware, or Spill Debris waste_type->solid_waste Solid collect_liquid Collect in a Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in a Labeled, Sealed Solid Waste Container solid_waste->collect_solid store_waste Store in Designated Chemical Waste Accumulation Area collect_liquid->store_waste collect_solid->store_waste contact_ehs Contact EHS for Waste Pickup and Disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.

×

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m-PEG5-2-methylacrylate

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